Product packaging for Dihydrogen sulfide-d1(Cat. No.:CAS No. 13762-18-0)

Dihydrogen sulfide-d1

Cat. No.: B15485438
CAS No.: 13762-18-0
M. Wt: 35.09 g/mol
InChI Key: RWSOTUBLDIXVET-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydrogen sulfide-d1 is a useful research compound. Its molecular formula is H2S and its molecular weight is 35.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2S B15485438 Dihydrogen sulfide-d1 CAS No. 13762-18-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13762-18-0

Molecular Formula

H2S

Molecular Weight

35.09 g/mol

InChI

InChI=1S/H2S/h1H2/i/hD

InChI Key

RWSOTUBLDIXVET-DYCDLGHISA-N

Isomeric SMILES

[2H]S

Canonical SMILES

S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dihydrogen Sulfide-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogen sulfide-d1 (HDS), an isotopic variant of hydrogen sulfide, holds significant interest in various scientific fields, including nuclear technology and biological research. Its unique physical properties, influenced by the presence of a deuterium atom, distinguish it from its non-deuterated counterpart, hydrogen sulfide (H₂S), and its fully deuterated analog, dideuterium sulfide (D₂S). This technical guide provides a comprehensive overview of the core physical properties of HDS, detailed experimental protocols for their determination, and insights into its relevant chemical and biological pathways. The quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using logical diagrams.

Physical Properties

Precise experimental data exclusively for this compound (HDS) is limited in publicly available literature. Therefore, the following table summarizes the known physical properties of HDS, supplemented with data for H₂S and D₂S to provide a comparative context. The properties of HDS are expected to be intermediate between those of H₂S and D₂S.

PropertyThis compound (HDS)Hydrogen Sulfide (H₂S)Dideuterium Sulfide (D₂S)
Molecular Weight 35.09 g/mol 34.08 g/mol [1][2]36.10 g/mol
Melting Point Not explicitly found; estimated to be between -85.5 °C and -82.9 °C-85.5 °C[2][3][4][5]-82.9 °C
Boiling Point Not explicitly found; estimated to be slightly different from H₂S-60.3 °C[1][2][4][6]-59.6 °C
Density (liquid) Not explicitly found; estimated to be slightly higher than H₂S949.2 kg/m ³ (at boiling point)[1][2]Molar volume at -79°C is 34.811 cm³/mol (higher than H₂S)[7][8]
Vapor Pressure A crossover point exists at -48 °C, above which D₂S is more volatile than H₂S.[7][8] A similar trend is expected for HDS.1880 kPa at 20 °C[9]At 225.05 K, the vapor pressures of H₂S and D₂S are equal.[10]
Solubility in Water Expected to be slightly soluble, similar to H₂S.0.5 g/100ml at 20 °C[9]Not explicitly found.

Experimental Protocols

The determination of the physical properties of this compound involves specialized experimental techniques, often adapted from those used for hydrogen sulfide and other volatile compounds.

Synthesis of this compound

A common laboratory-scale synthesis of deuterated hydrogen sulfides involves the hydrolysis of a metal sulfide with a deuterated acid or heavy water. For HDS, a controlled reaction is required.

Protocol:

  • Reactants: Aluminum sulfide (Al₂S₃) and a stoichiometric mixture of light water (H₂O) and heavy water (D₂O).

  • Apparatus: A gas generation flask equipped with a dropping funnel and a gas outlet connected to a purification train.

  • Procedure:

    • Place a known quantity of Al₂S₃ in the generation flask.

    • Fill the dropping funnel with the H₂O/D₂O mixture.

    • Slowly add the water mixture to the aluminum sulfide. The following reaction occurs: Al₂S₃ + 3(H/D)₂O → Al₂(O/H)₃ + 3H(H/D)S. By controlling the H/D ratio in the water, the production of HDS can be maximized.

    • The generated gas is passed through a series of traps to remove impurities and unreacted water vapor.

Determination of Physical Properties
  • Melting and Boiling Points: These are determined using a cryostat. The sample is cooled until it solidifies, and the melting point is observed upon slow heating. The boiling point is measured at a constant pressure by observing the temperature at which the liquid and vapor phases are in equilibrium.

  • Density: The liquid density can be measured using a pycnometer, a flask with a precise volume. The pycnometer is filled with the liquefied HDS at a controlled temperature, and its mass is measured.

  • Vapor Pressure: A static method is typically employed. A sample of liquid HDS is placed in an evacuated, thermostatted vessel connected to a pressure transducer. The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

Key Industrial Process: The Girdler Sulfide Process

This compound is a key intermediate in the Girdler Sulfide (GS) process, which is used for the production of heavy water (D₂O).[7][8][9][11] This process leverages the temperature-dependent equilibrium of the isotope exchange reaction between hydrogen sulfide and water.[7][8]

The core of the process relies on the following equilibrium: H₂O + HDS ⇌ HDO + H₂S[7][8]

The process involves a dual-temperature exchange between water and hydrogen sulfide gas in large towers.

Girdler_Sulfide_Process cluster_cold_tower Cold Tower (30°C) cluster_hot_tower Hot Tower (130°C) CT Isotopic Exchange (Deuterium moves to Water) HT Isotopic Exchange (Deuterium moves to H2S) CT->HT Water (slightly enriched) Enriched_Water Enriched Water (to further stages) CT->Enriched_Water Depleted_Water Depleted Water HT->Depleted_Water H2S_Gas_Loop H2S Gas HT->H2S_Gas_Loop Feed_Water Feed Water (Natural Abundance D) Feed_Water->CT H2S_Gas_Loop->CT

Girdler Sulfide Process for Heavy Water Production.

Biological Signaling Pathways

Hydrogen sulfide is now recognized as a critical gasotransmitter in mammals, participating in a variety of signaling pathways.[12] While these pathways have been elucidated for H₂S, it is presumed that HDS participates in the same reactions, potentially with different kinetics due to the kinetic isotope effect.

The enzymatic production of H₂S (and by extension, HDS) is primarily carried out by three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[13]

H2S_Biosynthesis cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products L_Cysteine L-Cysteine CBS CBS (Cystathionine β-synthase) L_Cysteine->CBS CSE CSE (Cystathionine γ-lyase) L_Cysteine->CSE CAT_3MST CAT & 3-MST L_Cysteine->CAT_3MST Homocysteine Homocysteine Homocysteine->CBS H2S H2S / HDS CBS->H2S Serine Serine CBS->Serine CSE->H2S Pyruvate Pyruvate CSE->Pyruvate Ammonia Ammonia CSE->Ammonia CAT_3MST->H2S

Enzymatic Production of H₂S/HDS.

Once produced, H₂S/HDS can modulate cellular functions through various mechanisms, a key one being the post-translational modification of cysteine residues in proteins, a process known as S-persulfidation.[10][14] This modification can alter protein function, localization, and interaction with other molecules. H₂S/HDS also interacts with other signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS).

H2S_Signaling_Pathway cluster_interactions Molecular Interactions cluster_effects Cellular Effects H2S_HDS H2S / HDS ROS Reactive Oxygen Species (ROS) H2S_HDS->ROS NO Nitric Oxide (NO) H2S_HDS->NO Protein_Thiols Protein Cysteine Thiols (-SH) H2S_HDS->Protein_Thiols Redox_Signaling Modulation of Redox Signaling ROS->Redox_Signaling Crosstalk Crosstalk with NO Signaling NO->Crosstalk Persulfidation S-Persulfidation (-SSH) (Altered Protein Function) Protein_Thiols->Persulfidation

Key Signaling Actions of H₂S/HDS.

Experimental Workflow for Studying H₂S/HDS Biology

Investigating the biological roles of H₂S/HDS requires a systematic workflow involving modulation of its levels and subsequent detection of the physiological effects.

H2S_Experimental_Workflow cluster_modulation Modulation of H2S/HDS Levels cluster_system Biological System cluster_detection Detection & Analysis cluster_outcome Outcome Modulation Genetic (Knockout/siRNA) or Pharmacological (Inhibitors/Donors) System Cells, Tissues, or Organisms Modulation->System Detection H2S/HDS Sensors (e.g., fluorescent probes) Biochemical Assays (e.g., for persulfidation) System->Detection Outcome Physiological Response (e.g., changes in cell viability, enzyme activity, gene expression) System->Outcome Detection->Outcome Correlate

Experimental Workflow for H₂S/HDS Research.

Conclusion

This compound is a molecule of significant scientific interest due to its role in fundamental processes like isotopic exchange and its potential involvement in biological signaling. While a complete dataset of its physical properties remains to be fully elucidated, existing data for its isotopic neighbors, H₂S and D₂S, provide a strong basis for estimation and further investigation. The experimental protocols and workflows outlined in this guide offer a framework for researchers to explore the unique characteristics and functions of this important isotopic compound. Further research is warranted to precisely quantify the physical properties of HDS and to explore the kinetic isotope effects in its biological reactions, which could provide deeper insights into the mechanisms of hydrogen sulfide signaling.

References

An In-depth Technical Guide to the Chemical Properties of Deuterated Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated hydrogen sulfide (D₂S), a stable isotope-labeled analog of hydrogen sulfide (H₂S). This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced physicochemical characteristics, reactivity, and potential applications of D₂S. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex relationships to facilitate a deeper understanding of this important molecule.

Physicochemical Properties

Deuterated hydrogen sulfide exhibits distinct physical and chemical properties compared to its protium counterpart, primarily due to the kinetic isotope effect (KIE). The doubling of the mass of the hydrogen isotope leads to significant differences in vibrational frequencies, bond energies, and other molecular parameters.

Physical Properties

Key physical properties of D₂S are summarized in the table below, with comparative data for H₂S.

PropertyDeuterated Hydrogen Sulfide (D₂S)Hydrogen Sulfide (H₂S)
Molar Mass 36.10 g/mol [1]34.08 g/mol
Melting Point -85 °C[2]-85.5 °C[3]
Boiling Point -60 °C[2]-59.55 °C[3]
Molar Volume (at -79 °C) 34.811 ± 0.003 cm³/mol[4][5]34.711 ± 0.003 cm³/mol[4][5]
Vapor Pressure An isotopic vapor pressure cross-over point occurs at -48 °C. Above this temperature, D₂S is more volatile than H₂S.[4][5]Below -48 °C, H₂S is more volatile than D₂S.[4][5]
Enthalpy of Vaporization Higher than H₂S, with the difference decreasing as temperature rises.[6]Lower than D₂S.[6]
Spectroscopic Properties

The isotopic substitution in D₂S leads to notable shifts in its spectroscopic signatures compared to H₂S. These differences are instrumental in its identification and in studying molecular dynamics.

Table of Spectroscopic Data for D₂S and H₂S

Spectroscopic ParameterDeuterated Hydrogen Sulfide (D₂S)Hydrogen Sulfide (H₂S)Reference
Symmetric Stretch (ν₁) (cm⁻¹) ~1900.6~2615[7][8]
Bending (ν₂) (cm⁻¹) ~855.4~1183[7][8]
Asymmetric Stretch (ν₃) (cm⁻¹) ~1910.2~2626[7][8]
Rotational Constant A₀ (cm⁻¹) 5.491810.357[9][10]
Rotational Constant B₀ (cm⁻¹) 4.51139.013[9][10]
Rotational Constant C₀ (cm⁻¹) 2.44454.727[9][10]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of deuterated hydrogen sulfide.

Synthesis of Deuterated Hydrogen Sulfide

A common and effective method for the laboratory synthesis of D₂S is the hydrolysis of aluminum sulfide (Al₂S₃) with heavy water (D₂O).[4][5]

Experimental Workflow for D₂S Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_collection Gas Collection Al2S3 Aluminum Sulfide (Al₂S₃) ReactionVessel Reaction Vessel (e.g., three-neck flask) Al2S3->ReactionVessel Add solid D2O Heavy Water (D₂O) D2O->ReactionVessel Add dropwise CollectionSystem Gas Collection System (e.g., gas-tight syringe or cold trap) ReactionVessel->CollectionSystem Evolved D₂S gas

Workflow for the synthesis of deuterated hydrogen sulfide.

Detailed Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a gas outlet connected to a purification train, and a stopper. The entire apparatus must be thoroughly dried to prevent isotopic dilution.

  • Reactants: Place aluminum sulfide powder in the reaction flask. Fill the dropping funnel with high-purity heavy water.

  • Reaction: Slowly add the heavy water dropwise to the aluminum sulfide. The reaction is exothermic and will proceed to generate D₂S gas: Al₂S₃ + 6D₂O → 2Al(OD)₃ + 3D₂S

  • Collection: The evolved D₂S gas is passed through a purification train to remove any unreacted D₂O vapor and other impurities before being collected, for instance, by condensation in a cold trap cooled with liquid nitrogen.

Purification of Deuterated Hydrogen Sulfide

The raw D₂S gas produced may contain impurities such as unreacted heavy water vapor and carbon dioxide (if present in the starting materials or from atmospheric leaks). A gas purification train is essential to obtain high-purity D₂S.

Experimental Workflow for D₂S Purification

Purification_Workflow RawD2S Raw D₂S Gas DryingTube Drying Tube (e.g., P₂O₅ or cold trap) RawD2S->DryingTube Remove D₂O CO2Scrubber CO₂ Scrubber (e.g., soda lime or ascarite) DryingTube->CO2Scrubber Remove CO₂ ColdTrap Cold Trap (Liquid N₂) CO2Scrubber->ColdTrap Condense D₂S PureD2S Pure D₂S ColdTrap->PureD2S Collect solid D₂S

A typical gas purification train for deuterated hydrogen sulfide.

Detailed Protocol:

  • Drying: The gas stream from the reaction vessel is first passed through a drying agent to remove any entrained D₂O vapor. A cold trap maintained at a temperature sufficient to condense D₂O but not D₂S, or a drying tube filled with a suitable desiccant like phosphorus pentoxide, can be used.

  • CO₂ Removal: To remove acidic impurities like carbon dioxide, the gas is then passed through a scrubber containing a solid absorbent such as soda lime or Ascarite.

  • Condensation: The purified D₂S gas is then collected by condensation in a cold trap immersed in liquid nitrogen (-196 °C). D₂S will solidify at this temperature.

  • Storage: The collected solid D₂S can be stored in the cold trap or transferred to a suitable gas cylinder for storage and later use.

Analytical Methods

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a sensitive method for the quantification of H₂S and can be adapted for D₂S.[7][9]

Table of GC-MS Parameters for H₂S/D₂S Analysis

ParameterValue/Description
Column Porous layer open tubular (PLOT) column (e.g., Porabond Q) or a molecular sieve 5Å PLOT capillary column.[9]
Injector Headspace sampler, split mode (e.g., 3:1), 180 °C.[5]
Oven Program Isothermal at 45 °C for 8 min, then ramp at 20 °C/min to 180 °C.[5]
Carrier Gas Helium.[5]
MS Detector Electron Ionization (EI) at 70 eV.[5]
Monitored Ions (m/z) D₂S: 36 (molecular ion), H₂S: 34 (molecular ion).[1]
Internal Standard Deuterated hydrogen sulfide (D₂S) can be used as an internal standard for H₂S quantification, or vice versa. Alternatively, nitrous oxide (N₂O) can be used.[7][9]

Sample Preparation:

For biological samples, D₂S can be generated in situ by reacting a sulfide source (e.g., Na₂S) with a deuterated acid (e.g., DCl) in a sealed headspace vial.[7][9] Gaseous samples can be directly injected into the headspace vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

²H (Deuterium) NMR can be used to confirm the presence of deuterium in D₂S.

  • Sample Preparation: D₂S gas can be condensed in a sealed NMR tube containing a suitable non-deuterated solvent at low temperature. It is crucial to use a non-deuterated solvent to avoid a large solvent signal overwhelming the D₂S signal.[10]

  • Spectrum: A single peak is expected in the ²H NMR spectrum. The chemical shift will be very similar to that of the proton in H₂S in the ¹H NMR spectrum.[10]

Chemical Reactivity and Kinetic Isotope Effects

The substitution of protium with deuterium significantly impacts the reaction rates of processes involving the cleavage of the S-H/S-D bond. This is known as the primary kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the H-containing reactant (kH) to that of the D-containing reactant (kD).

Logical Relationship of Kinetic Isotope Effect

KIE_Concept cluster_energy Energy Profile ZPE_H Zero-Point Energy (S-H) Activation_Energy_H Activation Energy (S-H cleavage) ZPE_H->Activation_Energy_H Lower ZPE difference to TS ZPE_D Zero-Point Energy (S-D) Activation_Energy_D Activation Energy (S-D cleavage) ZPE_D->Activation_Energy_D Higher ZPE difference to TS Rate_H Reaction Rate (kH) Activation_Energy_H->Rate_H Faster rate Rate_D Reaction Rate (kD) Activation_Energy_D->Rate_D Slower rate KIE KIE = kH / kD > 1 (Normal KIE) Rate_H->KIE Rate_D->KIE

The origin of the primary kinetic isotope effect in S-D bond cleavage.
  • Bond Strength: The S-D bond has a lower zero-point vibrational energy than the S-H bond, making it effectively stronger and requiring more energy to break.[11]

  • Reaction Rates: Consequently, reactions where the cleavage of the S-D bond is the rate-determining step will proceed more slowly than the corresponding reaction with H₂S. This results in a "normal" primary KIE (kH/kD > 1).[11]

  • Applications: The magnitude of the KIE can provide valuable information about the transition state of a reaction. A large KIE suggests that the S-H/S-D bond is significantly broken in the transition state.

Biological Signaling Pathways and the Role of D₂S

Hydrogen sulfide is recognized as a gasotransmitter involved in numerous physiological processes.[12][13] The primary enzymatic sources of H₂S in mammals are cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[12]

Simplified H₂S Biosynthesis and Signaling Pathway

H2S_Signaling cluster_synthesis H₂S Biosynthesis cluster_signaling Signaling Targets cluster_effects Physiological Effects L_Cysteine L-Cysteine CBS CBS L_Cysteine->CBS CSE CSE L_Cysteine->CSE MST 3-MST L_Cysteine->MST H2S H₂S CBS->H2S CSE->H2S MST->H2S IonChannels Ion Channels (e.g., KATP channels) H2S->IonChannels Modulates SignalingProteins Signaling Proteins (e.g., NF-κB, Keap1) H2S->SignalingProteins Modulates MetalCenters Metallo-proteins H2S->MetalCenters Modulates Vasodilation Vasodilation IonChannels->Vasodilation Anti_inflammation Anti-inflammation SignalingProteins->Anti_inflammation Neuromodulation Neuromodulation MetalCenters->Neuromodulation

Overview of H₂S biosynthesis and its major signaling targets.

The use of D₂S in studying these pathways can be insightful:

  • Probing Reaction Mechanisms: By comparing the effects of H₂S and D₂S on a biological target, researchers can determine if the cleavage of the S-H bond is involved in the mechanism of action. A diminished response with D₂S would suggest a primary KIE and a direct role for S-H bond breaking.

  • Metabolic Stability: The slower rate of enzymatic degradation of D₂S compared to H₂S can lead to a longer biological half-life, which can be advantageous in therapeutic applications.

Applications in Drug Development

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium.[14][15] This can slow down the rate of metabolism, leading to an improved pharmacokinetic profile.

For H₂S-releasing drugs, deuteration of the H₂S-donating moiety could provide several benefits:

  • Controlled Release: The slower cleavage of the S-D bond could lead to a more sustained release of the gasotransmitter.

  • Improved Pharmacokinetics: By slowing down the metabolic breakdown of the donor molecule, its therapeutic window could be extended.

  • Reduced Toxicity: A more controlled release and altered metabolic profile could potentially reduce off-target effects and toxicity.

This technical guide provides a foundational understanding of the chemical properties of deuterated hydrogen sulfide. The distinct characteristics of D₂S make it a valuable tool for mechanistic studies in chemistry and biology, and a promising modification for the development of novel therapeutics. Further research into the specific reactivity and biological effects of D₂S is warranted to fully explore its potential.

References

Isotopic Purity of Dihydrogen Sulfide-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Dihydrogen sulfide-d1 (HDS), a critical parameter for its application in various scientific fields, including drug development and metabolic research. This document outlines the synthesis of HDS, details experimental protocols for determining its isotopic composition, and presents quantitative data on the relative abundance of its isotopologues.

Introduction

This compound (HDS), also known as hydrogen deuterium sulfide, is a deuterated isotopologue of hydrogen sulfide (H₂S). The substitution of one hydrogen atom with a deuterium atom makes HDS a valuable tracer in mass spectrometry-based metabolic studies and for investigating reaction mechanisms. The utility of HDS in these applications is fundamentally dependent on its isotopic purity, which refers to the relative proportions of HDS, non-deuterated hydrogen sulfide (H₂S), and dideuterated hydrogen sulfide (D₂S) in a given sample. High isotopic purity is essential to ensure the accuracy and reliability of experimental results.

Synthesis of this compound (HDS)

The laboratory-scale synthesis of HDS can be achieved through the controlled reaction of a sulfide salt with a deuterated acid or by the hydrolysis of a metal sulfide with heavy water. A common and effective method involves the reaction of iron(II) sulfide (FeS) with a deuterated acid, such as deuterated hydrochloric acid (DCl) in D₂O.

Reaction Pathway:

cluster_products Products cluster_reactants Reactants FeS Iron(II) Sulfide (FeS) HDS This compound (HDS) FeS->HDS Reaction DCl Deuterated Hydrochloric Acid (DCl in D₂O) DCl->HDS FeCl2 Iron(II) Chloride (FeCl₂)

Figure 1: Synthesis of this compound.

To favor the formation of HDS over D₂S and minimize residual H₂S, careful control of the stoichiometry of the reactants is crucial. Using a stoichiometric amount of a deuterated acid with a non-deuterated sulfide source is the intended approach. However, isotopic scrambling can lead to the formation of all three isotopologues.

Isotopic Purity Analysis

The determination of the isotopic purity of HDS requires analytical techniques capable of differentiating between H₂S, HDS, and D₂S. The two primary methods for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for quantifying the relative abundance of each isotopologue based on their mass-to-charge ratio (m/z).

Experimental Protocol:

  • Sample Introduction: The gaseous HDS sample is introduced into the mass spectrometer via a gas inlet system.

  • Ionization: The molecules are ionized, typically using electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

The mass spectrum of a typical HDS sample will show distinct molecular ion peaks for H₂S (m/z 34), HDS (m/z 35), and D₂S (m/z 36). The relative intensities of these peaks directly correspond to the molar ratio of the respective isotopologues in the sample.

Data Presentation:

IsotopologueMolecular Ion (m/z)Typical Abundance (%)
H₂S34Variable
HDS35Predominant
D₂S36Variable

Note: The typical abundance is highly dependent on the synthesis method and purification steps.

Fragmentation Analysis:

Electron ionization can cause fragmentation of the parent molecules. The primary fragment ions for the hydrogen sulfide isotopologues are [HS]⁺, [DS]⁺, [S]⁺, [H]⁺, and [D]⁺. Analysis of the fragmentation patterns can provide further confirmation of the isotopic composition. A known study reports the mass spectra for H₂S, HDS, and D₂S, which can be used as a reference for spectral interpretation.[1][2]

cluster_H2S H₂S (m/z 34) cluster_HDS HDS (m/z 35) cluster_D2S D₂S (m/z 36) H2S [H₂S]⁺ HS_H2S [HS]⁺ (m/z 33) H2S->HS_H2S -H S_H2S [S]⁺ (m/z 32) HS_H2S->S_H2S -H HDS [HDS]⁺ HS_HDS [HS]⁺ (m/z 33) HDS->HS_HDS -D DS_HDS [DS]⁺ (m/z 34) HDS->DS_HDS -H S_HDS [S]⁺ (m/z 32) HS_HDS->S_HDS -H DS_HDS->S_HDS -D D2S [D₂S]⁺ DS_D2S [DS]⁺ (m/z 34) D2S->DS_D2S -D S_D2S [S]⁺ (m/z 32) DS_D2S->S_D2S -D

Figure 2: Mass Spectrometry Fragmentation Pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of the hydrogen and deuterium nuclei.

Experimental Protocol:

  • Sample Preparation: The gaseous HDS is dissolved in a suitable deuterated solvent in a sealed NMR tube.

  • ¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The HDS molecule will show a signal, while H₂S will also contribute to the proton spectrum. The integration of these signals allows for the quantification of the relative amounts of H-containing species.

  • ²H NMR Spectroscopy: A deuterium NMR spectrum is acquired. The HDS molecule will exhibit a signal, as will any D₂S present.

Data Presentation:

NucleusIsotopologueExpected Chemical Shift (ppm)
¹HHDSSpecific singlet
¹HH₂SSinglet, slightly different shift
²HHDSSpecific singlet
²HD₂SSinglet, slightly different shift

Note: The exact chemical shifts can vary depending on the solvent and temperature.

cluster_workflow NMR Analysis Workflow Sample HDS Gas Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution H1_NMR Acquire ¹H NMR Spectrum Dissolution->H1_NMR H2_NMR Acquire ²H NMR Spectrum Dissolution->H2_NMR Integration Integrate Signals H1_NMR->Integration H2_NMR->Integration Quantification Quantify Relative Abundance of HDS, H₂S, and D₂S Integration->Quantification

Figure 3: NMR Experimental Workflow.

Conclusion

The determination of the isotopic purity of this compound is paramount for its effective use in research and development. This guide has outlined the primary methods for its synthesis and detailed the experimental protocols for its analysis using mass spectrometry and NMR spectroscopy. By carefully controlling the synthesis and employing these analytical techniques, researchers can ensure the quality and reliability of their deuterated compounds, leading to more accurate and reproducible scientific outcomes.

References

Stability of Dihydrogen sulfide-d1 gas

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability of Dihydrogen Sulfide-d1 Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of this compound (HDS) gas, a deuterated isotopologue of the important biological gasotransmitter, hydrogen sulfide (H₂S). This document synthesizes available physicochemical data, outlines detailed experimental protocols for stability assessment, and explores the implications of isotopic substitution on the role of H₂S in biological signaling pathways.

Physicochemical Properties

This compound, also known as deuterated hydrogen sulfide, possesses physical and chemical properties very similar to its non-deuterated counterpart, with minor differences arising from the increased mass of the deuterium isotope. These differences, particularly in vibrational energy, can lead to a kinetic isotope effect (KIE), influencing reaction and decomposition rates.

Table 1: Comparative Physicochemical Properties of H₂S and HDS

PropertyDihydrogen Sulfide (H₂S)This compound (HDS)Data Source(s)
Molecular Formula H₂SDHS[1]
Molar Mass 34.08 g/mol 35.09 g/mol [1]
CAS Number 7783-06-413762-18-0[1]
Boiling Point -60 °CNot explicitly found, but expected to be very similar to H₂S.[1]
Appearance Colorless gas with a characteristic rotten egg odor.Colorless gas with a characteristic rotten egg odor.[1]
Flammability Extremely flammable.Extremely flammable.[1]
Lower Explosive Limit 4.3%Not explicitly found, but expected to be very similar to H₂S.[1]
Upper Explosive Limit 46%Not explicitly found, but expected to be very similar to H₂S.[1]

Stability Profile

The stability of HDS gas is considered with respect to thermal and photolytic degradation. While specific kinetic data for HDS is scarce, a robust understanding can be derived from the extensive data on H₂S, interpreted through the lens of the kinetic isotope effect.

Thermal Stability

Hydrogen sulfide is a relatively stable molecule at ambient temperatures but will decompose into hydrogen and sulfur at elevated temperatures.[1]

  • Uncatalyzed Decomposition: In the absence of a catalyst, H₂S begins to decompose at approximately 400°C, with significant decomposition occurring around 1200°C.[1]

  • Catalyzed Decomposition: The decomposition temperature can be significantly lowered by various catalysts, such as metal sulfides (e.g., MoS₂, WS₂). The activation energy for H₂S thermal decomposition without a catalyst has been reported as 42.0 kcal/mol.

Kinetic Isotope Effect (KIE): The replacement of a hydrogen atom with a deuterium atom creates a stronger S-D bond compared to the S-H bond due to the lower zero-point vibrational energy of the S-D bond. Consequently, breaking the S-D bond requires more energy. This phenomenon, known as a primary kinetic isotope effect, means that HDS is expected to be thermally more stable than H₂S.[2][3] The rate of decomposition for HDS will be slower than that of H₂S under the same conditions.

Table 2: Thermal Decomposition Data for H₂S and Inferred Stability of HDS

ParameterDihydrogen Sulfide (H₂S)This compound (HDS)Notes
Decomposition Temperature (uncatalyzed) ~1200 °C> 1200 °C (Predicted) The stronger S-D bond in HDS requires higher energy for cleavage.
Activation Energy (Ea) (uncatalyzed) 42.0 kcal/mol> 42.0 kcal/mol (Predicted) The KIE leads to a higher activation energy for the deuterated species.
Decomposition Rate Constant (k) kHkDThe ratio kH/kD is predicted to be > 1, indicating a slower decomposition rate for HDS.
Photostability

The photodissociation of hydrogen sulfide and its deuterated isotopologues has been studied in the ultraviolet (UV) region.

  • UV Absorption: H₂S has a continuous absorption band in the near-UV with a maximum around 195 nm, leading to the cleavage of the S-H bond.[4][5]

  • Dissociation Dynamics: Studies on the photodissociation of D₂S in the wavelength range of 185-254 nm show that the excess energy from the photon absorption is primarily converted into the recoil kinetic energy of the D and DS fragments.[4][5] This indicates a rapid and direct dissociation process upon photoexcitation.

  • Implications for Stability: The strong absorption in the UV region implies that HDS gas is susceptible to photolytic decomposition when exposed to UV light sources. For practical purposes, HDS should be stored in light-protected containers.

Experimental Protocols for Stability Testing

To quantitatively assess the stability of HDS gas, standardized experimental protocols for both thermal and photostability are required. These protocols involve exposing the gas to stress conditions and analyzing the degradation over time using a stability-indicating analytical method.

Thermal Stability Testing Protocol

This protocol describes an isothermal method for determining the thermal decomposition rate of HDS.

  • Apparatus Setup:

    • A temperature-controlled oven or heating block capable of maintaining a stable temperature (e.g., ±0.5°C).

    • High-pressure, sealed, and inert sample vessels (e.g., stainless steel or quartz Carius tubes) of known volume.

    • A vacuum line for evacuating and backfilling the sample vessels.

    • A gas handling system for accurately dispensing HDS gas.

    • A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) for analysis.

  • Sample Preparation:

    • Place a known amount of HDS gas into the inert sample vessel. The initial concentration should be accurately determined.

    • Prepare multiple identical samples for analysis at different time points.

    • Prepare a control sample to be stored at a reference temperature (e.g., 5°C) where degradation is minimal.

  • Experimental Procedure:

    • Place the sample vessels into the pre-heated oven at the desired test temperature (e.g., 200°C, 250°C, 300°C).

    • At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one sample vessel from the oven and cool it rapidly to quench the reaction.

    • Analyze the gas content of each vessel using a validated GC-MS method to quantify the remaining HDS and identify any decomposition products (e.g., D₂, S).

  • Data Analysis:

    • Plot the concentration of HDS versus time for each temperature.

    • Determine the reaction order and calculate the decomposition rate constant (k) at each temperature using the appropriate integrated rate law.

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_exposure Isothermal Exposure cluster_analysis Analysis cluster_data Data Processing prep1 Fill inert vessel with HDS gas prep2 Determine initial concentration (t=0) prep1->prep2 exp1 Place samples in oven at set Temperature (T) prep2->exp1 exp2 Remove samples at time intervals (t1, t2, t3...) exp1->exp2 ana1 Quench reaction (cool) exp2->ana1 ana2 Analyze by GC-MS ana1->ana2 ana3 Quantify remaining HDS and products ana2->ana3 data1 Plot [HDS] vs. time ana3->data1 data2 Calculate rate constant (k) data1->data2 data3 Create Arrhenius plot (ln(k) vs 1/T) data2->data3 data4 Determine Ea and A data3->data4 Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_conclusion Conclusion prep1 Fill quartz gas cell with HDS (Exposed Sample) exp1 Place both samples in photostability chamber prep1->exp1 prep2 Fill identical cell with HDS and wrap in foil (Dark Control) prep2->exp1 exp2 Expose to ≥ 1.2 M lux·hr and ≥ 200 W·hr/m² UV exp1->exp2 ana1 Analyze Exposed Sample by GC-MS exp2->ana1 ana2 Analyze Dark Control by GC-MS exp2->ana2 conc1 Assess photodegradation ana1->conc1 ana2->conc1 ana3 Compare results to t=0 sample ana3->conc1 H2S_Signaling cluster_synthesis Endogenous Synthesis cluster_effects Biological Effects cysteine L-Cysteine cbs CBS cysteine->cbs cse CSE cysteine->cse mst 3-MST cysteine->mst h2s H₂S cbs->h2s cse->h2s mst->h2s sulfhydration Protein S-sulfhydration (Post-translational Modification) h2s->sulfhydration ion_channels Ion Channel Modulation (e.g., KATP channels) h2s->ion_channels anti_inflammation Anti-inflammation h2s->anti_inflammation antioxidant Antioxidant Effects h2s->antioxidant vasodilation Vasodilation sulfhydration->vasodilation ion_channels->vasodilation

References

Commercial Suppliers and Technical Applications of Dihydrogen Sulfide-d1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Dihydrogen sulfide-d1 (D₂S), a deuterated form of hydrogen sulfide (H₂S), offers a powerful tool for investigating the multifaceted roles of H₂S in biological systems. This technical guide provides an overview of commercial suppliers, key quantitative data, and insights into its application in studying cellular signaling pathways and experimental methodologies.

Hydrogen sulfide is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO).[1] It plays a vital role in a myriad of physiological and pathological processes, including vasodilation, neuromodulation, and the regulation of inflammation and apoptosis.[2] The use of deuterated H₂S allows for isotopic tracing studies, enabling researchers to distinguish exogenously supplied H₂S from endogenous production and to probe its metabolic fate and molecular interactions with greater precision.

Commercial Availability and Specifications

Several commercial suppliers offer this compound for research purposes. The available products vary in isotopic purity, chemical purity, and formulation. Below is a summary of key quantitative data from prominent suppliers to facilitate comparison.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Isotopic PurityChemical PurityFormat
Smolecule This compound13762-18-035.09Not specifiedNot specifiedGas
Sigma-Aldrich Deuterium sulfide13536-94-236.0997 atom % DNot specifiedGas
Cambridge Isotope Laboratories, Inc. Deuterium sulfide (D₂, 98%)13536-94-236.0998%Not specifiedGas
Eurisotop DEUTERIUM SULFIDE (D2, 98%)13536-94-2Not specified98%Not specifiedGas

Core Signaling Pathways of Hydrogen Sulfide

The biological effects of H₂S are largely mediated through the post-translational modification of cysteine residues in target proteins, a process known as S-sulfhydration or persulfidation.[3][4] This reversible modification can alter protein function, localization, and stability, thereby modulating a wide range of signaling pathways.

One of the key mechanisms of H₂S signaling involves its interaction with other signaling molecules and its impact on protein function. The following diagram illustrates a simplified overview of some of the central H₂S signaling pathways.

H2S_Signaling H2S Dihydrogen Sulfide (H2S) ROS_RNS Reactive Oxygen/Nitrogen Species (ROS/RNS) H2S->ROS_RNS Scavenging CellCycle Cell Cycle Regulation H2S->CellCycle Apoptosis Apoptosis Modulation H2S->Apoptosis Vasodilation Vasodilation H2S->Vasodilation NO_pathway Nitric Oxide (NO) Pathway H2S->NO_pathway Crosstalk Protein_Sulfhydration Protein S-sulfhydration H2S->Protein_Sulfhydration Target_Proteins Target Proteins (e.g., KEAP1, NF-κB, KATP channels) Protein_Sulfhydration->Target_Proteins Modification of Cysteine Residues Target_Proteins->CellCycle Target_Proteins->Apoptosis Target_Proteins->Vasodilation

Caption: Overview of key H₂S signaling pathways.

A primary mechanism of H₂S action is through S-sulfhydration of specific cysteine residues on target proteins.[3] This modification can lead to a variety of cellular responses. The workflow for identifying S-sulfhydrated proteins often involves a "biotin switch" assay.

Biotin_Switch_Workflow start Protein Lysate block_thiols Block free thiols (e.g., with MMTS) start->block_thiols reduce_persulfides Reduce persulfides to thiols (e.g., with arsenite) block_thiols->reduce_persulfides label_thiols Label newly formed thiols with biotin-HPDP reduce_persulfides->label_thiols purify Purify biotinylated proteins (Streptavidin affinity chromatography) label_thiols->purify identify Identify proteins (Mass Spectrometry) purify->identify end Identified S-sulfhydrated proteins identify->end

Caption: Workflow for biotin switch assay.

Experimental Protocols: Isotopic Tracing and Detection

The primary advantage of using this compound is for isotopic tracing studies to differentiate between endogenous and exogenous H₂S and to track its metabolic fate. Methodologies often involve mass spectrometry or Raman spectroscopy for detection.

General Protocol for Isotopic Labeling and Mass Spectrometry Analysis

While specific protocols will vary based on the experimental system, a general workflow for a cell culture-based isotopic labeling experiment is outlined below.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Introduce this compound gas into the sealed culture flask or dissolve a deuterated H₂S donor in the media. The concentration and duration of exposure should be optimized for the specific cell type and experimental question.

2. Sample Preparation:

  • Harvest cells and prepare protein lysates or metabolite extracts.

  • For protein S-sulfhydration studies, employ a modified biotin-switch assay. This involves blocking free thiols, selectively reducing persulfides, and then labeling the newly exposed thiols with a biotin tag.

3. Mass Spectrometry Analysis:

  • For proteomic analysis, digest the biotin-enriched protein samples with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift of 2 Da (for D₂) in peptide fragments containing the S-sulfhydrated cysteine will confirm the incorporation of the deuterium label.

  • For metabolomic analysis, extracted metabolites can be analyzed by gas chromatography-mass spectrometry (GC-MS) or LC-MS to identify deuterated sulfur-containing metabolites.

4. Data Analysis:

  • Utilize specialized software to identify and quantify the deuterated peptides or metabolites. This will provide insights into the specific protein targets of S-sulfhydration and the metabolic pathways involving H₂S.

Detection by Raman Spectroscopy

Raman spectroscopy is a non-invasive optical technique that can detect and quantify molecules based on their unique vibrational modes. Deuteration of H₂S results in a shift in its vibrational frequency, allowing for its specific detection.[5]

Experimental Considerations:

  • A laser is used to excite the sample, and the scattered light is collected and analyzed.

  • The Raman spectrum of D₂S will show characteristic peaks at different wavenumbers compared to H₂S, enabling its differentiation and quantification in biological samples.

  • This technique can be particularly useful for real-time monitoring of D₂S levels in solution or in cellular environments.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complex biology of H₂S. Its commercial availability, coupled with advanced analytical techniques like mass spectrometry and Raman spectroscopy, provides a robust platform for detailed investigations into H₂S-mediated signaling pathways and metabolic processes. The ability to trace the fate of exogenous H₂S with isotopic precision will undoubtedly continue to drive significant discoveries in both basic research and drug development.

References

An In-depth Technical Guide to Dihydrogen sulfide-d1

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 13762-18-0

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Dihydrogen sulfide-d1 (DHS), a deuterated isotopologue of the vital signaling molecule hydrogen sulfide (H₂S). This document outlines the key chemical properties, biological significance, experimental protocols, and applications of DHS in research, with a focus on its utility in elucidating the mechanisms of H₂S signaling and in the development of novel therapeutics.

Introduction to this compound

This compound, also known as deuterated hydrogen sulfide, is a form of hydrogen sulfide where one of the two hydrogen atoms is replaced by its heavier isotope, deuterium. This isotopic substitution imparts a distinct mass to the molecule, making it a valuable tool in analytical techniques such as mass spectrometry, without significantly altering its chemical reactivity in most biological contexts. The use of stable isotope-labeled compounds like DHS is crucial for mechanistic studies, quantitative analysis, and as internal standards in complex biological matrices.[1][2][3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, Dihydrogen sulfide (H₂S).

PropertyThis compound (DHS)Dihydrogen sulfide (H₂S)
CAS Number 13762-18-0[4]7783-06-4[5]
Molecular Formula DHSH₂S
Molecular Weight 35.087 g/mol [4]34.08 g/mol [5]
Appearance Colorless gasColorless gas with a characteristic rotten-egg odor[5]
Odor Similar to H₂SFoul, pungent, like rotten eggs[5]

Biological Significance and Signaling Pathways of H₂S

Hydrogen sulfide is now recognized as a critical endogenous gasotransmitter, playing a pivotal role in a multitude of physiological and pathophysiological processes.[6][7] Understanding the signaling pathways of H₂S is paramount for drug development, and this compound serves as an essential tool in these investigations.

The primary signaling mechanisms of H₂S include:

  • S-sulfhydration of Cysteine Residues: This post-translational modification of proteins is a key mechanism by which H₂S exerts its biological effects, altering protein function and signaling cascades.[6]

  • Interaction with Metalloproteins: H₂S can bind to metal centers in proteins, such as the heme iron in cytochrome c oxidase, thereby modulating cellular respiration and other metabolic processes.[6]

  • Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS): H₂S exhibits potent antioxidant properties by directly scavenging ROS and RNS, thus protecting cells from oxidative stress.[6]

  • Modulation of Key Signaling Pathways: H₂S has been shown to influence a variety of signaling pathways crucial for cellular function, including:

    • PI3K/Akt pathway[7]

    • NF-κB/MAPK pathway[7]

    • BDNF/TrkB signaling[7]

    • Akt-Hsp90 signaling[7]

The enzymatic synthesis of H₂S in mammals is primarily carried out by three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[6][7]

Below is a diagram illustrating the central role of H₂S in cellular signaling.

H2S_Signaling_Pathways cluster_synthesis H₂S Biosynthesis cluster_effects Cellular Effects cluster_pathways Modulated Pathways L-Cysteine L-Cysteine H2S H2S L-Cysteine->H2S CBS, CSE, 3-MST Protein S-sulfhydration Protein S-sulfhydration H2S->Protein S-sulfhydration ROS/RNS Scavenging ROS/RNS Scavenging H2S->ROS/RNS Scavenging Metalloprotein Interaction Metalloprotein Interaction H2S->Metalloprotein Interaction Signaling Pathway Modulation Signaling Pathway Modulation H2S->Signaling Pathway Modulation PI3K/Akt PI3K/Akt Signaling Pathway Modulation->PI3K/Akt NF-κB/MAPK NF-κB/MAPK Signaling Pathway Modulation->NF-κB/MAPK BDNF/TrkB BDNF/TrkB Signaling Pathway Modulation->BDNF/TrkB

H₂S biosynthesis and its primary signaling mechanisms.

Experimental Protocols

The use of this compound in research necessitates precise and reliable experimental protocols. This section provides detailed methodologies for the synthesis of a deuterated H₂S donor and for the quantification of H₂S in biological samples.

Synthesis of Deuterated Sodium Hydrosulfide (NaDS)

This protocol describes a laboratory-scale synthesis of sodium hydrosulfide-d1, a common donor for generating this compound in experimental settings. The procedure is adapted from standard methods for the preparation of sodium hydrosulfide.[8][9]

Materials:

  • Sodium metal (Na)

  • Ethanol-d1 (CH₃CH₂OD) or Deuterium oxide (D₂O)

  • Hydrogen sulfide (H₂S) gas

  • Anhydrous diethyl ether

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Sodium Ethoxide-d1: Under an inert atmosphere (e.g., argon or nitrogen), carefully add small pieces of sodium metal to cooled ethanol-d1 in a Schlenk flask. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide-d1 (NaOCH₂CH₃).

  • Introduction of Hydrogen Sulfide: Cool the sodium ethoxide-d1 solution in an ice bath. Bubble dry hydrogen sulfide gas through the solution with vigorous stirring. A white precipitate of sodium hydrosulfide-d1 (NaDS) will form.

  • Isolation of NaDS: Continue bubbling H₂S until the solution is saturated. Stop the gas flow and allow the precipitate to settle.

  • Washing and Drying: Carefully decant the supernatant. Wash the precipitate with anhydrous diethyl ether to remove any unreacted starting materials and byproducts. Repeat the washing step. Dry the resulting white solid under vacuum to obtain pure sodium hydrosulfide-d1.

  • Storage: Store the NaDS under an inert atmosphere in a tightly sealed container to prevent degradation from moisture and air.

Quantification of H₂S in Biological Samples using Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

This method provides high sensitivity and specificity for the measurement of H₂S in the headspace of biological samples.[10][11] The use of this compound as an internal standard can enhance the accuracy of quantification.

Materials:

  • Gas chromatograph equipped with a sulfur chemiluminescence detector (GC-SCD)

  • Gas-tight syringes

  • Incubation vials with septa

  • Tissue homogenizer

  • Phosphate buffer

  • L-cysteine (substrate)

  • This compound gas or a deuterated donor (NaDS) for internal standard

Procedure:

  • Sample Preparation: Homogenize fresh tissue samples in ice-cold phosphate buffer.

  • Reaction Setup: In a sealed incubation vial, add the tissue homogenate and L-cysteine to initiate H₂S production. For quantification using an internal standard, a known amount of this compound gas or a deuterated donor is added.

  • Incubation: Incubate the vials at 37°C for a specific time period to allow for the enzymatic production of H₂S.

  • Headspace Analysis: Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial.

  • GC-SCD Analysis: Inject the gas sample into the GC-SCD system. The H₂S and DHS will be separated based on their retention times, and the sulfur chemiluminescence detector will provide a signal proportional to the amount of sulfur-containing compound.

  • Quantification: Generate a standard curve using known concentrations of H₂S. The concentration of H₂S in the sample can be calculated by comparing its peak area to the standard curve. If an internal standard is used, the ratio of the peak area of H₂S to that of DHS is used for quantification, which corrects for variations in sample injection and processing.[10]

The following diagram outlines the workflow for H₂S quantification by GC-SCD.

GC_SCD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Tissue Homogenization B Addition of Substrate (L-cysteine) A->B C Addition of Internal Standard (DHS) B->C D Incubation at 37°C C->D E Headspace Gas Sampling D->E F GC-SCD Injection E->F G Quantification F->G

Workflow for H₂S quantification using GC-SCD.
Monobromobimane (MBB) Assay for H₂S Quantification

The monobromobimane assay is a sensitive fluorescence-based method for the quantification of thiols, including H₂S.[4][12][13][14][15]

Materials:

  • Monobromobimane (MBB) solution

  • Tris-HCl buffer (pH 9.5)

  • 5-Sulfosalicylic acid (SSA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a fluorescence detector

  • Biological sample (e.g., plasma, tissue homogenate)

Procedure:

  • Sample Preparation: Prepare the biological sample in Tris-HCl buffer.

  • Derivatization: Add MBB solution to the sample. H₂S reacts with two molecules of MBB to form the fluorescent derivative, sulfide-dibimane (SDB). The reaction is typically carried out in the dark for 30 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding SSA.

  • HPLC Analysis: Inject the derivatized sample into the RP-HPLC system.

  • Detection and Quantification: The SDB is separated from other components and detected by the fluorescence detector (excitation ~390 nm, emission ~475 nm). The concentration of H₂S is determined by comparing the peak area of SDB to a standard curve prepared with known concentrations of a sulfide standard.[13]

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool for researchers and drug development professionals.

  • Mechanistic Studies: Deuterium labeling is a powerful technique for elucidating reaction mechanisms.[16][17] By tracking the fate of the deuterium atom in biological systems, researchers can gain insights into the enzymatic pathways of H₂S metabolism and the chemical reactions involved in its signaling functions.

  • Quantitative Bioanalysis: this compound is an ideal internal standard for mass spectrometry-based quantification of H₂S in complex biological samples such as plasma, tissues, and cell lysates. The use of a stable isotope-labeled internal standard corrects for sample loss during preparation and variations in instrument response, leading to more accurate and precise measurements.[1]

  • Drug Metabolism and Pharmacokinetics (DMPK): In the development of H₂S-releasing drugs, deuterated analogues can be used to study their metabolic fate and pharmacokinetic profiles.[2][3] This information is critical for optimizing drug design and dosing regimens.

Conclusion

This compound is a critical tool for advancing our understanding of the complex biology of hydrogen sulfide and for the development of novel therapeutics targeting H₂S signaling pathways. Its application in mechanistic studies, quantitative analysis, and drug metabolism provides researchers with the precision and accuracy needed to unravel the intricate roles of this important gasotransmitter in health and disease. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory.

References

Unveiling the Isotopic Fingerprint: A Technical Guide to the Molecular Weight of Dihydrogen Sulfide-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight of Dihydrogen sulfide-d1 (HDS), a deuterated isotopologue of the significant signaling molecule, hydrogen sulfide. This document details the calculation of its molecular weight, outlines relevant experimental methodologies for its characterization, and visualizes a key biological pathway in which it participates.

Quantitative Data Summary

The molecular weight of a molecule is determined by the sum of the atomic weights of its constituent atoms. For this compound, this involves one atom of hydrogen, one atom of deuterium, and one atom of sulfur. The precise molecular weight can be calculated using the masses of the most abundant isotopes of these elements.

Constituent AtomIsotopeAtomic Mass (Da)
Hydrogen¹H1.007825
Deuterium²H (D)2.014102
Sulfur³²S31.972071
This compound (HDS) - 34.993998

Note: The molar mass, often used in chemistry, is numerically equivalent to the molecular weight but is expressed in grams per mole ( g/mol ). Slight variations in reported molecular weights in literature can arise from the use of average atomic weights of elements rather than the specific isotopic masses.

Experimental Protocols

The characterization and synthesis of this compound involve specific experimental procedures. Below are outlines of the methodologies for its synthesis and molecular weight determination.

Synthesis of this compound

The preparation of this compound is typically achieved through isotopic exchange reactions. A common method involves the reaction of a sulfide salt with a deuterated acid or by direct exchange between hydrogen sulfide and a deuterium source.

Principle of Isotopic Exchange:

Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom in a compound is replaced by a deuterium atom. This process is often catalyzed by acids, bases, or metals. In the context of HDS synthesis, a common approach is the Girdler-Sulfide process, which utilizes the equilibrium reaction between hydrogen sulfide (H₂S) and heavy water (D₂O) to enrich deuterium.

A laboratory-scale synthesis could involve the following conceptual steps:

  • Reaction Setup: A reaction vessel is charged with a sulfide source, such as sodium sulfide (Na₂S).

  • Introduction of Deuterium Source: A deuterated reagent, for instance, deuterium oxide (D₂O) or a deuterated acid like DCl in D₂O, is slowly added to the sulfide source.

  • Generation of HDS: The reaction generates this compound (HDS) and potentially some dideuterated hydrogen sulfide (D₂S) and non-deuterated hydrogen sulfide (H₂S), depending on the reaction conditions and the isotopic purity of the reagents.

    • Na₂S + 2D₂O → D₂S + 2NaOD

    • Na₂S + D₂O + H₂O → HDS + NaOD + NaOH

  • Gas Collection: The evolved gas is passed through a drying agent to remove any water vapor and collected for subsequent analysis.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is the primary analytical technique for determining the precise molecular weight of compounds by measuring the mass-to-charge ratio (m/z) of their ions.

General Workflow for Volatile Compounds:

  • Sample Introduction: A gaseous sample of this compound is introduced into the ion source of the mass spectrometer.

  • Ionization: The molecules are ionized, typically using techniques like electron ionization (EI) or chemical ionization (CI). Electron ionization involves bombarding the molecules with a high-energy electron beam, which can cause fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the intact molecular ion (HDS⁺) will confirm the molecular weight. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition.

Visualization of a Relevant Biological Pathway

Hydrogen sulfide is a crucial gaseous signaling molecule involved in numerous physiological processes. Its biological effects are mediated through various pathways, including the post-translational modification of proteins through S-sulfhydration. The following diagram illustrates a simplified representation of the enzymatic synthesis of hydrogen sulfide and its role in signaling. This compound, as a stable isotope-labeled version, is an invaluable tool for tracing and quantifying these pathways in research.

H2S_Signaling_Pathway cluster_synthesis Endogenous H₂S Synthesis cluster_signaling H₂S Signaling cysteine L-Cysteine cbs CBS (Cystathionine β-synthase) cysteine->cbs cse CSE (Cystathionine γ-lyase) cysteine->cse mst 3-MST (3-Mercaptopyruvate Sulfurtransferase) cysteine->mst homocysteine Homocysteine homocysteine->cbs h2s H₂S / HDS cbs->h2s cse->h2s mst->h2s protein Target Protein (with Cysteine residue) h2s->protein sulfhydrated_protein S-sulfhydrated Protein (Protein-SSH) protein->sulfhydrated_protein S-sulfhydration cellular_response Physiological / Cellular Response sulfhydrated_protein->cellular_response

Caption: Endogenous synthesis and signaling pathway of H₂S.

Unveiling the Structure of Dihydrogen Sulfide-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of Dihydrogen sulfide-d1 (HDS), a molecule of significant interest in various scientific domains. By leveraging high-resolution spectroscopic data, this document offers precise quantitative parameters, detailed experimental methodologies, and a clear visualization of the molecule's geometry.

Molecular Structure and Quantitative Data

The geometric parameters of the this compound molecule have been determined with high precision through the analysis of its microwave and rotational-vibrational spectra. The substitution of one hydrogen atom with its heavier isotope, deuterium, results in slight modifications to the molecule's rotational constants and, consequently, its structural parameters when compared to the parent molecule, Dihydrogen sulfide (H₂S).

The key structural parameters for the most abundant isotopic form, HD³²S, are summarized in the table below. These values are derived from a critical review of microwave spectral data.

ParameterValueUnit
S-H Bond Length (r_s-H)1.3356Ångström (Å)
S-D Bond Length (r_s-D)1.3356Ångström (Å)
H-S-D Bond Angle (∠HSD)92.12Degrees (°)

Note: The bond lengths for S-H and S-D are considered to be identical within the experimental uncertainty.

Experimental Determination of Molecular Structure

The precise determination of the molecular structure of HDS is achieved through the analysis of its rotational spectrum, primarily using microwave and millimeter/submillimeter-wave spectroscopy.[1][2][3] This technique allows for the measurement of the molecule's rotational constants, from which the bond lengths and bond angle can be derived.

Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of the HDS molecular structure.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis H2S H₂S Gas Mixing Isotopic Exchange H2S->Mixing D2O D₂O (Heavy Water) D2O->Mixing AbsorptionCell Gas Absorption Cell Mixing->AbsorptionCell Spectrometer Microwave/Sub-mm Wave Spectrometer Spectrometer->AbsorptionCell Detector Detector AbsorptionCell->Detector RawSpectrum Raw Spectrum Detector->RawSpectrum PeakAssignment Transition Assignment RawSpectrum->PeakAssignment RotationalConstants Determine Rotational Constants PeakAssignment->RotationalConstants StructuralParameters Calculate Structural Parameters RotationalConstants->StructuralParameters

Caption: Experimental workflow for determining HDS structure.
Detailed Methodologies

1. Sample Preparation:

  • Isotopic Exchange: The HDS sample is typically prepared through isotopic exchange between hydrogen sulfide (H₂S) and heavy water (D₂O).[2] Gaseous H₂S is bubbled through or mixed with liquid D₂O, leading to the formation of HDS and D₂S. The resulting gas mixture is then used for spectroscopic analysis.

2. Spectroscopic Measurement:

  • Instrumentation: A high-resolution frequency-modulated millimeter and submillimeter-wave spectrometer is employed for the measurements.[2][3] This type of spectrometer typically covers a frequency range from tens of GHz to over 1 THz.

  • Absorption Cell: The gaseous HDS sample is introduced into a long absorption cell (e.g., a few meters in length) at low pressure to minimize pressure broadening of the spectral lines.[2]

  • Radiation Source and Detection: A phase-locked oscillator or a synthesizer generates the microwave/submillimeter-wave radiation. The radiation passes through the absorption cell, and the transmitted signal is detected by a sensitive detector, such as a liquid-helium-cooled InSb hot-electron bolometer.[2]

  • Data Acquisition: The absorption spectrum is recorded by sweeping the frequency of the radiation source and measuring the change in detector signal. To enhance sensitivity and resolution, techniques like frequency modulation with lock-in detection are often utilized.[2]

3. Data Analysis:

  • Spectral Assignment: The observed absorption lines in the spectrum correspond to transitions between different rotational energy levels of the HDS molecule. The first step in the analysis is to assign the quantum numbers (J, Ka, Kc) to each observed transition. This is often guided by theoretical predictions of the spectrum.

  • Determination of Rotational Constants: Once a sufficient number of transitions have been assigned, the spectral data is fitted to a rotational Hamiltonian model (e.g., a Watson-type Hamiltonian) to determine the precise rotational constants (A, B, and C) and centrifugal distortion constants of the molecule.[1]

  • Calculation of Structural Parameters: The experimentally determined rotational constants are related to the moments of inertia of the molecule. By analyzing the rotational constants for the parent molecule (H₂S) and its deuterated isotopologue (HDS), it is possible to solve for the geometric parameters of the molecule, namely the S-H and S-D bond lengths and the H-S-D bond angle.

Molecular Geometry Visualization

The this compound molecule exhibits a bent molecular geometry, similar to water and hydrogen sulfide. The central sulfur atom is bonded to one hydrogen and one deuterium atom, and it also possesses two lone pairs of electrons. According to VSEPR theory, the four electron pairs (two bonding pairs and two lone pairs) arrange themselves in a roughly tetrahedral geometry to minimize repulsion. The presence of the two lone pairs, which exert greater repulsive forces than bonding pairs, compresses the H-S-D bond angle to a value significantly less than the ideal tetrahedral angle of 109.5°.

Caption: Molecular structure of this compound (HDS).

References

The Discovery and Therapeutic Potential of Deuterated Hydrogen Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S), a gasotransmitter with a well-established role in a myriad of physiological and pathological processes, has emerged as a significant target for therapeutic intervention. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, to form deuterated hydrogen sulfide (D₂S), presents a compelling avenue for enhancing the therapeutic profile of H₂S-based drugs. This technical guide provides a comprehensive overview of the discovery of D₂S, its synthesis, and a comparative analysis of its physicochemical properties against H₂S. We delve into the well-established signaling pathways of H₂S, which D₂S is anticipated to modulate, and explore the potential therapeutic advantages conferred by the kinetic isotope effect (KIE). Detailed experimental protocols for the synthesis and characterization of D₂S are provided, alongside a forward-looking perspective on its application in drug development.

Introduction: The Advent of a Heavier Gasotransmitter

The discovery of hydrogen sulfide's role as an endogenous signaling molecule, on par with nitric oxide (NO) and carbon monoxide (CO), has revolutionized our understanding of cellular communication and homeostasis.[1][2] H₂S is implicated in a wide array of biological functions, including vasodilation, neuromodulation, anti-inflammatory responses, and cytoprotection.[3][4][5] Consequently, the development of molecules that can deliver H₂S in a controlled manner has become a major focus of drug discovery.[6][7][8]

Deuteration, the replacement of hydrogen with deuterium, is a strategy increasingly employed in drug development to favorably alter the pharmacokinetic and pharmacodynamic properties of a molecule.[1][9][10] The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic reactions involving the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[11][12] This can result in increased drug exposure, reduced formation of toxic metabolites, and an overall improved therapeutic window.[] The application of this principle to a simple, yet biologically crucial, molecule like hydrogen sulfide opens up new possibilities for fine-tuning its therapeutic effects.

The first detection of doubly deuterated hydrogen sulfide (D₂S) was not in a terrestrial laboratory but in the vast expanse of the interstellar medium, specifically in two dense cores, as reported in 2003. This astrophysical discovery underscored the fundamental existence and stability of this isotopic variant. Laboratory-based synthesis and characterization of D₂S have since provided the foundation for exploring its unique properties.

Synthesis and Characterization of Deuterated Hydrogen Sulfide

The laboratory synthesis of deuterated hydrogen sulfide is most commonly achieved through the hydrolysis of a metal sulfide, typically aluminum sulfide (Al₂S₃), with heavy water (D₂O).

Experimental Protocol: Synthesis of D₂S via Hydrolysis of Aluminum Sulfide

Materials:

  • Aluminum sulfide (Al₂S₃), crushed

  • Deuterium oxide (D₂O), 99.9 atom % D

  • Inert gas (e.g., Argon or Nitrogen)

  • Gas-tight reaction vessel with a gas outlet

  • Cold trap (e.g., using liquid nitrogen or a dry ice/acetone slurry)

  • Gas collection system

Procedure:

  • Apparatus Setup: Assemble a gas-tight reaction vessel equipped with a dropping funnel and a gas outlet. The outlet should be connected to a series of cold traps to purify the generated D₂S gas and a gas collection bag or cylinder. The entire system should be purged with an inert gas to remove air and moisture.

  • Reaction Initiation: Place a weighed amount of crushed aluminum sulfide in the reaction vessel. Slowly add deuterium oxide from the dropping funnel onto the aluminum sulfide. The reaction is exothermic and will proceed readily. The rate of D₂O addition should be controlled to maintain a steady evolution of gas. The reaction is as follows: Al₂S₃ + 6D₂O → 2Al(OD)₃ + 3D₂S

  • Gas Purification: Pass the evolved gas through a cold trap maintained at a temperature sufficient to condense any unreacted D₂O and other volatile impurities, while allowing the D₂S gas to pass through.

  • Gas Collection: Collect the purified D₂S gas in a suitable collection system.

  • Characterization: The identity and purity of the collected D₂S can be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy or Mass Spectrometry (MS).

Workflow for D₂S Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_collection Collection & Analysis Al2S3 Aluminum Sulfide (Al₂S₃) Reactor Reaction Vessel Al2S3->Reactor D2O Deuterium Oxide (D₂O) D2O->Reactor ColdTrap Cold Trap Reactor->ColdTrap Crude D₂S gas Collection Gas Collection ColdTrap->Collection Purified D₂S Analysis Spectroscopic Analysis (IR, MS) Collection->Analysis

A flowchart illustrating the synthesis, purification, and analysis of deuterated hydrogen sulfide.

Comparative Physicochemical Properties of H₂S and D₂S

The substitution of protium with deuterium in hydrogen sulfide results in subtle but significant changes in its physicochemical properties. These differences are primarily due to the greater mass of deuterium, which affects vibrational frequencies and zero-point energies of the S-D bonds compared to S-H bonds.

PropertyHydrogen Sulfide (H₂S)Deuterated Hydrogen Sulfide (D₂S)Reference
Molar Mass ( g/mol )34.0836.09[14]
Boiling Point (°C)-60-59.6[15]
Molar Volume of Liquid (cm³/mol at -79 °C)34.71134.811[15]
Vapor PressureHigher at lower temperaturesLower at lower temperatures, crossover point at -48°C[15]
S-H/S-D Bond StrengthWeakerStronger[11][12]

Biological Significance: H₂S Signaling Pathways

D₂S is expected to interact with the same molecular targets and signaling pathways as H₂S. A thorough understanding of these pathways is therefore crucial for predicting the biological effects of D₂S. H₂S influences a multitude of cellular processes through various mechanisms, including post-translational modification of proteins, interaction with metalloproteins, and antioxidant effects.[3][4][16]

Key Signaling Pathways Modulated by H₂S

H₂S is known to modulate several key signaling pathways, including:

  • MAPK Pathway: H₂S can influence the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[17]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and growth, is also modulated by H₂S.[18]

  • NF-κB Pathway: H₂S can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[18]

  • Ion Channel Regulation: H₂S is a known modulator of various ion channels, including ATP-sensitive potassium (K-ATP) channels, which play a crucial role in vasodilation.[2]

  • Nrf2 Pathway: H₂S can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant enzymes.[18]

Diagram of H₂S Signaling Pathways

H2S_Signaling cluster_effects Cellular Effects cluster_pathways Signaling Pathways H2S H₂S / D₂S KATP K-ATP Channels H2S->KATP NFkB NF-κB Inhibition H2S->NFkB MAPK MAPK Pathway H2S->MAPK PI3K_Akt PI3K/Akt Pathway H2S->PI3K_Akt Nrf2 Nrf2 Activation H2S->Nrf2 Vasodilation Vasodilation Anti_inflammation Anti-inflammation Antioxidant Antioxidant Response Neuromodulation Neuromodulation Cytoprotection Cytoprotection KATP->Vasodilation NFkB->Anti_inflammation MAPK->Neuromodulation PI3K_Akt->Cytoprotection Nrf2->Antioxidant

Overview of key signaling pathways modulated by H₂S and their downstream cellular effects.

Deuterated H₂S in Drug Development: The Kinetic Isotope Effect

The primary rationale for utilizing D₂S in a therapeutic context lies in the kinetic isotope effect (KIE).[11][12] The stronger S-D bond in D₂S compared to the S-H bond in H₂S can lead to a slower rate of reactions where this bond is cleaved. This has several potential implications for drug development:

  • Prolonged Half-life of H₂S Donors: For H₂S donor molecules that release H₂S through a mechanism involving the cleavage of an S-H bond, deuteration could slow down the release rate, leading to a more sustained and controlled delivery of the gasotransmitter.[5]

  • Altered Metabolism: The enzymatic oxidation of H₂S is a key route of its elimination.[19] If the rate-limiting step in this metabolic pathway involves the cleavage of the S-H bond, D₂S would be metabolized more slowly, resulting in a longer biological half-life and increased systemic exposure.

  • Modulation of Target Interactions: The interaction of H₂S with some of its biological targets may involve hydrogen tunneling or proton transfer. The substitution with deuterium could alter the kinetics of these interactions, potentially leading to a more potent or selective biological response.

Experimental Protocol: Measuring H₂S/D₂S Release from Donor Molecules

Objective: To compare the release kinetics of H₂S and D₂S from a donor molecule.

Materials:

  • H₂S donor molecule

  • Deuterated H₂S donor molecule (if applicable)

  • Phosphate-buffered saline (PBS), pH 7.4

  • H₂S detection method (e.g., methylene blue assay, electrochemical sensor)[20][21]

  • Incubator or water bath at 37°C

  • Spectrophotometer or electrochemical workstation

Procedure:

  • Solution Preparation: Prepare stock solutions of the H₂S and deuterated H₂S donor molecules in a suitable solvent.

  • Release Assay: Add a known concentration of the donor molecule to pre-warmed PBS (37°C, pH 7.4).

  • Time-course Measurement: At various time points, withdraw aliquots of the reaction mixture and measure the concentration of released H₂S/D₂S using a validated detection method.

  • Data Analysis: Plot the concentration of released H₂S/D₂S against time to determine the release kinetics (e.g., initial release rate, half-life of release).

  • Comparison: Compare the release profiles of the non-deuterated and deuterated donor molecules to determine the effect of deuteration.

Logical Workflow for Evaluating Deuterated H₂S Donors

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies H2S_Donor H₂S Donor D2S_Donor Deuterated H₂S Donor Release Release Kinetics (H₂S vs D₂S) D2S_Donor->Release Stability Metabolic Stability Release->Stability Activity Biological Activity Stability->Activity PK Pharmacokinetics Activity->PK PD Pharmacodynamics PK->PD Efficacy Therapeutic Efficacy PD->Efficacy

A logical workflow for the preclinical evaluation of a deuterated H₂S donor molecule.

Future Perspectives and Conclusion

The exploration of deuterated hydrogen sulfide in the context of drug development is still in its nascent stages. While the theoretical advantages conferred by the kinetic isotope effect are compelling, further research is needed to translate this potential into tangible therapeutic benefits. Future studies should focus on:

  • Synthesis and evaluation of deuterated H₂S donor molecules: Designing and testing a variety of deuterated donors with different release mechanisms will be crucial to identify candidates with optimal pharmacokinetic profiles.

  • In vivo studies: Preclinical animal models are necessary to investigate the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of D₂S and its donors compared to their non-deuterated counterparts.

  • Elucidation of specific KIEs: Detailed mechanistic studies are required to pinpoint the specific enzymatic and non-enzymatic reactions where the deuteration of H₂S has the most significant impact.

References

Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of Deuterium in Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in hydrogen sulfide (H₂S). Given the scarcity of direct measurements, this document synthesizes available data from related compounds and environments, outlines theoretical estimation methods based on isotopic exchange principles, and details the experimental protocols necessary for direct analysis. This guide is intended to serve as a foundational resource for researchers in geochemistry, atmospheric science, and pharmaceutical development where isotopic composition is a critical parameter.

Quantitative Data Summary

Direct measurements of the natural abundance of deuterium in hydrogen sulfide from various natural sources are not widely reported in the scientific literature. However, the deuterium-to-hydrogen (D/H) ratio in H₂S can be estimated based on its isotopic equilibrium with coexisting water (H₂O), a principle utilized in industrial processes such as the Girdler-Sulfide process for heavy water production. The equilibrium constant for the deuterium exchange reaction between water and hydrogen sulfide is temperature-dependent.

The key equilibrium reaction is:

H₂O(l) + HDS(g) ⇌ HDO(l) + H₂S(g)

The equilibrium constant (K) for this reaction is defined as:

K = ([HDO]/[H₂O]) / ([HDS]/[H₂S])

This relationship allows for the theoretical estimation of the D/H ratio in H₂S when the D/H ratio of the associated water and the temperature of the environment are known.

Table 1: Temperature-Dependent Equilibrium Constants for Deuterium Exchange Between Water and Hydrogen Sulfide [1][2]

Temperature (°C)Equilibrium Constant (K)
252.37
302.29
32~2.35
801.96
1281.84
1301.63

Table 2: Representative Deuterium Abundance in Water from Environments Containing Hydrogen Sulfide

EnvironmentSample TypeδD (‰ vs. VSMOW)D/H Ratio (approx.)
Volcanic Gases (general)Magmatic Water-30 ± 5~1.52 x 10⁻⁴
Continental Magmatic SystemsMagmatic Water-45 ± 10~1.49 x 10⁻⁴
Geothermal Fluids (Beijing)Geothermal Groundwater+5.4 (average)~1.57 x 10⁻⁴
Hydrothermal Fluids (general)Meteoric Origin FluidsVaries with sourceVaries with source

Note: δD (delta-D) is a measure of the ratio of deuterium (²H) to hydrogen (¹H) in a sample, expressed in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. A positive δD value indicates enrichment in deuterium relative to VSMOW, while a negative value indicates depletion.

Experimental Protocols

The direct measurement of the D/H ratio in hydrogen sulfide requires specialized sampling and analytical techniques due to the volatile and reactive nature of H₂S. The following protocols are adapted from established methods for the isotopic analysis of volatile compounds.

Sample Collection and Preservation

Objective: To collect a gaseous sample containing H₂S and preserve its isotopic integrity.

Materials:

  • Gas-tight sampling bags (e.g., Tedlar®) or evacuated gas sampling bulbs.

  • Portable pump (if necessary).

  • Cryogenic trapping system (liquid nitrogen or a cryocooler).

  • Stainless steel or glass sample loops.

Procedure:

  • Direct Gas Sampling: At the sampling site (e.g., volcanic fumarole, geothermal vent), purge the sampling line with the gas to be sampled.

  • Fill the gas-tight bag or evacuated bulb with the sample gas.

  • Cryogenic Trapping (for concentration and separation):

    • Pass a known volume of the sample gas through a series of cold traps.

    • A primary trap cooled with a dry ice/ethanol slurry (-78°C) can be used to remove water vapor.

    • A secondary trap cooled with liquid nitrogen (-196°C) will effectively trap H₂S.

    • Non-condensable gases can be vented.

  • After trapping, the liquid nitrogen trap is isolated and allowed to warm, and the revolatilized H₂S is transferred to a sample container for laboratory analysis.

Isotopic Analysis by Isotope Ratio Mass Spectrometry (IRMS)

Objective: To determine the D/H ratio of the collected H₂S sample.

Instrumentation:

  • Gas Chromatograph (GC) coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS).

  • High-temperature conversion furnace (pyrolysis or combustion).

  • Reference gases with known D/H ratios for calibration.

Procedure:

  • Sample Introduction: A small, precise volume of the H₂S sample is injected into the GC.

  • Chromatographic Separation: The GC separates H₂S from any other volatile impurities. The use of a suitable column (e.g., a porous layer open tubular (PLOT) column) is crucial.

  • Conversion to H₂ Gas: The purified H₂S is passed through a high-temperature furnace (typically >1400°C) containing chromium or other reducing agents. This process, known as high-temperature conversion (HTC), quantitatively converts the hydrogen in H₂S to H₂ gas.

  • Mass Spectrometric Analysis: The resulting H₂ gas is introduced into the ion source of the IRMS.

  • The mass spectrometer simultaneously measures the ion beams of mass-to-charge ratios (m/z) 2 (H₂) and 3 (HD).

  • The ratio of the intensities of the m/z 3 and m/z 2 ion beams is used to calculate the D/H ratio of the sample.

  • Calibration: The measured D/H ratio of the sample is calibrated against measurements of reference gases with internationally recognized D/H ratios.

  • Data Reporting: The results are typically reported in delta notation (δD) in per mil (‰) relative to the VSMOW standard.

Visualizations

Deuterium Exchange Equilibrium

The following diagram illustrates the fundamental principle of deuterium exchange between water and hydrogen sulfide, which forms the basis for theoretical estimations of deuterium abundance in H₂S.

Deuterium_Exchange Deuterium exchange equilibrium between water and hydrogen sulfide. cluster_water Water Phase cluster_h2s Hydrogen Sulfide Phase H2O H₂O HDS HDS H2O->HDS D exchange HDO HDO H2S H₂S HDO->H2S H exchange

Caption: Deuterium exchange between H₂O and H₂S.

Experimental Workflow for D/H Analysis of H₂S

This diagram outlines the key steps involved in the experimental determination of the deuterium-to-hydrogen ratio in a gaseous hydrogen sulfide sample.

Experimental_Workflow Experimental workflow for D/H analysis of H₂S. cluster_sampling Field Sampling cluster_lab Laboratory Analysis Start Gas Source (e.g., Fumarole) Sampling Gas Sampling (Bag or Bulb) Start->Sampling CryoTrap Cryogenic Trapping of H₂S Sampling->CryoTrap GC Gas Chromatography (GC) Separation CryoTrap->GC Sample Introduction HTC High-Temperature Conversion (H₂S → H₂) GC->HTC IRMS Isotope Ratio Mass Spectrometry (IRMS) (D/H Ratio Measurement) HTC->IRMS Data Data Analysis & Calibration IRMS->Data

Caption: Workflow for D/H analysis of H₂S.

References

The Role of Dihydrogen Sulfide-d1 in Isotopic Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrogen sulfide-d1 (D2S), a deuterated isotopologue of hydrogen sulfide (H2S), presents a valuable tool for isotopic labeling studies aimed at elucidating the metabolic fate and signaling functions of H2S. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of D2S in biological research. It details the rationale for using D2S as a tracer, outlines experimental protocols for its administration and detection, and discusses the interpretation of data obtained from mass spectrometry and NMR spectroscopy. Furthermore, this guide explores the kinetic isotope effect associated with D2S and its implications for studying enzyme mechanisms. Finally, we present diagrams of key signaling pathways involving H2S that can be investigated using D2S, offering a roadmap for future research in this burgeoning field.

Introduction to this compound and Isotopic Labeling

Hydrogen sulfide (H2S) is now recognized as a critical endogenous signaling molecule, participating in a wide array of physiological and pathophysiological processes, including neuromodulation, cardiovascular regulation, and inflammation.[1] However, tracing the precise metabolic pathways and molecular targets of H2S has been challenging due to its volatile nature and rapid metabolism. Isotopic labeling, a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell, offers a powerful solution to this challenge.[2]

This compound (D2S), in which one of the protium atoms of H2S is replaced by a deuterium atom, serves as a stable, non-radioactive isotopic tracer.[3] The key principle behind its use is that D2S is chemically very similar to H2S and is therefore processed by cells in a similar manner.[4] However, the increased mass of deuterium allows for its detection and quantification by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][5] This enables researchers to follow the journey of the deuterium atom from D2S as it is incorporated into various downstream metabolites and protein modifications, providing a dynamic view of H2S metabolism and signaling.

Applications of this compound in Isotopic Labeling

The primary application of D2S in isotopic labeling is to serve as a tracer for H2S metabolism and to identify the molecular targets of H2S-derived sulfur atoms. This can be broadly categorized into two main areas:

  • Metabolic Flux Analysis: By introducing D2S to cells or organisms and analyzing the isotopic enrichment in downstream metabolites, researchers can map the pathways of H2S metabolism and quantify the flux through these pathways. This includes processes such as oxidation to sulfate and incorporation into sulfur-containing amino acids.

  • Protein Persulfidation Studies: A key signaling mechanism of H2S is the post-translational modification of cysteine residues in proteins to form persulfides (-SSH), a process termed persulfidation.[6] Using D2S, it is possible to trace the incorporation of deuterium into these persulfide modifications, thereby identifying novel protein targets of H2S and quantifying the dynamics of this modification.

Experimental Protocols

Administration of this compound to Cell Cultures

Introducing a gaseous molecule like D2S to cell cultures requires careful control to ensure consistent and reproducible dosing. A common method involves the use of a D2S donor molecule, which releases D2S in a controlled manner upon dissolution in the cell culture medium. Alternatively, a sealed chamber system can be used to expose cells to a defined concentration of D2S gas.

Protocol for using a D2S donor:

  • Prepare a stock solution of the D2S donor: Dissolve the D2S donor compound in a suitable sterile solvent (e.g., DMSO or PBS) at a high concentration.

  • Cell Culture Preparation: Plate cells in appropriate cell culture vessels and grow to the desired confluency.

  • Dosing: Immediately before the experiment, dilute the D2S donor stock solution in pre-warmed cell culture medium to the final desired concentration.

  • Incubation: Replace the existing medium with the D2S-containing medium and incubate the cells for the desired period.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis.

Sample Preparation for Mass Spectrometry Analysis

To analyze the incorporation of deuterium from D2S into proteins and metabolites, samples must be appropriately prepared for mass spectrometry.

Protocol for Protein Analysis (for Persulfidation Studies):

  • Cell Lysis: Lyse the harvested cells in a buffer containing protease inhibitors and a cysteine-blocking agent (e.g., N-ethylmaleimide) to prevent post-lysis disulfide bond formation and preserve persulfides.

  • Protein Precipitation and Digestion: Precipitate the proteins (e.g., using acetone or TCA) and then resuspend and digest them into peptides using a protease such as trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detection and Quantification of Deuterium Incorporation

Mass Spectrometry: High-resolution mass spectrometry is the primary tool for detecting and quantifying deuterium incorporation. The mass shift of 1.0063 Da (the difference between the mass of deuterium and protium) in peptide or metabolite fragments indicates the presence of the deuterium label. The relative abundance of the isotopically labeled peaks compared to the unlabeled peaks provides a quantitative measure of incorporation.

NMR Spectroscopy: 2H NMR spectroscopy can also be used to detect the presence of deuterium in metabolites.[5] This technique provides information about the specific position of the deuterium atom within a molecule, which can be valuable for elucidating metabolic pathways.[1]

Quantitative Data Summary

While specific quantitative data for D2S labeling efficiency and incorporation rates are not yet widely available in the literature, the following table provides a conceptual framework for the types of data that can be generated and should be presented in studies utilizing D2S.

ParameterDescriptionExpected Outcome/Measurement
Deuterium Enrichment (%) The percentage of a specific metabolite or peptide that contains one or more deuterium atoms from D2S.Measured by the relative intensity of isotopic peaks in mass spectra.
Kinetic Isotope Effect (KIE) The ratio of the reaction rate with H2S to the reaction rate with D2S (kH/kD).[7]A KIE greater than 1 indicates that the C-H(D) bond is broken in the rate-determining step.[4]
Half-life of Persulfidation The time it takes for half of the persulfidated cysteine residues to lose their modification.Determined by pulse-chase experiments using D2S followed by time-course mass spectrometry.

The Deuterium Kinetic Isotope Effect (KIE)

The replacement of protium with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[7] This is because the C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[4] For enzyme-catalyzed reactions involving the cleavage of a C-H bond in the rate-determining step, the use of a deuterated substrate will result in a slower reaction rate.

By comparing the rate of a biological process in the presence of H2S versus D2S, researchers can determine the KIE. A significant KIE (typically kH/kD > 1.5) provides strong evidence that the cleavage of a S-H bond is involved in the rate-limiting step of the pathway being studied. This information is invaluable for elucidating enzyme mechanisms.

Visualizing H2S Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key H2S signaling pathways that can be investigated using D2S and a general experimental workflow for a D2S-based isotopic labeling experiment.

H2S_Metabolism D2S This compound (D2S) H2S_pool Intracellular H2S/D2S Pool D2S->H2S_pool Persulfidation Protein Persulfidation (-S-SD) H2S_pool->Persulfidation Oxidation Mitochondrial Oxidation H2S_pool->Oxidation Amino_Acids Sulfur-containing Amino Acids (e.g., Cys-d) H2S_pool->Amino_Acids Sulfate Sulfate (SO4-d?) Oxidation->Sulfate

Caption: Metabolic fate of this compound (D2S) as a tracer.

Experimental_Workflow start Start: Cell Culture dosing Administer D2S Donor start->dosing incubation Incubate for Time (t) dosing->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis & Protein Extraction harvest->lysis digestion Protein Digestion lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis: - Deuterium Enrichment - KIE Calculation lcms->data

Caption: General workflow for a D2S isotopic labeling experiment.

H2S_Signaling_Persulfidation H2S H2S / D2S TargetProtein Target Protein (Cys-SH) H2S->TargetProtein Persulfidation PersulfidatedProtein Persulfidated Protein (Cys-S-SD/H) TargetProtein->PersulfidatedProtein Signaling_Output Downstream Signaling (e.g., altered enzyme activity) PersulfidatedProtein->Signaling_Output

References

An In-depth Technical Guide to Deuterated Compounds in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and methodologies related to the use of deuterated compounds in scientific research and pharmaceutical development. By replacing hydrogen atoms with their stable, heavier isotope, deuterium, researchers can strategically modify the physicochemical properties of molecules, leading to significant advantages in various fields of study.

The Core Principle: The Kinetic Isotope Effect (KIE)

The primary rationale for using deuterated compounds in drug development and mechanistic studies lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the twofold higher mass of deuterium.[1][2] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[2]

This difference in bond strength leads to a slower rate of chemical reactions that involve the cleavage of a C-D bond in the rate-determining step.[3] This phenomenon is quantified as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). For primary deuterium KIEs, this value typically ranges from 1 to 8, indicating a significant reduction in the reaction rate upon deuteration.[1][2]

This fundamental principle has profound implications for drug metabolism. Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP) family, in processes that involve the cleavage of C-H bonds. By selectively replacing these metabolically vulnerable hydrogens with deuterium, the rate of metabolism can be significantly reduced.[4]

Applications in Research and Drug Development

The unique properties of deuterated compounds make them invaluable tools across various stages of scientific research and drug development.

Elucidation of Reaction Mechanisms

By selectively replacing hydrogen with deuterium at different positions in a molecule, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. A significant KIE provides strong evidence for the involvement of that bond in the critical step of the reaction mechanism.[5]

Metabolic Pathway and Pharmacokinetic Studies

Deuterated compounds are extensively used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.[3] By administering a deuterated version of a drug, researchers can distinguish it from its non-deuterated counterpart and its metabolites using mass spectrometry, providing a clear picture of its metabolic fate.[1] For instance, deuterated glucose is used to trace metabolic pathways in living organisms.[6][7][8]

Improving Pharmacokinetic Profiles of Drugs

The most significant application of deuteration in drug development is the strategic modification of a drug's pharmacokinetic profile.[4] By slowing down metabolism, deuteration can lead to:

  • Increased Half-Life (t½): The drug remains in the body for a longer period.[2]

  • Increased Exposure (AUC): The total amount of drug that reaches the systemic circulation is higher.[2]

  • Reduced Clearance (CL): The rate at which the drug is eliminated from the body is decreased.[9]

  • Lower Peak Plasma Concentrations (Cmax) and Reduced Peak-to-Trough Fluctuations: This can lead to a more stable drug concentration in the blood, potentially reducing side effects associated with high peak concentrations.[10]

These improvements can translate into more convenient dosing regimens (e.g., once-daily instead of multiple times a day), improved patient compliance, and a better therapeutic window.[8]

Reducing Formation of Toxic Metabolites

In some cases, drug metabolism can lead to the formation of toxic metabolites. By deuterating the site of metabolic attack, the formation of these harmful byproducts can be reduced, thereby improving the safety profile of the drug.[11]

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the impact of deuteration on the pharmacokinetic parameters of several drugs.

DrugParameterNon-DeuteratedDeuteratedFold ChangeReference
Tetrabenazine t½ (total active metabolites)4.8 hours8.6 hours1.8x increase[7]
AUCinf (total active metabolites)261 ng·hr/mL542 ng·hr/mL2.1x increase[7]
Cmax (total active metabolites)61.6 ng/mL74.6 ng/mL1.2x increase[7]
Ivacaftor -15.9 hours-[8]
Rate of Clearance-Reduced-[12]
Exposure (AUC)-Substantially Increased-[13]
Methadone AUC (plasma)-5.7-fold increase5.7x increase[9]
Cmax (plasma)-4.4-fold increase4.4x increase[9]
Clearance4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg5.2x decrease[9]

Experimental Protocols

Synthesis of a Deuterated Compound: Deuterated Ibuprofen

This protocol describes a general method for the synthesis of deuterated ibuprofen, a widely used nonsteroidal anti-inflammatory drug. The key step involves the use of a deuterated reagent to introduce the deuterium atoms.

Reaction Scheme:

(Simplified from the multi-step synthesis of ibuprofen)

Step 1: Friedel-Crafts Acylation Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4'-isobutylacetophenone.

Step 2: α-Deuteration The 4'-isobutylacetophenone is treated with a deuterated base (e.g., NaOD in D₂O) to exchange the α-hydrogens for deuterium, forming deuterated 4'-isobutylacetophenone.

Step 3: Subsequent steps to Ibuprofen The deuterated intermediate is then converted to deuterated ibuprofen through a series of reactions, which can include a Willgerodt-Kindler reaction or a Grignard reaction with deuterated reagents.[14][15]

Detailed Protocol (Illustrative α-Deuteration):

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-isobutylacetophenone in a suitable solvent (e.g., dioxane).

  • Deuterium Exchange: Add a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O).

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 24 hours) to allow for the exchange of the α-protons with deuterium.

  • Work-up: After cooling, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).

  • Extraction: Extract the deuterated product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography or distillation.

Note: This is a simplified representation. The actual synthesis of a specific deuterated drug can be complex and may involve multiple steps with specialized reagents and conditions.[16][17][18][19]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[20]

Materials:

  • Test compound and deuterated analog

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (quenching solution)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Pre-warm the master mix and the liver microsome suspension to 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (or its deuterated analog) to the pre-warmed master mix to a final concentration of 1 µM. Initiate the metabolic reaction by adding the liver microsome suspension.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for an in vivo pharmacokinetic study in rats to compare a deuterated drug with its non-deuterated counterpart.[21][22][23]

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain), typically weighing 200-250g.

  • Animals are acclimatized for at least one week before the study.

Protocol:

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Administration (Gavage): Administer a single dose of the test compound (non-deuterated or deuterated) formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 10 mg/kg).[9]

    • Intravenous Administration: For determining absolute bioavailability, a separate group of rats can be administered the compound intravenously via the tail vein.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[21]

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the parent drug and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance using non-compartmental analysis software.

Visualizations

Drug Development Workflow Incorporating Deuteration

DrugDevelopment cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Post Regulatory & Post-Marketing Target_ID Target Identification & Validation Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen Deuteration_Strategy Deuteration Strategy Lead_Gen->Deuteration_Strategy In_Vitro In Vitro ADME (Metabolic Stability) Deuteration_Strategy->In_Vitro In_Vivo_Preclinical In Vivo Preclinical (PK/PD, Toxicology) In_Vitro->In_Vivo_Preclinical Phase_I Phase I (Safety & PK) In_Vivo_Preclinical->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval FDA Approval NDA->Approval Phase_IV Phase IV (Post-marketing Surveillance) Approval->Phase_IV

Metabolic Pathway Tracing with Deuterated Glucose

MetabolicPathway D_Glucose Deuterated Glucose (e.g., [6,6-2H2]glucose) Glycolysis Glycolysis D_Glucose->Glycolysis D_Pyruvate Deuterated Pyruvate Glycolysis->D_Pyruvate TCA_Cycle TCA Cycle D_Pyruvate->TCA_Cycle D_Metabolites Deuterated Metabolites (e.g., Lactate, Glutamate) TCA_Cycle->D_Metabolites Analysis Analysis (NMR, Mass Spectrometry) D_Metabolites->Analysis

Conclusion

Deuterated compounds have transitioned from being niche research tools to playing a pivotal role in modern drug discovery and development. The strategic incorporation of deuterium can significantly enhance the pharmacokinetic properties of a drug, leading to improved efficacy, safety, and patient compliance. As our understanding of the kinetic isotope effect and its application in medicinal chemistry continues to grow, we can expect to see an increasing number of deuterated drugs entering the market, offering tangible benefits to patients. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the power of deuteration in their work.

References

Dihydrogen Sulfide-d1 vs. Hydrogen Sulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Differences and Isotopic Effects

Dihydrogen sulfide-d1 (HDS), a deuterated isotopologue of hydrogen sulfide (H₂S), presents a unique tool for investigating the mechanisms of H₂S signaling and offers potential therapeutic advantages. The substitution of a protium (¹H) atom with a deuterium (²H) atom introduces subtle yet significant changes in the physicochemical properties of the molecule, which can, in turn, influence its biological activity through kinetic isotope effects. This technical guide provides an in-depth comparison of HDS and H₂S, summarizing their fundamental differences, outlining experimental protocols for their evaluation, and visualizing key biological pathways.

Physicochemical Properties: A Comparative Analysis

The primary distinction between HDS and H₂S lies in their molecular weight, with HDS being slightly heavier due to the presence of deuterium. This mass difference influences several key physicochemical parameters, as detailed in the table below.

PropertyThis compound (HDS)Hydrogen Sulfide (H₂S)Reference
Molecular Formula HDSH₂S
Molar Mass 35.087 g/mol 34.08 g/mol [1][2]
Boiling Point -60 °C-60.3 °C[2][3]
Melting Point -85 °C-85.5 °C[2][3]
Vapor Pressure At temperatures lower than 225.05 K, H₂S has the higher vapor pressure. Above this temperature, D₂S has the higher vapor pressure.[4]At temperatures lower than 225.05 K, H₂S has the higher vapor pressure. Above this temperature, D₂S has the higher vapor pressure.[4][4]
Acid Dissociation Constant (pKa₁) Not explicitly found for HDS, but isotopic substitution can slightly alter pKa values.~7.04[5][6]

Note: Data for D₂S (dideuterated hydrogen sulfide) is used as a proxy for HDS where specific HDS data is unavailable, as the isotopic effects are expected to be similar in nature.

The slight differences in boiling and melting points between the deuterated and non-deuterated forms are a direct consequence of the difference in molecular mass and its effect on intermolecular forces. While these differences in bulk physical properties are minor, the change in mass has a more pronounced impact on the vibrational frequencies of the S-D versus the S-H bond. This difference in zero-point energy is the basis for the kinetic isotope effect (KIE), where the heavier isotope (deuterium) generally leads to a slower reaction rate when the bond to that isotope is broken in the rate-determining step of a reaction.

Biological Implications and Therapeutic Potential

Hydrogen sulfide is a critical gaseous signaling molecule involved in a myriad of physiological processes, including vasodilation, inflammation, and neurotransmission. The therapeutic potential of H₂S donors is an active area of research for various conditions, including cardiovascular diseases and inflammatory disorders.[6][7][8] The substitution of protium with deuterium in HDS could offer a novel therapeutic strategy by modulating the molecule's metabolic stability and target interactions.

A significant kinetic isotope effect is observed when a C-H bond is replaced with a C-D bond, and similar principles apply to the S-H/S-D bond.[9] This can lead to a slower rate of enzymatic metabolism of HDS compared to H₂S, potentially prolonging its biological half-life and enhancing its therapeutic efficacy. However, direct experimental evidence comparing the biological activities of HDS and H₂S is currently limited in the publicly available scientific literature.

Signaling Pathways and Experimental Workflows

To facilitate further research in this area, this guide provides diagrams of key signaling pathways involving H₂S and a general experimental workflow for comparing the biological effects of HDS and H₂S.

Hydrogen Sulfide-Mediated Vasodilation

Hydrogen sulfide induces vasodilation through multiple mechanisms, primarily involving the activation of potassium channels in vascular smooth muscle cells.[10][11]

H2S_Vasodilation H2S H₂S / HDS VSMC Vascular Smooth Muscle Cell H2S->VSMC K_ATP KATP Channels VSMC->K_ATP activates K_Ca KCa Channels VSMC->K_Ca activates Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K_Ca->Hyperpolarization Ca_channels Voltage-gated Ca²⁺ Channels Hyperpolarization->Ca_channels inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation

Caption: H₂S/HDS signaling pathway for vasodilation.

Anti-inflammatory Action of Hydrogen Sulfide

Hydrogen sulfide exhibits anti-inflammatory properties by modulating the activity of key inflammatory mediators and signaling pathways, such as NF-κB.[12][13]

H2S_Anti_Inflammation H2S H₂S / HDS NFkB_activation NF-κB Activation H2S->NFkB_activation inhibits Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_activation->Pro_inflammatory_Cytokines induces Leukocyte_Adhesion Leukocyte Adhesion and Migration NFkB_activation->Leukocyte_Adhesion promotes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Leukocyte_Adhesion->Inflammation

Caption: H₂S/HDS anti-inflammatory signaling pathway.

Experimental Workflow for Comparative Analysis

A robust experimental workflow is crucial for elucidating the differential effects of HDS and H₂S.

Experimental_Workflow cluster_synthesis Synthesis and Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Synthesis_H2S H₂S Source (e.g., NaHS) Vessel_Myography Vessel Myography (Vasodilation) Synthesis_H2S->Vessel_Myography Cell_Culture Cell Culture Assays (e.g., Macrophages) Synthesis_H2S->Cell_Culture Animal_Model Animal Model of Disease (e.g., Hypertension, Inflammation) Synthesis_H2S->Animal_Model Synthesis_HDS HDS Source (e.g., NaSD) Synthesis_HDS->Vessel_Myography Synthesis_HDS->Cell_Culture Synthesis_HDS->Animal_Model Data_Comparison Comparative Analysis of HDS vs. H₂S Effects Vessel_Myography->Data_Comparison Cytokine_Measurement Cytokine Measurement (ELISA, qPCR) Cell_Culture->Cytokine_Measurement Neurotransmitter_Assay Neurotransmitter Release Assay (e.g., HPLC) Cell_Culture->Neurotransmitter_Assay Cytokine_Measurement->Data_Comparison Neurotransmitter_Assay->Data_Comparison Administration Administration of H₂S or HDS Animal_Model->Administration Physiological_Measurement Physiological Measurement (e.g., Blood Pressure) Administration->Physiological_Measurement Tissue_Analysis Tissue Analysis (Histology, Western Blot) Administration->Tissue_Analysis Physiological_Measurement->Data_Comparison Tissue_Analysis->Data_Comparison Conclusion Conclusion on Isotopic Effects Data_Comparison->Conclusion

Caption: Experimental workflow for comparing HDS and H₂S.

Detailed Experimental Protocols

Synthesis of Deuterated Sodium Hydrosulfide (NaSD)

Objective: To synthesize a deuterated hydrogen sulfide donor for use in biological experiments.

Materials:

  • Sodium metal (Na)

  • Deuterium sulfide (D₂S) gas

  • Anhydrous diethyl ether

  • Schlenk line apparatus

  • Dry ice/acetone condenser

Procedure:

  • Set up a Schlenk line apparatus with a reaction flask containing a magnetic stir bar and freshly cut sodium metal under an inert atmosphere (e.g., argon).

  • Cool the flask in an ice bath.

  • Slowly bubble D₂S gas through the anhydrous diethyl ether in the reaction flask while stirring vigorously. The D₂S will react with the sodium metal to form sodium deuteroshydrosulfide (NaSD), which will precipitate out of the solution.

  • Continue the reaction until the sodium metal is completely consumed.

  • Isolate the precipitated NaSD by filtration under an inert atmosphere.

  • Wash the NaSD precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the NaSD product under vacuum.

  • Store the final product in a desiccator under an inert atmosphere to prevent hydrolysis.

Note: This is a general procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols. The handling of sodium metal and toxic D₂S gas requires extreme caution and should only be performed by trained personnel in a well-ventilated fume hood.

Measurement of Vasodilation in Isolated Aortic Rings

Objective: To compare the vasodilatory effects of HDS and H₂S on isolated blood vessels.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution

  • Phenylephrine (PE)

  • Sodium hydrosulfide (NaHS) as H₂S donor

  • Sodium deuteroshydrosulfide (NaSD) as HDS donor

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Euthanize the rat and carefully dissect the thoracic aorta.

  • Clean the aorta of surrounding connective tissue and cut it into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

  • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of NaHS or NaSD to the organ bath.

  • Record the changes in isometric tension using a force transducer and data acquisition system.

  • Calculate the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Construct concentration-response curves and determine the EC₅₀ values for both NaHS and NaSD to compare their potencies.[9]

Assessment of Anti-inflammatory Effects in Macrophages

Objective: To evaluate the differential effects of HDS and H₂S on the inflammatory response in cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line (or primary macrophages)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • NaHS and NaSD

  • Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6

  • Reagents for Western blotting to detect NF-κB pathway proteins

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of NaHS or NaSD for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

  • Lyse the cells to extract proteins for Western blot analysis.

  • Probe the Western blots with antibodies against key proteins in the NF-κB signaling pathway (e.g., phosphorylated IκBα, p65) to assess pathway activation.

  • Compare the effects of NaHS and NaSD on cytokine production and NF-κB activation to determine any isotopic differences in their anti-inflammatory activity.[12][14]

This in-depth technical guide provides a foundational understanding of the differences between this compound and hydrogen sulfide. The provided experimental protocols and signaling pathway diagrams are intended to serve as a resource for researchers and drug development professionals to further explore the potential of deuterated hydrogen sulfide as a novel therapeutic agent. Further experimental investigation is crucial to fully elucidate the biological consequences of deuterium substitution in this important signaling molecule.

References

Safeguarding Research: A Technical Guide to Handling Dihydrogen Sulfide-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrogen sulfide-d1 (DHS or D₂S), the deuterated isotopologue of dihydrogen sulfide (H₂S), is a valuable tool in various research applications, including mechanistic studies in drug development and metabolic pathway analysis. Although its deuteration offers unique spectroscopic and kinetic tracing capabilities, it is crucial to recognize that its chemical reactivity and toxicity are expected to be nearly identical to those of its non-deuterated counterpart, H₂S. This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for this compound, drawing upon the extensive safety data available for hydrogen sulfide.

Understanding the Hazard: Properties and Toxicity

This compound is a colorless, flammable gas with a characteristic rotten egg odor at low concentrations.[1][2][3] However, at concentrations above 100 ppm, it rapidly causes olfactory fatigue, rendering odor an unreliable indicator of its presence.[4] It is heavier than air and may accumulate in low-lying areas.[2]

The primary route of exposure is inhalation, which can lead to rapid unconsciousness and death at high concentrations.[4][5] H₂S is a systemic poison that affects multiple bodily systems, with the nervous system being the most sensitive.[3] It inhibits cellular respiration by binding to iron in mitochondrial cytochrome enzymes, a mechanism comparable to that of cyanide poisoning.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaDHS
Molecular Weight35.09 g/mol [6]
CAS Registry Number13762-18-0[7]
Boiling Point-59.6 °C (for H₂S)[3]
Melting Point-85.5 °C (for H₂S)[3]
Flammability Limits in Air4.3 - 46% (for H₂S)[3]

Table 2: Toxicity Data for Hydrogen Sulfide (Applicable to this compound)

Concentration (ppm)Effects
0.01 - 1.5Odor threshold (rotten eggs)[4]
2 - 5Nausea, headaches, sleep disturbance
20Eye and respiratory tract irritation[4]
50 - 100Mild eye and respiratory irritation, dizziness, coughing
100Onset of olfactory fatigue, coughing, eye irritation[4]
100+Considered immediately dangerous to life and health (IDLH)[8]
200 - 300Marked eye and respiratory tract inflammation
500 - 700Rapid unconsciousness, cessation of breathing, death[4]
1000+Immediate unconsciousness and respiratory paralysis, leading to death[9]

Engineering Controls and Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, stringent engineering controls and appropriate PPE are mandatory.

Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with a continuous monitoring system.[2][8] Exhaust systems should be non-sparking, grounded, and corrosion-resistant.[8]

  • Gas Detection: A continuous, fixed-point gas detection system with audible and visual alarms is essential in any laboratory where this compound is used or stored. Portable monitors should also be used for personal safety, especially when entering areas where the gas may be present.

  • Containment: Use of a glovebox or other closed system is recommended for experiments involving higher concentrations or quantities of the gas.

Personal Protective Equipment (PPE): A thorough risk assessment should guide the selection of PPE.[8] The following are minimum requirements:

  • Respiratory Protection: For exposures below 100 ppm, an air-purifying respirator with cartridges specifically designed for hydrogen sulfide is required.[8] For concentrations at or above 100 ppm (IDLH), a full-face, pressure-demand self-contained breathing apparatus (SCBA) or a combination full-face, pressure-demand supplied-air respirator with an auxiliary self-contained air supply is mandatory.[8]

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes of liquefied gas and eye irritation from the gas itself.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., Butyl rubber, Viton®), a lab coat, and closed-toe shoes.[1] In situations with a high risk of exposure, a chemical-protective, full-body encapsulating suit may be required.[1]

Experimental Protocols and Safe Handling Procedures

Adherence to established protocols is critical for the safe handling of this compound.

General Handling Procedures:

  • Training: All personnel must receive comprehensive training on the hazards of this compound, proper handling procedures, emergency response, and the use of safety equipment.[2][8]

  • Working Alone: Never work with this compound alone. A buddy system ensures that help is available in case of an emergency.

  • Cylinder Handling: Secure gas cylinders upright with chains or straps. Use a suitable hand truck for moving cylinders and protect them from physical damage.[10] Use a backflow preventer in the piping.[10]

  • Leak Detection: Check for leaks using a compatible leak detection solution or a portable gas monitor.

  • Storage: Store this compound cylinders in a cool, dry, well-ventilated, and secured area, away from incompatible materials and sources of ignition.[10]

Experimental Workflow for Handling this compound:

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Verify Fume Hood and Gas Detector Functionality prep_ppe->prep_setup prep_cylinder Secure Gas Cylinder and Check for Leaks prep_setup->prep_cylinder exp_start Initiate Gas Flow prep_cylinder->exp_start exp_monitor Continuously Monitor Work Area and Experiment exp_start->exp_monitor exp_stop Safely Terminate Gas Flow exp_monitor->exp_stop em_alarm Activate Alarm exp_monitor->em_alarm If Leak Detected exp_purge Purge System with Inert Gas exp_stop->exp_purge cleanup_disconnect Disconnect Apparatus exp_purge->cleanup_disconnect cleanup_decontaminate Decontaminate Equipment cleanup_disconnect->cleanup_decontaminate cleanup_waste Dispose of Waste According to Institutional Protocols cleanup_decontaminate->cleanup_waste cleanup_store Return Cylinder to Storage cleanup_waste->cleanup_store em_evacuate Evacuate the Area em_alarm->em_evacuate em_rescue Trained Personnel with SCBA Initiate Rescue em_evacuate->em_rescue em_first_aid Provide First Aid (Move to fresh air, administer oxygen) em_rescue->em_first_aid

References

Unlocking New Frontiers in H₂S Research: A Technical Guide to Dihydrogen Sulfide-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S), the third recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), has emerged as a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. Its roles in cardiovascular health, neuromodulation, inflammation, and cellular metabolism present exciting opportunities for therapeutic intervention. However, elucidating the precise mechanisms of H₂S biogenesis, its metabolic fate, and its downstream signaling targets remains a significant challenge. Dihydrogen sulfide-d1 (DHS or HDS), a stable isotope-labeled form of H₂S, offers a powerful tool to dissect these complexities. This technical guide explores the potential research areas for this compound, providing a framework for its application in kinetic, metabolic, and mechanistic studies.

Core Properties of Dihydrogen Sulfide and Its Isotopologues

The substitution of protium (¹H) with deuterium (²H) in dihydrogen sulfide introduces a significant mass change, which forms the basis for its utility in research. While the chemical properties remain largely the same, the difference in mass leads to a lower vibrational frequency of the S-D bond compared to the S-H bond. This seemingly subtle difference has profound implications for reaction rates and spectroscopic signatures.

PropertyHydrogen Sulfide (H₂S)This compound (HDS)Dideuterium Sulfide (D₂S)
Molar Mass ( g/mol ) 34.0835.0936.09
CAS Number 7783-06-413762-18-013537-03-8
S-H/S-D Stretching Frequency (cm⁻¹) ~2615~1896~1896

Potential Research Areas for this compound

The primary utility of this compound lies in its application to study kinetic isotope effects (KIEs), as a tracer in metabolic studies, and as a distinct species for spectroscopic analysis.

Elucidating Enzymatic Mechanisms of H₂S Production

The endogenous production of H₂S is primarily catalyzed by three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[1][2][3] The exact mechanisms and rate-limiting steps of H₂S generation by these enzymes are still under investigation. This compound can be instrumental in these studies.

By using deuterium-labeled substrates (e.g., L-cysteine-d₃), the enzymatic production of HDS can be monitored. The comparison of the reaction rates of the deuterated and non-deuterated substrates allows for the determination of the kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) would indicate that the cleavage of the S-H(D) bond is involved in the rate-determining step of the reaction.[4]

Hypothetical Kinetic Isotope Effects for H₂S-Producing Enzymes

EnzymeSubstratek_cat (s⁻¹) (H-substrate)k_cat (s⁻¹) (D-substrate)KIE (kH/kD)Mechanistic Implication from a Significant KIE
CBS L-Cysteine1.50.53.0S-H bond cleavage is part of the rate-limiting step.
CSE L-Cysteine2.20.82.75S-H bond cleavage is part of the rate-limiting step.
3-MST 3-Mercaptopyruvate5.82.12.76S-H bond cleavage is part of the rate-limiting step.

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual KIE values would need to be determined experimentally.

Tracing the Metabolic Fate of H₂S

The metabolic pathways of H₂S are complex, involving oxidation in the mitochondria, methylation in the cytosol, and potential storage in the form of bound sulfane sulfur.[5] this compound can serve as an invaluable tracer to follow the fate of H₂S in biological systems. By introducing HDS into cell cultures or in vivo models, its conversion to various metabolites can be tracked using mass spectrometry. This allows for the quantification of flux through different metabolic pathways and can help identify novel metabolites of H₂S.

Metabolic_Fate_Tracer_Workflow HDS This compound (HDS) Administration System Biological System (Cell Culture / In Vivo) HDS->System Extraction Sample Collection & Metabolite Extraction System->Extraction Analysis Mass Spectrometry (LC-MS/MS) Extraction->Analysis Data Quantification of Deuterated Metabolites Analysis->Data

Figure 1. Experimental workflow for tracing the metabolic fate of this compound.

Investigating H₂S Signaling and Protein S-sulfhydration

A key signaling mechanism of H₂S is the post-translational modification of cysteine residues in target proteins, a process known as S-sulfhydration or persulfidation.[6] This modification can alter the activity, localization, and interaction of proteins. By using HDS, researchers can investigate the dynamics of S-sulfhydration. The incorporation of deuterium into the persulfide group (-S-SD) can be detected by mass spectrometry, providing a direct method to identify and quantify S-sulfhydrated proteins.

S_sulfhydration_Pathway cluster_0 H₂S/HDS Signaling H2S H₂S / HDS Protein Protein-SH H2S->Protein S-sulfhydration Sulfhydrated Protein-S-SH / Protein-S-SD Protein->Sulfhydrated Function Altered Protein Function Sulfhydrated->Function

Figure 2. S-sulfhydration signaling pathway indicating the incorporation of deuterium.

Experimental Protocols

Synthesis of this compound

Principle: this compound can be generated by the reaction of a sulfide salt with a deuterated acid. This reaction should be performed in a well-ventilated fume hood due to the toxicity of H₂S.

Materials:

  • Sodium sulfide (Na₂S) or Iron(II) sulfide (FeS)

  • Deuterium chloride (DCl) in D₂O (e.g., 35 wt. %)

  • Gas-tight syringe

  • Reaction vessel with a septum

Protocol:

  • Place a small amount of Na₂S or FeS in the reaction vessel.

  • Seal the vessel with a septum.

  • Carefully inject a stoichiometric amount of DCl solution into the vessel using a gas-tight syringe.

  • The generated HDS gas can be collected in the headspace of the vessel or bubbled through a desired solution.

  • All equipment should be handled in a fume hood, and any excess HDS should be quenched with a bleach solution.

Administration of this compound to Cell Cultures

Principle: A saturated solution of HDS in cell culture medium can be prepared and then diluted to the desired final concentration for treating cells.

Materials:

  • HDS gas

  • Serum-free cell culture medium

  • Gas-tight syringe

  • Sealed sterile container

Protocol:

  • De-gas the serum-free medium by bubbling with nitrogen gas for 30 minutes to remove oxygen, which can oxidize H₂S.

  • In a fume hood, bubble HDS gas through the de-gassed medium in a sealed sterile container for 10-15 minutes to create a saturated stock solution (approximately 10 mM).

  • Immediately before treating cells, dilute the HDS stock solution to the desired final concentration in fresh, de-gassed medium.

  • Add the HDS-containing medium to the cell cultures.

  • Perform all manipulations quickly to minimize the loss of HDS gas from the solution.

Mass Spectrometry for Detection of Deuterated Metabolites

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to separate and detect deuterated metabolites of HDS. The mass shift of +1 Da for each incorporated deuterium atom allows for their specific detection.

Protocol:

  • Sample Preparation:

    • Collect biological samples (e.g., cell lysates, plasma, tissue homogenates).

    • Perform a protein precipitation step (e.g., with cold acetonitrile or methanol).

    • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable chromatography method (e.g., reverse-phase or HILIC) to separate the metabolites.

    • Set up the mass spectrometer to perform Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for the expected deuterated and non-deuterated metabolites.

    • The transitions will be based on the precursor ion mass (M+H or M-H) and the mass of a specific fragment ion. The mass of the deuterated metabolite will be shifted by +1 Da for each deuterium atom.

Example SRM Transitions for Cysteine and its Deuterated Analogue

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cysteine122.076.0
Cysteine-d1123.077.0

Note: These are example transitions and would need to be optimized for the specific instrument and experimental conditions.

Conclusion

This compound is a powerful and underutilized tool in H₂S research. Its application in kinetic isotope effect studies can provide deep insights into the mechanisms of H₂S-producing enzymes. As a metabolic tracer, it can illuminate the complex pathways of H₂S catabolism and storage. Furthermore, its use in studying protein S-sulfhydration can help to identify and validate novel targets of H₂S signaling. While working with H₂S and its deuterated form requires careful handling due to its toxicity, the potential rewards in terms of novel discoveries in drug development and fundamental biology are substantial. This guide provides a foundational framework to encourage and facilitate the broader adoption of this compound in the scientific community.

References

An In-depth Technical Guide on Early Studies Involving Deuterated Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S), long recognized for its toxicity, has in recent decades emerged as a critical endogenous gasotransmitter involved in a wide array of physiological processes.[1] Its deuterated analogue, deuterium sulfide (D₂S), in which hydrogen atoms are replaced by their heavier isotope, deuterium, has served as a valuable tool in elucidating the mechanisms of H₂S synthesis, metabolism, and signaling. The difference in mass between protium (¹H) and deuterium (²H) gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution.[2] This effect has been particularly instrumental in studying the metabolic pathways of drugs and understanding enzyme reaction mechanisms.[2][] This technical guide delves into the early studies involving deuterated hydrogen sulfide, focusing on its synthesis, experimental applications, and the foundational insights it provided into the biological roles of H₂S.

Synthesis of Deuterated Hydrogen Sulfide (D₂S)

Early laboratory-scale synthesis of deuterium sulfide for research purposes predominantly relied on the principle of isotopic exchange between hydrogen sulfide and a deuterium source, most commonly heavy water (D₂O). This method is analogous to the industrial-scale Girdler sulfide process used for the production of heavy water.[4][5][6]

Experimental Protocol: Laboratory-Scale D₂S Synthesis via Isotopic Exchange

This protocol is a generalized representation of methods that would have been available to researchers in the mid-20th century.

Objective: To prepare a small quantity of deuterium sulfide gas with high isotopic enrichment.

Materials:

  • Hydrogen sulfide (H₂S) gas cylinder

  • Heavy water (D₂O), 99 atom % D or higher

  • A sealed, high-pressure reaction vessel made of a non-reactive material (e.g., stainless steel)

  • A vacuum line for gas handling

  • A collection vessel cooled with liquid nitrogen

  • Pressure and temperature monitoring equipment

Procedure:

  • Vessel Preparation: The reaction vessel is thoroughly cleaned, dried, and evacuated to remove any residual air and moisture.

  • Introduction of Reactants: A known quantity of high-purity heavy water is introduced into the reaction vessel. The vessel is then cooled, and a molar excess of hydrogen sulfide gas is condensed into it.

  • Isotopic Exchange Reaction: The sealed vessel is allowed to warm to a specific temperature (e.g., 30°C) and left for a sufficient period to allow the isotopic exchange reaction (H₂S + D₂O ⇌ HDS + HDO and HDS + D₂O ⇌ D₂S + HDO) to reach equilibrium. The equilibrium constant for this exchange is temperature-dependent.[5]

  • Separation and Purification: The gaseous phase, now enriched with deuterated hydrogen sulfide species (HDS and D₂S), is carefully transferred from the reaction vessel to a collection vessel cooled with liquid nitrogen. This process takes advantage of the different vapor pressures of the components to achieve separation. The process may be repeated multiple times with fresh D₂O to achieve higher isotopic purity of D₂S.

  • Characterization: The isotopic purity of the synthesized D₂S can be determined using mass spectrometry, which distinguishes molecules based on their mass-to-charge ratio.[7] Infrared (IR) spectroscopy can also be used, as the vibrational frequencies of S-D bonds are significantly different from those of S-H bonds.

Early Experimental Applications of Deuterated Hydrogen Sulfide

The primary utility of D₂S in early biological studies was to investigate the kinetic isotope effect in reactions involving H₂S. By comparing the rates of biological processes with H₂S versus D₂S, researchers could infer whether the breaking of an S-H bond was a rate-determining step.

Toxicological Studies: Investigating the Mechanism of H₂S Toxicity

While specific early toxicological studies directly comparing H₂S and D₂S are not extensively documented in readily available literature, the principles of the kinetic isotope effect would have been applied to understand the mechanism of H₂S toxicity. The primary mechanism of acute H₂S toxicity is the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain.[8][9][10]

Hypothetical Experimental Design (based on known principles):

Objective: To determine if the cleavage of the S-H bond is the rate-limiting step in the toxic action of hydrogen sulfide.

Experimental Protocol:

  • Animal Model: A suitable animal model, such as mice or rats, would be used.

  • Exposure Chambers: Animals would be placed in sealed exposure chambers with controlled atmospheric conditions.[11]

  • Gas Administration: Two groups of animals would be exposed to identical concentrations of either H₂S or D₂S. The gas concentrations would be carefully monitored throughout the experiment.

  • Endpoint Measurement: The primary endpoint would be the time to incapacitation or death. Other physiological parameters such as respiratory rate and heart rate could also be monitored.

  • Data Analysis: The rates of toxicity (e.g., the reciprocal of the time to death) for the H₂S and D₂S groups would be compared. A significant difference in these rates (a KIE greater than 1) would suggest that the cleavage of the S-H(D) bond is involved in the rate-determining step of the toxic mechanism.

Expected Outcome and Interpretation: If a significant KIE is observed, it would imply that the chemical reaction responsible for the toxic effect involves the breaking of the S-H bond. Conversely, a KIE close to 1 would suggest that S-H bond cleavage is not the rate-limiting step.

Metabolic Studies: Tracing the Fate of Hydrogen Sulfide

Deuterium-labeled compounds have been widely used as tracers in metabolic studies to follow the fate of molecules in biological systems.[2][][12][13]

Hypothetical Experimental Design:

Objective: To trace the metabolic pathways of hydrogen sulfide in vivo.

Experimental Protocol:

  • Administration of D₂S: A solution of D₂S in a suitable vehicle (e.g., saline) would be administered to an animal model, either through injection or infusion.

  • Sample Collection: At various time points after administration, biological samples such as blood, urine, and tissue homogenates would be collected.

  • Metabolite Analysis: The collected samples would be analyzed using mass spectrometry to identify and quantify deuterium-containing metabolites.[7]

  • Pathway Elucidation: By identifying the deuterated metabolites, researchers could piece together the metabolic pathways of hydrogen sulfide.

Quantitative Data from Early Studies

A significant challenge in compiling a comprehensive guide on early D₂S studies is the scarcity of publicly available, direct comparative quantitative data on the biological effects of H₂S versus D₂S. The focus of much of the early research was on the fundamental chemistry and physics of the kinetic isotope effect itself, with biological applications becoming more prominent in later years.

The table below is a conceptual representation of the type of quantitative data that would be sought in such early comparative studies, based on the principles of the kinetic isotope effect.

Biological ProcessH₂S ParameterD₂S ParameterKinetic Isotope Effect (kH/kD)Reference
Enzymatic Oxidation by Mitochondria Rate of H₂S consumption (kH)Rate of D₂S consumption (kD)> 1 (expected)Hypothetical
Acute Toxicity (LC50) Concentration of H₂SConcentration of D₂S> 1 (expected)Hypothetical
Enzyme Inhibition (e.g., Cytochrome c oxidase) Inhibition constant (Ki) for H₂SInhibition constant (Ki) for D₂S> 1 (expected)Hypothetical

Signaling Pathways and Logical Relationships

The understanding of H₂S as a signaling molecule is a more recent development.[14][15][16][17][18] Early studies laid the groundwork by investigating the fundamental chemical properties and metabolic fate of H₂S, with D₂S serving as a critical tool. The diagrams below illustrate the logical relationships and workflows central to these early investigations.

Synthesis_and_Application_Workflow cluster_synthesis D2S Synthesis cluster_application Experimental Application cluster_analysis Data Analysis and Interpretation H2S H2S Gas ReactionVessel Isotopic Exchange (High Pressure) H2S->ReactionVessel D2O Heavy Water (D2O) D2O->ReactionVessel D2S_product Deuterated H2S (D2S) ReactionVessel->D2S_product D2S_admin Administer D2S D2S_product->D2S_admin BiologicalSystem Biological System (e.g., Animal Model, Enzyme Prep.) H2S_admin Administer H2S BiologicalSystem->H2S_admin BiologicalSystem->D2S_admin ComparativeStudy Comparative Study H2S_admin->ComparativeStudy D2S_admin->ComparativeStudy MeasureRates Measure Biological Effect Rates (kH, kD) ComparativeStudy->MeasureRates CalculateKIE Calculate Kinetic Isotope Effect (KIE = kH/kD) MeasureRates->CalculateKIE MechanismInference Infer Reaction Mechanism CalculateKIE->MechanismInference

Workflow for D₂S Synthesis and Application in Early Studies.

KIE_Logic_Diagram Start Biological Reaction Involving H2S Question Is the S-H bond broken in the rate-determining step? Start->Question KIE_gt_1 Significant KIE Observed (kH/kD > 1) Question->KIE_gt_1 Yes KIE_eq_1 No Significant KIE (kH/kD ≈ 1) Question->KIE_eq_1 No Conclusion_Yes Conclusion: S-H bond cleavage is part of the rate-determining step. KIE_gt_1->Conclusion_Yes Conclusion_No Conclusion: S-H bond cleavage is not part of the rate-determining step. KIE_eq_1->Conclusion_No

Logic Diagram for Interpreting the Kinetic Isotope Effect.

Conclusion

Early studies involving deuterated hydrogen sulfide were pivotal in laying the mechanistic groundwork for our current understanding of H₂S biology. While direct quantitative comparisons of the physiological effects of H₂S and D₂S from this era are not abundant in the literature, the application of the kinetic isotope effect was a cornerstone of mechanistic investigation. The synthesis of D₂S through isotopic exchange provided the necessary tool to probe reactions where the cleavage of the S-H bond was suspected to be a critical step. These foundational studies, though perhaps not as focused on specific signaling pathways as modern research, were essential in transitioning the perception of hydrogen sulfide from merely a toxic gas to a molecule of significant biological and therapeutic interest. For contemporary researchers and drug development professionals, an appreciation of these early methodologies and the fundamental principles they explored provides a valuable context for the ongoing exploration of H₂S in health and disease.

References

Methodological & Application

Application Notes and Protocols for Dihydrogen Sulfide-d1 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogen sulfide-d1 (HDS), a partially deuterated isotopologue of hydrogen sulfide, presents a unique tool for nuclear magnetic resonance (NMR) spectroscopy studies. Its application can range from quantitative analysis (qNMR) to tracing metabolic pathways. The presence of both a proton (¹H) and a deuteron (²H) in the same molecule allows for heteronuclear NMR studies, providing valuable structural and dynamic information. However, it is important to note that while the principles of using deuterated compounds in NMR are well-established, specific experimental data and detailed protocols for this compound are not widely available in peer-reviewed literature. Therefore, the following application notes and protocols are based on established NMR methodologies and the known chemistry of hydrogen sulfide, supplemented with estimated NMR parameters.

Quantitative NMR (qNMR) of this compound

Quantitative NMR is a powerful technique for determining the concentration of an analyte with high precision and accuracy. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.[2][3]

Application:

To accurately determine the concentration of a this compound solution. This is crucial for studies where precise dosing is required, such as in cellular assays or when investigating reaction kinetics.

Data Presentation: Estimated ¹H NMR Chemical Shifts of HDS

The chemical shift of the proton in HDS is expected to be similar to that of non-deuterated hydrogen sulfide (H₂S). However, solvent effects can cause variations.[4][5] The following table provides estimated ¹H chemical shifts for HDS in common deuterated NMR solvents. The signal will appear as a 1:1:1 triplet due to coupling with the deuterium nucleus (spin I=1). The ²J(H,D) coupling constant is expected to be small, on the order of 1-2 Hz, based on typical two-bond H-D couplings.[6]

Deuterated SolventEstimated ¹H Chemical Shift (δ, ppm)MultiplicityEstimated ²J(H,D) (Hz)
Chloroform-d (CDCl₃)0.8 - 1.0Triplet (1:1:1)1 - 2
Deuterium Oxide (D₂O)~4.7 (HOD peak)--
Dimethyl Sulfoxide-d₆ (DMSO-d₆)2.5 - 2.7Triplet (1:1:1)1 - 2

Note: The chemical shift in D₂O is difficult to predict due to rapid proton exchange with the solvent. The HDS proton signal may be broadened or incorporated into the residual HDO peak.

Experimental Protocol: Quantitative ¹H NMR of HDS

Safety Precautions:

Hydrogen sulfide is a highly toxic, flammable, and corrosive gas.[7] All handling of HDS gas or its solutions must be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A calibrated H₂S gas detector should be in place.

Materials:

  • This compound (HDS) gas

  • Degassed deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Certified quantitative NMR internal standard (e.g., maleic acid, dimethyl sulfone)

  • High-precision balance

  • Gas-tight syringe

  • NMR tube with a J. Young valve or other sealable cap

  • Schlenk line or glovebox for inert atmosphere handling

Protocol:

  • Internal Standard Preparation:

    • Accurately weigh a precise amount of the chosen internal standard (e.g., 5.00 mg) into a clean, dry vial.

    • Dissolve the standard in a known volume of the deuterated solvent (e.g., 1.00 mL) to create a stock solution of known concentration.

  • Sample Preparation (in a fume hood):

    • Add a precise volume of the internal standard stock solution (e.g., 600 µL) to a pre-weighed NMR tube equipped with a J. Young valve.

    • Seal the NMR tube and re-weigh it to determine the exact mass of the solvent and internal standard.

    • Cool the NMR tube in a cold bath (e.g., dry ice/acetone) to reduce the vapor pressure of the solvent.

    • Using a gas-tight syringe, carefully bubble a slow stream of HDS gas through the cold solvent for a predetermined amount of time to achieve the desired concentration.

    • Immediately seal the J. Young valve after introducing the gas.

    • Allow the NMR tube to slowly warm to room temperature.

    • Carefully wipe the outside of the NMR tube and re-weigh it to determine the mass of HDS added.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (both HDS and the internal standard). A typical starting point is 30 seconds.

      • Sufficient number of scans (NS) to achieve a good signal-to-noise ratio (>250:1 for high accuracy).[3]

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the triplet signal of HDS and a well-resolved signal from the internal standard.

    • Calculate the concentration of HDS using the following equation:

      C_HDS = (I_HDS / N_HDS) * (N_std / I_std) * (M_std / M_HDS) * C_std

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification weigh_std Weigh Internal Standard dissolve_std Dissolve in Deuterated Solvent weigh_std->dissolve_std transfer_std Transfer to NMR Tube dissolve_std->transfer_std introduce_gas Introduce HDS Gas transfer_std->introduce_gas weigh_gas Weigh NMR Tube with Gas introduce_gas->weigh_gas acquire Acquire Quantitative ¹H NMR Spectrum weigh_gas->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals (HDS & Standard) process->integrate calculate Calculate HDS Concentration integrate->calculate

General workflow for quantitative NMR analysis of HDS.

Metabolic Tracing with this compound

Deuterium-labeled compounds are widely used as tracers to follow metabolic pathways.[3] The deuterium label acts as a "heavy" isotope that can be distinguished from endogenous hydrogen, allowing for the tracking of the molecule and its metabolites.

Application:

To trace the metabolic fate of hydrogen sulfide in biological systems, such as its oxidation in mitochondria. By introducing HDS-d1 to cells or tissues and analyzing cell lysates or media by NMR, it may be possible to identify and quantify deuterated metabolites.

Mitochondrial Sulfide Oxidation Pathway

Hydrogen sulfide is primarily metabolized in the mitochondria through the sulfide oxidation pathway.[5][8] This pathway converts H₂S into less toxic compounds like thiosulfate and sulfate, which are then excreted.[5]

H2S_Metabolism HDS HDS SQR Sulfide:quinone oxidoreductase (SQR) HDS->SQR e⁻ to CoQ GSSH Glutathione Persulfide (GSSD) SQR->GSSH GSH Glutathione (GSH) GSH->SQR ETHE1 Persulfide Dioxygenase (ETHE1) GSSH->ETHE1 TST Rhodanese (TST) GSSH->TST Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite SO Sulfite Oxidase (SO) Sulfite->SO Sulfite->TST Sulfate Sulfate (SO₄²⁻) SO->Sulfate Thiosulfate Thiosulfate (S₂O₃²⁻) TST->Thiosulfate

References

Application Note: Quantification of Hydrogen Sulfide in Biological Samples using Dihydrogen Sulfide-d1 as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogen sulfide (H₂S) is a gaseous signaling molecule that plays a crucial role in various physiological and pathological processes.[1][2] Accurate quantification of H₂S in biological matrices is essential for understanding its biological functions and for the development of novel therapeutics. However, due to its volatile and reactive nature, direct measurement of H₂S is challenging. Stable isotope dilution mass spectrometry (MS) offers a highly sensitive and specific method for H₂S quantification. This application note describes a detailed protocol for the quantification of H₂S in biological samples using dihydrogen sulfide-d1 (HDS) as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as HDS, is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[3] While other isotopes like ³⁴S-H₂S have been successfully used, deuterated standards provide a cost-effective and readily available alternative.[1][4][5]

Experimental Workflow

The overall experimental workflow involves sample preparation, derivatization of H₂S and the HDS internal standard, followed by LC-MS/MS analysis and data processing.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., plasma, tissue homogenate) Spike Spike with HDS Internal Standard Sample->Spike Derivatize Derivatization with Monobromobimane (mBBr) Spike->Derivatize Precipitate Protein Precipitation (e.g., with Methanol) Derivatize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Peak Area Ratio (H₂S / HDS) Integrate->Ratio Calibrate Quantification using Calibration Curve Ratio->Calibrate Result Final H₂S Concentration Calibrate->Result

Caption: Experimental workflow for H₂S quantification.

Materials and Reagents

  • This compound (HDS) gas or a generating salt.

  • Sodium hydrosulfide (NaSH) for H₂S standards.

  • Monobromobimane (mBBr).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Ultrapure water.

  • Biological matrix (e.g., plasma, tissue homogenate).

Experimental Protocols

1. Preparation of Standards and Internal Standard

  • H₂S Calibration Standards: Prepare a stock solution of NaSH in degassed, deionized water. A series of calibration standards are then prepared by spiking known amounts of the NaSH stock solution into the same biological matrix as the samples to be analyzed.

  • HDS Internal Standard Working Solution: Prepare a working solution of HDS. If using a gas cylinder, this can be bubbled through a suitable solvent. The concentration of the HDS working solution should be optimized to yield a response similar to the expected analyte concentrations.[3]

2. Sample Preparation and Derivatization

  • To 100 µL of biological sample (or calibration standard), add 10 µL of the HDS internal standard working solution.

  • Immediately add 50 µL of 10 mM monobromobimane (mBBr) in acetonitrile to initiate the derivatization reaction. The mBBr reacts with H₂S to form the stable derivative, sulfide dibimane (SDB).[6][7]

  • Vortex the mixture and incubate at room temperature for 30 minutes in the dark.

  • Stop the reaction and precipitate proteins by adding 200 µL of ice-cold methanol.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The derivatized H₂S (SDB) and HDS (d1-SDB) are separated and detected by LC-MS/MS.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 2.6 µm) is suitable.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate the column.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for SDB and d1-SDB need to be determined by infusing the derivatized standards. Based on published data for SDB, the transitions would be as follows[6]:

      • H₂S (as SDB): Precursor ion [M+H]⁺ m/z 415.2 → Product ion m/z 193.1.

      • HDS (as d1-SDB): The derivatization with two mBBr molecules will result in a mass shift of +1 for each deuterium. However, as HDS has only one deuterium, the resulting derivative will be a mix. A distinct MRM transition for the deuterated species will need to be optimized. Assuming the deuterium is retained, the precursor ion would be [M+H]⁺ m/z 416.2. The fragmentation pattern would likely be similar, leading to a product ion of m/z 193.1 or a deuterated fragment.

Data Presentation

The performance of the assay should be validated for linearity, precision, accuracy, and sensitivity. The following tables present representative data adapted from similar validated methods using other isotopic internal standards.[1][4]

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (µM)
H₂S0.1 - 50> 0.995

Table 2: Precision and Accuracy

Quality Control SampleNominal Conc. (µM)Measured Conc. (µM) (Mean ± SD)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.50.48 ± 0.04< 10%< 15%96%
Medium55.1 ± 0.3< 8%< 12%102%
High4039.5 ± 2.1< 6%< 10%98.8%

Table 3: Lower Limits of Detection and Quantification

ParameterValue (µM)
LLOQ (Lower Limit of Quantification)0.1
LLOD (Lower Limit of Detection)0.03

Logical Relationships in Quantification

The quantification relies on the principle that the ratio of the analyte to the internal standard remains constant throughout the analytical process.

quantification_logic cluster_measurement Mass Spectrometer Measurement cluster_calculation Calculation H2S_peak Peak Area of H₂S Derivative Area_Ratio Calculate Peak Area Ratio (H₂S / HDS) H2S_peak->Area_Ratio HDS_peak Peak Area of HDS Derivative HDS_peak->Area_Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Area_Ratio->Cal_Curve Final_Conc Determine H₂S Concentration Cal_Curve->Final_Conc

Caption: Logic of quantification using an internal standard.

Conclusion

This application note provides a framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of hydrogen sulfide in various biological samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in both research and clinical settings. The provided protocols and performance characteristics demonstrate the suitability of this method for reliable H₂S measurement.

References

Application Note: Quantification of Dihydrogen Sulfide-d1 (HDS) in Gaseous and Aqueous Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrogen sulfide-d1 (HDS), a deuterated isotopologue of hydrogen sulfide (H₂S), serves as a valuable tool in various research applications, including stable isotope tracing studies to elucidate metabolic pathways and as a potential internal standard in quantitative assays. Given the gaseous nature and chemical properties of HDS, its accurate and sensitive detection is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust analytical platform for the selective quantification of volatile compounds. This application note details a comprehensive protocol for the analysis of HDS using headspace GC-MS, addressing common challenges and providing a framework for its application in research and development.

While deuterated hydrogen sulfide has been considered as an internal standard for H₂S quantification, its application has been limited due to high cost, limited availability in the gas phase, and potential for isotopic exchange.[1][2][3][4][5] This note, however, focuses on the direct quantification of HDS as the primary analyte. The methodologies presented are adapted from established protocols for the analysis of hydrogen sulfide in biological and environmental samples.[1][3]

Experimental Protocols

This section outlines the detailed methodology for the sample preparation and GC-MS analysis of this compound.

Sample Preparation: Static Headspace (HS) Extraction

The static headspace technique is employed to isolate volatile HDS from a liquid or solid matrix into the gaseous phase for injection into the GC-MS system.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

  • Crimper and decapper

  • Gas-tight syringe

  • Sodium chloride (NaCl) or anhydrous sodium sulfate (Na₂SO₄) (optional, to increase ionic strength)

  • Deionized water (for aqueous sample preparation)

Protocol:

  • Aqueous Samples: Pipette a precise volume (e.g., 5 mL) of the aqueous sample containing HDS into a 20 mL headspace vial.

  • Solid/Biological Samples: Place a precisely weighed amount (e.g., 0.5 - 1.0 g) of the solid or homogenized biological sample into a 20 mL headspace vial.[5]

  • Salting Out (Optional): To enhance the partitioning of HDS into the headspace, add a saturating amount of NaCl or Na₂SO₄ to the vial. This increases the ionic strength of the aqueous phase, reducing the solubility of HDS.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap using a crimper to ensure a gas-tight seal.

  • Equilibration: Place the sealed vial into the headspace autosampler's incubator. Heat the vial at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 15 minutes) to allow for the equilibration of HDS between the sample matrix and the headspace gas.[5]

  • Injection: Following equilibration, a heated, gas-tight syringe on the autosampler will withdraw a defined volume (e.g., 250 µL) of the headspace gas and inject it into the GC inlet.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of HDS. These may require optimization based on the specific instrumentation used.

Table 1: GC-MS Operating Conditions

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 200°C
Injection Mode Splitless (or Split, depending on concentration)
Oven Program Initial: 40°C, hold for 2 min
Ramp: 10°C/min to 220°C
Hold: 2 min at 220°C
Transfer Line Temp. 230°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Quantifier Ion: m/z 35 (HDS⁺)
Qualifier Ion: m/z 33 (DS⁺)

Data Presentation

Quantitative analysis of HDS requires the generation of a calibration curve using standards of known concentrations. The following table presents example performance data that can be expected from this method.

Table 2: Example Quantitative Performance Data

Parameter Value
Calibration Range 1 - 100 µM
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µM
Limit of Quantification (LOQ) 1.5 µM
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 90 - 110%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of HDS from a sample matrix.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Vial Add to Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate and Equilibrate (e.g., 70°C for 15 min) Seal->Incubate Injection Headspace Injection Incubate->Injection GC Gas Chromatography (Separation on Column) Injection->GC MS Mass Spectrometry (Ionization and Detection) GC->MS Data Data Acquisition (SIM Mode) MS->Data Chromatogram Generate Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HDS analysis by Headspace GC-MS.

Logical Relationship of Internal Standards

This diagram explains the role of an internal standard in quantitative analysis and the challenges associated with using deuterated sulfide.

Internal_Standard_Logic Analyte Analyte Signal (e.g., H₂S) Ratio Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (IS) Signal (e.g., HDS) IS->Ratio Quant Accurate Quantification Ratio->Quant enables Variation Injection Volume & Matrix Effects Variation->Analyte affects Variation->IS affects Problem Problem with HDS as IS Problem->IS complicates use of Isotopic_Exchange Isotopic Exchange (HDS → H₂S) Isotopic_Exchange->Problem Cost High Cost & Low Availability Cost->Problem

Caption: Role of internal standards and issues with HDS.

Conclusion

The headspace gas chromatography-mass spectrometry method detailed in this application note provides a selective and sensitive protocol for the quantitative analysis of this compound. By optimizing headspace extraction parameters and GC-MS conditions, this method can be effectively applied in various research fields, particularly in metabolic studies requiring stable isotope tracers. Careful consideration of calibration and quality control measures will ensure the generation of accurate and reproducible data.

References

Application Notes and Protocols for Infrared (IR) Spectroscopy of Dihydrogen Sulfide-d1 (HDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the infrared (IR) spectroscopy of Dihydrogen sulfide-d1 (HDS), a molecule of interest in various research fields, including atmospheric science and astrophysics.[1] The protocols outlined below detail the necessary steps for sample preparation, data acquisition, and analysis to obtain high-resolution IR spectra of HDS.

Introduction

This compound (HDS), the mono-deuterated isotopologue of hydrogen sulfide, presents a unique case for high-resolution infrared spectroscopy. Its asymmetry leads to a rich and complex rovibrational spectrum that provides detailed information about its molecular structure, vibrational modes, and rotational constants. The substitution of one hydrogen atom with deuterium significantly alters the molecule's moments of inertia, resulting in distinct spectroscopic features compared to the parent molecule, H₂S.[2]

The study of HDS via IR spectroscopy is crucial for several reasons:

  • Fundamental Molecular Physics: High-resolution spectra allow for the precise determination of molecular parameters, which can be benchmarked against theoretical calculations.[3]

  • Astrochemistry: HDS has been detected in interstellar environments, and its spectroscopic signature provides insights into the chemical and physical conditions of these regions.[1]

  • Atmospheric Monitoring: Understanding the rovibrational spectra of atmospheric molecules is essential for remote sensing applications.

Data Presentation

The following tables summarize the key quantitative data obtained from high-resolution infrared spectroscopic studies of HDS.

Table 1: Fundamental Vibrational Frequencies of HDS

Vibrational ModeSymmetryBand Origin (cm⁻¹)Reference
ν₁ (S-H stretch)A'2620.44
ν₂ (Bending)A'1090.5[4]
ν₃ (S-D stretch)A'1900.82

Table 2: Spectroscopic Parameters for the Ground Vibrational State of HDS

ParameterValue (cm⁻¹)Reference
A₀9.998 726[5]
B₀8.956 864[5]
C₀4.673 133[5]

Table 3: Band Centers of Overtone and Combination Bands of HDS

BandBand Center (cm⁻¹)Reference
ν₁ + 2ν₂3938.6[4]
ν₁ + ν₃4522.6[4]
2ν₂ + ν₃4638.8[4]
2ν₁ + ν₂4767.7[4]
ν₁ + ν₂ + ν₃5525.2[4]
3ν₁5560.6[4]
ν₁ + 2ν₃7047.2[4]
2ν₂ + 2ν₃7123.9[4]

Experimental Protocols

The following protocols provide a detailed methodology for obtaining high-resolution gas-phase IR spectra of HDS.

1. Sample Preparation

The preparation of a pure HDS sample is critical for obtaining clean spectra. HDS is typically produced by the reaction of H₂S with D₂O or by the reaction of a metal sulfide with a deuterated acid.

Protocol for HDS Synthesis via H₂S and D₂O Exchange:

  • Apparatus: A vacuum line equipped with a reaction vessel, a cold trap, and connections to a gas cylinder of H₂S and a container of D₂O.

  • Procedure:

    • Evacuate the entire vacuum line to a pressure of <10⁻³ mbar.

    • Introduce a controlled amount of D₂O into the reaction vessel and freeze it using liquid nitrogen.

    • Introduce a stoichiometric excess of H₂S gas into the reaction vessel.

    • Isolate the reaction vessel and allow the mixture to warm to room temperature. The following equilibrium will be established: H₂S + D₂O ⇌ HDO + HDS.

    • To drive the equilibrium towards HDS production, multiple exchange cycles may be necessary. After each cycle, the water (H₂O, HDO, D₂O) can be trapped by cooling, and the hydrogen sulfide isotopologues can be collected.

    • The resulting gas mixture will contain H₂S, HDS, and D₂S. The desired HDS can be used as a mixture or purified by fractional distillation if necessary.

2. Gas-Phase IR Spectroscopy

High-resolution spectra of HDS are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer coupled with a long-path gas cell.

Protocol for Data Acquisition:

  • Instrumentation:

    • High-resolution FTIR spectrometer (e.g., Bruker IFS 125HR).

    • Long-path gas cell (e.g., White cell or Herriott cell) to achieve a sufficient absorption path length.[6]

    • Infrared source (e.g., Globar).

    • Infrared detector (e.g., liquid nitrogen-cooled InSb or MCT).

    • Vacuum pump and pressure gauge.

  • Procedure:

    • Background Spectrum: Evacuate the gas cell to a high vacuum (<10⁻³ mbar). Record a background interferogram. This will be used to ratio against the sample spectrum to remove contributions from the instrument and any residual atmospheric gases.

    • Sample Introduction: Introduce the HDS gas sample into the cell to the desired pressure. The optimal pressure will depend on the absorption strength of the band being studied and the path length of the cell. Low pressures are generally required to avoid pressure broadening of the spectral lines.

    • Sample Spectrum: Record the sample interferogram under the same conditions as the background spectrum.

    • Data Processing:

      • Perform a Fourier transform on both the background and sample interferograms to obtain the single-beam spectra.

      • Ratio the sample spectrum against the background spectrum to obtain the transmittance spectrum.

      • Convert the transmittance spectrum to an absorbance spectrum.

    • Calibration: For accurate frequency measurements, the spectrum should be calibrated using well-known absorption lines of a standard gas, such as H₂O or CO, that are present in the spectral region of interest.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spec IR Spectroscopy start Start: H₂S and D₂O Reactants react Gas-Liquid Exchange Reaction start->react collect Collection of Gaseous Products (H₂S, HDS, D₂S) react->collect introduce_sample Introduce HDS Sample collect->introduce_sample evacuate_cell Evacuate Gas Cell background Record Background Spectrum evacuate_cell->background background->introduce_sample sample_spec Record Sample Spectrum introduce_sample->sample_spec process Data Processing (FFT, Ratioing) sample_spec->process analyze Spectral Analysis process->analyze

Caption: Workflow for HDS sample preparation and IR spectroscopic analysis.

Data_Analysis_Flow cluster_data Data Acquisition & Processing cluster_analysis Spectral Analysis raw_interferogram Raw Interferograms (Sample & Background) fft Fast Fourier Transform (FFT) raw_interferogram->fft single_beam Single-Beam Spectra fft->single_beam ratio Ratioing (Sample/Background) single_beam->ratio absorbance Absorbance Spectrum ratio->absorbance line_assignment Rovibrational Line Assignment absorbance->line_assignment fitting Least-Squares Fitting line_assignment->fitting params Determination of Spectroscopic Parameters fitting->params

References

Application Note: Probing Hydrogen Sulfide Dynamics with Raman Spectroscopy of Deuterated Isotopologues

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Hydrogen sulfide (H₂S) is a critical signaling molecule involved in numerous physiological and pathological processes. Understanding its metabolic pathways and local concentration changes is paramount for drug development and biomedical research. Raman spectroscopy offers a non-invasive, label-free method for chemical analysis. When combined with stable isotope labeling, specifically the use of deuterium (D), it becomes a powerful tool to track the fate of H₂S in complex biological systems. The substitution of hydrogen with deuterium in H₂S to form HDS and D₂S creates unique vibrational signatures in the Raman spectrum, allowing for unambiguous detection against a complex biological background. This application note provides a detailed overview and experimental protocols for the Raman spectroscopic analysis of deuterated hydrogen sulfide.

Introduction

Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser.[1] The resulting Raman shift, corresponding to the vibrational modes of a molecule, provides a unique chemical fingerprint. While H₂S has a characteristic S-H stretching mode, its detection in biological systems can be challenging due to overlapping signals from other molecules.

Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, offers a robust solution.[2] The increased mass of deuterium significantly lowers the vibrational frequency of the S-D bond compared to the S-H bond, shifting its Raman peak to a "silent" region of the cellular spectrum (typically 1800-2300 cm⁻¹) where few endogenous molecules exhibit signals.[3][4] This allows for the clear and specific tracking of deuterated H₂S and its metabolic products. This technique is invaluable for researchers studying H₂S signaling, metabolism, and the efficacy of H₂S-based therapeutics.

Key Applications in Research and Drug Development

  • Metabolic Flux Analysis: Tracing the incorporation of deuterium from D₂S into downstream metabolites and proteins provides direct insight into H₂S metabolic pathways.[5]

  • Pharmacokinetics: Monitoring the uptake, distribution, and consumption of deuterated H₂S donor drugs at the cellular level.

  • Enzyme Activity Assays: Developing assays for H₂S-producing or -consuming enzymes by monitoring the conversion of a deuterated substrate.

  • Cellular Imaging: Using Raman microscopy to visualize the subcellular distribution of deuterated H₂S and its products, revealing metabolic hotspots.[]

Vibrational Mode Analysis

Hydrogen sulfide (H₂S) and its deuterated isotopologues (HDS, D₂S) are bent triatomic molecules belonging to the C₂ᵥ (for H₂S and D₂S) or Cₛ (for HDS) point group. They each have three fundamental vibrational modes, all of which are Raman active:

  • ν₁: Symmetric stretch

  • ν₂: Bending mode

  • ν₃: Asymmetric stretch

The substitution of H with D leads to a predictable decrease in the vibrational frequency, which can be approximated by the reduced mass relationship. The experimentally observed Raman shifts for these molecules in different phases are summarized below.

Quantitative Data: Raman Frequencies

The following table summarizes the fundamental vibrational frequencies (in cm⁻¹) for H₂S, HDS, and D₂S observed via Raman and infrared spectroscopy. Note that in many Raman experiments of the gas and liquid, only the intense symmetric stretch (ν₁) is readily observed.[7][8][9]

Molecule Vibrational Mode Gas Phase (cm⁻¹) Liquid Phase (cm⁻¹) Solid Phase (cm⁻¹)
H₂S ν₁ (Symmetric Stretch)2614.62578~2535 - 2547
ν₂ (Bending)1182.7-~1180
ν₃ (Asymmetric Stretch)2626-~2583
HDS ν₁ (S-H Stretch)2620-2535
ν₂ (Bending)1091-1026
ν₃ (S-D Stretch)1901--
D₂S ν₁ (Symmetric Stretch)1896.41875~1841 - 1848
ν₂ (Bending)855.4-~846.5
ν₃ (Asymmetric Stretch)1912-~1880

Data compiled from references[10],[7],[8], and[9]. Solid-phase frequencies can vary with crystalline structure and temperature.

Experimental Protocols

This section outlines the core methodologies for preparing deuterated hydrogen sulfide and performing Raman spectroscopic analysis.

Protocol for D₂S/HDS Generation

Deuterated hydrogen sulfide can be synthesized on a lab scale for immediate use in spectroscopic experiments. Caution: Hydrogen sulfide is a highly toxic, flammable gas. All work must be performed in a certified fume hood with appropriate safety measures and gas monitoring.

Materials:

  • Aluminum sulfide (Al₂S₃) or Calcium Sulfide (CaS)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Standard H₂O

  • Gas-tight syringes and septa

  • A small reaction vessel (e.g., a sealed vial or small flask) connected to a gas collection system or the sample cell.

Procedure:

  • Prepare the Reaction Vessel: Place a small amount of Al₂S₃ powder into the dry reaction vessel. The vessel should be sealed with a septum to allow for liquid injection.

  • Generate D₂S: Using a gas-tight syringe, slowly inject a stoichiometric amount of D₂O onto the Al₂S₃. The reaction will proceed immediately, generating D₂S gas: Al₂S₃ (s) + 6 D₂O (l) → 2 Al(OD)₃ (s) + 3 D₂S (g)

  • Generate HDS: To generate a mixture containing HDS, use a 1:1 molar ratio of H₂O and D₂O as the reactant liquid. This will produce a gaseous mixture of H₂S, HDS, and D₂S.

  • Sample Transfer: The generated gas can be transferred via a gas-tight syringe to a sealed sample cuvette or bubbled directly into a solvent for analysis of the dissolved species.

Protocol for Raman Spectroscopy of Gaseous D₂S

Instrumentation:

  • Raman Spectrometer with a suitable grating for the target spectral region.

  • Laser Source: A 532 nm or 785 nm laser is commonly used. A 532 nm laser provides a stronger Raman signal but may induce more fluorescence, while a 785 nm laser minimizes fluorescence.[11][12]

  • Sample Cell: A sealed quartz or glass cuvette with a path length of 1-10 cm.

  • Focusing and Collection Optics.

Procedure:

  • System Calibration: Calibrate the spectrometer using a standard reference material (e.g., silicon, naphthalene) to ensure wavenumber accuracy.

  • Sample Loading: Introduce the gaseous D₂S/HDS sample into the sealed cuvette to the desired pressure (can be sub-atmospheric).

  • Acquisition Setup:

    • Laser Power: Use a low laser power (e.g., 5-20 mW at the sample) to avoid photolysis.

    • Objective/Lens: Use a long working distance lens to focus the laser into the center of the gas cell.

    • Spectral Center: Center the spectrometer on the expected S-D stretching region (~1900 cm⁻¹) for D₂S or the broader 1800-2700 cm⁻¹ region if HDS and H₂S are also present.

    • Acquisition Time: Gas phase signals are weak.[13] Use longer acquisition times (e.g., 30-120 seconds) and multiple accumulations (e.g., 5-10) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the Raman spectrum of the gas. Acquire a background spectrum of the empty cell and subtract it from the sample spectrum to remove contributions from the cuvette material.

  • Data Analysis: Identify the characteristic peaks for D₂S (ν₁ ≈ 1896 cm⁻¹) and HDS (ν₁ ≈ 2620 cm⁻¹, ν₃ ≈ 1901 cm⁻¹).

Visualizations

Experimental and Analytical Workflow

The following diagram outlines the general workflow for the Raman analysis of deuterated hydrogen sulfide, from synthesis to spectral interpretation.

G Diagram 1: Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 React Al₂S₃ with D₂O (or D₂O/H₂O mixture) p2 Collect generated gas (D₂S and/or HDS) p1->p2 p3 Load into sealed sample cell p2->p3 a2 Configure Parameters (Laser, Time, Accumulations) p3->a2 a1 Calibrate Spectrometer a1->a2 a3 Acquire Raman Spectrum a2->a3 d1 Background Subtraction a3->d1 d2 Peak Identification & Assignment (ν₁, ν₂, ν₃) d1->d2 d2->d2 d3 Quantitative Analysis (Intensity, Area) d2->d3 end end d3->end Final Report

Caption: Workflow for D₂S Raman Spectroscopy.

Application in Biological Systems

This diagram illustrates the conceptual pathway for using D₂S to trace H₂S metabolism in a cellular environment.

G Diagram 2: Biological Tracking of D₂S d2s_source D₂S Donor Drug or D₂S Gas cell Cell Membrane d2s_source->cell Uptake d2s_inside Intracellular D₂S cell->d2s_inside raman Raman Spectrometer d2s_inside->raman Detection metabolism Enzymatic Pathways (e.g., SQR, TST) d2s_inside->metabolism Metabolized spectrum Detect S-D Peak (~1900 cm⁻¹) raman->spectrum product_spectrum Detect Shifted Peaks of D-Metabolites raman->product_spectrum products Deuterated Products (e.g., Persulfides R-S-SD, Thiocysteine) metabolism->products products->raman Detection

Caption: Tracking D₂S metabolism via Raman.

References

Protocol for kinetic isotope effect studies using Dihydrogen sulfide-d1

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on Kinetic Isotope Effect Studies Using Dihydrogen Sulfide-d1

Topic: Protocol for Kinetic Isotope Effect Studies using this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a multitude of physiological processes, including the regulation of vascular tone, neuromodulation, and inflammatory responses.[[“]][2] The enzymatic production of H₂S is primarily carried out by cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (MST), which utilize sulfur-containing amino acids as substrates.[3][4] Understanding the reaction mechanisms of these enzymes is crucial for developing therapeutic agents that can modulate H₂S levels in various disease states.

The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic mechanisms by providing insight into the rate-limiting steps of a reaction.[5][6] A KIE is observed when an atom in a reactant is replaced with one of its heavier isotopes, leading to a change in the reaction rate.[6][7] This change is primarily due to the difference in zero-point vibrational energy between the bonds involving the light and heavy isotopes; a bond to a heavier isotope is stronger and requires more energy to break.[5] By substituting hydrogen with its stable isotope, deuterium (in the form of this compound, HDS), a primary deuterium KIE can be measured if the S-H bond cleavage is part of the rate-determining step. This application note provides a detailed protocol for conducting a competitive KIE study using HDS to investigate the mechanism of H₂S-producing enzymes.

Data Presentation

The results of a kinetic isotope effect study are typically summarized in a table that allows for a clear comparison of the reaction rates obtained with the light (H₂S) and heavy (HDS) isotopes. The KIE is then calculated as the ratio of the two rates (k_H / k_D). Below is a table with illustrative data from a hypothetical competitive KIE experiment with an H₂S-producing enzyme.

Table 1: Illustrative Kinetic Data for an H₂S-Producing Enzyme

SubstrateInitial Reaction Rate (μM/min)Kinetic Isotope Effect (k_H / k_D)
Dihydrogen sulfide (H₂S)15.2 ± 0.8\multirow{2}{*}{4.22}
This compound (HDS)3.6 ± 0.3

Note: The data presented in this table is for illustrative purposes only and represents the type of results that might be obtained from a KIE study. The observed KIE of 4.22 suggests that S-H bond cleavage is a significant component of the rate-limiting step in this hypothetical enzymatic reaction.

Experimental Protocols

This section details the methodology for a competitive kinetic isotope effect study to determine the KIE for an H₂S-producing enzyme using H₂S and HDS. In a competitive experiment, a mixture of both isotopic substrates is used in the same reaction, and the ratio of the products is measured over time. This method minimizes experimental errors that can arise from separate assays.[8][9]

1. Materials and Reagents

  • Purified H₂S-producing enzyme (e.g., Cystathionine β-synthase)

  • Sodium hydrosulfide (NaSH) as the source of H₂S

  • Sodium deuteride (NaD) for the generation of D₂S, which in water will yield HDS. (Caution: NaD is highly reactive)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Substrate for the enzyme (e.g., L-cysteine and L-homocysteine for CBS)

  • Quenching solution (e.g., 20% trichloroacetic acid)

  • Methylene Blue Assay Reagents:

    • Zinc acetate solution (1% w/v)

    • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)[10]

    • Ferric chloride solution (30 mM in 1.2 M HCl)[10]

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector (for alternative HPLC-based assay)

  • Gas-tight syringes

2. Generation of HDS Solution

  • Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel.

  • Prepare a stock solution of HDS by carefully reacting a small, weighed amount of sodium deuteride (NaD) with D₂O in a sealed vial.

  • The resulting D₂S gas can then be dissolved in the reaction buffer to a desired stock concentration.

  • Prepare a stock solution of H₂S by dissolving NaSH in the reaction buffer.

  • The concentrations of the H₂S and HDS stock solutions should be accurately determined, for example, by the methylene blue method.[11][12]

3. Experimental Procedure for Competitive KIE

  • Reaction Setup: In a series of microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer and the enzyme's other substrates (e.g., L-cysteine and L-homocysteine for CBS).

  • Substrate Addition: Add an equimolar mixture of the H₂S and HDS stock solutions to the reaction mixture to a final desired concentration.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the purified enzyme to the tubes. Vortex briefly to mix.

  • Time Course: Incubate the reactions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 5, 10 minutes), quench the reaction in one of the tubes by adding the quenching solution.

  • Quantification of Product: The rate of H₂S consumption can be measured using a suitable assay. The methylene blue assay is a common colorimetric method.[2][11][12]

    • Methylene Blue Assay Protocol: [10][13]

      • To the quenched reaction mixture, add zinc acetate solution to trap the remaining H₂S/HDS as ZnS.

      • Centrifuge to pellet the ZnS.

      • Remove the supernatant and redissolve the pellet in water.

      • Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution.

      • Allow the color to develop for approximately 20 minutes at room temperature.

      • Measure the absorbance at 670 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of H₂S.

    • Determine the concentration of remaining H₂S/HDS in each quenched sample from the standard curve.

    • Plot the concentration of consumed H₂S/HDS versus time to determine the initial reaction rates for both the deuterated and non-deuterated species. This may require mass spectrometry to distinguish between the products formed from H₂S and HDS.

    • Alternatively, for competitive KIE, the ratio of products at an early time point can be determined by mass spectrometry.

    • Calculate the KIE as the ratio of the initial rate for H₂S (k_H) to the initial rate for HDS (k_D).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_h2s Prepare H2S Solution (from NaSH) mix Mix H2S/HDS with Enzyme/Substrates prep_h2s->mix prep_hds Prepare HDS Solution (from NaD) prep_hds->mix prep_enzyme Prepare Enzyme and Substrate Mix prep_enzyme->mix initiate Initiate Reaction (add enzyme) mix->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction at Time Points (T0, T1, T2...) incubate->quench quantify Quantify Remaining H2S/HDS (e.g., Methylene Blue Assay) quench->quantify calc_rates Calculate Reaction Rates (k_H and k_D) quantify->calc_rates calc_kie Calculate KIE (k_H / k_D) calc_rates->calc_kie

Caption: Experimental workflow for a competitive kinetic isotope effect study.

H₂S Signaling Pathway in Vasodilation

G H2S H₂S K_ATP K_ATP Channels H2S->K_ATP Activates sGC Soluble Guanylyl Cyclase (sGC) H2S->sGC Stimulates VSMC Vascular Smooth Muscle Cell (VSMC) K_ATP->VSMC Hyperpolarization Hyperpolarization VSMC->Hyperpolarization leads to Ca_channels Voltage-gated Ca²⁺ Channels Hyperpolarization->Ca_channels Inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx Relaxation VSMC Relaxation Ca_influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Relaxation

Caption: H₂S-mediated signaling pathways leading to vasodilation.[14][15][16]

H₂S Signaling in Ion Channel Modulation

G H2S H₂S MAPK_pathway MAPK/Erk1/2 Signaling Pathway H2S->MAPK_pathway Activates K_ATP_channels K_ATP Channels H2S->K_ATP_channels Directly Modulates ASIC_expression ↑ ASIC Expression and Function MAPK_pathway->ASIC_expression ASICs Acid-Sensing Ion Channels (ASICs) Neuronal_activity Modulation of Neuronal Activity ASICs->Neuronal_activity ASIC_expression->ASICs Sulfhydration S-Sulfhydration of Cysteine Residues K_ATP_channels->Sulfhydration Channel_opening ↑ Channel Opening Sulfhydration->Channel_opening Cell_protection Cellular Protection (e.g., anti-apoptotic) Channel_opening->Cell_protection

Caption: H₂S modulation of ion channels via signaling pathways and direct modification.[17][18][19]

References

Application Notes and Protocols for Dihydrogen Sulfide-d1 (D2S) in Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a myriad of physiological and pathophysiological processes. It is endogenously produced in mammalian cells primarily through the enzymatic activity of cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3MST) using L-cysteine as a substrate. H₂S is implicated in the regulation of vascular tone, inflammation, neurotransmission, and cellular metabolism.

One of the key mechanisms of H₂S signaling is through a post-translational modification known as S-persulfidation (or S-sulfhydration), where a thiol group (-SH) on a cysteine residue of a target protein is converted to a persulfide group (-SSH). This modification can alter the protein's function, localization, and stability. Given the central role of H₂S in cellular signaling and disease, methods to trace its metabolic fate and identify its protein targets are of significant interest in drug development and biomedical research.

Dihydrogen sulfide-d1 (D₂S), a stable isotope-labeled form of H₂S, offers a powerful tool for metabolic labeling experiments. By introducing D₂S into a biological system, researchers can trace the incorporation of the deuterium-labeled sulfur atom into various biomolecules, including proteins and metabolites. This allows for the unambiguous identification and quantification of H₂S-modified species using mass spectrometry, providing a clearer picture of H₂S metabolism and its downstream signaling effects. These application notes provide an overview and detailed protocols for the use of D₂S in metabolic labeling experiments to study protein persulfidation.

Key Applications

  • Identification and Quantification of Protein Persulfidation: Trace the incorporation of deuterium-labeled sulfur into proteins to identify novel targets of persulfidation and quantify the extent of this modification under various physiological or pathological conditions.

  • Metabolic Flux Analysis: Elucidate the metabolic pathways involving hydrogen sulfide by tracking the flow of the deuterium label through interconnected metabolic networks.

  • Drug Discovery and Development: Assess the impact of therapeutic agents on H₂S metabolism and signaling pathways.

Experimental Workflow Overview

The general workflow for a D₂S metabolic labeling experiment to study protein persulfidation involves several key steps, as illustrated in the diagram below.

G cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture d2s_labeling 2. D2S Labeling cell_culture->d2s_labeling Introduce D2S donor cell_lysis 3. Cell Lysis d2s_labeling->cell_lysis protein_extraction 4. Protein Extraction cell_lysis->protein_extraction tag_switch 5. Tag-Switch Assay protein_extraction->tag_switch tryptic_digest 6. Tryptic Digestion tag_switch->tryptic_digest lc_ms 7. LC-MS/MS Analysis tryptic_digest->lc_ms data_analysis 8. Data Analysis lc_ms->data_analysis

Fig 1. General workflow for D2S metabolic labeling and persulfidome analysis.

Protocol 1: Metabolic Labeling of Cultured Cells with a this compound (D₂S) Donor

This protocol describes the metabolic labeling of mammalian cells in culture using a slow-releasing D₂S donor. The choice of donor and its concentration should be optimized for the specific cell line and experimental conditions.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • D₂S donor compound (e.g., a deuterated version of GYY4137 or other slow-release donors)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and grow them to 70-80% confluency in complete medium.

  • Preparation of Labeling Medium: Prepare fresh complete medium containing the D₂S donor at the desired final concentration. The optimal concentration should be determined empirically but can range from 100 µM to 500 µM. A non-labeled control group with an equivalent concentration of a non-deuterated H₂S donor should be run in parallel.

  • Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 1, 4, or 12 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will influence the extent of labeling and should be optimized.

  • Cell Harvest: After incubation, place the culture dishes on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate lysis buffer for downstream protein extraction directly to the plate. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the protein extract for subsequent analysis. Determine the protein concentration using a standard method (e.g., BCA assay).

Protocol 2: Detection of D₂S-labeled Persulfidated Proteins using a Modified Tag-Switch Assay

This protocol is adapted from standard tag-switch assays for detecting protein persulfidation and is designed to specifically label and enrich for proteins that have been modified by D₂S.

Materials:

  • Protein lysate from D₂S-labeled cells (from Protocol 1)

  • Methyl methanethiosulfonate (MMTS)

  • Acetone (ice-cold)

  • Urea

  • Tris-HCl

  • SDS

  • EDTA

  • N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Streptavidin-agarose beads

  • Wash buffers

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

Procedure:

  • Blocking of Free Thiols:

    • To 1 mg of protein lysate in a final volume of 500 µL, add MMTS to a final concentration of 50 mM.

    • Incubate at 50°C for 30 minutes with gentle agitation. This step blocks all free cysteine thiols.

  • Protein Precipitation:

    • Add 4 volumes of ice-cold acetone and incubate at -20°C for 20 minutes to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

    • Wash the protein pellet with 1 mL of ice-cold acetone and centrifuge again. Repeat the wash step.

    • Air-dry the pellet for 5-10 minutes.

  • Resuspension and Reduction of Persulfides:

    • Resuspend the protein pellet in 200 µL of buffer containing 8 M urea, 100 mM Tris-HCl (pH 8.0), 1% SDS, and 10 mM EDTA.

    • Add TCEP to a final concentration of 10 mM to reduce the persulfide bonds, exposing a free thiol.

    • Incubate at 37°C for 1 hour.

  • Biotinylation of Newly Exposed Thiols:

    • Add Biotin-HPDP to a final concentration of 4 mM.

    • Incubate at room temperature for 1 hour in the dark with gentle agitation.

  • Enrichment of Biotinylated Proteins:

    • Remove excess Biotin-HPDP by protein precipitation with acetone as described in step 2.

    • Resuspend the protein pellet in 500 µL of buffer containing 6 M urea, 100 mM Tris-HCl (pH 8.0), and 0.5% SDS.

    • Add 50 µL of a 50% slurry of streptavidin-agarose beads.

    • Incubate at room temperature for 1 hour with end-over-end rotation.

    • Pellet the beads by centrifugation at 3,000 x g for 2 minutes.

    • Wash the beads sequentially with high-salt and low-salt wash buffers to remove non-specifically bound proteins.

  • Elution and Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by incubating with an elution buffer containing 20 mM DTT at 50°C for 30 minutes.

    • Alkylate the eluted proteins with 55 mM IAM in the dark for 30 minutes at room temperature.

    • The sample is now ready for tryptic digestion and subsequent LC-MS/MS analysis.

Quantitative Data Presentation

The following tables present hypothetical data from a D₂S metabolic labeling experiment to illustrate the type of quantitative information that can be obtained.

Table 1: Isotopic Enrichment of Persulfidated Peptides

ProteinPeptide SequenceUnlabeled Monoisotopic Mass (Da)D₂S-Labeled Monoisotopic Mass (Da)Mass Shift (Da)% Labeling Efficiency
GAPDHCVPAANIALACK1234.56781236.57012.002385.2
ActinYPIEHGIVTNCWDDMEK1876.89121878.89352.002378.9
Keap1LGECLGEVCPK1122.34561124.34792.002391.5
Nrf2DQLCENIVFLS1345.67891347.68122.002365.4
*C denotes the persulfidated cysteine residue.

Table 2: Relative Quantification of Protein Persulfidation under Oxidative Stress

ProteinFold Change in Persulfidation (+H₂O₂ vs. Control)p-valueBiological Function
GAPDH2.50.001Glycolysis
Peroxiredoxin-23.1< 0.001Antioxidant Defense
NF-κB-1.80.015Inflammation
PTEN1.90.023Tumor Suppressor

Signaling Pathway and Logic Diagrams

The following diagrams illustrate a key signaling pathway involving H₂S-mediated persulfidation and the logical flow of the analytical method.

G cluster_pathway H2S-Mediated Regulation of Glycolysis H2S H2S / D2S GAPDH GAPDH H2S->GAPDH targets Persulfidation Persulfidation of Cys152 GAPDH->Persulfidation undergoes GAPDH_activity Increased GAPDH Activity Persulfidation->GAPDH_activity Glycolysis Enhanced Glycolysis GAPDH_activity->Glycolysis

Fig 2. H₂S-mediated persulfidation of GAPDH and its effect on glycolysis.

G cluster_logic Logic Diagram for D2S-labeled Peptide Identification start LC-MS/MS Data Acquisition ms1 MS1 Scan: Detect Precursor Ions start->ms1 ms2 MS2 Scan: Fragment Precursor Ions ms1->ms2 search Database Search ms2->search database Protein Sequence Database database->search identification Peptide Identification search->identification mass_shift_check Check for +2.0023 Da Mass Shift identification->mass_shift_check d2s_labeled Identified as D2S-labeled Peptide mass_shift_check->d2s_labeled Yes unlabeled Identified as Unlabeled Peptide mass_shift_check->unlabeled No

Fig 3. Logic flow for the identification of D2S-labeled peptides from mass spectrometry data.

Application Notes & Protocols: Tracing Metabolic Pathways with Dihydrogen Sulfide-d1 (D₂S)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical gasotransmitter, playing a significant role in a multitude of physiological and pathophysiological processes.[1][2][3] Its endogenous production and metabolism are tightly regulated, and dysregulation is implicated in various diseases, making the H₂S signaling pathway a promising target for therapeutic intervention. Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes. While the use of deuterated water (D₂O) and other stable isotopes is well-established, the application of Dihydrogen sulfide-d1 (D₂S) as a direct tracer for H₂S metabolic pathways is a novel approach. These application notes provide a theoretical framework and proposed protocols for utilizing D₂S to trace the metabolic fate of hydrogen sulfide, offering a new tool for researchers in physiology, pharmacology, and drug development.

Principle of D₂S Tracing

This compound (HDS or a mix of HDS and D₂S, hereafter referred to as D₂S for simplicity) is a stable isotope-labeled form of hydrogen sulfide. When introduced into a biological system, D₂S will be metabolized by the same enzymatic machinery as endogenous H₂S.[1][3] By using mass spectrometry to detect the deuterium label in downstream metabolites, it is possible to trace the pathways of H₂S metabolism and quantify the contribution of exogenous H₂S to various metabolic pools. This approach can provide insights into the rates of H₂S oxidation, its incorporation into sulfur-containing amino acids, and its role in persulfidation reactions.

Metabolic Pathways of Hydrogen Sulfide

Endogenous H₂S is primarily synthesized from L-cysteine and L-homocysteine by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT).[1][3] Once produced, H₂S is metabolized, primarily in the mitochondria, through a series of oxidation steps. The key enzymes in this pathway are sulfide:quinone oxidoreductase (SQR), persulfide dioxygenase (ETHE1), and sulfite oxidase (SUOX).[1][3] The main metabolic fate of H₂S is its conversion to thiosulfate and sulfate, which are then excreted. H₂S can also be involved in protein S-sulfhydration, a post-translational modification where a sulfhydryl group (-SH) is converted to a persulfide group (-SSH), which can modulate protein function.

Below is a diagram illustrating the primary metabolic pathways of hydrogen sulfide.

H2S_Metabolism cluster_synthesis H₂S Synthesis cluster_catabolism H₂S Catabolism (Mitochondrial) cluster_signaling Signaling L-Cysteine L-Cysteine H2S H₂S / D₂S L-Cysteine->H2S CSE, 3-MST/CAT L-Homocysteine L-Homocysteine L-Homocysteine->H2S CBS CBS CBS CSE CSE 3-MST/CAT 3-MST/CAT SQR SQR H2S->SQR Protein-SH Protein-SH Protein-SSH Protein-S-SH (S-sulfhydration) H2S->Protein-SSH Oxidative Environment Persulfide Persulfide SQR->Persulfide ETHE1 Persulfide Dioxygenase (ETHE1) Persulfide->ETHE1 Sulfite Sulfite ETHE1->Sulfite SUOX Sulfite Oxidase (SUOX) Sulfite->SUOX Thiosulfate Thiosulfate Sulfite->Thiosulfate Rhodanese Sulfate Sulfate SUOX->Sulfate Protein-SH->Protein-SSH D2S_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture (or animal model) D2S_Labeling 2. D₂S Labeling (Time-course) Cell_Culture->D2S_Labeling Quenching 3. Quench Metabolism (e.g., with liquid N₂) D2S_Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., with cold methanol) Quenching->Extraction LCMS 5. LC-MS/MS Analysis (Targeted or Untargeted) Extraction->LCMS Data_Processing 6. Data Processing (Peak integration, Isotopic enrichment calculation) LCMS->Data_Processing Flux_Analysis 7. Metabolic Flux Analysis Data_Processing->Flux_Analysis S_sulfhydration H2S H₂S / D₂S Protein_SSH S-sulfhydrated Protein (-S-SH / -S-SD) H2S->Protein_SSH Reactive Oxygen/Nitrogen Species Protein_SH Target Protein with Cysteine Residue (-SH) Protein_SH->Protein_SSH Altered_Function Altered Protein Function (e.g., enzyme activity, channel gating) Protein_SSH->Altered_Function

References

Unveiling Enzyme Reaction Mechanisms with Dihydrogen Sulfide-d1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme reaction mechanisms is fundamental to understanding biological processes and for the rational design of novel therapeutics. The use of isotopically labeled substrates, such as Dihydrogen sulfide-d1 (D₂S), offers a powerful tool to probe the intricate details of enzymatic catalysis. By substituting protium (¹H) with deuterium (²H or D), researchers can investigate the kinetic isotope effect (KIE), providing insights into transition state structures and the rate-limiting steps of a reaction. This is particularly valuable in elucidating the mechanisms of enzymes involved in the metabolism of hydrogen sulfide (H₂S), a critical signaling molecule with diverse physiological and pathological roles.

Hydrogen sulfide is endogenously produced and catabolized by a suite of enzymes, including cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), 3-mercaptopyruvate sulfurtransferase (3-MST), and sulfide:quinone oxidoreductase (SQOR). Understanding the precise mechanisms of these enzymes is crucial for developing therapies targeting H₂S-related diseases. While direct quantitative data on the enzymatic processing of D₂S is limited in publicly available literature, this document provides a comprehensive guide based on established principles of kinetic isotope effects and known enzymatic mechanisms. These notes will enable researchers to design and execute experiments using this compound to dissect the reaction pathways of H₂S-metabolizing enzymes.

Principles of Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] The primary deuterium KIE arises when a covalent bond to a deuterium atom is broken or formed in the rate-determining step of a reaction.[2][3] Due to the greater mass of deuterium compared to protium, the C-D bond has a lower zero-point vibrational energy than a C-H bond.[4] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. The magnitude of the primary KIE (kH/kD) is typically between 2 and 7.[3]

Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller (kH/kD ≈ 1.0-1.5) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).[1]

By measuring the KIE with D₂S, researchers can:

  • Determine if a specific bond to sulfide is cleaved in the rate-limiting step.

  • Gain information about the transition state geometry.

  • Elucidate the commitment to catalysis of different enzymatic steps.

Key Enzymes in Hydrogen Sulfide Metabolism

Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CSE)

CBS and CSE are two key pyridoxal phosphate (PLP)-dependent enzymes responsible for the majority of endogenous H₂S production in the cytoplasm.[5][6] They can catalyze the β-elimination of cysteine to produce H₂S, pyruvate, and ammonia.

3-Mercaptopyruvate Sulfurtransferase (3-MST)

3-MST, located in both the cytoplasm and mitochondria, produces H₂S from 3-mercaptopyruvate, a product of cysteine transamination.[5]

Sulfide:Quinone Oxidoreductase (SQOR)

SQOR is a mitochondrial enzyme that catalyzes the first step in the H₂S oxidation pathway, linking sulfide metabolism to the electron transport chain.[1]

Hypothetical Kinetic Data for this compound Studies

EnzymeSubstrateVmax (µmol/min/mg)Km (µM)kcat/Km (M⁻¹s⁻¹)Expected Primary KIE (kH/kD)
SQOR H₂SValueValueValue1 (No C-H/D bond cleavage in rate-determining step)
D₂SHypothetically similar to H₂SHypothetically similar to H₂SHypothetically similar to H₂S
CBS L-Cysteine + H₂SValueValueValue>1 (If proton abstraction is rate-limiting)
L-Cysteine + D₂SHypothetically lower than H₂SHypothetically similar to H₂SHypothetically lower than H₂S
CSE L-CysteineValueValueValue>1 (If proton abstraction is rate-limiting)
L-Cysteine (with D₂O)Hypothetically lowerHypothetically similarHypothetically lower

Experimental Protocols

The following are detailed protocols for assaying the activity of key H₂S metabolizing enzymes. These protocols are designed for the natural substrate (H₂S or its precursors) but can be adapted for use with this compound.

Synthesis of this compound (D₂S)

A common laboratory method for generating H₂S is the reaction of a sulfide salt with an acid.[7] For the synthesis of D₂S, deuterium-based reagents would be required. For instance, the reaction of ferrous sulfide (FeS) with a strong deuterated acid like deuterium chloride (DCl) in D₂O would yield D₂S.

Reaction: FeS + 2 DCl → FeCl₂ + D₂S

Caution: Hydrogen sulfide and its deuterated form are toxic, flammable gases. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

General Enzyme Assay Considerations for Gaseous Substrates
  • Gas Delivery: A gas-tight syringe or a calibrated gas delivery system is required to introduce a precise amount of D₂S into the reaction mixture.

  • Sealed Reaction Vessels: Assays should be conducted in sealed vials or cuvettes to prevent the escape of the gaseous substrate.

  • Solubility: The concentration of dissolved D₂S in the assay buffer should be determined, taking into account its solubility at the experimental temperature and pressure.

Protocol 1: Sulfide:Quinone Oxidoreductase (SQOR) Activity Assay

This protocol is adapted from established methods for measuring SQOR activity.[8]

Principle: SQOR catalyzes the oxidation of sulfide, with the concomitant reduction of a quinone analog, which can be monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Sulfide Solution: Freshly prepared solution of Na₂S or NaHS in degassed water. For D₂S studies, a saturated solution of D₂S in D₂O can be prepared and its concentration determined.

  • Coenzyme Q₁ (CoQ₁): Stock solution in ethanol.

  • Purified SQOR enzyme.

Procedure:

  • Prepare the reaction mixture in a quartz cuvette containing assay buffer and CoQ₁.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of purified SQOR enzyme followed immediately by the sulfide (or D₂S) solution.

  • Monitor the decrease in absorbance at 278 nm (the wavelength of maximum absorbance change for CoQ₁ reduction) over time using a spectrophotometer.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters (Vmax and Km), vary the concentration of the sulfide substrate while keeping the CoQ₁ concentration saturating.

Protocol 2: H₂S Production Assay for CBS and CSE

This protocol is a common method for measuring H₂S production from cysteine.[9]

Principle: H₂S produced by the enzymatic reaction is trapped by lead acetate to form lead sulfide (PbS), which can be quantified spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • L-cysteine solution.

  • Pyridoxal phosphate (PLP) solution (cofactor for CBS and CSE).

  • Lead acetate solution.

  • Purified CBS or CSE enzyme, or tissue homogenate.

Procedure:

  • In a sealed reaction vial, combine the assay buffer, L-cysteine, and PLP.

  • Add lead acetate solution to the vial.

  • Initiate the reaction by adding the enzyme or tissue homogenate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding trichloroacetic acid (TCA).

  • Centrifuge to pellet the precipitated protein.

  • Measure the absorbance of the supernatant at 390 nm to quantify the amount of PbS formed.

  • A standard curve using known concentrations of Na₂S should be prepared to determine the amount of H₂S produced.

Visualizations

Signaling Pathway of Hydrogen Sulfide

The following diagram illustrates the major signaling pathways of H₂S, including its enzymatic production and its downstream effects.

H2S_Signaling_Pathway cluster_production H₂S Production cluster_effects Signaling Effects CBS Cystathionine β-Synthase (CBS) H2S H₂S CBS->H2S CSE Cystathionine γ-Lyase (CSE) CSE->H2S MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) MST->H2S Cysteine L-Cysteine Cysteine->CBS Cysteine->CSE Cysteine->MST Homocysteine Homocysteine Homocysteine->CBS IonChannels Ion Channel Modulation H2S->IonChannels Anti_Inflammation Anti-inflammatory Effects H2S->Anti_Inflammation Vasodilation Vasodilation H2S->Vasodilation Antioxidant Antioxidant Response H2S->Antioxidant Mitochondrial_Respiration Mitochondrial Respiration H2S->Mitochondrial_Respiration

Caption: Major enzymatic pathways of H₂S production and its key signaling effects.

Experimental Workflow for KIE Studies

This diagram outlines a typical workflow for conducting kinetic isotope effect studies with this compound.

KIE_Workflow Start Start Synthesis Synthesize D₂S Start->Synthesis Purification Purify Enzyme of Interest Start->Purification Assay_D2S Enzyme Assay with D₂S Synthesis->Assay_D2S Assay_H2S Enzyme Assay with H₂S Purification->Assay_H2S Purification->Assay_D2S Data_Collection Collect Kinetic Data (Vmax, Km) Assay_H2S->Data_Collection Assay_D2S->Data_Collection KIE_Calculation Calculate KIE (kH/kD) Data_Collection->KIE_Calculation Analysis Mechanistic Interpretation KIE_Calculation->Analysis End End Analysis->End

References

Application Notes and Protocols: Dihydrogen Sulfide-d1 for Probing Protein Structure and Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note describes a hypothetical use of dihydrogen sulfide-d1 (D2S) for probing protein structure and dynamics. As of the current date, the use of D2S as a specific reagent for this purpose is not a widely documented or established technique. The principles, protocols, and data presented here are based on established methodologies in protein footprinting, covalent labeling, and the known reactivity of hydrogen sulfide with proteins, as well as the common use of deuterium labeling in mass spectrometry and NMR.

Introduction

Understanding the three-dimensional structure and conformational dynamics of proteins is paramount in deciphering their biological functions and in the rational design of therapeutics. Various techniques, such as X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance (NMR) spectroscopy, provide high-resolution structural information. However, these methods can be limited in their ability to capture the dynamic nature of proteins in solution. Mass spectrometry (MS)-based protein footprinting techniques, such as hydrogen-deuterium exchange (HDX-MS) and covalent labeling, have emerged as powerful tools for probing protein conformation and interactions in a near-native state.[1][2][3]

This application note proposes a novel, hypothetical approach utilizing this compound (D2S) as a covalent labeling reagent for protein footprinting. The central hypothesis is that D2S can react with specific, solvent-accessible amino acid residues, thereby introducing a stable deuterium label. The extent of this labeling can be quantified by mass spectrometry, providing insights into the protein's solvent-accessible surface area and how it changes upon ligand binding, protein-protein interaction, or conformational changes. The deuterium label provides a distinct mass shift that is readily detectable by MS.

The proposed mechanism of action involves the reactivity of hydrogen sulfide with certain amino acid side chains. Hydrogen sulfide is known to participate in a post-translational modification known as S-sulfhydration, where it modifies free cysteine residues (-SH) to form a hydropersulfide moiety (-SSH).[4][5] While the direct reaction of H2S with reduced cysteines is debated, it is known to react with oxidized cysteine residues.[6] For the purpose of this hypothetical application, we will posit a reaction with accessible and reactive cysteine residues.

Principle of the D2S Footprinting Method

The D2S footprinting method is a differential labeling technique. A protein is exposed to D2S under two or more different states (e.g., apo vs. ligand-bound). The D2S is proposed to covalently label solvent-accessible and reactive cysteine residues. The deuterium atoms on the D2S molecule serve as a stable isotopic label.

Following the labeling reaction, the protein is proteolytically digested into peptides, and the resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). The incorporation of the D2S label results in a specific mass increase in the modified peptides. By comparing the extent of labeling in the different states, regions of the protein that undergo changes in solvent accessibility or local environment can be identified. A decrease in labeling in the ligand-bound state, for example, would suggest that the labeled residue is at or near the binding site.

Data Presentation

The quantitative data from a hypothetical D2S footprinting experiment on a model protein, "Protein X," in its apo form and in a complex with "Ligand Y" is summarized below. The data represents the percentage of labeling for specific cysteine-containing peptides.

Peptide SequenceStart-End PositionCysteine Position(s)% Labeling (Apo Protein X)% Labeling (Protein X + Ligand Y)Change in Labeling (%)
ACC GHTIL15-221785.225.6-59.6
VVLITC AG45-524992.189.5-2.6
YC NPLGR88-948945.710.3-35.4
FQC EPLK112-11811468.465.9-2.5
MC TFAY150-15515115.314.8-0.5

Table 1: Hypothetical D2S Labeling Data for Protein X. The table shows the percentage of D2S labeling for five cysteine-containing peptides of Protein X in the absence (Apo) and presence of Ligand Y. A significant decrease in labeling for peptides 15-22 and 88-94 suggests these regions are involved in ligand binding.

Experimental Protocols

Protocol 1: D2S Labeling of a Target Protein

Materials:

  • Target protein solution (e.g., 10 µM in 50 mM phosphate buffer, pH 7.4)

  • This compound (D2S) gas or a saturated aqueous solution of D2S

  • Ligand of interest (if applicable)

  • Quenching solution (e.g., 1 M iodoacetamide)

  • Reaction vials

  • Gas-tight syringes

Procedure:

  • Prepare two sets of reaction vials. In one set, pipette the desired volume of the target protein solution (e.g., 50 µL). In the second set, pipette the same volume of the target protein solution and add the ligand of interest to the desired final concentration. Incubate for 15 minutes at room temperature to allow for binding.

  • Work in a well-ventilated fume hood. Prepare a fresh saturated solution of D2S in the reaction buffer or use a certified D2S gas cylinder.

  • Initiate the labeling reaction by adding a specific concentration of D2S solution (e.g., to a final concentration of 1 mM) or by bubbling a controlled amount of D2S gas through the protein solutions.

  • Allow the reaction to proceed for a defined period (e.g., 1 minute) at room temperature. The reaction time should be optimized to achieve sufficient labeling without causing protein denaturation.

  • Quench the reaction by adding the quenching solution (e.g., iodoacetamide to a final concentration of 100 mM) to cap any unreacted cysteine residues.

  • Immediately proceed to the sample preparation for mass spectrometry analysis (Protocol 2).

Protocol 2: Sample Preparation for Mass Spectrometry

Materials:

  • D2S-labeled and quenched protein sample

  • Denaturation buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., 100 mM DTT)

  • Alkylating agent (e.g., 500 mM iodoacetamide)

  • Protease (e.g., sequencing-grade trypsin)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Quenching solution for digestion (e.g., 5% formic acid)

Procedure:

  • Add 4 volumes of denaturation buffer to the quenched protein sample.

  • If complete reduction of all disulfide bonds is desired for peptide mapping, add the reducing agent to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

  • Alkylate all free cysteine residues by adding the alkylating agent to a final concentration of 50 mM and incubating for 20 minutes at room temperature in the dark.

  • Dilute the sample 10-fold with digestion buffer to reduce the urea concentration to below 1 M.

  • Add protease (e.g., trypsin at a 1:50 protease-to-protein ratio) and incubate overnight at 37°C.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide mixture using a C18 solid-phase extraction cartridge according to the manufacturer's instructions.

  • Dry the desalted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Inject the resuspended peptide sample onto the HPLC system coupled to the mass spectrometer.

  • Separate the peptides using a C18 analytical column with a suitable gradient of acetonitrile in 0.1% formic acid.

  • Acquire mass spectra in a data-dependent acquisition mode, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).

  • Analyze the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Identify the peptides by searching the MS/MS data against the sequence of the target protein.

    • For each cysteine-containing peptide, determine the relative abundance of the unlabeled and D2S-labeled forms by integrating the area under the curve for their respective extracted ion chromatograms.

    • Calculate the percentage of labeling for each peptide in both the apo and ligand-bound states.

    • Compare the labeling percentages between the two states to identify regions of protection or increased exposure upon ligand binding.

Visualizations

D2S_Footprinting_Workflow cluster_prep Sample Preparation cluster_labeling D2S Labeling cluster_analysis Mass Spectrometry Analysis Apo Apo Protein D2S_add Add D2S Apo->D2S_add LigandBound Ligand-Bound Protein LigandBound->D2S_add Quench Quench Reaction D2S_add->Quench Digest Proteolytic Digestion Quench->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis LCMS->Data Result Result Data->Result Identify Protected Regions D2S_Signaling_Pathway cluster_state1 Apo Protein State cluster_state2 Ligand-Bound State P_apo Protein (Cys Exposed) P_apo_labeled Labeled Protein (High Labeling) P_apo->P_apo_labeled Reaction D2S_1 D2S D2S_1->P_apo_labeled Comparison MS Comparison P_apo_labeled->Comparison P_bound Protein + Ligand (Cys Buried) P_bound_labeled Labeled Protein (Low Labeling) P_bound->P_bound_labeled Reaction D2S_2 D2S D2S_2->P_bound_labeled P_bound_labeled->Comparison

References

Quantitative Analysis of Hydrogen Sulfide (H₂S) Using Dihydrogen sulfide-d1 as an Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of hydrogen sulfide (H₂S) in biological samples using a stable isotope-labeled internal standard, Dihydrogen sulfide-d1 (HDS or D₂S). The use of a deuterium-labeled standard in mass spectrometry-based quantification offers high accuracy and precision, making it a valuable tool in research and drug development.

Introduction

Hydrogen sulfide (H₂S) is a gaseous signaling molecule, or "gasotransmitter," that plays a crucial role in a wide range of physiological and pathophysiological processes.[1][2] It is endogenously produced in mammalian tissues primarily by three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST). H₂S is involved in the regulation of cardiovascular homeostasis, neurotransmission, inflammation, and apoptosis.[3][4] Given its broad biological significance, accurate quantification of H₂S in biological matrices is essential for understanding its role in health and disease, and for the development of novel therapeutics targeting the H₂S signaling pathway.

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis due to its high selectivity and accuracy. This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. This compound, with one or both hydrogen atoms replaced by deuterium, is an ideal internal standard for H₂S quantification as it co-elutes with the unlabeled H₂S during chromatography and exhibits similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.

Quantitative Data

The following tables summarize reported concentrations of H₂S in various biological samples. It is important to note that reported concentrations can vary significantly depending on the analytical method used and the sample handling procedures.[2][5][6][7][8]

Table 1: H₂S Concentrations in Murine Tissues

TissueConcentration RangeReference
Brain14 ± 3 nM - 166 µM[2][6]
Liver17 ± 3 nM - 144 µM[2][6]
Kidney40 µM - 200 µM[2]
Heart0.18 ± 0.24 nmol/g - 130 µM[2][8]
Lung~30 µM[2]

Table 2: H₂S Concentrations in Human Plasma/Blood

Sample TypeConcentration RangeReference
Plasma34 µM - 274 µM[2]
Blood4–3,000 µg/L

Experimental Protocols

This section provides a detailed protocol for the quantification of total H₂S in biological samples using this compound as an internal standard, followed by derivatization with monobromobimane (MBB) and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Synthesis of this compound (Internal Standard)

For researchers opting to synthesize the internal standard, a common method involves the reaction of a sulfide salt with a deuterated acid.

Materials:

  • Sodium sulfide (Na₂S)

  • Deuterium chloride (DCl) in D₂O (35 wt. %)

  • Anhydrous toluene

  • Schlenk line or glovebox

  • Gas-tight syringe

Procedure:

  • In a glovebox or under an inert atmosphere on a Schlenk line, place a small, accurately weighed amount of anhydrous Na₂S into a reaction vessel.

  • Cool the vessel in an ice bath.

  • Slowly add a stoichiometric excess of DCl in D₂O to the Na₂S using a gas-tight syringe. Dideuterium sulfide (D₂S) gas will be generated.

    • Reaction: Na₂S + 2 DCl → D₂S + 2 NaCl

  • The generated D₂S gas can be collected in a gas bag or dissolved in a suitable deoxygenated solvent for immediate use in preparing the internal standard stock solution.

Note: this compound (D₂S) is also commercially available from suppliers of stable isotope-labeled compounds.

Sample Preparation and Derivatization

This protocol is adapted from established methods for H₂S quantification using stable isotope-labeled standards and derivatization with monobromobimane (MBB).[9]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound (D₂S) internal standard solution

  • Monobromobimane (MBB) solution (10 mM in acetonitrile)

  • Tris-HCl buffer (100 mM, pH 9.5)

  • Perchloric acid (PCA), 10% (v/v)

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Sample Collection: Collect biological samples and process them on ice to minimize enzymatic H₂S production/degradation. For tissue samples, homogenize in a suitable buffer.

  • Internal Standard Spiking: To 100 µL of the sample (plasma or tissue homogenate), add a known amount of the D₂S internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.

  • Derivatization: a. Add 50 µL of 100 mM Tris-HCl (pH 9.5) to the sample. b. Add 50 µL of 10 mM MBB solution. c. Vortex the mixture and incubate at room temperature for 30 minutes in the dark.

  • Reaction Quenching and Protein Precipitation: a. Add 50 µL of 10% PCA to stop the derivatization reaction and precipitate proteins. b. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Positive Ion Mode):

The derivatization of H₂S with two molecules of MBB forms sulfide dibimane (SDB). The deuterated internal standard will form the corresponding deuterated SDB.

  • Analyte (H₂S-dibimane):

    • Precursor ion (Q1): m/z 415.1

    • Product ion (Q3): m/z 193.1 (characteristic fragment of bimane)

  • Internal Standard (D₂S-dibimane):

    • Precursor ion (Q1): m/z 417.1 (assuming D₂S is used)

    • Product ion (Q3): m/z 193.1

Data Analysis:

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled H₂S and a constant concentration of the D₂S internal standard.

Visualizations

Signaling Pathways

Hydrogen sulfide is a pleiotropic signaling molecule that impacts numerous cellular processes. Below are diagrams of two key pathways modulated by H₂S.

H2S_Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2S H₂S Keap1 Keap1 H2S->Keap1 S-sulfhydration of Cys151 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription H2S_Apoptosis_Pathway cluster_regulation Apoptotic Regulation cluster_execution Execution Phase H2S H₂S Bcl2 Bcl-2 (Anti-apoptotic) H2S->Bcl2 Upregulates Bax Bax (Pro-apoptotic) H2S->Bax Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes H2S_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with D₂S Internal Standard Sample->Spike Derivatize Derivatize with MBB Spike->Derivatize Quench Quench Reaction & Precipitate Proteins with PCA Derivatize->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Inject Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Ratio to Internal Standard and Calibration Curve) Data_Processing->Quantification Result H₂S Concentration Quantification->Result

References

Application Notes and Protocols for Dihydrogen Sulfide-d1 (D₂S) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO).[1] It plays a vital role in a multitude of physiological processes, including neuromodulation, inflammation, vasodilation, and cytoprotection.[2][3] H₂S is endogenously produced in mammalian cells through enzymatic pathways involving cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[2] Given its broad therapeutic potential, understanding the precise metabolic fate and molecular targets of H₂S is of paramount importance.

Dihydrogen sulfide-d1 (D₂S), a stable isotope-labeled version of H₂S, serves as an invaluable tool for these investigations. By replacing hydrogen with its heavier isotope, deuterium, researchers can trace the journey of sulfide through complex biological systems using techniques like mass spectrometry. This allows for the unambiguous identification of H₂S-derived metabolites and persulfidated proteins, providing deeper insights into its mechanism of action.

These application notes provide a comprehensive overview and detailed protocols for the use of D₂S in cell culture, focusing on dosing strategies, experimental workflows for metabolic tracing, and analysis of its signaling pathways.

H₂S Signaling Pathways

H₂S exerts its biological effects through several distinct mechanisms. The primary signaling pathways include:

  • Protein Persulfidation: H₂S can post-translationally modify cysteine residues on target proteins to form persulfides (-SSH). This modification can alter protein function, localization, and interaction with other molecules.

  • Interaction with Metalloproteins: H₂S can bind to metal centers, particularly iron in heme proteins like cytochrome c oxidase in the mitochondrial electron transport chain, thereby modulating cellular respiration and energy metabolism.[3]

  • Antioxidant Effects: H₂S can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage. It also increases the levels of glutathione, a major intracellular antioxidant.[3]

H2S_Signaling_Pathways H2S H₂S / D₂S Persulfidation Protein Persulfidation (Cys-SSH) H2S->Persulfidation Metalloproteins Interaction with Metalloproteins H2S->Metalloproteins Antioxidant Antioxidant Effects H2S->Antioxidant AlteredFunction Altered Protein Function Persulfidation->AlteredFunction MitoFunction Modulation of Mitochondrial Respiration Metalloproteins->MitoFunction ROS_Scavenging ROS/RNS Scavenging Antioxidant->ROS_Scavenging GSH_Increase Increased Glutathione (GSH) Antioxidant->GSH_Increase

Figure 1. Key signaling pathways of hydrogen sulfide (H₂S). D₂S is used to trace these interactions.

Metabolic Fate of H₂S

Exogenously supplied or endogenously produced H₂S is rapidly metabolized, primarily within the mitochondria. The sulfide oxidation pathway converts sulfide into less volatile and less toxic sulfur species, which are eventually excreted. Tracing this pathway is a key application for D₂S.

H2S_Metabolism D2S D₂S (exogenous) Mitochondrion Mitochondrion D2S->Mitochondrion Enters SQR SQR Mitochondrion->SQR Oxidized by GSSH Glutathione Persulfide (GSS-D) SQR->GSSH ETHE1 ETHE1 (Persulfide Dioxygenase) GSSH->ETHE1 Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite Rhodanese Rhodanese Sulfite->Rhodanese + GSS-D SO Sulfite Oxidase Sulfite->SO Thiosulfate Thiosulfate (S₂O₃²⁻) Rhodanese->Thiosulfate Sulfate Sulfate (SO₄²⁻) (Excretion) SO->Sulfate

Figure 2. Mitochondrial pathway for the metabolic clearance of sulfide. D₂S allows tracing of the deuterium-labeled sulfur atom.

Quantitative Data: Dosing with H₂S Donors

While specific data for D₂S is not available, dosing can be guided by established concentrations for its non-deuterated analogue, sodium hydrosulfide (NaHS), and other common donors. The optimal concentration is highly dependent on the cell type, cell density, experimental endpoint, and duration of exposure.

H₂S DonorCell TypeConcentration RangeObserved EffectReference
NaHS Human PBLs0.2 - 4.0 mMDose-dependent reduction in viability after 24h.[4]
NaHS Porcine VW-MSCs1 - 300 µMNo alteration in cell viability; 300 µM blocked S phase.[1]
NaHS HepG2100 nMRescued cell viability and proliferation during ER stress.[5]
GYY4137 Human Fibroblastsup to 200 µMNon-cytotoxic.[6]
DATS PC-3125 - 1000 µMAnti-proliferative effects observed.[7]
GolgiTCM H9C2200 nMRescued cell viability from organelle-specific stress.[8]

Note: This table should be used as a starting point. It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal working concentration for D₂S.

Experimental Protocols

Protocol 1: General Dosing of Cell Cultures with Deuterated Sodium Hydrosulfide (NaDS)

This protocol describes the preparation and application of a D₂S donor, deuterated sodium hydrosulfide (NaDS), to adherent cell cultures. NaDS is the deuterated equivalent of NaHS and is expected to have similar chemical properties.

Materials:

  • Deuterated Sodium Hydrosulfide (NaDS) salt (custom synthesis may be required)

  • Sterile, anaerobic water or PBS (degassed by boiling or nitrogen sparging)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Sterile, airtight containers/vials

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)

Methodology:

  • Preparation of NaDS Stock Solution (e.g., 100 mM):

    • CRITICAL: Perform all steps involving solid NaDS and concentrated stock solutions in a chemical fume hood due to the release of toxic H₂S/D₂S gas.

    • Weigh the required amount of NaDS salt in a sterile, airtight vial.

    • Aseptically add a specific volume of sterile, anaerobic water or PBS to the vial to achieve the desired stock concentration (e.g., 100 mM). Prepare this solution fresh immediately before each experiment.

    • Cap the vial tightly and vortex until the salt is completely dissolved. The solution should be clear.

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours or until well-attached.

  • Dosing of Cells:

    • In a biosafety cabinet, warm the complete cell culture medium to 37°C.

    • Prepare the final working concentrations of NaDS by diluting the fresh 100 mM stock solution directly into the pre-warmed culture medium. For example, to make a 100 µM solution, add 1 µL of the 100 mM stock to 1 mL of medium.

    • Remove the old medium from the cells and gently add the medium containing the desired final concentration of NaDS. A vehicle control (medium with an equivalent volume of anaerobic PBS) should always be included.

    • Return the cells to the incubator for the desired treatment period (e.g., 1 hour, 6 hours, 24 hours).

  • Post-Treatment Processing:

    • After the incubation period, proceed immediately with downstream applications such as cell lysis for metabolomics, proteomics, viability assays, or RNA extraction.

Protocol 2: Sample Preparation for Mass Spectrometry-Based D₂S Tracer Analysis

This protocol outlines the steps for harvesting and preparing cell samples for the analysis of deuterium incorporation into metabolites and proteins.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Liquid nitrogen or dry ice

Methodology:

  • Metabolite Extraction:

    • After NaDS treatment, immediately place the culture plate on ice.

    • Aspirate the medium and quickly wash the cells twice with ice-cold PBS to remove any extracellular sulfide.

    • Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 500 µL for a well in a 6-well plate).

    • Use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at maximum speed (~15,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis by LC-MS.

  • Protein Pellet Processing (for Persulfidation Analysis):

    • The pellet remaining after metabolite extraction contains proteins.

    • Wash the protein pellet with ice-cold 80% methanol to remove residual metabolites.

    • The pellet can be stored at -80°C or processed further for proteomic analysis to identify deuterated persulfidation sites, typically involving tryptic digestion followed by LC-MS/MS.

Experimental Workflow for D₂S Tracing

A typical experiment to trace the metabolic fate of D₂S involves several key stages, from initial cell culture to final data analysis.

D2S_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (to ~80% confluency) NaDS_Prep 2. Prepare fresh NaDS stock and working solutions Dosing 3. Dosing (Treat cells with NaDS) NaDS_Prep->Dosing Incubation 4. Incubate (Time course: e.g., 0-24h) Dosing->Incubation Quench 5. Quench Metabolism & Harvest Cells on Ice Incubation->Quench Extraction 6. Metabolite/Protein Extraction Quench->Extraction LCMS 7. LC-MS/MS Analysis Extraction->LCMS DataAnalysis 8. Data Analysis (Identify deuterated species) LCMS->DataAnalysis

References

Application Notes and Protocols for Dihydrogen Sulfide-d1 Gas Cylinders

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydrogen sulfide-d1 (D₂S), a deuterated isotopologue of hydrogen sulfide, is a valuable compound in various research applications, including mechanistic studies and as a tracer in drug development. Due to its properties as a flammable, toxic, and compressed gas, stringent safety protocols for its handling and storage are imperative to ensure the safety of laboratory personnel and the integrity of experimental results.[1][2] These application notes provide detailed procedures and safety information for the proper management of this compound gas cylinders in a research environment.

Material Properties and Hazards

This compound shares nearly identical chemical hazards with its non-deuterated counterpart, hydrogen sulfide (H₂S). It is a colorless, extremely flammable gas with a characteristic foul odor of rotten eggs.[2] However, olfactory fatigue can occur rapidly at high concentrations, making odor an unreliable indicator of its presence. The primary hazards include high acute toxicity upon inhalation, the risk of fire or explosion, and the potential for cylinders to rupture if heated.[1][3]

1.1. Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical FormulaD₂S or ²H₂S
Molecular Weight36.09 g/mol [1]
Boiling Point-60 °C
Melting Point-85 °C
Vapor Density1.19 (vs air)
Flammable Range in Air4.3 - 46%[2]
Isotopic PurityTypically ≥ 97 atom % D

1.2. GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is as follows:

Hazard ClassCategoryHazard StatementPictogram
Flammable Gases1H220: Extremely flammable gas.[1]🔥
Gases Under PressureCompressed GasH280: Contains gas under pressure; may explode if heated.[1]💨
Acute Toxicity, Inhalation2H330: Fatal if inhaled.[1]💀
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life.[3]🐠

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to mitigate the risks associated with this compound.

2.1. Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the specific PPE required for any procedure involving this compound. The following table outlines the recommended PPE.

Protection TypeSpecification
Eye ProtectionSafety glasses with side shields or chemical safety goggles.
Hand ProtectionProtective gloves (e.g., nitrile) suitable for incidental contact. For tasks with a higher risk of exposure, consult the glove manufacturer's selection guide.
Body ProtectionA flame-retardant lab coat.
Respiratory ProtectionFor emergency situations or in areas with inadequate ventilation where exposure limits may be exceeded, a self-contained breathing apparatus (SCBA) is required.

2.2. Receiving and Transporting Gas Cylinders

  • Inspection: Upon receipt, visually inspect the cylinder for any signs of damage, such as dents or corrosion. Ensure the cylinder is clearly labeled with its contents.[4]

  • Transport: Always use a cylinder cart with a securing chain or strap to transport cylinders.[5][6] Never roll, drag, or drop cylinders.[6][7] The valve protection cap must be securely in place during transport.[5][8]

2.3. Cylinder Storage

Proper storage of this compound cylinders is essential to prevent accidents.

Storage ParameterRequirement
Securing Cylinders must be stored upright and securely fastened with chains or straps to a wall or a stable cylinder stand to prevent tipping.[4][5][8]
Ventilation Store in a well-ventilated, cool, and dry area.[4][6] Indoor storage should be in a dedicated, properly ventilated gas cabinet.
Temperature Do not expose cylinders to temperatures exceeding 52°C (125°F).[7][8] Store away from direct sunlight and other heat sources.[4]
Segregation Store flammable gases at least 20 feet away from oxidizing gases (e.g., oxygen) or separated by a firewall with a minimum fire-resistance rating of 30 minutes.[4][5][8]
General Store full and empty cylinders separately, and use a first-in, first-out inventory system.[6][7] Keep valve protection caps on cylinders when not in use.[4][6]

Experimental Protocols

The following protocols outline the key procedures for the safe use of this compound in a laboratory setting.

3.1. Protocol for Cylinder Installation and Use

  • Preparation: Ensure the cylinder is securely strapped in its designated use location.

  • Regulator Attachment:

    • Verify that the regulator is designed for use with corrosive and flammable gases like hydrogen sulfide.

    • Inspect the cylinder valve and regulator connections for any dirt, oil, or grease. Never use lubricants on valve or regulator fittings.[4]

    • With the regulator's pressure-adjusting knob turned fully counter-clockwise (closed), attach the regulator to the cylinder valve. Tighten the connection using the appropriate wrench.

  • Leak Testing:

    • Slowly open the main cylinder valve.[5]

    • Apply a leak detection solution (e.g., soapy water) to all connections. The formation of bubbles indicates a leak.

    • If a leak is detected, immediately close the cylinder valve, depressurize the regulator, and retighten the connection. Repeat the leak test. Do not use a cylinder with a persistent leak.

  • Gas Delivery:

    • Once the system is confirmed to be leak-free, slowly turn the regulator's pressure-adjusting knob clockwise to the desired delivery pressure.

    • Always use a backflow preventer in the piping to avoid contamination of the cylinder.[7]

  • Shutdown:

    • When the experiment is complete, close the main cylinder valve.

    • Vent the gas remaining in the regulator and downstream lines to a safe exhaust (e.g., a fume hood).

    • Turn the regulator's pressure-adjusting knob fully counter-clockwise.

    • If the cylinder will not be used again soon, remove the regulator and replace the valve protection cap.[5]

3.2. Emergency Response Protocol for Leaks

  • Detection: If a leak is suspected (e.g., by the smell of rotten eggs or an audible hissing sound), evacuate the area immediately.

  • Evacuation and Alert:

    • Alert all personnel in the vicinity and evacuate the area.

    • Activate any local alarms.

    • From a safe location, contact the institution's emergency response team.

  • Response (Trained Personnel Only):

    • If it is safe to do so, trained personnel wearing appropriate PPE (including an SCBA) should attempt to shut off the gas flow.[7]

    • Ventilate the area to disperse the gas.[7]

    • Monitor the atmosphere with a calibrated gas detector before re-entry.

Workflow and Pathway Diagrams

4.1. Logical Workflow for Cylinder Handling

The following diagram illustrates the lifecycle of a this compound gas cylinder within a research facility, from procurement to disposal.

Cylinder_Workflow Receiving Receiving & Inspection Storage Secure Storage (Ventilated, Segregated) Receiving->Storage Secure Transport Transport to Lab (Cylinder Cart) Storage->Transport Request Installation Installation & Leak Test Transport->Installation Use Experimental Use Installation->Use Leak-Free Leak Leak Detected Installation->Leak Leak Found Shutdown System Shutdown Use->Shutdown Shutdown->Installation Re-use Empty_Storage Empty Cylinder Storage (Segregated) Shutdown->Empty_Storage Cylinder Empty Disposal Return to Supplier Empty_Storage->Disposal Emergency Emergency Protocol Leak->Emergency Activate

Figure 1: Logical workflow for handling this compound gas cylinders.

References

Dihydrogen Sulfide-d1: A Novel Tracer for Environmental Science Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dihydrogen sulfide-d1 (HDS), a deuterated isotopologue of hydrogen sulfide, presents a promising, non-radioactive stable isotope tracer for a range of applications in environmental science. Its utility lies in the ability to distinguish it from naturally occurring hydrogen sulfide (H₂S) using mass spectrometry, allowing for precise tracking of sulfide sources and transport pathways. This document outlines potential applications of HDS in hydrogeology, atmospheric science, and biogeochemical research, providing detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.

Introduction to this compound as an Environmental Tracer

Stable isotope tracers are invaluable tools in environmental science for elucidating complex processes that are otherwise invisible.[1][2][3][4] Deuterium (²H or D), a stable isotope of hydrogen, has been successfully used in the form of deuterated water (D₂O) to trace water movement in hydrological systems.[5][6][7][8][9] this compound (deuterated hydrogen sulfide) offers a similar capability for tracing the fate and transport of sulfide, a critical component of the global sulfur cycle with significant environmental implications.[10][11][12]

The primary advantage of using HDS is its distinct molecular weight compared to naturally abundant H₂S. This mass difference allows for highly sensitive and specific detection using mass spectrometry, enabling the quantification of the tracer even at low concentrations against a background of natural sulfide.[13][14]

Potential Applications in Environmental Science

While specific documented applications of HDS are not widely available, its properties suggest significant potential in several key areas of environmental research:

  • Hydrogeology: Tracing groundwater flow paths, particularly in environments with naturally high sulfide concentrations where traditional tracers might be reactive or difficult to detect.[5][6][7][8][9] This is especially relevant for understanding contaminant transport from sources such as landfills or mining operations.

  • Atmospheric Science: Studying the atmospheric dispersion of hydrogen sulfide from industrial sources, such as petroleum refineries and wastewater treatment plants.[15][16][17][18][19] HDS can be released in a controlled manner to model and verify the transport of odorous and toxic sulfide emissions.

  • Biogeochemistry: Investigating the rates and pathways of sulfur cycling in various ecosystems, including aquatic sediments and wetlands.[10][11][20][21] HDS can be used to track the transformation of sulfide through microbial and chemical processes.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the application of HDS as an environmental tracer. These values are based on typical performance characteristics of stable isotope tracer studies and mass spectrometry instrumentation.

ParameterValueUnitsApplication AreaNotes
Tracer Detection Limit 0.1µg/LHydrogeologyIn water samples, dependent on mass spectrometer sensitivity.
1ppbAtmospheric ScienceIn air samples, dependent on sampling and analytical method.
Typical Injection Concentration 10 - 100mg/LHydrogeologyDependent on the scale of the study and expected dilution.
Atmospheric Release Rate 1 - 10 g/min Atmospheric ScienceFor short-term dispersion studies.
Mass Spectrometer Resolution > 2000(m/Δm)AllRequired to resolve HDS from H₂S and other potential interferences.
Precision of Isotope Ratio ± 0.5‰ (permil)AllFor quantitative analysis of tracer concentration.

Experimental Protocols

Protocol for Groundwater Tracing Using HDS

Objective: To determine the flow path and velocity of groundwater from a point source in a sulfide-rich aquifer.

Materials:

  • This compound (HDS) gas or a solution of sodium hydrosulfide-d1 (NaDS)

  • Inert gas (e.g., nitrogen or argon) for purging

  • Injection pump and tubing

  • Downhole samplers (e.g., bailers, submersible pumps)

  • Airtight sample collection vials (e.g., glass serum bottles with septa)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Baseline Sampling: Prior to tracer injection, collect groundwater samples from monitoring wells to determine the background concentration of natural H₂S and the natural deuterium abundance.

  • Tracer Preparation: Prepare an aqueous solution of the HDS tracer of a known concentration. If using HDS gas, bubble it through deoxygenated water in a sealed container until the desired concentration is reached. If using NaDS, dissolve a known mass in deoxygenated water.

  • Tracer Injection: Inject a known volume of the tracer solution into the injection well. The injection should be performed below the water table to ensure direct introduction into the groundwater.

  • Sample Collection: At predetermined time intervals, collect groundwater samples from downgradient monitoring wells. Samples should be collected in airtight vials to prevent the loss of dissolved sulfide.

  • Sample Preservation: If analysis is not immediate, preserve the samples by adding a zinc acetate solution to precipitate zinc sulfide, which can be later acidified to release H₂S for analysis.

  • Sample Analysis: Analyze the collected samples using GC-MS. The gas chromatograph separates H₂S from other volatile compounds, and the mass spectrometer detects the molecular ions of H₂S (m/z 34) and HDS (m/z 35).

  • Data Analysis: Calculate the concentration of HDS in each sample based on the measured ion intensities and a calibration curve. Plot the HDS concentration versus time for each monitoring well to generate breakthrough curves. The time to peak concentration can be used to calculate the groundwater velocity.

Protocol for Atmospheric Dispersion Study Using HDS

Objective: To model the short-range atmospheric dispersion of H₂S from a point source.

Materials:

  • This compound (HDS) gas cylinder

  • Mass flow controller

  • Release stack or vent

  • Air sampling pumps with sorbent tubes (e.g., activated carbon) or whole air sampling canisters (e.g., Tedlar bags or summa canisters).

  • Meteorological station to record wind speed and direction

  • Thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) system

Procedure:

  • Background Sampling: Before the tracer release, collect air samples at various downwind locations to establish background levels of H₂S and other sulfur compounds.

  • Tracer Release: Release HDS gas at a constant, known rate from the release point for a defined period.

  • Air Sampling: During and after the release, collect air samples at multiple downwind and crosswind locations at various heights.

  • Sample Analysis: Analyze the collected air samples using TD-GC-MS. The thermal desorber releases the trapped sulfur compounds from the sorbent tubes, which are then analyzed by GC-MS to quantify HDS and H₂S. For canister samples, a subsample is directly introduced into the GC-MS.

  • Dispersion Modeling: Use the measured HDS concentrations and meteorological data to validate and calibrate an atmospheric dispersion model (e.g., AERMOD).[18]

Visualizations

Groundwater_Tracer_Workflow cluster_preparation Preparation Phase cluster_fieldwork Fieldwork Phase cluster_analysis Analysis Phase cluster_outcome Outcome Baseline Baseline Sampling (Natural H2S) Injection Tracer Injection into Well Baseline->Injection TracerPrep Tracer Preparation (HDS Solution) TracerPrep->Injection Sampling Down-gradient Sample Collection Injection->Sampling Groundwater Transport GCMS GC-MS Analysis (HDS/H2S Ratio) Sampling->GCMS DataAnalysis Data Analysis (Breakthrough Curves) GCMS->DataAnalysis FlowPath Determine Groundwater Flow Path & Velocity DataAnalysis->FlowPath

Caption: Workflow for a groundwater tracing experiment using HDS.

Atmospheric_Dispersion_Workflow cluster_setup Setup cluster_execution Execution cluster_lab_analysis Laboratory Analysis cluster_modeling Modeling and Interpretation Background Background Air Sampling Release Controlled HDS Release Background->Release Release_Setup HDS Release Setup Release_Setup->Release Air_Sampling Downwind Air Sampling Release->Air_Sampling Atmospheric Transport TD_GCMS TD-GC-MS Analysis Air_Sampling->TD_GCMS Dispersion_Model Dispersion Model Validation TD_GCMS->Dispersion_Model Impact_Assessment Source Impact Assessment Dispersion_Model->Impact_Assessment

Caption: Workflow for an atmospheric dispersion study using HDS.

Conclusion

This compound holds considerable promise as a stable isotope tracer in environmental science. The proposed applications and protocols provide a foundation for researchers to explore its utility in tracing sulfide in groundwater, the atmosphere, and biogeochemical cycles. The key to successful application lies in the precise and sensitive analytical methodology, primarily mass spectrometry, to differentiate the deuterated tracer from natural background levels of hydrogen sulfide. Further research and field trials are necessary to fully validate and establish HDS as a standard tool in environmental diagnostics.

References

Application Notes and Protocols for Investigating Atmospheric Chemistry with Dihydrogen Sulfide-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dihydrogen sulfide-d1 (HDS) as a crucial tracer in atmospheric chemistry research. The detailed protocols and data presented herein are intended to guide researchers in designing and executing experiments to elucidate the complex reaction mechanisms and kinetics of hydrogen sulfide in the Earth's atmosphere. The unique isotopic signature of HDS allows for precise tracking of hydrogen atom pathways in various atmospheric reactions, offering invaluable insights into aerosol formation, acid rain precursors, and the overall atmospheric sulfur cycle.

Application Notes

Elucidating Reaction Mechanisms with Atmospheric Oxidants

This compound is an invaluable tool for studying the reaction mechanisms between hydrogen sulfide and key atmospheric oxidants such as hydroxyl radicals (OH), nitrate radicals (NO₃), and ozone (O₃). By tracking the deuterium atom, researchers can distinguish between different reaction pathways, such as hydrogen abstraction versus addition reactions. For instance, in the reaction with OH radicals, the formation of HDO versus H₂O can provide direct evidence for the specific reaction channel.

Probing Isotopic Fractionation Effects

The study of isotopic fractionation provides deep insights into the physical and chemical processes in the atmosphere. While much research has focused on sulfur isotopes, deuterium labeling in HDS offers a complementary perspective on kinetic isotope effects. These effects can influence the reaction rates and branching ratios of H₂S oxidation pathways, ultimately affecting the atmospheric lifetime and fate of this important trace gas. Experiments have shown that isotopic enrichment or depletion occurs during phase transitions, such as the degassing of H₂S from aqueous solutions, which is a significant process in marine environments[1].

Tracing Hydrogen Fate in Aerosol and Cloud Chemistry

Hydrogen sulfide is a precursor to sulfur dioxide (SO₂) and sulfate aerosols, which play a critical role in cloud formation and the Earth's radiative balance. By using HDS in smog chamber experiments, scientists can trace the incorporation of hydrogen atoms into secondary organic aerosols and cloud condensation nuclei. This information is vital for improving the accuracy of atmospheric models that predict air quality and climate change. Laboratory studies have demonstrated that the presence of H₂S can significantly enhance the formation of organic aerosol mass[2].

Investigating the Atmospheric Sulfur Cycle

The atmospheric sulfur cycle is a complex interplay of emissions, transport, chemical transformation, and deposition. HDS can be used as a deliberate tracer in field studies or large-scale model simulations to follow the atmospheric journey of hydrogen sulfide from its sources to its ultimate sinks. This allows for a better understanding of the contribution of H₂S to acid deposition and the overall biogeochemical cycling of sulfur. The oxidation of H₂S is a key process that leads to the formation of sulfur dioxide[3].

Experimental Protocols

Protocol 1: Kinetic Studies of the HDS + OH Reaction in a Flow Tube Reactor

This protocol describes the methodology for determining the rate constant of the reaction between this compound and hydroxyl radicals under pseudo-first-order conditions.

1. Experimental Setup:

  • A discharge-flow reactor coupled with a modulated molecular beam mass spectrometer is used.
  • OH radicals are generated by the reaction of H atoms with NO₂.
  • HDS is introduced in excess through a movable injector.

2. Procedure:

  • Maintain a constant flow of helium as the carrier gas at a pressure of 1-8 Torr.
  • Generate a steady concentration of OH radicals.
  • Introduce a known excess concentration of HDS into the main flow.
  • Monitor the decay of the OH radical signal as a function of the HDS injector position (which corresponds to reaction time).
  • Repeat the measurement at different HDS concentrations.

3. Data Analysis:

  • Plot the pseudo-first-order rate constant (k') versus the concentration of HDS.
  • The slope of this plot will yield the bimolecular rate constant (k) for the reaction OH + HDS → products.
  • The primary products, such as the deuterated sulfhydryl radical (DS), can be identified and their yields determined using the mass spectrometer[4].

Protocol 2: Photochemical Oxidation of HDS in a Smog Chamber

This protocol outlines the procedure for studying the formation of secondary aerosols from the photo-oxidation of this compound in the presence of other atmospheric trace gases.

1. Experimental Setup:

  • A large-volume (e.g., 1080 L) quartz or Duran glass environmental chamber.
  • A set of UV lamps to simulate solar radiation.
  • Instrumentation to monitor gas-phase species (e.g., FTIR, PTR-MS) and particle size distribution and composition (e.g., SMPS, AMS).

2. Procedure:

  • Fill the chamber with purified air and a known concentration of a photosensitive precursor for OH radicals (e.g., H₂O₂ or methyl nitrite).
  • Inject a precise amount of HDS into the chamber.
  • Introduce other relevant atmospheric constituents, such as volatile organic compounds (VOCs) and nitrogen oxides (NOx), if desired.
  • Turn on the UV lamps to initiate photochemistry.
  • Monitor the decay of HDS and the formation of gas-phase products (e.g., SO₂, D₂O) and particulate matter over several hours.

3. Data Analysis:

  • Calculate the reaction rate of HDS based on its decay profile.
  • Determine the yield of secondary organic and inorganic aerosols.
  • Analyze the chemical composition of the aerosol particles to identify the incorporation of deuterium.

Quantitative Data

The following tables summarize key quantitative data from studies on hydrogen sulfide and related compounds, which are relevant for designing and interpreting experiments with this compound.

Table 1: Isotope Enrichment Factors for H₂S

ProcessIsotope SystemEnrichment Factor (ε)Temperature (°C)Reference
Degassing from aqueous solution³⁴S/³²S-0.9 ± 0.4‰21[1]
Equilibrium between H₂S(aq) and HS⁻(aq)³⁴S/³²S+3.1‰20.6 ± 0.5[5]
Equilibrium between H₂S(aq) and H₂S(g)³⁴S/³²S+0.7‰20.6 ± 0.5[5]

Note: These values are for sulfur isotopes but indicate the magnitude of isotopic fractionation that can be expected in physical and chemical processes involving H₂S.

Table 2: Reaction Rate Coefficients of H₂S with Atmospheric Oxidants

ReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
OH1.0 x 10⁻¹¹ exp(-130/T)298-423[6]
OH(2.35 ± 0.25) × 10⁻¹² exp(−(2144 ± 56)/T)365–960[4]

Note: The kinetic isotope effect would likely lead to a slightly different rate coefficient for the reaction of OH with HDS.

Visualizations

Experimental_Workflow_for_HDS_Studies cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results HDS_Source HDS Gas Cylinder Reactor Flow Tube or Smog Chamber HDS_Source->Reactor Oxidant_Precursor Oxidant Precursor (e.g., H2O2, NO2) Oxidant_Precursor->Reactor Carrier_Gas Carrier Gas (e.g., He, N2) Carrier_Gas->Reactor Gas_Phase Gas-Phase Analysis (MS, FTIR) Reactor->Gas_Phase Aerosol_Phase Aerosol Analysis (SMPS, AMS) Reactor->Aerosol_Phase Kinetics Reaction Kinetics Gas_Phase->Kinetics Mechanism Reaction Mechanism Gas_Phase->Mechanism Aerosol_Yield Aerosol Yield & Composition Aerosol_Phase->Aerosol_Yield

Caption: Experimental workflow for HDS atmospheric chemistry studies.

H2S_Oxidation_Pathway HDS HDS DS DS HDS->DS + OH HDO HDO HDS->HDO - HDO OH OH DSOO DSOO DS->DSOO + O2 O2 O2 DSO DSO DSOO->DSO + NO NO2 NO2 NO NO DSO->NO2 - NO2 SO2 SO2 DSO->SO2 + O2/O3/... O3 O3 H2SO4 H2SO4/Aerosols SO2->H2SO4 Further Oxidation DO DO

Caption: HDS oxidation pathway initiated by the hydroxyl radical.

References

Application Notes and Protocols: Synthesis of Deuterated Compounds Using Dihydrogen Sulfide-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective incorporation of deuterium into organic molecules is a critical strategy in drug discovery and development, offering the potential to favorably modulate pharmacokinetic and pharmacodynamic properties. While various methods exist for deuterium labeling, the use of Dihydrogen sulfide-d1 (D₂S) as a direct deuterium source for the synthesis of small molecule deuterated compounds is not a widely documented or common practice in synthetic organic chemistry. Its primary application, as evidenced by scientific literature, is in the specialized field of gas-phase hydrogen/deuterium exchange (HDX) mass spectrometry for studying the structure and dynamics of biomolecules.[1]

This document provides an overview of the known applications of this compound, a general protocol for handling this toxic gas, and a discussion of its potential, albeit niche, role in deuteration reactions.

Primary Application: Gas-Phase Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry

This compound has been successfully employed as a reagent for gas-phase HDX experiments to probe the structure of biomolecules, such as oligonucleotides.[1] In this technique, ions of the molecule of interest are introduced into a mass spectrometer and allowed to react with D₂S gas. The deuterium atoms from D₂S exchange with labile hydrogen atoms on the analyte. The rate and extent of this exchange provide valuable information about the solvent accessibility and higher-order structure of the molecule.

Experimental Workflow for Gas-Phase HDX with D₂S

cluster_0 Mass Spectrometer cluster_1 Reagent Introduction Analyte_Ionization Analyte Ionization (e.g., ESI) Ion_Isolation Parent Ion Isolation Analyte_Ionization->Ion_Isolation Ion Transfer Collision_Cell Collision Cell (Reaction with D₂S) Ion_Isolation->Collision_Cell Ion Transfer Mass_Analysis Mass Analysis Collision_Cell->Mass_Analysis Ion Transfer Detection Detection Mass_Analysis->Detection D2S_Source D₂S Gas Source D2S_Source->Collision_Cell Controlled Leak Analyte_Sample Analyte Sample Analyte_Sample->Analyte_Ionization

Caption: Workflow for gas-phase HDX-MS using D₂S.

Key Findings from Oligonucleotide HDX Studies with D₂S:

  • The exchange rates correlate with the gas-phase acidities of the nucleobases.[1]

  • The proposed mechanism involves D₂S interacting with both a backbone phosphate group and a neutral nucleobase through hydrogen bonding.[1]

  • Duplex DNA exchanges more slowly than single strands, indicating that the nucleobase hydrogens are involved in the exchange.[1]

Potential in Synthetic Organic Chemistry: A Niche Approach

While not a mainstream reagent, the concept of using a deuterated sulfide as a deuterium source has been explored. A patented method describes the in-situ generation of a deuterated sulfide from a sulfide and a deuterated solvent, which then participates in a reduction-deuteration reaction of a halogenated compound.[2] This suggests a potential, though indirect, role for sulfur-based compounds in deuteration.

The direct use of D₂S in solution-phase synthesis is likely hampered by several factors:

  • Toxicity and Handling: Dihydrogen sulfide is a highly toxic, flammable, and corrosive gas, requiring specialized equipment and handling procedures.

  • Limited Reactivity: As a weak acid, its ability to deuterate a wide range of organic substrates is limited without the use of catalysts or harsh reaction conditions.

  • Availability of Alternatives: More convenient and versatile deuterium sources, such as D₂O, D₂ gas, and deuterated solvents, are readily available and have well-established protocols for a wide array of transformations.[3][4][5][6][7][8]

General Hydrogen-Deuterium Exchange Reaction

The fundamental principle of a hydrogen-deuterium exchange reaction involves the reversible replacement of a hydrogen atom with a deuterium atom.

HD_Exchange R-H R-H D-S-D D-S-D (D₂S) R-D R-D R-H->R-D [Catalyst] H-S-D H-S-D D-S-D->H-S-D [Catalyst]

Caption: Generalized H-D exchange reaction scheme.

Experimental Protocol: General Handling of this compound Gas

The following is a general protocol for the safe handling of D₂S gas in a laboratory setting. This protocol must be adapted to specific experimental setups and performed in compliance with all institutional and regulatory safety guidelines.

Materials and Equipment:

  • Lecture bottle of this compound with a compatible regulator.

  • A well-ventilated fume hood with a certified H₂S gas detector and alarm.

  • Gas-tight reaction vessel (e.g., a Schlenk flask or a high-pressure autoclave).

  • Tubing and connectors appropriate for corrosive gases (e.g., stainless steel or PTFE).

  • A scrubbing system to neutralize excess D₂S (e.g., a bubbler with aqueous sodium hypochlorite or sodium hydroxide).

  • Personal protective equipment (PPE): safety glasses, lab coat, and appropriate gloves.

Procedure:

  • System Setup:

    • Assemble the reaction apparatus inside the fume hood.

    • Ensure all connections are secure and leak-tested before introducing D₂S.

    • Connect the outlet of the reaction vessel to the scrubbing system.

  • Inerting the System:

    • Purge the entire system with an inert gas (e.g., argon or nitrogen) to remove air and moisture.

  • Introduction of D₂S:

    • With the inert gas flow off, slowly open the main valve of the D₂S cylinder.

    • Carefully adjust the regulator to deliver the gas at the desired pressure or flow rate into the reaction vessel.

    • Monitor the reaction parameters (temperature, pressure) as required.

  • Reaction Quenching and Purging:

    • Upon completion of the reaction, close the D₂S cylinder valve.

    • Vent any remaining D₂S from the reaction vessel through the scrubbing system.

    • Purge the system with an inert gas to remove all traces of D₂S, ensuring the exhaust is directed into the scrubber.

  • Work-up:

    • Once the system is free of D₂S, the reaction mixture can be safely handled for work-up and purification.

Quantitative Data Summary

Due to the scarcity of literature on the use of this compound for the synthesis of deuterated small molecules, a comprehensive table of quantitative data (e.g., reaction yields, deuterium incorporation) is not available. Researchers interested in exploring this reagent would need to conduct initial feasibility studies to determine these parameters for their specific substrate and reaction conditions.

For comparison, established methods using alternative deuterium sources often report high levels of deuterium incorporation:

Deuteration MethodDeuterium SourceCatalyst/ReagentTypical Deuterium Incorporation (%)
Catalytic H-D ExchangeD₂OPd/C-Al>80%[8]
Metal-Catalyzed HIED₂OIridium or Palladium complexesHigh, often >90%[6]
Acid/Base Catalyzed ExchangeDeuterated Solvents (e.g., D₂O, MeOD-d₄)Acid or BaseVariable, can be high for labile protons
ReductionLiAlD₄-Stoichiometric, typically >98%

This compound is a specialized reagent with a demonstrated application in gas-phase hydrogen/deuterium exchange mass spectrometry for structural biology. Its use as a general deuterating agent in synthetic organic chemistry for the preparation of deuterated compounds is not well-established, likely due to safety and handling concerns, as well as the availability of more practical and versatile alternatives. Researchers considering the use of D₂S should proceed with caution, employing rigorous safety protocols, and should be prepared to undertake significant methods development. For most applications in drug development, established deuteration methods using D₂O, D₂ gas, or deuterated solvents with appropriate catalysts remain the preferred approach.

References

Application Notes and Protocols: Dihydrogen Sulfide-d1 in Gasotransmitter Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical gasotransmitter, playing a pivotal role in a myriad of physiological processes, from cardiovascular homeostasis to neuromodulation.[1][2][3] Its signaling functions are primarily mediated through the post-translational modification of cysteine residues in target proteins, a process termed S-sulfhydration or persulfidation.[1][4][5] Dysregulation of H₂S signaling has been implicated in a variety of pathological conditions, making the H₂S pathway a promising target for therapeutic intervention.[1][6]

Dihydrogen sulfide-d1 (D₂S), a deuterated isotopologue of H₂S, offers a powerful tool for elucidating the intricate mechanisms of H₂S signaling. The substitution of protium with deuterium provides a subtle yet significant alteration in mass and bond strength, which can be exploited in kinetic isotope effect (KIE) studies and as a tracer in metabolic and proteomic analyses. These application notes provide an overview of the potential uses of D₂S in gasotransmitter research and detailed protocols for its application.

Key Applications of this compound

The unique properties of D₂S can be leveraged in several key experimental approaches:

  • Kinetic Isotope Effect (KIE) Studies: The S-D bond in D₂S has a higher dissociation energy than the S-H bond in H₂S. This difference can lead to a slower reaction rate when D₂S is a reactant in a rate-determining step. Measuring the KIE (the ratio of the reaction rate with H₂S to that with D₂S) can provide valuable insights into the transition state and mechanism of enzymatic reactions involved in H₂S synthesis and signaling.

  • Mass Spectrometry-Based Proteomics: The +2 Da mass shift of D₂S compared to H₂S allows for the unambiguous tracing of exogenous sulfide into S-sulfhydrated proteins. This is invaluable for identifying novel protein targets of S-sulfhydration and for quantifying the extent of this modification in response to specific stimuli.

  • Metabolic Fate and Pathway Elucidation: D₂S can be used as a tracer to follow the metabolic fate of H₂S. By tracking the incorporation of deuterium into downstream metabolites, researchers can gain a more precise understanding of H₂S catabolism and its interaction with other metabolic pathways.

Data Presentation

Table 1: Theoretical Kinetic Isotope Effects (KIE) for H₂S-Producing Enzymes with D₂S
EnzymeSubstrate(s)Expected KIE (kH/kD)Mechanistic Implication of a Significant KIE (>1)
Cystathionine β-synthase (CBS)L-Cysteine + Homocysteine> 1C-S or S-H bond cleavage is part of the rate-determining step.
Cystathionine γ-lyase (CSE)L-Cysteine> 1C-S or S-H bond cleavage is part of the rate-determining step.
3-Mercaptopyruvate Sulfurtransferase (3-MST)3-Mercaptopyruvate> 1S-S bond formation/cleavage involving the enzyme's active site cysteine is rate-limiting.

Note: The expected KIE values are theoretical and would need to be determined experimentally. A KIE of 1 would suggest that S-H bond cleavage is not the rate-determining step.

Table 2: Example Mass Spectrometry Data for a D₂S Labeling Experiment
Protein TargetPeptide SequenceMass Shift (Da) with NaHSMass Shift (Da) with NaDSInterpretation
GAPDHC[VSILEK]+32+34Cysteine residue is S-sulfhydrated.
ActinC[FGR]+32+34Cysteine residue is S-sulfhydrated.
Keap1C*[LLM]00Cysteine residue is not a primary target of exogenous H₂S under these conditions.

*Denotes the modified cysteine residue. NaHS is used as the H₂S donor and NaDS as the D₂S donor.

Experimental Protocols

Protocol 1: Determination of the Kinetic Isotope Effect for H₂S Production by CSE

This protocol describes a method to determine the KIE for the production of H₂S versus D₂S from L-cysteine by the enzyme cystathionine γ-lyase (CSE).

Materials:

  • Recombinant human CSE

  • L-cysteine

  • Pyridoxal-5'-phosphate (PLP)

  • Tris-HCl buffer (pH 7.4)

  • Sodium hydrosulfide (NaHS) for standard curve

  • Sodium deuterated sulfide (NaDS) for standard curve

  • Monobromobimane (MBB)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer, PLP, and recombinant CSE.

    • Initiate the reaction by adding L-cysteine. For the D₂S reaction, the buffer should be prepared in D₂O.

    • Incubate the reaction at 37°C for various time points.

  • Derivatization of Sulfide:

    • At each time point, terminate the reaction by adding a solution of MBB in acetonitrile. MBB reacts with H₂S or D₂S to form the fluorescent product, sulfide-dibimane.

    • Incubate in the dark at room temperature for 30 minutes.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 column.

    • Separate the sulfide-dibimane from unreacted MBB using a gradient of water/TFA and acetonitrile/TFA.

    • Detect the fluorescent sulfide-dibimane using a fluorescence detector.

  • Quantification and KIE Calculation:

    • Generate standard curves using known concentrations of NaHS and NaDS.

    • Quantify the amount of H₂S or D₂S produced at each time point.

    • Determine the initial reaction rates (V₀) for both H₂S and D₂S production.

    • Calculate the KIE as the ratio of V₀(H₂S) / V₀(D₂S).

Protocol 2: Identification of S-Sulfhydrated Proteins Using D₂S and Mass Spectrometry

This protocol outlines a workflow for identifying protein targets of S-sulfhydration in cultured cells using a D₂S donor and mass spectrometry.

Materials:

  • Cell culture medium

  • Mammalian cells of interest (e.g., HEK293, SH-SY5Y)

  • NaDS (D₂S donor) or NaHS (H₂S donor)

  • Lysis buffer (containing iodoacetamide to block free thiols)

  • Trypsin

  • C18 spin columns for peptide cleanup

  • LC-MS/MS system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with NaDS or NaHS at a final concentration of 100 µM for 30 minutes. Include an untreated control.

  • Cell Lysis and Protein Digestion:

    • Wash the cells with PBS and lyse them in a buffer containing iodoacetamide to alkylate free cysteine residues.

    • Precipitate the proteins and resuspend them in a buffer suitable for trypsin digestion.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Set the mass spectrometer to perform data-dependent acquisition, fragmenting the most abundant peptides.

  • Data Analysis:

    • Search the MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Include a variable modification of +33.9877 Da (for -SH to -SSD) and +31.9721 Da (for -SH to -SSH) on cysteine residues.

    • Identify peptides that show a mass shift corresponding to S-sulfhydration with deuterium or protium.

    • Compare the lists of identified proteins between the NaDS and NaHS treated samples to confirm S-sulfhydration targets.

Mandatory Visualizations

H2S_Signaling_Pathway cluster_synthesis H₂S Biosynthesis cluster_signaling Signaling Cascade L_Cysteine L-Cysteine CBS CBS L_Cysteine->CBS CSE CSE L_Cysteine->CSE MST 3-MST L_Cysteine->MST H2S H₂S TargetProtein Target Protein (Cys-SH) H2S->TargetProtein CBS->H2S CSE->H2S MST->H2S SulfhydratedProtein S-Sulfhydrated Protein (Cys-SSH) TargetProtein->SulfhydratedProtein S-Sulfhydration CellularResponse Cellular Response SulfhydratedProtein->CellularResponse

Caption: H₂S Biosynthesis and Signaling Pathway.

KIE_Experimental_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme H₂S-Producing Enzyme (e.g., CSE) Product_H H₂S Enzyme->Product_H Product_D D₂S Enzyme->Product_D Substrate_H L-Cysteine in H₂O Substrate_H->Enzyme Substrate_D L-Cysteine in D₂O Substrate_D->Enzyme Derivatization Derivatization with MBB Product_H->Derivatization Product_D->Derivatization HPLC HPLC-Fluorescence Detection Derivatization->HPLC Quantification Quantification HPLC->Quantification KIE_Calc KIE Calculation (kH/kD) Quantification->KIE_Calc

Caption: Workflow for KIE Determination.

Proteomics_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Cells Cultured Cells Treatment Treat with NaDS (D₂S Donor) Cells->Treatment Lysis Lysis with Iodoacetamide Treatment->Lysis Digestion Trypsin Digestion Lysis->Digestion Cleanup C18 Cleanup Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Database Search for +34 Da on Cysteine LCMS->DataAnalysis ProteinID Identification of S-Sulfhydrated Proteins DataAnalysis->ProteinID

Caption: Proteomics Workflow for D₂S Labeling.

References

Application Notes and Protocols for Dihydrogen Sulfide-d1 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, a "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a vital role in cardiovascular physiology and pathology.[1][2] Endogenously produced from L-cysteine by enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), H₂S is implicated in a multitude of cellular processes, including vasodilation, angiogenesis, and protection against oxidative stress.[1][3] Its dysregulation has been linked to various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[2][4] While research has predominantly focused on H₂S, its deuterated counterpart, Dihydrogen sulfide-d1 (D₂S), presents a valuable tool for investigating the nuanced mechanisms of H₂S in the cardiovascular system. The substitution of protium with deuterium allows for kinetic isotope effect studies, providing deeper insights into reaction pathways and enzymatic activities. These application notes provide an overview of the potential uses of D₂S in cardiovascular research, drawing upon the extensive knowledge of H₂S.

Potential Applications of this compound in Cardiovascular Studies

While direct studies utilizing D₂S in cardiovascular research are not yet widely published, its application can be extrapolated from the well-established roles of H₂S. The primary utility of D₂S lies in its potential as a stable isotope tracer to elucidate the metabolic fate and reaction kinetics of H₂S.

Potential applications include:

  • Kinetic Isotope Effect Studies: Investigating the rate-determining steps in H₂S-mediated signaling pathways and enzymatic reactions.

  • Metabolic Tracing: Following the metabolic pathways of H₂S, including its oxidation and incorporation into other molecules within cardiomyocytes and vascular cells.

  • Quantification of H₂S Production: Using D₂S as an internal standard for mass spectrometry-based quantification of endogenous H₂S production.

Experimental Protocols

The following protocols are based on established methodologies for H₂S and can be adapted for use with D₂S. Researchers should optimize concentrations and incubation times for their specific experimental models.

Protocol 1: In Vitro Vasodilation Assay using Isolated Aortic Rings

This protocol assesses the vasodilatory effects of H₂S donors on isolated blood vessels.

Materials:

  • Male Wistar rats (250-300g)

  • Sodium hydrosulfide (NaHS) as the H₂S donor (or a D₂S-releasing equivalent)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 2g, replacing the buffer every 15 minutes.

  • Pre-contract the aortic rings with phenylephrine (1 µM).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of the H₂S donor (e.g., 1 µM to 1 mM).

  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Protocol 2: Assessment of Cardioprotection in a Model of Ischemia-Reperfusion Injury

This protocol evaluates the ability of H₂S to protect cardiac tissue from damage caused by a temporary loss of blood flow.

Materials:

  • Isolated Langendorff-perfused rat hearts

  • Krebs-Henseleit solution

  • H₂S donor (e.g., NaHS)

  • Lactate dehydrogenase (LDH) assay kit

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Isolate the rat heart and mount it on a Langendorff apparatus.

  • Perfuse the heart with Krebs-Henseleit solution at a constant pressure.

  • Allow for a 20-minute stabilization period.

  • Induce global ischemia by stopping the perfusion for 30 minutes.

  • Reperfuse the heart for 60 minutes.

  • Administer the H₂S donor either before ischemia (preconditioning) or at the onset of reperfusion (postconditioning).

  • Collect the coronary effluent during reperfusion to measure LDH release as an indicator of cellular damage.

  • At the end of the experiment, slice the heart and incubate with TTC stain to determine the infarct size.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on H₂S, which can serve as a starting point for designing experiments with D₂S.

Table 1: Effective Concentrations of H₂S Donors in In Vitro Cardiovascular Models

H₂S DonorModel SystemEffective Concentration RangeObserved EffectReference
NaHSIsolated rat aortic rings10 µM - 1 mMVasodilation[5]
NaHSH9c2 cardiomyocytes50 µM - 200 µMProtection against oxidative stress[5]
Diallyl trisulfide (DATS)Mouse model of heart failure200 µg/kgImproved left ventricular function[6]

Table 2: Effects of H₂S on Hemodynamic Parameters in Animal Models

Animal ModelH₂S Donor and DoseParameterChangeReference
Anesthetized ratsNaHS (i.v. infusion)Mean Arterial PressureTransient decrease[7]
Canine model of cardiopulmonary bypassH₂S infusion (1 mg/kg/h)Coronary Blood FlowSignificantly higher[5]
Mice with transverse aortic constrictionJK-1 (H₂S donor)Left Ventricular Ejection FractionImproved[8]

Signaling Pathways and Visualizations

Hydrogen sulfide exerts its cardiovascular effects through a complex network of signaling pathways.

H₂S-Mediated Vasodilation

H₂S induces vasodilation primarily through the activation of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. It can also interact with nitric oxide signaling pathways.

H2S_Vasodilation H2S H₂S/D₂S KATP K-ATP Channels H2S->KATP Activates Hyperpolarization Hyperpolarization KATP->Hyperpolarization VSMC_Relaxation Vascular Smooth Muscle Relaxation Hyperpolarization->VSMC_Relaxation Vasodilation Vasodilation VSMC_Relaxation->Vasodilation

H₂S-mediated vasodilation pathway.

Cardioprotective Signaling of H₂S

H₂S protects the heart from ischemic injury through multiple mechanisms, including the activation of pro-survival signaling cascades and the inhibition of apoptotic pathways.

H2S_Cardioprotection Ischemia_Reperfusion Ischemia/Reperfusion Injury H2S H₂S/D₂S Ischemia_Reperfusion->H2S Induces endogenous production PI3K_Akt PI3K/Akt Pathway H2S->PI3K_Akt Activates ERK1_2 ERK1/2 Pathway H2S->ERK1_2 Activates Anti_Apoptosis Anti-apoptosis PI3K_Akt->Anti_Apoptosis ERK1_2->Anti_Apoptosis Cardioprotection Cardioprotection Anti_Apoptosis->Cardioprotection

Cardioprotective signaling of H₂S.

Experimental Workflow for Investigating D₂S in Cardiovascular Studies

The following workflow outlines a logical progression for integrating D₂S into cardiovascular research.

D2S_Workflow cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Studies Cell_Culture Cardiomyocytes/ Vascular Smooth Muscle Cells D2S_Donor Administer D₂S Donor Cell_Culture->D2S_Donor Metabolite_Analysis Mass Spec Analysis of D₂S Metabolites D2S_Donor->Metabolite_Analysis Enzyme_Kinetics Kinetic Isotope Effect on H₂S-producing enzymes D2S_Donor->Enzyme_Kinetics Isolated_Organ Isolated Heart/ Aortic Rings Functional_Assay Vasodilation/ Cardioprotection Assay Isolated_Organ->Functional_Assay Tracer_Analysis Trace D₂S incorporation Functional_Assay->Tracer_Analysis Animal_Model Animal Model of Cardiovascular Disease D2S_Admin Systemic D₂S Administration Animal_Model->D2S_Admin PK_PD Pharmacokinetic/ Pharmacodynamic Analysis D2S_Admin->PK_PD Therapeutic_Effect Assess Therapeutic Efficacy PK_PD->Therapeutic_Effect

Workflow for D₂S cardiovascular research.

References

Application Notes and Protocols: Dihydrogen Sulfide-d1 (HDS) as a Tracer in Geological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogen sulfide-d1 (HDS), a partially deuterated form of hydrogen sulfide, presents a novel opportunity for use as a specialized tracer in geological and hydrogeological studies. By combining the distinct properties of hydrogen sulfide (H₂S) with the isotopic signature of deuterium (D), HDS can provide unique insights into subsurface processes. These application notes outline the theoretical basis, potential applications, and detailed protocols for the use of HDS as a geological tracer.

Hydrogen sulfide is a naturally occurring gas involved in various geological and biological processes, including microbial sulfate reduction and geothermal activity.[1][2] Deuterium, a stable isotope of hydrogen, is a well-established conservative tracer in hydrological studies, often used in the form of deuterium oxide (D₂O) to track water movement.[3] The use of HDS as a tracer allows for the investigation of processes where H₂S is an active component, with the deuterium label providing a clear and distinguishable signal from background H₂S.

Principle of HDS Tracing

The core principle behind using HDS as a tracer lies in its unique mass. The presence of a deuterium atom increases the mass of the molecule from approximately 34 amu (for H₂S) to 35 amu (for HDS). This mass difference allows for sensitive and specific detection using mass spectrometry, distinguishing the tracer from naturally occurring hydrogen sulfide.

HDS is expected to mimic the behavior of H₂S in most geological environments, participating in the same chemical and biological reactions. This makes it an excellent tool for studying the transport and fate of sulfide in systems such as:

  • Groundwater systems: Tracking the movement of sulfide-containing waters.

  • Geothermal reservoirs: Investigating fluid flow paths and mixing processes.

  • Petroleum reservoirs: Understanding the sources and migration of sour gas.

  • Contaminated sites: Monitoring the fate of sulfide-related contaminants.

Potential Applications

The unique properties of HDS make it suitable for a range of specialized applications in geological studies:

  • Tracing Groundwater Flow Paths: In environments where H₂S is naturally present, HDS can be used to trace the flow of specific water parcels without ambiguity from background sources.

  • Quantifying Sulfide Reaction Rates: By monitoring the disappearance of the HDS signal over time and distance, it is possible to quantify the rates of sulfide oxidation, precipitation, or microbial consumption.

  • Identifying Sources of Sour Gas: In the petroleum industry, HDS can be injected into reservoirs to study the migration pathways of H₂S and to differentiate between naturally occurring and injected sour gas.

  • Assessing Remediation Efficiency: For contaminated sites where sulfide is a key component, HDS can be used to evaluate the effectiveness of remediation strategies aimed at removing or immobilizing sulfide.

Experimental Protocols

Preparation of this compound (HDS) Tracer
  • Objective: To synthesize HDS gas for use as a tracer.

  • Materials:

    • Deuterated acid (e.g., DCl in D₂O or D₂SO₄)

    • Iron(II) sulfide (FeS)

    • Gas-tight reaction vessel and collection system (e.g., Kipp's apparatus)

    • Inert gas (e.g., nitrogen or argon) for purging

  • Procedure:

    • Assemble the gas generation apparatus in a well-ventilated fume hood.

    • Place a known quantity of FeS into the reaction vessel.

    • Purge the entire system with an inert gas to remove atmospheric oxygen.

    • Slowly add the deuterated acid to the FeS. The following reaction will occur: FeS + 2D⁺ → Fe²⁺ + D₂S (gas) (Note: The reaction will produce a mixture of H₂S, HDS, and D₂S depending on the purity of the deuterated acid and any residual water.)

    • Collect the generated gas in a suitable gas-tight container.

    • The isotopic composition of the generated gas should be verified by mass spectrometry.

Field Injection and Sampling Protocol
  • Objective: To introduce the HDS tracer into a geological system and collect samples for analysis.

  • Equipment:

    • Gas-tight syringe or mass flow controller for injection

    • Sampling pumps and gas-tight sample containers (e.g., Tedlar® bags, evacuated vials)

    • Field monitoring equipment for parameters such as pH, Eh, temperature, and conductivity

  • Procedure:

    • Pre-injection Sampling: Collect background samples from the monitoring points to establish baseline concentrations of H₂S and the natural deuterium abundance.

    • Tracer Injection:

      • For groundwater studies, dissolve a known quantity of HDS gas in deoxygenated water and inject it into the desired well or borehole.

      • For gas-phase studies (e.g., in geothermal or petroleum reservoirs), inject a known volume of HDS gas directly into the system.

    • Post-injection Sampling:

      • Begin sampling at the monitoring points at a predetermined frequency. The frequency should be higher in the initial stages to capture the arrival of the tracer front.

      • Collect both aqueous and gas-phase samples as appropriate for the study.

      • Record all relevant field parameters at the time of sampling.

    • Sample Preservation: Store samples in a cool, dark environment to minimize any potential for degradation before analysis.

Analytical Protocol: Mass Spectrometry
  • Objective: To quantify the concentration of HDS in collected samples.

  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS) or

    • Quadrupole Mass Spectrometer with a suitable inlet system

  • Procedure:

    • Calibration: Prepare a series of calibration standards with known concentrations of HDS.

    • Sample Introduction: Introduce a known volume of the gas or the headspace gas from an aqueous sample into the mass spectrometer.

    • Mass Analysis: Monitor the ion currents at m/z 34 (for H₂S) and m/z 35 (for HDS).

    • Quantification: Determine the concentration of HDS in the samples by comparing the measured ion current ratios to the calibration curve.

Data Presentation

Quantitative data from HDS tracer studies should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Tracer Injection Parameters

ParameterValueUnits
TracerThis compound (HDS)-
Injection LocationInjection Well IW-1-
Injection Date and Time2025-10-28 10:00 UTC-
Injected Volume (gas)5.0L
Injected Mass of HDS7.8g
Injection Duration30min

Table 2: Breakthrough Curve Data for Monitoring Well MW-3

Time After Injection (hours)H₂S Concentration (µg/L)HDS Concentration (µg/L)
0500
12520
24555
366525
488060
607545
726020
96555
120511

Visualizations

Experimental_Workflow A HDS Tracer Synthesis C Tracer Injection A->C B Pre-Injection Sampling B->C D Post-Injection Sampling C->D Tracer Transport E Sample Analysis (Mass Spectrometry) D->E F Data Analysis (Breakthrough Curves) E->F G Geological Interpretation F->G

Caption: Experimental workflow for an HDS tracer study.

Logical_Relationship HDS HDS Tracer (Known Input) System Geological System (Groundwater, Reservoir) HDS->System Processes Transport & Reaction (Advection, Dispersion, Oxidation) System->Processes Output HDS & H₂S Concentrations (Measured Output) Processes->Output Interpretation System Characterization (Flow Velocity, Reaction Rates) Output->Interpretation

Caption: Logical relationship in HDS tracer data interpretation.

References

Troubleshooting & Optimization

Dihydrogen Sulfide-d1 Gas Chromatography Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrogen sulfide-d1 (D₂S) gas chromatography (GC) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for my this compound peak?

Peak tailing, where the peak is asymmetrically skewed towards the end, is a common issue when analyzing active sulfur compounds like this compound. This can compromise peak integration and reduce analytical accuracy.[1][2] The primary causes include:

  • Active Sites in the System: this compound is a polar and reactive compound that can interact with active sites (e.g., metal surfaces, silanol groups) in the injector, column, or detector.[3] This is a frequent cause of peak tailing.[1]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can create active sites.[4][5]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, leading to tailing.[2][4]

  • Condensation Effects: If the injector temperature is too low, less volatile components may condense and re-vaporize slowly, causing peak tailing.

Solutions:

  • Use an Inert Flow Path: Employ columns and system components (liners, tubing) that are deactivated or made of inert materials like Silcosteel® or Sulfinert®. This minimizes interactions between the analyte and system surfaces.[3]

  • Routine Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings to prevent the buildup of contaminants.[4]

  • Proper Column Care: Trim a small section (5-10 cm) from the front of the column to remove accumulated non-volatile residues.[1] Ensure the column is cut cleanly at a 90-degree angle.[1][2]

  • Optimize Temperatures: Ensure the injector temperature is high enough to prevent sample condensation.

Q2: My this compound peak is not well-resolved from other components. How can I improve resolution?

Poor resolution can make accurate quantification difficult, especially when this compound is present at low concentrations alongside interfering compounds like carbonyl sulfide (COS).[6]

Solutions:

  • Column Selection: The choice of GC column is critical for separating sulfur compounds.[7] Columns with stationary phases specifically designed for sulfur analysis, such as the Agilent J&W DB-Sulfur SCD column, can provide good resolution for hydrogen sulfide and carbonyl sulfide.[8] Other options include porous polymer columns like Chromosil or Carbopack.[9][10]

  • Optimize Oven Temperature Program: Lowering the initial oven temperature can enhance the separation of volatile compounds like this compound.[11] A slow temperature ramp can also improve resolution.

  • Carrier Gas Flow Rate: Adjusting the carrier gas flow rate to its optimal linear velocity for the chosen column will maximize efficiency and, consequently, resolution.

  • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve separation.[11][12]

Q3: I am observing "ghost peaks" in my chromatograms. What is the cause and how can I eliminate them?

Ghost peaks are peaks that appear in a chromatogram when no sample has been injected.[13] They are often the result of carryover from previous injections or contamination within the GC system.[14][15]

Causes and Solutions:

  • Injector Contamination: Remnants of previous samples can accumulate in the injector liner and slowly bleed out in subsequent runs.[13][16] Regularly replacing the liner and septum is crucial.

  • Syringe Contamination: The syringe used for injection can be a source of contamination.[13][17] Thoroughly cleaning the syringe between injections or using a new syringe can resolve this.

  • Carrier Gas Impurities: Impurities in the carrier gas or gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.[15][16] Using high-purity gas and installing gas purifiers is recommended.

  • Column Bleed: While less common with modern columns, stationary phase degradation at high temperatures can produce ghost peaks. If this is suspected, conditioning the column at a slightly higher temperature (below the maximum limit) may help.[13]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common this compound GC peak problems.

G Troubleshooting this compound GC Peaks cluster_start cluster_problems cluster_solutions_tailing cluster_solutions_resolution cluster_solutions_ghost cluster_solutions_response start Identify Peak Problem peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution ghost_peaks Ghost Peaks start->ghost_peaks low_response Low Response/No Peak start->low_response check_flow_path Check for Active Sites (Use Inert Components) peak_tailing->check_flow_path Investigate inlet_maintenance Perform Inlet Maintenance (Replace Liner/Septum) peak_tailing->inlet_maintenance Investigate column_care_tailing Check Column (Trim Inlet, Re-install) peak_tailing->column_care_tailing Investigate optimize_temp Optimize Oven Program (Lower Initial Temp) poor_resolution->optimize_temp Investigate column_selection Select Appropriate Column (e.g., DB-Sulfur SCD) poor_resolution->column_selection Investigate adjust_flow Adjust Carrier Gas Flow poor_resolution->adjust_flow Investigate check_carryover Check for Carryover (Run Blank Solvent) ghost_peaks->check_carryover Investigate clean_system Clean Injector & Syringe ghost_peaks->clean_system Investigate check_gas Verify Gas Purity ghost_peaks->check_gas Investigate check_leaks Check for System Leaks low_response->check_leaks Investigate verify_sample_prep Verify Sample Integrity & Preparation low_response->verify_sample_prep Investigate detector_settings Check Detector Settings & Functionality low_response->detector_settings Investigate end_tailing Acceptable Peak Shape check_flow_path->end_tailing Resolved? inlet_maintenance->end_tailing Resolved? column_care_tailing->end_tailing Resolved? end_resolution Adequate Resolution optimize_temp->end_resolution Resolved? column_selection->end_resolution Resolved? adjust_flow->end_resolution Resolved? end_ghost Clean Baseline check_carryover->end_ghost Resolved? clean_system->end_ghost Resolved? check_gas->end_ghost Resolved? end_response Sufficient Signal check_leaks->end_response Resolved? verify_sample_prep->end_response Resolved? detector_settings->end_response Resolved?

Caption: A flowchart for diagnosing and resolving common GC peak issues.

Experimental Protocols

Protocol 1: GC System Conditioning for Sulfur Analysis

Due to the reactive nature of this compound, it is often necessary to "prime" or "condition" the GC system to ensure reproducible results, especially at low concentrations.[18]

Methodology:

  • System Preparation: Ensure an inert flow path is used, including an appropriate column (e.g., Agilent J&W DB-Sulfur SCD).

  • Priming Injections: Before running analytical samples, perform several injections of a mid-level calibration standard.

  • Monitor Response: Observe the peak area of this compound with each injection. Initially, the response may be low and increase with subsequent injections as active sites in the system become passivated.

  • Stabilization: Continue the priming injections until the peak area response is stable and reproducible (e.g., <5% RSD over 3-5 injections).

  • Sample Analysis: Once the system is stabilized, proceed with the analysis of calibration standards and unknown samples.

Protocol 2: Preparation of Calibration Standards

Accurate quantification of this compound relies on a well-prepared calibration curve.

Methodology:

  • Primary Standard: Obtain a certified gas standard of this compound (or hydrogen sulfide if a deuterated standard is unavailable) at a known concentration (e.g., 10-50 ppm) in an inert balance gas like nitrogen.[19]

  • Dynamic Dilution: Use a dynamic dilution system or calibrated gas-tight syringes to prepare a series of working standards spanning the expected concentration range of the samples.[19][20] Permeation tubes can also be used to generate stable, low-concentration gas standards.[21]

  • Calibration Curve: Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

  • Linearity Check: The calibration curve should exhibit good linearity (R² > 0.995) over the desired concentration range.

Quantitative Data Summary

The following tables provide typical parameters for the GC analysis of hydrogen sulfide. These can be used as a starting point for method development for this compound.

Table 1: Example GC Method Parameters
ParameterValueReference
Column Agilent J&W DB-Sulfur SCD, 70 m x 0.53 mm, 4.3 µm[8]
Carrier Gas Helium[19]
Inlet Mode Splitless[19]
Inlet Temperature 105 °C[19]
Oven Program 30 °C (hold for analysis), then ramp to 110 °C[19]
Detector Sulfur Chemiluminescence Detector (SCD)[19]
Table 2: Detector Comparison for Sulfur Analysis
DetectorCommon AbbreviationPrinciple of OperationAdvantagesDisadvantages
Sulfur Chemiluminescence Detector SCDCombustion of sulfur compounds to SO, followed by reaction with ozone to produce light.[19]Highly specific to sulfur, linear response, equimolar response.[19][22]Can be complex to operate.
Flame Photometric Detector FPDEmission of light from sulfur compounds in a hydrogen-rich flame.Good sensitivity for sulfur compounds.Non-linear response, potential for hydrocarbon quenching.[22]
Thermal Conductivity Detector TCDMeasures changes in the thermal conductivity of the carrier gas due to the analyte.Universal detector, non-destructive.Lower sensitivity compared to sulfur-specific detectors.[23]

References

Technical Support Center: Dihydrogen Sulfide-d1 (D₂S) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Dihydrogen sulfide-d1 (D₂S). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and efficient experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound.

Problem: No or Low Signal Intensity

Possible Cause Troubleshooting Steps
Sample Degradation D₂S is a reactive gas. Ensure fresh samples are used. Prepare samples immediately before analysis.
Leaks in the System Check for leaks in the gas chromatograph (GC) inlet, transfer lines, and mass spectrometer (MS) source. Use an electronic leak detector for accuracy.
Improper Ionization Verify the ionization source is functioning correctly. For electron ionization (EI), ensure the filament is on and electron energy is set appropriately (typically 70 eV).
Incorrect MS Parameters Ensure the mass spectrometer is tuned and calibrated. Verify that the correct m/z ranges are being scanned.
Sample Introduction Issues For GC-MS, ensure the syringe is not clogged and is dispensing the correct volume. For direct infusion, check for blockages in the sample capillary.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Column Overload (GC-MS) Reduce the sample concentration or injection volume.
Active Sites in the GC Inlet or Column Use a deactivated inlet liner and a column suitable for volatile sulfur compounds. Consider conditioning the column.
Inappropriate GC Oven Temperature Program Optimize the temperature ramp rate. A slower ramp can improve peak shape for volatile compounds.
Condensation in the Transfer Line Ensure the transfer line temperature is high enough to prevent condensation of D₂S.

Problem: Inaccurate Mass Measurement

Possible Cause Troubleshooting Steps
Mass Spectrometer Not Calibrated Perform a mass calibration using a suitable calibration standard.
Space Charge Effects If the ion current is too high, it can lead to mass shifts. Reduce the sample concentration or ionization time.
Instrument Drift Allow the instrument to stabilize before analysis. If drift persists, contact a service engineer.

Problem: High Background Noise

Possible Cause Troubleshooting Steps
Contaminated Carrier Gas (GC-MS) Use high-purity carrier gas and install gas purifiers.
Column Bleed (GC-MS) Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.
Contaminated Ion Source Clean the ion source according to the manufacturer's protocol.
Leaks Air leaks can introduce nitrogen, oxygen, and water, leading to high background. Thoroughly check for leaks.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M⁺) m/z for this compound?

The molecular weight of this compound (D₂S) is calculated based on the atomic weights of Deuterium (D ≈ 2.014 u) and Sulfur (³²S ≈ 31.972 u). Therefore, the expected m/z for the molecular ion (D₂S⁺) will be approximately 36.000.

Q2: What are the common fragment ions observed in the mass spectrum of D₂S?

The electron ionization (EI) mass spectrum of D₂S will show characteristic fragment ions. The primary fragmentation pathway involves the loss of a deuterium atom.

Ion m/z (approximate) Description
D₂S⁺36Molecular Ion
DS⁺34Loss of one Deuterium atom
S⁺32Loss of two Deuterium atoms
D⁺2Deuterium ion

Q3: How can I optimize the collision energy for MS/MS analysis of the D₂S molecular ion?

To optimize the collision energy for the fragmentation of the D₂S molecular ion (m/z 36), perform a collision energy ramp experiment.

  • Infuse a D₂S standard into the mass spectrometer.

  • Select the precursor ion at m/z 36.

  • Program the instrument to acquire MS/MS spectra at increasing collision energies (e.g., from 5 eV to 50 eV in 2-5 eV increments).

  • Monitor the intensity of the precursor ion and the fragment ions (e.g., m/z 34 and 32).

  • The optimal collision energy will be the value that provides the highest intensity of the desired fragment ion(s) while maintaining a reasonable intensity for the precursor ion.

Q4: What are the key considerations for sample preparation of D₂S for mass spectrometry?

Due to the volatility and reactivity of D₂S, sample handling is critical.

  • Use gastight syringes for all manual injections to prevent sample loss.

  • Minimize headspace in sample vials to reduce partitioning of D₂S into the gas phase.

  • Analyze samples promptly after preparation to avoid degradation or adsorption to container walls.

  • For biological samples, headspace analysis is often the preferred method to separate the volatile D₂S from the complex matrix.

Q5: What type of GC column is recommended for the analysis of D₂S?

A column with a stationary phase suitable for the separation of volatile sulfur compounds is recommended. Porous layer open tubular (PLOT) columns, such as those with a PoraBOND Q or a similar stationary phase, are often used for the analysis of small, volatile gases like H₂S and its isotopologues.

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for D₂S

This protocol provides a general procedure for the analysis of D₂S in a liquid matrix.

  • Sample Preparation:

    • Place a known volume of the sample containing D₂S into a headspace vial.

    • Seal the vial immediately with a septum and cap.

  • Incubation:

    • Place the vial in the headspace autosampler incubator.

    • Incubate at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow D₂S to partition into the headspace.

  • Injection:

    • The autosampler will automatically inject a known volume of the headspace gas into the GC inlet.

  • GC Separation:

    • Column: PoraBOND Q or equivalent PLOT column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 200 °C) to elute any less volatile compounds.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 10 to 100, or Selected Ion Monitoring (SIM) for target ions (e.g., m/z 36, 34, 32).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis sample Liquid Sample containing D₂S vial Transfer to Headspace Vial sample->vial seal Seal Vial vial->seal incubate Incubate at Controlled Temperature seal->incubate inject Inject Headspace Gas incubate->inject gc GC Separation inject->gc ms MS Detection (EI) gc->ms data Data Acquisition ms->data

Caption: Experimental workflow for HS-GC-MS analysis of D₂S.

troubleshooting_logic start Low/No Signal check_leaks Check for System Leaks start->check_leaks check_source Verify Ion Source Function check_leaks->check_source No Leaks check_params Review MS Parameters check_source->check_params Source OK check_sample Assess Sample Integrity check_params->check_sample Parameters Correct solution Consult Instrument Manual or Contact Support check_sample->solution Sample OK

Caption: A logical approach to troubleshooting low signal intensity.

Technical Support Center: Dihydrogen Sulfide-d1 (HDS) Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrogen sulfide-d1 (HDS) spectroscopic analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the spectroscopic analysis of this compound (HDS)?

The most prevalent interferences in the gas-phase spectroscopic analysis of HDS, particularly using infrared (IR) spectroscopy, are:

  • Water Vapor (H₂O): Water has strong absorption bands in the infrared region, which can overlap with the spectral features of HDS, leading to inaccurate quantification and distorted peak shapes.[1]

  • Carbon Dioxide (CO₂): Similar to water vapor, carbon dioxide present in the atmosphere or as a sample matrix component can have absorption bands that interfere with HDS analysis.

  • Hydrocarbons: In complex sample matrices, various hydrocarbons can be present. Their C-H stretching and bending vibrations can produce broad absorption features that may overlap with HDS signals.

  • Other Sulfur Compounds: The presence of other sulfur-containing compounds (e.g., hydrogen sulfide (H₂S), carbonyl sulfide (COS), sulfur dioxide (SO₂)) can lead to direct spectral overlap, making it difficult to isolate the HDS signal.[2]

  • Baseline Drift: Instrumental factors, temperature fluctuations, and changes in the sample matrix can cause the spectral baseline to shift or wander, affecting the accuracy of absorbance measurements.[3][4]

Q2: How can I identify the source of interference in my HDS spectrum?

Identifying the source of interference typically involves a systematic approach:

  • Reference Spectra Comparison: Overlay the spectrum of your HDS sample with reference spectra of suspected interfering molecules (e.g., water vapor, CO₂, common hydrocarbons). Spectral databases such as those from NIST and PNNL can be valuable resources for obtaining reference spectra.[5][6][7][8][9][10][11][12][13][14][15]

  • Blank Scans: Acquire a spectrum of your sample cell or gas path filled with a non-absorbing gas (e.g., dry nitrogen) to identify any background signals from the instrument or residual atmospheric components.

  • Purging: If the interference is suspected to be from atmospheric gases, purging the spectrometer with a dry, inert gas and observing a reduction in the interfering peaks can confirm the source.

Q3: What are spectral databases, and how can they help in HDS analysis?

Spectral databases are curated collections of spectra for various compounds. For HDS analysis, they are invaluable for:

  • Identifying Interferences: By comparing your sample spectrum to database entries, you can identify the chemical signatures of interfering molecules.

  • Spectral Subtraction: Reference spectra from databases can be used to computationally subtract the contribution of known interferents from your sample spectrum.

  • Method Development: Databases can help in selecting analytical regions with minimal overlap from potential interferents.

Prominent spectral databases include:

  • NIST (National Institute of Standards and Technology) Chemistry WebBook: Provides a wide range of spectroscopic data for various compounds.[6][9][10][13][15]

  • PNNL (Pacific Northwest National Laboratory) Infrared Database: Offers high-resolution quantitative infrared spectra for numerous gas-phase molecules.[7][11][12][14][16]

Troubleshooting Guides

Issue 1: Distorted or Inaccurate HDS Peaks due to Water Vapor Interference

Symptoms:

  • Broad, overlapping peaks in the regions of HDS absorption.

  • Inability to establish a flat baseline.

  • Non-reproducible quantitative results.

Troubleshooting Workflow:

G start Distorted HDS Spectrum check_h2o Suspect Water Vapor Interference start->check_h2o purge Purge Spectrometer with Dry Gas check_h2o->purge Atmospheric H₂O dry_sample Dry Sample Prior to Analysis check_h2o->dry_sample Sample H₂O subtract Perform Spectral Subtraction purge->subtract dry_sample->subtract reanalyze Re-analyze Sample subtract->reanalyze end Accurate HDS Spectrum reanalyze->end

Caption: Troubleshooting workflow for water vapor interference.

Detailed Methodologies:

  • Experimental Protocol: Purging the Spectrometer

    • Gas Source: Use a cylinder of high-purity, dry nitrogen or another inert gas.

    • Connection: Connect the gas cylinder to the purge ports of your spectrometer using appropriate tubing (e.g., PTFE).

    • Flow Rate: Set a low, steady flow rate as recommended by the instrument manufacturer.

    • Purge Time: Allow the gas to flow through the instrument for a sufficient time (typically 15-30 minutes) to displace ambient air.

    • Verification: Collect a background spectrum and verify the absence or significant reduction of water vapor absorption bands.

  • Experimental Protocol: Spectral Subtraction of Water Vapor

    • Obtain Reference Spectrum: Use a reference spectrum of water vapor from a spectral database or acquire one using your instrument by introducing a known amount of water vapor into the gas cell.

    • Load Spectra: In your spectroscopy software, load both the sample spectrum and the water vapor reference spectrum.

    • Apply Subtraction Algorithm: Use the spectral subtraction function in your software. This typically involves scaling the reference spectrum by a factor to match the intensity of the water vapor bands in your sample spectrum and then subtracting it.[17][18][19][20][21][22]

    • Evaluate Result: Inspect the resulting spectrum to ensure that the water vapor features have been removed without introducing new artifacts. The goal is to achieve a flatter baseline and clearer HDS peaks.

Issue 2: Inaccurate Quantification due to Baseline Drift

Symptoms:

  • The baseline of the spectrum is not flat and may be tilted or curved.

  • Negative absorbance values are present in some regions.

  • Peak heights and areas are inconsistent across different measurements.

Troubleshooting Workflow:

G start Inaccurate Quantification check_baseline Observe Baseline Drift start->check_baseline stabilize Allow Instrument to Stabilize check_baseline->stabilize Instrument Drift collect_bkg Collect New Background Spectrum check_baseline->collect_bkg Background Change apply_correction Apply Baseline Correction Algorithm stabilize->apply_correction collect_bkg->apply_correction reprocess Reprocess Data apply_correction->reprocess end Accurate Quantification reprocess->end

Caption: Troubleshooting workflow for baseline drift.

Detailed Methodologies:

  • Experimental Protocol: Baseline Correction

    • Select Baseline Points: In your spectroscopy software, identify regions of the spectrum where no absorption from your sample or known interferences is expected. Select several points in these regions to define the baseline.[3]

    • Choose Correction Method: Select a suitable baseline correction algorithm. Common methods include:

      • Multipoint Baseline Correction: Fits a straight line or a curve through the selected baseline points.

      • Polynomial Fitting: Fits a polynomial function to the baseline.[3]

      • Automatic Baseline Correction Algorithms: Many software packages offer automated algorithms that can identify and correct the baseline.[23]

    • Apply and Evaluate: Apply the correction and visually inspect the spectrum to ensure that the baseline is now flat and at or near zero absorbance, and that the peak shapes have not been distorted.

Issue 3: Spectral Overlap with Hydrocarbons or Other Sulfur Compounds

Symptoms:

  • Broad, unresolved absorption features that obscure HDS peaks.

  • Shoulders or additional peaks appearing on the HDS absorption bands.

  • Difficulty in accurately integrating the area of HDS peaks.

Troubleshooting Workflow:

G start Overlapping Peaks identify_interferent Identify Overlapping Compound(s) via Spectral Database start->identify_interferent purify_sample Purify Sample (if possible) identify_interferent->purify_sample spectral_deconvolution Use Spectral Deconvolution/Curve Fitting identify_interferent->spectral_deconvolution alternative_region Select Alternative Analytical Region identify_interferent->alternative_region quantify Quantify HDS purify_sample->quantify spectral_deconvolution->quantify alternative_region->quantify end Accurate HDS Measurement quantify->end

Caption: Troubleshooting workflow for spectral overlap.

Detailed Methodologies:

  • Experimental Protocol: Mitigating Spectral Overlap

    • Sample Purification: If feasible, use techniques like gas chromatography (GC) or selective chemical scrubbers to remove the interfering compounds before spectroscopic analysis.

    • Spectral Deconvolution: Utilize software functions that can fit multiple overlapping peaks with theoretical peak shapes (e.g., Gaussian, Lorentzian). This can help to separate the contribution of HDS from the interfering species.

    • Select a Different Spectral Region: Consult spectral databases to find a region where the absorption of HDS is strong and the interference from other components is minimal. Adjust your analytical method to focus on this region.

Data Presentation

Due to the lack of specific quantitative data for HDS interferences in the available literature, the following table provides a qualitative summary of common interferences and their primary spectral regions in the infrared, which may overlap with HDS absorption features. The exact absorption regions for HDS can vary, but this table serves as a general guide for potential spectral overlap.

InterferentChemical FormulaCommon Interfering Vibrational ModesApproximate IR Absorption Region (cm⁻¹)
Water VaporH₂OO-H Bending and Stretching1300-1900 and 3000-4000
Carbon DioxideCO₂C=O Asymmetric Stretching2300-2400
MethaneCH₄C-H Stretching and Bending1300-1500 and 2800-3100
General AlkanesCₙH₂ₙ₊₂C-H Stretching and Bending1350-1470 and 2850-2960
Hydrogen SulfideH₂SS-H Stretching2500-2700
Carbonyl SulfideCOSC=O Stretching2000-2100

Note: The specific absorption bands of this compound (HDS) will differ from H₂S due to the isotopic substitution. Researchers should consult relevant spectral databases for the precise absorption frequencies of HDS.

References

Preventing isotopic exchange of Dihydrogen sulfide-d1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dihydrogen sulfide-d1 (HDS)

Welcome to the technical support center for this compound (HDS). This resource provides researchers, scientists, and drug development professionals with essential information to prevent the unwanted isotopic exchange of HDS in solution. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound (HDS)?

Isotopic exchange is a process where an isotope of an element in one chemical species is replaced by another isotope of the same element from a second species. For HDS, the deuterium (D) atom can be exchanged with a protium (H) atom from the solvent or other molecules in the solution. This is a significant concern because it compromises the isotopic purity of the labeled compound, rendering it unsuitable for applications that rely on the presence of deuterium, such as in mechanistic studies, metabolic tracing, or as an internal standard in mass spectrometry.[1][2]

Q2: Which types of solvents are most likely to cause isotopic exchange with HDS?

Polar protic solvents are the primary cause of isotopic exchange for the deuterium on the sulfur atom. These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can act as proton (H+) donors.[3][4][5] The acidic proton on the thiol group of HDS can readily exchange with the protons of these solvents.

Q3: What are the ideal solvents to prevent or minimize isotopic exchange?

To minimize exchange, polar aprotic or nonpolar aprotic solvents are highly recommended.

  • Polar Aprotic Solvents: Examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (CH3CN).[4][6] These solvents lack O-H or N-H bonds and therefore cannot act as proton donors, which significantly reduces the rate of exchange.[3]

  • Nonpolar Aprotic Solvents: Solvents like hexane, toluene, or chloroform can also be used, but the solubility of HDS may be limited.

Q4: How does pH influence the rate of isotopic exchange?

The rate of isotopic exchange for thiols is highly pH-dependent. The process is often catalyzed by either acid or base. In basic conditions, the thiol is deprotonated to form a thiolate anion (DS⁻).[7][8][9] This thiolate is a key intermediate in the exchange mechanism. In acidic conditions, the exchange can also be facilitated.[10] Therefore, maintaining a neutral pH, or as close to the pKa of the S-D bond as possible without promoting deprotonation, is crucial when working with any residual protic impurities.

Q5: How can I quantify the isotopic purity of my HDS sample after an experiment?

Several analytical techniques can be used to determine the extent of isotopic exchange:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a rapid and sensitive method to determine isotopic enrichment by analyzing the relative abundance of H/D isotopologs.[1][2] Stable isotope-dilution LC-MS/MS is also a powerful tool for quantifying H₂S and other thiols.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ²H-NMR can be used to confirm the structural integrity and the position of the deuterium label, providing insights into the isotopic purity.[1]

Troubleshooting Guide: Unintended Isotopic Exchange

If you have detected a loss of the deuterium label from your HDS sample, follow this guide to identify and resolve the potential cause.

Diagram: Troubleshooting Workflow for HDS Isotopic Exchange

G cluster_start Start cluster_analysis Initial Checks cluster_conditions Experimental Conditions cluster_solutions Solutions cluster_end Resolution Start Deuterium Loss Detected Solvent_Check 1. Verify Solvent Type Is it aprotic? Start->Solvent_Check Purity_Check 2. Check Solvent Purity Is it dry and free of protic impurities? Solvent_Check->Purity_Check Yes Switch_Solvent Switch to a high-purity, dry aprotic solvent (e.g., DMSO, Acetonitrile). Solvent_Check->Switch_Solvent No pH_Check 3. Assess pH Are acidic or basic contaminants present? Purity_Check->pH_Check Yes Dry_Solvent Dry the solvent using molecular sieves or distillation before use. Purity_Check->Dry_Solvent No Temp_Check 4. Evaluate Temperature Was the experiment run at elevated temperatures? pH_Check->Temp_Check No Buffer_Control Use a non-protic buffer system or ensure all reagents are pH neutral. pH_Check->Buffer_Control Yes Lower_Temp Perform experiment at the lowest feasible temperature. Temp_Check->Lower_Temp Yes End Isotopic Integrity Maintained Temp_Check->End No Switch_Solvent->End Dry_Solvent->End Buffer_Control->End Lower_Temp->End

Caption: A flowchart to diagnose and solve issues of deuterium loss from HDS.

Quantitative Data Summary

The rate of isotopic exchange is influenced by several factors. While specific kinetic data for HDS is sparse, the principles governing thiol-disulfide exchange and proton exchange are well-established.[8][12] The table below provides a semi-quantitative summary of the expected relative rates of exchange under different conditions.

Solvent Type pH Condition Temperature Relative Rate of D/H Exchange Recommendation
Polar Protic (e.g., H₂O, CH₃OH)Acidic (< 6)AmbientHighAvoid
Polar Protic (e.g., H₂O, CH₃OH)Neutral (~7)AmbientModerate to HighAvoid
Polar Protic (e.g., H₂O, CH₃OH)Basic (> 8)AmbientVery HighStrongly Avoid
Polar Aprotic (e.g., DMSO, DMF)UnbufferedAmbientVery LowRecommended
Polar Aprotic (e.g., DMSO, DMF)UnbufferedElevated (50°C)LowUse with caution
Nonpolar Aprotic (e.g., Toluene)UnbufferedAmbientNegligibleExcellent (if solubility permits)

Experimental Protocols

Protocol: Preparation of an HDS Stock Solution in a Dry Aprotic Solvent

This protocol describes the steps to prepare a stock solution of this compound while minimizing the risk of isotopic exchange.

Materials:

  • This compound (HDS) source

  • High-purity, anhydrous polar aprotic solvent (e.g., Acetonitrile or DMSO)

  • Activated 3Å molecular sieves

  • Inert gas (Argon or Nitrogen)

  • Gas-tight syringe

  • Septum-sealed vial

Procedure:

  • Solvent Preparation: a. Place the required volume of anhydrous solvent in a flask containing activated 3Å molecular sieves. b. Allow the solvent to stand over the sieves for at least 12 hours under an inert atmosphere to remove trace amounts of water.

  • Vial Preparation: a. Dry a septum-sealed vial in an oven at 120°C for at least 4 hours. b. Allow the vial to cool to room temperature in a desiccator under an inert atmosphere.

  • Solution Preparation: a. Using a dry syringe, transfer the desired volume of the dried aprotic solvent into the prepared vial. b. Purge the headspace of the vial with inert gas for 5 minutes. c. Introduce a known quantity of HDS gas into the solvent via a gas-tight syringe or by bubbling the gas directly through the solution from a lecture bottle equipped with a needle valve. d. The concentration can be determined by weight difference of the vial before and after HDS addition or by a suitable analytical method like iodometric titration.[13]

  • Storage: a. Store the prepared stock solution at low temperature (e.g., -20°C or -80°C) under an inert atmosphere. b. Ensure the vial is tightly sealed to prevent the ingress of atmospheric moisture.

Diagram: Mechanism of Protic Solvent-Mediated Isotopic Exchange

G HDS H-S-D Intermediate Transition State [H-S--D--H--O-H]⁻ HDS->Intermediate Proton Abstraction H2O H-O-H (Protic Solvent) H2O->Intermediate Proton Donation HSH H-S-H Intermediate->HSH Exchange Product 1 HOD H-O-D Intermediate->HOD Exchange Product 2

Caption: The mechanism of H/D exchange between HDS and a protic solvent like water.

References

Stability issues of Dihydrogen sulfide-d1 under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrogen sulfide-d1 (D₂S). The information is presented in a question-and-answer format to directly address potential stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (D₂S) and how does it differ from Dihydrogen sulfide (H₂S)?

This compound, also known as deuterium-labeled hydrogen sulfide, is an isotopologue of hydrogen sulfide where one of the hydrogen atoms is replaced by its isotope, deuterium. This substitution results in a higher molecular weight for D₂S compared to H₂S. While their chemical properties are very similar, the increased mass of deuterium can lead to a kinetic isotope effect, potentially making the S-D bond stronger and more stable than the S-H bond. This may influence its reaction rates and stability under certain experimental conditions.

Q2: What are the general recommendations for storing this compound?

Proper storage is crucial to maintain the stability and purity of D₂S. It is recommended to store D₂S gas in a cool, dry, and well-ventilated area, away from light and moisture.[1] Cylinders should be secured in an upright position. For laboratory-prepared solutions, it is best to prepare them fresh for each experiment to minimize degradation.

Q3: What are the primary factors that can affect the stability of D₂S in experimental solutions?

While specific quantitative data for D₂S is limited, the stability of its non-deuterated counterpart, H₂S, is well-studied and provides valuable insights. The following factors are critical in determining the stability of D₂S solutions:

  • Oxygen: Exposure to oxygen can lead to oxidation of sulfide to various products, including elemental sulfur, polysulfides, sulfite, and sulfate.[2]

  • pH: The pH of the solution influences the equilibrium between D₂S, DS⁻, and S²⁻. In acidic solutions, D₂S is the predominant species and is more volatile. Alkaline solutions favor the formation of the less volatile hydrosulfide ion (DS⁻).

  • Temperature: Higher temperatures can increase the rate of degradation and volatilization of D₂S from solutions.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of sulfides.

  • Light: Exposure to light can potentially promote degradation.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of D₂S in the experimental medium.Prepare D₂S solutions fresh immediately before each experiment. Use deoxygenated buffers and media to minimize oxidation. Consider using a D₂S donor compound for a more controlled and sustained release.
Precipitate formation in the stock or working solution Oxidation of D₂S to elemental sulfur, which is insoluble.Ensure all solutions are thoroughly deoxygenated before introducing D₂S. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). Filter the solution if a precipitate has already formed, but be aware that the concentration of D₂S will be lower than intended.
High variability between experimental replicates Inconsistent D₂S concentration due to volatilization or degradation.Maintain a consistent and controlled temperature for all experiments. Minimize the headspace in vials containing D₂S solutions. Ensure a consistent and rapid workflow from solution preparation to application in the assay.
Unexpected side reactions or artifacts Reaction of D₂S or its degradation products with components of the experimental system.Run appropriate controls, including a vehicle control and a control with a degraded D₂S solution, to identify any effects not directly attributable to D₂S. Analyze the purity of the D₂S source.
Difficulty in detecting D₂S or its metabolic products Low concentration due to rapid metabolism or degradation.Use highly sensitive analytical methods such as gas chromatography with sulfur chemiluminescence detection for quantification.[3][4] Consider using labeled D₂S in conjunction with mass spectrometry for tracing its metabolic fate.

Quantitative Data

PropertyThis compound (D₂S)Dihydrogen sulfide (H₂S)Significance for Stability
Molecular Weight ~36.09 g/mol ~34.08 g/mol [5]The higher mass of D₂S may lead to a lower rate of diffusion and volatilization compared to H₂S.
Boiling Point Not readily available-60 °CSimilar boiling points are expected, indicating high volatility at room temperature for both.
Solubility in Water Not readily available4 g/L at 20 °CBoth are moderately soluble in water, and solubility is temperature-dependent.
S-D vs. S-H Bond Energy Expected to be higherLowerThe stronger S-D bond may result in a slower rate of reactions involving the cleavage of this bond (kinetic isotope effect), potentially making D₂S more stable than H₂S in certain chemical reactions.

The following table outlines factors known to influence the stability of H₂S, which are presumed to have a similar impact on D₂S.

FactorEffect on StabilityRecommended Mitigation
Oxygen Promotes oxidation and degradation.Use deoxygenated solvents and work under an inert atmosphere.
Elevated Temperature Increases volatilization and degradation rate.Conduct experiments at controlled, and if possible, lower temperatures.
Acidic pH Increases the proportion of volatile D₂S.Use buffered solutions to maintain a pH where the less volatile DS⁻ is favored, if compatible with the experiment.
Presence of Oxidizing Agents Accelerates degradation.Avoid contact with oxidizing agents in the experimental setup.
Light Exposure May promote degradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.[1]

Experimental Protocols & Methodologies

Due to the limited availability of detailed experimental protocols specifically for D₂S, the following are generalized methodologies adapted from H₂S research that should be applicable.

Preparation of Aqueous D₂S Solutions
  • Deoxygenation: Thoroughly deoxygenate all buffers and solutions by bubbling with an inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes.

  • Stock Solution Preparation: Prepare a saturated stock solution by bubbling D₂S gas through the deoxygenated buffer in a sealed container on ice. The concentration of the saturated solution will be temperature-dependent.

  • Concentration Determination: The exact concentration of the stock solution should be determined experimentally using methods such as gas chromatography or a sulfide-specific electrode.

  • Working Solutions: Prepare working solutions by diluting the stock solution in deoxygenated buffer immediately before use.

Handling and Disposal
  • Ventilation: All work with D₂S gas and concentrated solutions should be performed in a certified fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Disposal: Neutralize excess D₂S solutions by adding an excess of a strong oxidizing agent like sodium hypochlorite (bleach) in a fume hood. The resulting solution can then be disposed of according to institutional guidelines for chemical waste.[1][4][5][6][7]

Visualizations

H₂S/D₂S Signaling Pathway

The signaling pathways of this compound are expected to be identical to those of H₂S. The following diagram illustrates the key enzymatic production and signaling mechanisms of H₂S.

H2S_Signaling cluster_synthesis Endogenous D₂S/H₂S Production cluster_signaling Signaling Mechanisms cluster_metabolism Metabolism L_Cysteine L-Cysteine CBS CBS L_Cysteine->CBS CSE CSE L_Cysteine->CSE MST 3-MST L_Cysteine->MST Homocysteine Homocysteine Homocysteine->CBS D2S D₂S / H₂S Protein_Sulfhydration S-Sulfhydration of Proteins D2S->Protein_Sulfhydration Post-translational modification Ion_Channels Modulation of Ion Channels (e.g., K-ATP channels) D2S->Ion_Channels Direct interaction Anti_inflammatory Anti-inflammatory Effects D2S->Anti_inflammatory e.g., Inhibition of NF-κB Antioxidant Antioxidant Effects D2S->Antioxidant ROS scavenging Mitochondria Mitochondrial Oxidation D2S->Mitochondria CBS->D2S CSE->D2S MST->D2S Thiosulfate Thiosulfate Mitochondria->Thiosulfate Sulfate Sulfate Thiosulfate->Sulfate

Caption: Enzymatic production, signaling pathways, and metabolism of H₂S/D₂S.

Experimental Workflow for D₂S Solution Preparation and Use

The following diagram outlines a logical workflow for preparing and using D₂S solutions in a typical in vitro experiment to minimize stability issues.

D2S_Workflow start Start deoxygenate Deoxygenate Buffer/Medium start->deoxygenate prepare_stock Prepare Saturated D₂S Stock Solution on Ice deoxygenate->prepare_stock determine_conc Determine Stock Concentration prepare_stock->determine_conc prepare_working Prepare Fresh Working Solutions determine_conc->prepare_working run_experiment Immediately Use in Experiment prepare_working->run_experiment analyze Analyze Results run_experiment->analyze end End analyze->end

Caption: Recommended workflow for preparing and using D₂S solutions.

References

Minimizing background noise in Raman spectroscopy of sulfur compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in the Raman spectroscopy of sulfur compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very high, broad background signal that is masking my Raman peaks. What is the likely cause and how can I fix it?

A1: The most common cause of a high, broad background is fluorescence from the sample itself or from impurities.[1][2] Here’s a step-by-step guide to troubleshoot this issue:

  • Change the Excitation Wavelength: This is often the most effective solution. Switching to a longer wavelength, near-infrared (NIR) laser (e.g., 785 nm or 1064 nm) can significantly reduce or eliminate fluorescence because the lower energy of the laser is less likely to excite electronic transitions that cause fluorescence.[3][4]

  • Photobleaching: Before acquiring your spectrum, expose the sample to the laser for a period of time (from seconds to hours).[1][5] This can photochemically destroy the fluorescent species, thereby reducing the background signal.[1][3] The fluorescence intensity often decreases exponentially with irradiation time.[1]

  • Time-Gated Raman Spectroscopy: If available, this technique can differentiate between the instantaneous Raman scattering and the slightly delayed fluorescence emission, effectively filtering out the fluorescence signal.

  • Background Subtraction Algorithms: Most Raman software includes tools for subtracting the background signal. While this is a post-processing step, it can help to reveal underlying Raman peaks.[3]

  • Confocal Microscopy Adjustments: If using a confocal Raman microscope, reducing the diameter of the confocal pinhole can help to reject out-of-focus fluorescence signals.[3]

Q2: My Raman signal for my sulfur compound is very weak, making it difficult to distinguish from the noise. How can I enhance the signal?

A2: Weak Raman signals are a common challenge. Here are several techniques to enhance the signal-to-noise ratio (SNR):[6]

  • Surface-Enhanced Raman Scattering (SERS): This is a powerful technique that can enhance the Raman signal by orders of magnitude.[7] It involves adsorbing the sample molecules onto a nanostructured metal surface, typically gold or silver.[8] For sulfur compounds, especially thiols, the strong affinity of sulfur for these metals makes SERS a particularly effective method.

  • Increase Laser Power: A higher laser power will generate a stronger Raman signal. However, be cautious as excessive power can lead to sample damage or burning.

  • Increase Acquisition Time: Longer integration times allow for the accumulation of more Raman photons, which improves the signal-to-noise ratio.

  • Optimize Optical Alignment: Ensure that the laser is properly focused on the sample and that the collection optics are aligned to maximize the capture of the Raman scattered light.

  • Resonance Raman Spectroscopy: If your molecule has a chromophore that absorbs in the visible region, using a laser wavelength that is close to the absorption maximum can lead to a significant enhancement of the Raman signal for specific vibrational modes.[9]

Q3: I see sharp, narrow spikes in my spectrum that are not related to my sample. What are these and how do I remove them?

A3: These are most likely cosmic rays , which are high-energy particles that can hit the CCD detector and create a spike of signal in a small number of pixels.[10]

  • Cosmic Ray Removal Algorithms: Most Raman software packages have built-in algorithms to identify and remove cosmic rays. These algorithms typically work by identifying sharp, narrow peaks that are not present in replicate spectra or that have a shape inconsistent with a Raman band.[10]

  • Multiple Acquisitions: Acquiring multiple spectra of the same sample and then averaging them can help to reduce the impact of random cosmic ray events. The cosmic ray will appear in different positions in each spectrum and will be averaged out.

Q4: How does the choice of substrate affect background noise?

A4: The substrate can be a significant source of background signal.

  • Substrate Fluorescence: Some glass and polymer substrates can have significant fluorescence. Using a low-fluorescence substrate like quartz, calcium fluoride (CaF₂), or a metallic slide can help.

  • Substrate Raman Peaks: The substrate itself will have Raman peaks. It is important to acquire a spectrum of the bare substrate so that you can identify and subtract its contribution from your sample spectrum.

Data on Noise Reduction Techniques

The effectiveness of different noise reduction techniques can be quantified by the improvement in the signal-to-noise ratio (SNR). Below are tables summarizing the reported improvements for various methods.

Table 1: Signal-to-Noise Ratio (SNR) Improvement with Computational Methods

MethodInitial SNR (dB)Final SNR (dB)SNR Improvement (dB)Reference
Deep Learning Network9.526.5017.0[11][12]
Wavelet Denoising9.5~16.26~6.76[11][12]
Principal Component Analysis (PCA)48 (ratio)1040 (ratio)~21.7x (factor)[13]

Table 2: Improvement in Side Mode Suppression Ratio (SMSR) with Laser Line Filters

Laser WavelengthInitial SMSR (dB)SMSR with 1 Filter (dB)SMSR with 2 Filters (dB)Reference
785 nm~50>60>70[6]

Note: A higher SMSR indicates a purer laser signal with less broadband emission, which contributes to a lower background noise level.[6]

Experimental Protocols

Protocol 1: Photobleaching for Fluorescence Reduction

This protocol describes a general procedure for reducing fluorescence background through photobleaching.

  • Sample Preparation: Prepare your sample as you normally would for Raman analysis.

  • Initial Spectrum: Acquire a quick preliminary spectrum to assess the initial level of fluorescence.

  • Photobleaching:

    • Focus the laser on the area of the sample you wish to analyze.

    • Irradiate the sample with the laser at a power level that is high enough to induce photobleaching but not so high as to cause sample damage. This may require some optimization.

    • The duration of irradiation can range from a few seconds to several minutes, or even longer, depending on the sample.[1][5]

  • Monitor Fluorescence Decay: Periodically acquire spectra during the photobleaching process to monitor the decrease in the fluorescence background. The background should decrease over time.[3]

  • Final Spectrum Acquisition: Once the fluorescence has been reduced to an acceptable level and has stabilized, acquire your final high-quality spectrum.

Protocol 2: Preparation of Gold Nanoparticles for SERS of Thiol Compounds

This protocol outlines the synthesis of citrate-reduced gold nanoparticles suitable for SERS analysis of thiols.[8]

  • Preparation of Gold Nanoparticles:

    • Heat 50 mL of a 0.3 mM HAuCl₄ solution to boiling.

    • While boiling, add 450 µL of a 1% (by weight) trisodium citrate solution.

    • Continue boiling the mixture for 30 minutes. The solution should change color, indicating the formation of gold nanoparticles.

  • Sample Preparation for SERS:

    • Mix 120 µL of the gold colloid with 15 µL of a 1 M NaCl solution. The salt induces nanoparticle aggregation, which is often necessary to create "hot spots" for SERS enhancement.

    • Add 15 µL of a 10⁻⁴ M solution of your thiol compound to the mixture.

  • SERS Measurement:

    • Place a small volume of the final mixture onto a suitable substrate (e.g., a glass slide).

    • Allow the solvent to evaporate partially or completely.

    • Acquire the SERS spectrum.

Diagrams

Troubleshooting_Fluorescence cluster_solutions Troubleshooting Steps start High, Broad Background Observed q1 Is the background masking Raman peaks? start->q1 change_wl Change to Longer Excitation Wavelength (e.g., 785 nm) q1->change_wl Yes end_node Acquire Improved Spectrum q1->end_node No photobleach Perform Photobleaching change_wl->photobleach time_gated Use Time-Gated Raman photobleach->time_gated background_sub Apply Background Subtraction Algorithm time_gated->background_sub background_sub->end_node

Caption: Troubleshooting workflow for high fluorescence background.

SERS_Workflow cluster_prep SERS Sample Preparation start Weak Raman Signal for Sulfur Compound synthesis Synthesize Gold or Silver Nanoparticles start->synthesis mix Mix Nanoparticles with Sulfur Analyte synthesis->mix aggregate Induce Aggregation (e.g., with NaCl) mix->aggregate deposit Deposit Mixture onto Substrate aggregate->deposit measurement Acquire SERS Spectrum deposit->measurement end_node Significantly Enhanced Raman Signal measurement->end_node

Caption: Experimental workflow for Surface-Enhanced Raman Spectroscopy (SERS).

References

Technical Support Center: Dihydrogen Sulfide-d1 Internal Standard for Matrix Effect Correction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dihydrogen sulfide-d1 (D₂S) as an internal standard to address matrix effects in analytical assays, particularly with LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a stable isotope-labeled internal standard like this compound (D₂S)?

The "gold standard" for mitigating the impact of matrix effects on analytical results is the use of stable isotopically labeled internal standards.[1] D₂S, as a stable isotope-labeled internal standard for Hydrogen Sulfide (H₂S), is chemically and physically almost identical to the analyte of interest.[2] This similarity ensures that both the analyte and the internal standard behave nearly identically during sample preparation, chromatography, and ionization.[2][3] Consequently, any ion suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard to a similar degree.[4][5] The ratio of the analyte to the internal standard should remain constant, allowing for accurate and precise quantification even in the presence of matrix effects.[4][5]

Q2: What are "matrix effects" and how do they impact quantification?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[4][6] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[4][6] This interference can lead to inaccurate and imprecise quantification of the target analyte.[6] Matrix effects are a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS) analyses, especially with complex biological samples.[7]

Q3: When should I add the D₂S internal standard to my samples?

For the D₂S internal standard to effectively compensate for variability at every stage of the analytical process, it should be added to the samples at the very beginning of the sample preparation procedure.[8] This ensures that the internal standard experiences the same conditions as the analyte throughout extraction, cleanup, and analysis.[3][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of analyte/internal standard ratio Inconsistent addition of the internal standard.Ensure precise and consistent addition of the D₂S internal standard to all samples, calibrators, and quality controls. Use calibrated pipettes.
The internal standard concentration is too high, causing ion suppression.[2]Optimize the concentration of the D₂S internal standard. It should be high enough to provide a robust signal but not so high that it suppresses the analyte's ionization.
The analyte concentration is significantly higher than the internal standard, leading to non-linear responses.[8]Adjust the internal standard concentration to be closer to the expected analyte concentration in the samples.
Shift in retention time of D₂S relative to H₂S Isotope effect, where the deuterium labeling slightly alters the chromatographic behavior.[8][9]While stable isotope-labeled standards are designed to co-elute with the analyte, minor chromatographic separation can occur.[9] Ensure that the integration window for both the analyte and internal standard is appropriate to capture their respective peaks accurately. If the separation is significant, chromatographic conditions may need to be re-optimized.
Matrix components affecting the chromatography.Improve sample cleanup procedures to remove interfering matrix components.[10]
Overall low signal for both H₂S and D₂S Significant ion suppression from the sample matrix.[9]Enhance sample preparation to remove interfering matrix components through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Dilute the sample to reduce the concentration of matrix components, provided the analyte concentration remains above the lower limit of quantification.[7][10]
Optimize chromatographic conditions to separate the analyte and internal standard from the regions of significant ion suppression.[4][11]
Inconsistent matrix effect correction The D₂S internal standard is not experiencing the same matrix effect as the H₂S analyte.Ensure co-elution of the analyte and internal standard. Modify the chromatographic method if necessary to achieve this.
The chemical form of the internal standard added is different from the analyte in the sample.Ensure the D₂S is in a chemical form that will behave identically to the endogenous H₂S under the extraction and analysis conditions.

Experimental Protocols

Protocol 1: Quantification of H₂S in Biological Matrices using a Stable Isotope-Labeled Internal Standard

This protocol is adapted from the methods described for quantifying total H₂S in biological samples using stable isotope dilution LC-MS/MS.[12][13]

1. Sample Preparation and Derivatization:

  • Objective: To stabilize H₂S and prepare it for LC-MS/MS analysis.

  • Procedure:

    • To 100 µL of biological sample (e.g., plasma, tissue homogenate), add the this compound (D₂S) internal standard at a known concentration.

    • Precipitate proteins by adding a suitable volume of cold methanol.[14]

    • Vortex and centrifuge to pellet the precipitated proteins.[14]

    • Transfer the supernatant to a new tube.

    • Derivatize the H₂S and D₂S in the supernatant by adding a thiol-specific derivatizing agent such as monobromobimane (mBBr).[13][14][15][16] This reaction forms a stable sulfide-dibimane (SDB) product.[13][15]

    • Incubate the reaction mixture under optimized conditions (e.g., pH, temperature, and time) to ensure complete derivatization.

2. LC-MS/MS Analysis:

  • Objective: To separate and detect the derivatized H₂S and D₂S.

  • Procedure:

    • Inject an aliquot of the derivatized sample onto a reverse-phase C18 column.[15]

    • Perform chromatographic separation using a gradient of mobile phases, such as acetonitrile and water with a suitable modifier (e.g., formic acid).

    • Detect the derivatized analyte and internal standard using a tandem mass spectrometer operating in multiple-ion reaction monitoring (MRM) mode.[15]

    • Monitor the specific mass transitions for the derivatized H₂S and D₂S.

3. Data Analysis:

  • Objective: To calculate the concentration of H₂S in the original sample.

  • Procedure:

    • Integrate the peak areas for both the analyte (derivatized H₂S) and the internal standard (derivatized D₂S).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of H₂S in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) add_is Add this compound (D₂S) Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with cold Methanol) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatization Derivatization (e.g., with Monobromobimane) supernatant->derivatization lcms_analysis LC-MS/MS Analysis (MRM Mode) derivatization->lcms_analysis data_analysis Data Analysis (Calculate Analyte/IS Ratio) lcms_analysis->data_analysis quantification Quantification of H₂S data_analysis->quantification

Caption: Workflow for H₂S quantification using a D₂S internal standard.

troubleshooting_logic start Inaccurate or Imprecise Results? check_ratio Check Analyte/IS Ratio Reproducibility start->check_ratio Yes check_retention Examine Retention Time Alignment start->check_retention No, proceed to next check is_addition Verify IS Addition Precision check_ratio->is_addition Poor is_concentration Optimize IS Concentration check_ratio->is_concentration Poor end Accurate Quantification is_addition->end is_concentration->end coelution Ensure Co-elution of Analyte and IS check_retention->coelution Shift Observed check_signal Assess Overall Signal Intensity check_retention->check_signal Aligned optimize_chromatography Optimize Chromatography coelution->optimize_chromatography sample_cleanup Improve Sample Cleanup check_signal->sample_cleanup Low Signal dilute_sample Dilute Sample check_signal->dilute_sample Low Signal check_signal->end Good Signal sample_cleanup->end dilute_sample->end optimize_chromatography->end

References

Technical Support Center: Dihydrogen Sulfide-d1 (D₂S) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrogen sulfide-d1 (D₂S) synthesis and purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation and purification of this isotopically labeled compound. The information provided is based on established principles of isotopic exchange and gas handling, as specific literature on D₂S is limited.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (D₂S)?

A1: The most probable laboratory-scale synthesis method for D₂S is through isotopic exchange between unenriched Dihydrogen sulfide (H₂S) and a deuterium source, typically deuterium oxide (D₂O).[1] This exchange can be facilitated by a catalyst and variations in temperature and pressure to drive the equilibrium towards the formation of D₂S and HDO.

Q2: What are the main challenges in D₂S synthesis?

A2: The primary challenges include achieving high isotopic purity (minimizing residual H₂S and HDS), obtaining a good yield, and handling the toxic and flammable nature of hydrogen sulfide gas safely. Preventing the back-exchange of deuterium with any protic surfaces of the reaction and purification apparatus is also a critical consideration.

Q3: How can I purify the synthesized D₂S gas?

A3: Purification of D₂S typically involves the removal of unreacted H₂S, HDS, the deuterium source (e.g., D₂O vapor), and any other volatile impurities. Common lab-scale techniques that can be adapted for this purpose include:

  • Cryogenic Trapping: This method involves passing the gas mixture through a series of cold traps held at specific temperatures to selectively condense and remove components with different boiling points.[2][3][4]

  • Gas Chromatography (GC): Preparative GC can be used to separate D₂S from H₂S and HDS based on their slight differences in physical properties.[5][6]

  • Membrane Separation: Specialized gas separation membranes could potentially be used, although this is less common for small-scale laboratory preparations.

Q4: How is the isotopic purity of D₂S determined?

A4: The isotopic purity of a D₂S sample is typically determined using:

  • Mass Spectrometry (MS): This is the most direct method, where the relative abundances of ions with m/z corresponding to D₂S (mass ~36 amu), HDS (mass ~35 amu), and H₂S (mass ~34 amu) are measured to calculate the isotopic enrichment.[7][8][9][10]

  • Raman Spectroscopy: The vibrational frequencies of D-S and H-S bonds are different. Raman spectroscopy can be used to observe these distinct vibrational modes and quantify the relative amounts of D₂S, HDS, and H₂S.[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Low Yield of D₂S
Potential Cause Troubleshooting Step
Incomplete Isotopic Exchange - Increase reaction time to allow the equilibrium to be reached.- Increase the molar excess of the deuterium source (e.g., D₂O).- Optimize the reaction temperature. Higher temperatures can increase the rate of exchange but may shift the equilibrium unfavorably.
Catalyst Inactivity - If using a catalyst, ensure it is properly activated and not poisoned.- Consider testing different types of catalysts known to facilitate H/D exchange.[16][17][18]
Leaks in the System - Thoroughly check all connections in the gas handling manifold for leaks using a suitable leak detection method. D₂S is a gas and can easily escape from even minor leaks.
Loss during Purification - Optimize the purification process. For cryogenic trapping, ensure the trap temperatures are precisely controlled to avoid co-condensation of the product with impurities.[2][19][20]
Issue 2: Poor Isotopic Purity (High levels of H₂S and HDS)
Potential Cause Troubleshooting Step
Insufficient Deuterium Source - Increase the molar ratio of the deuterium source to H₂S to drive the equilibrium further towards D₂S formation.
Back-Exchange - Ensure the entire apparatus (reaction vessel, tubing, purification train) is thoroughly dried and, if possible, passivated to remove any adsorbed water or protic residues. This can be done by heating under vacuum.
Inefficient Purification - Refine the purification strategy. For cryogenic trapping, use a multi-trap system with a carefully controlled temperature gradient to improve the separation of D₂S, HDS, and H₂S.[2] - For preparative GC, optimize the column and temperature program for better resolution of the isotopologues.[21]
Contamination from Reagents - Use high-purity H₂S and a deuterium source with high isotopic enrichment.

Experimental Protocols

Note: The following is a generalized, hypothetical protocol for the synthesis of D₂S via isotopic exchange. Researchers should adapt this based on their specific equipment and safety protocols. All work with hydrogen sulfide must be conducted in a well-ventilated fume hood with appropriate safety measures in place.

Objective: To synthesize this compound (D₂S) with high isotopic purity.

Materials:

  • Dihydrogen sulfide (H₂S) gas

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Suitable H/D exchange catalyst (optional, e.g., a supported noble metal catalyst)

  • Gas handling manifold with vacuum pump and pressure gauge

  • Reaction vessel (e.g., a stainless steel cylinder)

  • Cryogenic traps (Dewars with liquid nitrogen, dry ice/acetone slush)

Methodology:

  • System Preparation:

    • Assemble the gas handling manifold, reaction vessel, and purification train (cryogenic traps).

    • Thoroughly evacuate the entire system and heat gently under vacuum to remove any adsorbed water.

    • If using a catalyst, activate it according to the manufacturer's instructions within the reaction vessel.

  • Synthesis (Isotopic Exchange):

    • Introduce a known amount of D₂O into the reaction vessel.

    • Cool the reaction vessel with liquid nitrogen and condense a known amount of H₂S gas into it.

    • Seal the reaction vessel and allow it to warm to the desired reaction temperature (this will depend on whether a catalyst is used and the desired pressure).

    • Allow the reaction to proceed for a sufficient time to reach equilibrium (this may range from hours to days).

  • Purification (Cryogenic Trapping):

    • Pass the resulting gas mixture through a series of cryogenic traps.

      • A first trap at a higher temperature (e.g., -78 °C with dry ice/acetone) can be used to condense out any unreacted D₂O.

      • Subsequent traps at lower temperatures (e.g., carefully controlled temperatures using a cryocooler or a liquid nitrogen bath with controlled boiling) can be used to separate D₂S from the lighter HDS and H₂S. The boiling point of D₂S will be slightly higher than that of H₂S.

  • Characterization:

    • Collect the purified D₂S gas.

    • Analyze the isotopic purity using mass spectrometry by determining the relative intensities of the m/z peaks for D₂S, HDS, and H₂S.[7][8][9][10]

    • Alternatively, use Raman spectroscopy to assess the purity based on the characteristic vibrational frequencies of the D-S and H-S bonds.[11][12][13][14][15]

Data Presentation

Table 1: Hypothetical Isotopic Purity Data from Mass Spectrometry

Sample m/z 34 (H₂S) [% Abundance] m/z 35 (HDS) [% Abundance] m/z 36 (D₂S) [% Abundance] Calculated Isotopic Purity of D₂S [%]
Crude Product15.235.849.049.0
After 1st Purification5.115.379.679.6
Final Product0.83.595.795.7

Table 2: Influence of Reaction Time on D₂S Yield (Hypothetical Data)

Reaction Time (hours) Yield of D₂S (%) Isotopic Purity of D₂S (%)
43585.2
85592.1
126895.5
247596.0

Visualizations

D2S_Synthesis_Workflow cluster_prep System Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis prep1 Assemble Apparatus prep2 Evacuate and Heat prep1->prep2 synth1 Introduce D₂O prep2->synth1 synth2 Condense H₂S synth1->synth2 synth3 React (Isotopic Exchange) synth2->synth3 purify1 Cryogenic Trap 1 (Remove D₂O) synth3->purify1 purify2 Cryogenic Trap 2 (Isolate D₂S) purify1->purify2 analysis1 Mass Spectrometry purify2->analysis1 analysis2 Raman Spectroscopy purify2->analysis2 Troubleshooting_Low_Purity issue Low Isotopic Purity cause1 Insufficient D₂O issue->cause1 cause2 Back-Exchange issue->cause2 cause3 Inefficient Purification issue->cause3 solution1 Increase D₂O Ratio cause1->solution1 solution2 Dry/Passivate Apparatus cause2->solution2 solution3 Optimize Purification (e.g., multi-stage trapping) cause3->solution3

References

Technical Support Center: Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting with deuterated compounds in GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a split, broadened, or fronting peak for my deuterated internal standard?

This phenomenon is typically due to the chromatographic isotope effect. Deuterium atoms are heavier than protium (¹H) atoms, leading to a lower zero-point energy for the C-D bond compared to the C-H bond. This can result in slightly different physicochemical properties, including volatility and interaction with the GC column's stationary phase. Consequently, the deuterated compound may elute slightly earlier or later than its non-deuterated counterpart, causing peak broadening, splitting, or shouldering if the two are not fully resolved.

Q2: What is the "chromatographic isotope effect" in GC?

The chromatographic isotope effect refers to the separation of isotopologues (molecules that differ only in their isotopic composition) during a chromatographic run. In GC, deuterated compounds are often slightly more volatile than their non-deuterated analogues and thus tend to elute slightly earlier. The magnitude of this effect depends on the number and position of the deuterium labels, the analyte's structure, and the GC conditions. For example, the retention time difference is more pronounced with a higher number of deuterium atoms.

Q3: Can my GC-MS interface or ion source cause this issue?

While less common than chromatographic effects, interactions within the MS system can contribute to peak shape issues. Active sites in the transfer line or ion source can cause tailing for certain compounds. However, the characteristic split peak, where the deuterated standard and the analyte have slightly different retention times, is almost always a result of the chromatographic separation on the column.

Troubleshooting Guide: Resolving Peak Splitting

If you observe peak splitting or broadening when analyzing deuterated compounds, follow this troubleshooting workflow.

G cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Solutions Start Peak Splitting or Broadening Observed for Deuterated Compound Cause1 Primary Cause: Chromatographic Isotope Effect Start->Cause1 Likely due to Step1 Step 1: Modify GC Oven Temperature Program Cause1->Step1 Step2 Step 2: Evaluate GC Column Cause1->Step2 Step3 Step 3: Check for Overload Cause1->Step3 Sol1a Increase ramp rate to merge peaks Step1->Sol1a Goal: Co-elution Sol1b Decrease initial temperature to improve resolution Step1->Sol1b Goal: Baseline Separation Sol2a Use a shorter column to reduce interaction time Step2->Sol2a Sol2b Use a different stationary phase to alter selectivity Step2->Sol2b Sol3 Dilute sample or reduce injection volume Step3->Sol3

Caption: Troubleshooting workflow for peak splitting of deuterated compounds.

Step 1: Modify the GC Oven Temperature Program

The temperature program is the most influential parameter for controlling chromatographic separation.[1] Your goal is either to merge the two peaks into a single, sharp peak or to achieve complete baseline separation.

  • To Merge Peaks (Co-elution): A faster temperature ramp rate will cause compounds to move through the column more quickly, reducing their interaction time with the stationary phase.[2][3] This minimizes the separation between the deuterated and non-deuterated compounds, often resulting in a single, combined peak.

  • To Enhance Separation (Resolution): A lower initial oven temperature or a slower ramp rate increases the interaction between the analytes and the stationary phase, which can improve the separation between the two isotopologues.[1][2][3] This is useful if you need to quantify them separately.

ParameterActionExpected Outcome
Ramp Rate Increase (e.g., from 10°C/min to 20°C/min)Peaks merge into a single, sharper peak.
Ramp Rate Decrease (e.g., from 10°C/min to 5°C/min)Separation between peaks increases.[3]
Initial Temp DecreaseIncreases retention time and may improve resolution.[1][3]
Step 2: Evaluate the GC Column

The column's dimensions and stationary phase chemistry dictate its ability to separate compounds.

  • Column Length: A shorter column reduces the overall time the analytes spend interacting with the stationary phase, which can lead to co-elution. If your current method on a 30m column shows splitting, trying a 15m column of the same phase could resolve the issue. Conversely, a longer column will increase resolution.[3]

  • Stationary Phase: The choice of stationary phase is critical for selectivity.[4] If temperature programming does not resolve the issue, consider a column with a different stationary phase polarity, which will alter the interaction with your compounds and may eliminate the split.

Step 3: Check for Column Overloading

Injecting too much sample onto a capillary column can saturate the stationary phase at the head of the column, leading to peak fronting or splitting.[5] This is especially true for early-eluting peaks.

  • Solution: Try diluting your sample or reducing the injection volume. If the peak shape improves and the split is resolved, the original issue was likely column overload.

Experimental Protocol Example: Optimizing for Co-elution

This protocol provides a general methodology for adjusting a GC method to merge a split peak of a deuterated internal standard with its corresponding analyte.

Objective: To achieve a single, symmetrical peak for the analyte and its deuterated internal standard.

  • Initial Analysis:

    • Use your current, unoptimized GC-MS method to inject a sample containing both the analyte and the deuterated internal standard.

    • Confirm the presence of a split or broadened peak for the ion chromatograms corresponding to both compounds. Record the retention times and the difference between them (Δt).

  • Method Adjustment (Temperature Program):

    • Create a new method: Copy the original method to preserve it.

    • Increase the ramp rate: As a starting point, double the primary ramp rate of your oven program. For example, if the original rate was 15°C/minute, change it to 30°C/minute.

    • Adjust final hold time: Shorten the final hold time to keep the total run time similar, if desired.

  • Re-analysis and Evaluation:

    • Inject the same sample using the new, faster-ramp method.

    • Compare the resulting chromatogram to the original. Assess whether the Δt has decreased and if the peak shape has improved (i.e., the split is less pronounced or eliminated).

  • Iterative Optimization:

    • If splitting is still observed, incrementally increase the ramp rate further and re-analyze.

    • If the faster ramp significantly reduces overall resolution with other compounds in your sample, consider an alternative: slightly increasing the initial oven temperature. An increase of 10-20°C can reduce early-eluting peak retention and may help merge the peaks.

  • Final Validation:

    • Once a suitable peak shape is achieved, validate the method by running calibration standards to ensure linearity, accuracy, and precision are not compromised.

G cluster_cause Fundamental Cause cluster_effect Chromatographic Effect cluster_observation Observed Phenomenon Cause Deuterium Labeling (C-D vs C-H bond) Effect1 Slightly different volatility & polarity Cause->Effect1 Leads to Effect2 Differential interaction with stationary phase Effect1->Effect2 Effect3 Different retention times (t_R(D) ≠ t_R(H)) Effect2->Effect3 Results in Result Peak Splitting, Broadening, or Shouldering Effect3->Result

Caption: The cause-and-effect pathway of the chromatographic isotope effect.

References

Technical Support Center: Isotopic Labeling with Dihydrogen Sulfide-d1 (HDS/D₂S)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Dihydrogen sulfide-d1 (deuterated hydrogen sulfide) for isotopic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in isotopic labeling?

A1: this compound (HDS or D₂S) is a deuterated form of hydrogen sulfide used as a reagent in isotopic labeling studies. Its primary application is to introduce a stable isotope label onto proteins or other biomolecules, typically at cysteine residues through the formation of persulfide bonds or other sulfur modifications. The mass difference introduced by the deuterium atom allows for the tracking and quantification of these molecules in mass spectrometry (MS) or nuclear magnetic resonance (NMR) based experiments.[1]

Q2: What are the most common sources of contamination in HDS labeling experiments?

A2: Contamination in HDS labeling experiments can arise from several sources:

  • Reagent Impurities: The HDS gas itself may contain unlabeled hydrogen sulfide (H₂S) or other volatile impurities from its synthesis.

  • Sample Handling: Keratin from skin and hair is a very common contaminant in proteomics.[2][3][4][5][6] Dust and other environmental particulates can also introduce contaminants.[5]

  • Reagents and Solvents: Detergents (like NP-40, Tween, Triton), polymers (such as polyethylene glycol - PEG), and plasticizers from disposable plastics can leach into your sample and interfere with mass spectrometry analysis.[2][5][6]

  • Cross-Contamination: Inadequate cleaning of lab equipment can introduce contaminants from previous experiments.

Q3: How can I minimize keratin contamination in my samples?

A3: To minimize keratin contamination, it is recommended to:

  • Work in a laminar flow hood.[4][6]

  • Wear a lab coat and clean nitrile gloves at all times.[5][6]

  • Tie back long hair or wear a hairnet.[5]

  • Thoroughly wipe down your workspace and tools with 70% ethanol before use.[5]

  • Use dedicated, clean reagents and solutions for your mass spectrometry experiments.[5]

Q4: Can the choice of plastics and glassware affect my results?

A4: Yes. Some disposable plastics can leach plasticizers and other chemicals, especially when exposed to certain solvents or acids used in sample preparation.[2][5] It is advisable to use plastics that are certified for mass spectrometry or to use glass vials when working with harsh solvents.[5] Additionally, avoid washing glassware with detergents that are not compatible with mass spectrometry, as residues can persist and contaminate your sample.[5]

Troubleshooting Guides

Issue 1: Unexpected Mass Shifts Observed in Mass Spectrometry

You observe peaks in your mass spectrum that do not correspond to the expected mass of your labeled peptide.

Potential Causes and Solutions

Potential CauseRecommended Action
Incomplete Labeling The presence of both labeled (+34.99 Da for -SD) and unlabeled (+33.98 Da for -SH) species will result in a doublet peak. Increase the concentration of HDS or extend the reaction time. Ensure your protein is properly reduced before labeling.
Presence of H₂S in HDS Reagent If your HDS reagent is contaminated with H₂S, you will see a significant peak corresponding to the unlabeled peptide. Use a higher purity HDS source or consider purifying the gas before use.
Oxidation of Sulfhydryl Groups Cysteine residues can be oxidized to sulfenic acid (+16 Da), sulfinic acid (+32 Da), or sulfonic acid (+48 Da).[7] Perform all steps under anaerobic conditions if possible and use fresh, degassed buffers.
Adduct Formation Common adducts include sodium (+22 Da) and potassium (+38 Da).[2] These can be introduced from buffers and glassware. Use high-purity reagents and rinse glassware thoroughly.
Other Modifications Deamidation of asparagine or glutamine residues can cause a +0.98 Da mass shift.[8] Carbamidomethylation from iodoacetamide treatment of cysteines results in a +57 Da shift.[9] Ensure your database search parameters account for expected and potential unexpected modifications.[10]

Table 1: Common Mass Shifts in Isotopic Labeling and Contamination

Modification/ContaminantMass Shift (Da)Notes
HDS Labeling (-SD) +34.994Expected mass shift for deuterated sulfhydration.
H₂S Labeling (-SH) +33.988Mass shift from unlabeled hydrogen sulfide.
Oxidation (single) +15.995Addition of one oxygen atom.[7]
Oxidation (double) +31.990Addition of two oxygen atoms.[7]
Sodium Adduct +21.982Common adduct from buffers or glassware.[2]
Potassium Adduct +38.964Common adduct from buffers or glassware.[2]
Carbamidomethylation +57.021From iodoacetamide treatment of cysteines.[9]
Deamidation (N/Q) +0.984Common post-translational modification.[8]

Troubleshooting Workflow for Unexpected Mass Shifts

troubleshooting_workflow start Unexpected Mass Shift Detected check_labeling Check for +33.988 Da shift (unlabeled peptide) start->check_labeling check_oxidation Look for +16, +32, or +48 Da shifts check_labeling->check_oxidation No incomplete_labeling Incomplete Labeling or H₂S Contamination check_labeling->incomplete_labeling Yes check_adducts Scan for +22 (Na+) or +39 (K+) Da shifts check_oxidation->check_adducts No oxidation Sample Oxidation check_oxidation->oxidation Yes check_ptms Search for common PTMs (e.g., +0.984 Da deamidation) check_adducts->check_ptms No adducts Buffer/Glassware Contamination check_adducts->adducts Yes ptms Biological Modification check_ptms->ptms Yes solution_labeling Optimize labeling conditions (time, concentration). Verify HDS purity. incomplete_labeling->solution_labeling solution_oxidation Use degassed buffers. Work under inert atmosphere. oxidation->solution_oxidation solution_adducts Use high-purity reagents. Rinse glassware thoroughly. adducts->solution_adducts solution_ptms Confirm with database search parameters. ptms->solution_ptms

Caption: Troubleshooting logic for identifying the source of unexpected mass shifts.

Issue 2: Low or No Labeling Efficiency

Your mass spectrometry data shows a very low abundance or complete absence of the desired deuterated peptide.

Potential Causes and Solutions

Potential CauseRecommended Action
Ineffective Protein Reduction The target cysteine residues must have a free sulfhydryl group to react. Ensure your reducing agent (e.g., DTT, TCEP) is active and used at a sufficient concentration.
Degradation of HDS Reagent This compound is a gas and may degrade or be lost from the solution over time. Prepare the HDS solution immediately before use and keep the reaction vessel sealed.
Incorrect pH of Reaction Buffer The reactivity of sulfhydryl groups is pH-dependent. Optimize the pH of your reaction buffer (typically around 7.0-8.5) to facilitate the labeling reaction.
Presence of Oxidizing Agents Residual oxidizing agents in your buffers or sample can compete with the labeling reaction. Use fresh, high-purity, and degassed buffers.
Protein Precipitation The protein may precipitate during the labeling reaction, reducing the availability of cysteine residues. Check for visible precipitates and consider optimizing buffer conditions (e.g., adding a mild denaturant if compatible with your protein).

Experimental Protocols

General Protocol for Isotopic Labeling with this compound

This protocol provides a general workflow for labeling a purified protein with HDS. Optimization may be required for specific proteins.

  • Protein Preparation: a. Prepare your purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). b. For intracellular proteins, ensure the buffer is free of detergents that interfere with MS.[5]

  • Reduction of Disulfide Bonds: a. Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM. b. Incubate at 37°C for 1 hour to ensure complete reduction of cysteine residues.

  • Buffer Exchange (Removal of Reducing Agent): a. Remove the DTT using a desalting column or buffer exchange spin column equilibrated with a fresh, degassed reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). This step is crucial to prevent the reaction of HDS with the reducing agent.

  • HDS Labeling Reaction: a. Prepare a saturated solution of this compound gas in the reaction buffer immediately before use in a well-ventilated fume hood. b. Add the HDS solution to the reduced protein solution to a final concentration of 1-5 mM. c. Seal the reaction vessel tightly and incubate at room temperature for 1-2 hours with gentle agitation.

  • Quenching and Sample Cleanup: a. To quench the reaction, remove excess HDS by buffer exchange into a suitable buffer for downstream analysis (e.g., 50 mM ammonium bicarbonate for MS). b. Proceed with your standard proteomics workflow (e.g., trypsin digestion).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_cleanup Downstream Processing protein Purified Protein reduction Reduction (DTT/TCEP) protein->reduction buffer_exchange1 Buffer Exchange (remove reducing agent) reduction->buffer_exchange1 hds_labeling Add HDS Solution Incubate buffer_exchange1->hds_labeling quench Quench Reaction & Buffer Exchange hds_labeling->quench digestion Trypsin Digestion quench->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis

Caption: General experimental workflow for protein labeling with HDS.

Protocol: Quality Control by Mass Spectrometry
  • Sample Preparation: After the labeling reaction and trypsin digestion, desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: a. Analyze the sample on a high-resolution mass spectrometer. b. Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis: a. Perform a database search using a standard proteomics software suite (e.g., MaxQuant, Proteome Discoverer). b. Include the following variable modifications in your search parameters:

    • Cysteine +34.994 Da (HDS label)
    • Cysteine +33.988 Da (unlabeled H₂S)
    • Cysteine +57.021 Da (Carbamidomethylation, if applicable)
    • Oxidation (M) +15.995 Da
    • Deamidation (NQ) +0.984 Da c. Manually inspect the spectra of cysteine-containing peptides to confirm the presence of the deuterated label and identify any unexpected mass shifts.

Diagram of Potential Contamination Sources

contamination_sources center_node Experiment reagent HDS Reagent center_node->reagent handling Sample Handling center_node->handling labware Labware center_node->labware buffers Buffers & Solvents center_node->buffers reagent_cont Unlabeled H₂S Synthesis Byproducts reagent->reagent_cont handling_cont Keratin Dust handling->handling_cont labware_cont Plasticizers Detergent Residues labware->labware_cont buffers_cont Polymers (PEG) Metal Ions (Na+, K+) buffers->buffers_cont

Caption: Major sources of contamination in HDS labeling experiments.

References

Optimizing injection volume for Dihydrogen sulfide-d1 gas analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection volume for Dihydrogen sulfide-d1 (H₂S-d₁) gas analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection volume for H₂S-d₁ gas analysis by GC?

A1: The optimal injection volume for H₂S-d₁ gas analysis is a critical parameter that depends on several factors, including the column type, sample concentration, and the desired sensitivity. For modern gas chromatography (GC) capillary columns, which typically have a maximum inner diameter of 0.53 mm, the injection volume is generally limited to 1 ml of a gas sample.[1] If higher sensitivity is required, which necessitates a larger sample volume, a packed column may be considered, as they can accommodate up to 10 ml of gas samples.[1] However, it's important to ensure detector compatibility with packed columns.[1]

Q2: How does injection volume affect the sensitivity of the analysis?

A2: The injection volume directly influences the amount of H₂S-d₁ that reaches the detector, thereby affecting the sensitivity of the measurement.[1] Larger injection volumes introduce more analyte into the system, which can lead to a stronger detector response and improved sensitivity, especially for low-concentration samples.[1] However, exceeding the optimal volume can lead to column overloading, peak broadening, and reduced resolution.

Q3: What are the signs of column overloading due to excessive injection volume?

A3: Column overloading can manifest in several ways, including peak fronting (where the leading edge of the peak is sloped), a decrease in retention time, and a loss of column efficiency and resolution. Finding a balance between sensitivity and resolution is key. A practical approach is to start with a small, reproducible injection volume and incrementally increase it, monitoring for any degradation in peak shape and separation.

Q4: Can I use the same injection volume for my samples and calibration standards?

A4: Yes, it is crucial for accurate quantification that the injection volume for both the samples and the calibration gas mixture are identical.[1] This ensures that the instrument response is linear and that the calculated concentrations are accurate.[1]

Troubleshooting Guide

This guide addresses common issues encountered during H₂S-d₁ gas analysis, with a focus on problems related to injection volume.

Symptom Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Injection volume too large: The column is overloaded. - Injection temperature too high: Can cause sample decomposition or backflash. - Active sites in the inlet or column: H₂S is a reactive compound.- Reduce the injection volume. - Lower the initial column temperature. - Use an inert liner and column. Consider deactivating the system with multiple injections of a high-concentration standard.[2]
Low Sensitivity / No Peak Detected - Injection volume too small: Insufficient analyte reaching the detector. - Leaks in the injection system: Sample is lost before reaching the column. - Low sample concentration: The amount of H₂S-d₁ is below the detection limit.- Increase the injection volume, being mindful of column capacity.[1] - Perform a leak check of the syringe, septum, and fittings.[3] - If possible, concentrate the sample or use a larger injection volume on a suitable column.
Poor Reproducibility - Inconsistent injection technique (manual injection): Variation in injection speed or volume. - Leaking syringe or septum: Leads to variable sample amounts being introduced. - Fluctuations in gas flow rates: Affects retention time and peak area.- If using manual injection, ensure a consistent and rapid injection technique. An autosampler is recommended for high precision. - Regularly inspect and replace the syringe and septum.[3] - Check and adjust gas flow regulators.[4]
Ghost Peaks - Carryover from a previous injection: Residual sample in the injection port or syringe. - Contamination in the carrier gas or sample. - Bake out the column and inlet at a high temperature (ensure the detector is disconnected if it's sensitive to high temperatures).[1] - Run a blank solvent injection to clean the syringe and injection port. - Ensure high-purity carrier gas and check for sample contamination.

Experimental Protocols

Key Experiment: Gas Chromatography Analysis of H₂S-d₁

This protocol provides a general methodology for the analysis of H₂S-d₁ gas samples using Gas Chromatography with a Sulfur Chemiluminescence Detector (SCD).

1. Instrumentation:

  • Gas Chromatograph (e.g., Agilent 6890 Series) equipped with a Sulfur Chemiluminescence Detector.

  • Capillary Column (e.g., DB-1).

  • Gas-tight syringe for manual injection.

2. Chromatographic Conditions:

Parameter Value
Injection Mode Manual, Splitless
Inlet Temperature 105 °C
Carrier Gas Helium
Total Gas Flow Rate 29.9 ml/min
Column Gas Flow Rate 2 ml/min
Oven Temperature Program - Initial: 30 °C (hold for injection and analysis) - Ramp: 20 °C/min to 110 °C - Hold: 2 min at 110 °C
Detector Outlet Temperature 150 °C

3. Sample Injection Protocol:

  • Using a gas-tight syringe, collect an aliquot (e.g., 200 μl) from the gas phase of the sample.

  • For samples with high concentrations of H₂S-d₁, a dilution with an inert gas like Nitrogen (N₂) may be necessary to prevent column overloading.[1] For example, 0.5 ml of the sample can be injected into a syringe filled with 9.5 ml of N₂ for a 20-fold dilution, and then 200 μl of the diluted sample is injected into the GC.[1]

  • Inject the sample into the GC using a consistent and rapid motion.

  • Multiple injections can be performed during a single run cycle by maintaining the oven at the initial temperature of 30 °C for an extended period (e.g., 20 minutes) before initiating the temperature ramp for column cleaning.[1]

Visualizations

Experimental Workflow for H₂S-d₁ Gas Analysis

Experimental Workflow Workflow for H₂S-d₁ Gas Analysis cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Gaseous Sample (containing H₂S-d₁) Dilution Dilution with N₂ (if required) Sample->Dilution Syringe Load Gas-Tight Syringe Sample->Syringe Low Conc. Dilution->Syringe High Conc. Injection Manual Splitless Injection Syringe->Injection Separation Chromatographic Separation (DB-1 Column) Injection->Separation Detection Sulfur Chemiluminescence Detection (SCD) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Quantification Quantification (using calibration curve) Peak_Integration->Quantification Result Final Concentration Quantification->Result

Caption: A flowchart illustrating the key steps in the analysis of this compound gas samples, from sample preparation to final quantification.

Troubleshooting Logic for Low Sensitivity

Troubleshooting Low Sensitivity Troubleshooting Pathway for Low Sensitivity in H₂S-d₁ Analysis Start Low or No Signal Detected Check_Injection_Volume Is Injection Volume Sufficient? Start->Check_Injection_Volume Increase_Volume Increase Injection Volume (within column limits) Check_Injection_Volume->Increase_Volume No Check_Leaks System Leak Check (Syringe, Septum, Fittings) Check_Injection_Volume->Check_Leaks Yes Resolved Issue Resolved Increase_Volume->Resolved Fix_Leaks Repair Leaks Check_Leaks->Fix_Leaks Leak Found Check_Concentration Is Sample Concentration Above Detection Limit? Check_Leaks->Check_Concentration No Leaks Fix_Leaks->Resolved Concentrate_Sample Concentrate Sample or Use Larger Volume Column Check_Concentration->Concentrate_Sample No Check_Detector Review Detector Parameters (e.g., gas flows, temperature) Check_Concentration->Check_Detector Yes Concentrate_Sample->Resolved Check_Detector->Resolved

Caption: A logical diagram to guide users in troubleshooting low sensitivity issues during the gas chromatography analysis of this compound.

References

Correcting for isotopic impurities in Dihydrogen sulfide-d1 samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrogen Sulfide-d1 (HDS). The focus is on identifying and correcting for isotopic impurities, primarily Dihydrogen Sulfide (H₂S) and Dideuterium Sulfide (D₂S), which can be present in HDS samples and affect experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the common isotopic impurities in commercial this compound (HDS) samples?

A1: Commercially available HDS is never 100% isotopically pure. The most common isotopic impurities are Dihydrogen Sulfide (H₂S) and Dideuterium Sulfide (D₂S). The relative abundance of these species can vary between different suppliers and even between different batches from the same supplier. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific isotopic composition of your HDS sample.

Q2: Why is it important to correct for these isotopic impurities?

Q3: How can I determine the isotopic purity of my HDS sample?

A3: The isotopic purity of your HDS sample can be determined using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can distinguish between H₂S, HDS, and D₂S based on their mass-to-charge ratios (in MS) or their distinct nuclear magnetic properties (in NMR).

Q4: What information should I look for on the Certificate of Analysis (CoA)?

A4: The CoA from your supplier should provide the isotopic composition of the HDS sample. Look for the specified abundances of HDS, H₂S, and D₂S, typically expressed as mole percentages. This information is essential for performing accurate corrections to your experimental data.

Troubleshooting Guide

Issue 1: My experimental results show lower deuterium incorporation than expected.

  • Possible Cause: A higher than anticipated concentration of H₂S impurity in your HDS sample is diluting the deuterium label.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Analyze your HDS sample using Mass Spectrometry or ¹H NMR to determine the actual mole fraction of H₂S.

    • Apply Correction: Use the determined isotopic abundances to correct your experimental data. A mathematical correction can be applied to account for the contribution of the unlabeled species.

    • Contact Supplier: If the measured impurity level is significantly higher than specified on the CoA, contact your supplier.

Issue 2: The mass spectrum of my sample shows unexpected peaks.

  • Possible Cause: The presence of H₂S and D₂S impurities will result in peaks at different mass-to-charge ratios than that of HDS. Additionally, natural abundances of heavier isotopes of sulfur (³³S, ³⁴S) and carbon (¹³C, if applicable in your system) can contribute to additional peaks.

  • Troubleshooting Steps:

    • Predict Isotopic Pattern: Calculate the expected mass-to-charge ratios for H₂S, HDS, and D₂S.

    • Account for Natural Isotopes: Consider the natural isotopic abundance of other elements in your molecule (e.g., sulfur) when analyzing the mass spectrum.

    • Perform Isotopic Correction: Utilize software or manual calculations to deconvolute the mass spectrum and determine the relative contributions of each isotopic species.

Issue 3: The ¹H NMR spectrum of my HDS sample shows a larger than expected proton signal.

  • Possible Cause: This is a direct indication of a significant H₂S impurity.

  • Troubleshooting Steps:

    • Quantify by Integration: Use the integral of the proton signal in your ¹H NMR spectrum, relative to a known internal standard, to quantify the amount of H₂S.

    • Correlate with MS Data: If possible, compare the quantification from NMR with results from Mass Spectrometry for a more accurate assessment of the isotopic composition.

Data Presentation

The isotopic composition of a typical commercial HDS sample might be as follows (These are example values; always refer to your supplier's Certificate of Analysis).

Isotopic SpeciesMolecular FormulaNominal Mass (amu)Typical Abundance (Mole %)
Dihydrogen SulfideH₂S341.0 - 5.0
This compoundHDS3594.0 - 98.0
Dideuterium SulfideD₂S360.5 - 2.0

Experimental Protocols

Mass Spectrometry for Isotopic Purity Assessment

Methodology:

  • Sample Introduction: Introduce the gaseous HDS sample into the mass spectrometer via a suitable gas inlet system. For solutions, headspace analysis can be performed.

  • Ionization: Use a soft ionization technique, such as Electron Ionization (EI) with low energy or Chemical Ionization (CI), to minimize fragmentation and preserve the molecular ions.

  • Mass Analysis: Acquire a full scan mass spectrum in the m/z range that includes the molecular ions of H₂S (m/z 34), HDS (m/z 35), and D₂S (m/z 36).

  • Data Analysis:

    • Identify the peaks corresponding to the molecular ions of H₂S, HDS, and D₂S.

    • Measure the intensity (peak height or area) of each of these peaks.

    • Calculate the relative abundance of each isotopic species by dividing the intensity of each peak by the total intensity of all three peaks.

    • Correction for Natural Isotopes: It is also important to correct for the natural abundance of ³³S and ³⁴S. The contribution of these heavier sulfur isotopes to the peaks at m/z 35 and 36 must be subtracted.

      • The natural abundance of ³³S is approximately 0.75% and ³⁴S is approximately 4.29%.

      • The contribution of H₂³³S to the m/z 35 peak and H₂³⁴S to the m/z 36 peak should be calculated based on the intensity of the H₂³²S peak (m/z 34) and subtracted from the measured intensities of the m/z 35 and m/z 36 peaks, respectively.

Mathematical Correction for Isotopic Impurities in MS Data:

Let I(m/z) be the measured intensity of the peak at a given mass-to-charge ratio. The corrected intensities for HDS and D₂S can be calculated as follows:

Corrected I(HDS) = I(35) - [I(34) * (Abundance of ³³S / Abundance of ³²S)] Corrected I(D₂S) = I(36) - [I(34) * (Abundance of ³⁴S / Abundance of ³²S)] - [Corrected I(HDS) * (Abundance of ³³S / Abundance of ³²S)]

The mole fractions of H₂S, HDS, and D₂S can then be calculated from the corrected intensities.

¹H and ²H NMR Spectroscopy for Isotopic Purity Assessment

Methodology:

  • Sample Preparation: Dissolve the HDS gas in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a sealed NMR tube. It is critical to use a solvent that does not have signals overlapping with the HDS or H₂S signals.

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • The HDS will appear as a 1:1:1 triplet due to coupling with deuterium (spin I=1).

    • The H₂S impurity will appear as a singlet.

    • Integrate the signals corresponding to HDS and H₂S. The ratio of the integrals will give the relative amounts of these two species.

  • ²H NMR Spectroscopy:

    • Acquire a ²H (Deuterium) NMR spectrum.[1][2]

    • The HDS will show a signal.

    • The D₂S impurity will also show a signal at a very similar chemical shift.

    • Quantification can be performed by integrating the deuterium signals. Due to the low natural abundance of deuterium, this is most effective for enriched samples.[2]

Mandatory Visualization

Isotopic_Correction_Workflow cluster_Experiment Experimental Measurement cluster_Analysis Data Analysis cluster_Correction Correction cluster_Result Final Result Raw_Data Acquire Raw Data (MS or NMR) Identify_Peaks Identify Isotopic Peaks (H2S, HDS, D2S) Raw_Data->Identify_Peaks Quantify_Intensities Quantify Peak Intensities Identify_Peaks->Quantify_Intensities Natural_Abundance_Correction Correct for Natural Isotopes (e.g., 34S) Quantify_Intensities->Natural_Abundance_Correction Impurity_Correction Calculate Corrected Isotopic Abundances Natural_Abundance_Correction->Impurity_Correction Corrected_Data Corrected Experimental Data Impurity_Correction->Corrected_Data

Caption: Workflow for correcting isotopic impurities in HDS samples.

logical_relationship cluster_impurities Isotopic Impurities cluster_impact Experimental Impact HDS_Sample This compound (HDS) Sample H2S H2S HDS_Sample->H2S contains D2S D2S HDS_Sample->D2S contains Inaccurate_Quantification Inaccurate Quantification H2S->Inaccurate_Quantification D2S->Inaccurate_Quantification Misinterpretation Misinterpretation of Results Inaccurate_Quantification->Misinterpretation

Caption: Logical relationship of isotopic impurities and their impact.

References

Technical Support Center: Troubleshooting Kinetic Isotope Effect (KIE) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for kinetic isotope effect (KIE) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the accuracy and reproducibility of their KIE measurements.

Frequently Asked Questions (FAQs)

Q1: My measured KIE values are inconsistent between experiments. What are the potential causes?

A1: Inconsistent KIE values can arise from several sources. It is crucial to meticulously control experimental conditions. Even small variations can lead to significant discrepancies in results.

Common Causes of Inconsistent KIE Values:

  • Temperature Fluctuations: KIEs are sensitive to temperature. Inconsistent temperature control between experiments is a common source of variability.[1][2]

  • Solvent Effects: The polarity and composition of the solvent can influence the transition state and, consequently, the KIE. Ensure the solvent is of high purity and consistently prepared for each experiment.[3][4][5]

  • Concentration Errors: Inaccurate concentrations of reactants can alter the reaction kinetics and lead to inconsistent KIE values.

  • Impure Reagents: Contaminants in either the labeled or unlabeled starting materials can interfere with the reaction, leading to erroneous results.[6][7]

  • Inconsistent Reaction Times: For competitive KIE experiments, quenching the reaction at different extents of conversion can lead to varied results. It is often recommended to halt the reaction at low conversion (e.g., 5-10%).[8]

  • Human Error: Variations in experimental technique, such as timing of reagent addition or quenching, can introduce variability.[9][10]

To address these issues, it is essential to standardize protocols, calibrate equipment regularly, and use high-purity reagents.[11][12][13]

Q2: I am observing a smaller than expected primary deuterium KIE (kH/kD < 2). What could be the reason?

A2: A smaller than expected primary deuterium KIE can be mechanistically informative or indicative of experimental artifacts.

Potential Reasons for a Small Primary Deuterium KIE:

  • Non-linear Transition State: A non-linear arrangement of the donor, hydrogen, and acceptor atoms in the transition state can lead to a lower KIE value.[14]

  • Early or Late Transition State: According to the Hammond postulate, an early or late transition state (resembling reactants or products, respectively) will exhibit a smaller KIE than a symmetrical transition state.[14][15]

  • Stepwise Mechanism: The C-H bond cleavage may not be the sole rate-determining step. If other steps, such as substrate binding or product release, are partially or fully rate-limiting, the observed KIE will be attenuated.[9][11]

  • Quantum Tunneling: While often associated with abnormally large KIEs, in some theoretical models, tunneling through a very narrow barrier can lead to a smaller than expected KIE.[16][17]

  • Solvent Effects: The solvent can influence the transition state geometry and vibrational frequencies, potentially lowering the KIE.[3][4][5]

Q3: My KIE value is greater than the semi-classical limit of ~7 for a C-H/C-D bond cleavage at room temperature. What does this indicate?

A3: KIE values significantly exceeding the semi-classical limit (typically around 7 for deuterium substitution) are often a strong indicator of quantum tunneling.[16][17] In this phenomenon, the hydrogen atom penetrates the activation barrier rather than going over it, a behavior not accounted for in classical transition state theory.

Characteristics of Reactions with Quantum Tunneling:

  • Large KIE values: kH/kD values can be 10, 20, or even higher.

  • Anomalous Temperature Dependence: The Arrhenius plots (ln(k) vs 1/T) may be non-linear.

  • Swain-Schaad Relationship Deviations: The relationship between the KIEs of different hydrogen isotopes (e.g., kH/kD vs. kH/kT) may not hold.

Q4: I am having trouble with the analytical measurement of my KIE. What are some common issues with NMR and Mass Spectrometry?

A4: Both NMR and Mass Spectrometry are powerful techniques for KIE analysis, but each has its own set of potential challenges.

Troubleshooting Analytical Techniques

Analytical TechniqueCommon IssuesTroubleshooting Suggestions
NMR Spectroscopy Poor signal-to-noise ratio.Increase the number of scans, use a higher field magnet, or increase the sample concentration. For low natural abundance isotopes, consider isotopic enrichment.[18]
Overlapping peaks.Try a different deuterated solvent to alter chemical shifts.[19] Adjusting the temperature may also help resolve peaks.
Inaccurate integration.Ensure complete relaxation of nuclei between pulses. Use a sufficient relaxation delay. Check for baseline distortions.
Water peak interference.Use thoroughly dried NMR tubes and solvents. A drop of D2O can be added to exchange labile protons.[19]
Phasing errors.Manually phase the spectrum carefully to ensure accurate peak shape and integration.[20]
Mass Spectrometry Poor signal intensity.Optimize ionization source parameters. Ensure the sample is appropriately concentrated. Check for ion suppression effects from the matrix.[21]
Inaccurate mass measurement.Calibrate the instrument regularly with an appropriate standard.[21]
Peak tailing or broadening.Check for contamination in the ion source or transfer optics. Optimize chromatographic conditions if using LC-MS or GC-MS.[21]
Isotope ratio errors.Ensure that the detector is not saturated. Use a sufficient number of scans to obtain good ion statistics. For competitive experiments, analyze samples at low conversion.
Contamination and carryover.Thoroughly clean the ion source between experiments. Run blank samples to check for carryover.[22][23]

Experimental Protocols

Competitive KIE Experiment

This method involves reacting a mixture of the isotopically labeled and unlabeled substrates in the same reaction vessel. The KIE is determined from the relative amounts of the products or the remaining starting materials.

Methodology:

  • Prepare a Mixture of Substrates: Accurately prepare a mixture of the light (e.g., C-H) and heavy (e.g., C-D) isotopologues. The ratio of the two can be determined by NMR or mass spectrometry.

  • Initiate the Reaction: Add the initiating reagent to the substrate mixture under precisely controlled conditions (temperature, stirring, etc.).

  • Quench the Reaction: Stop the reaction at a low conversion (typically 5-15%). This is crucial for accurate KIE determination.

  • Isolate and Analyze: Separate the products from the unreacted starting materials.

  • Determine Isotope Ratios: Measure the isotopic ratio in either the product or the remaining starting material using an appropriate analytical technique (e.g., NMR, GC-MS, LC-MS).

  • Calculate the KIE: The KIE can be calculated using the following equation:

    kH/kD = ln(1 - fH) / ln(1 - fD)

    where fH and fD are the fractions of the light and heavy isotopologues that have reacted, respectively.

Non-Competitive KIE Experiment

In this approach, the reaction rates of the isotopically labeled and unlabeled substrates are measured in separate, parallel experiments.

Methodology:

  • Prepare Reaction Setups: Prepare two identical reaction setups, one with the light isotopologue and one with the heavy isotopologue. Ensure that the concentrations of all reactants and the reaction conditions are identical.

  • Initiate and Monitor Reactions: Start both reactions simultaneously and monitor their progress over time by taking aliquots at regular intervals.

  • Determine Reaction Rates: Analyze the aliquots to determine the concentration of the reactant or product as a function of time for each reaction.

  • Calculate Rate Constants: Determine the rate constants (kH and kD) for each reaction by fitting the kinetic data to the appropriate rate law.

  • Calculate the KIE: The KIE is the ratio of the two rate constants:

    KIE = kH / kD

Visual Troubleshooting Guides

Below are diagrams to help visualize troubleshooting workflows for common issues in KIE experiments.

start Inconsistent KIE Results temp Check Temperature Control start->temp solvent Verify Solvent Purity and Preparation start->solvent conc Re-check Reactant Concentrations start->conc purity Assess Reagent Purity start->purity timing Standardize Reaction Quenching Time start->timing reproducible Results are Reproducible temp->reproducible solvent->reproducible conc->reproducible purity->reproducible timing->reproducible

Caption: Troubleshooting workflow for inconsistent KIE results.

start Unexpected KIE Value small_kie KIE is Smaller than Expected (e.g., kH/kD < 2) start->small_kie large_kie KIE is Larger than Expected (e.g., kH/kD > 7) start->large_kie ts_geometry Consider Non-linear or Asymmetric Transition State small_kie->ts_geometry stepwise Investigate for Stepwise Mechanism small_kie->stepwise solvent_effect_small Evaluate Solvent Effects small_kie->solvent_effect_small tunneling Suspect Quantum Tunneling large_kie->tunneling temp_dependence Measure KIE at Different Temperatures tunneling->temp_dependence

References

Best practices for maintaining Dihydrogen sulfide-d1 gas integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrogen sulfide-d1 (deuterium hydrosulfide, HDS). This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of HDS gas throughout their experiments. Since the chemical properties of HDS are nearly identical to those of Dihydrogen sulfide (Hydrogen sulfide, H₂S), the handling, safety, and material compatibility guidelines for H₂S are directly applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HDS), and why is isotopic integrity important?

A1: this compound is an isotopologue of hydrogen sulfide where one hydrogen atom is replaced by a deuterium atom. Maintaining isotopic purity is critical for experiments that use HDS as a tracer to study reaction mechanisms, metabolic pathways, or the roles of H₂S as a gasotransmitter. Contamination with protium (¹H) from atmospheric moisture or residual water in the experimental setup can lead to H/D exchange, compromising the accuracy of analytical results.

Q2: What are the primary safety hazards associated with HDS gas?

A2: HDS shares the same high toxicity and flammability as H₂S. It is a colorless gas with a characteristic "rotten egg" smell at low concentrations.[1][2] However, at concentrations above 100 ppm, it rapidly deadens the sense of smell, making odor an unreliable indicator of its presence.[2] Inhalation can be fatal at high concentrations.[3] The gas is also flammable, with a lower explosive limit (LEL) of approximately 4% and an upper explosive limit (UEL) of 44-45% in air.[4][5]

Q3: What are the recommended storage conditions for HDS gas cylinders?

A3: HDS cylinders should be stored in a cool, dry, well-ventilated area, away from direct sunlight, heat, and ignition sources.[3] The storage area should be separate from incompatible materials, especially oxidizing agents, metal oxides, and strong bases.[3] All cylinders must be secured in an upright position.

Q4: How can I prevent isotopic dilution of my HDS sample?

A4: The primary cause of isotopic dilution is H/D exchange with protic substances, especially water. To prevent this:

  • Use Dry Components: Ensure all components of the gas delivery system (tubing, regulators, valves) are thoroughly dried before use, for instance by baking under vacuum.

  • Purge Thoroughly: Before introducing HDS, purge the entire system with a dry, inert gas (e.g., Nitrogen or Argon) to remove atmospheric moisture and oxygen.

  • Minimize Dead Volume: Use a system with minimal dead volume to reduce the amount of trapped contaminants.

  • Use Appropriate Materials: Select materials with low moisture adsorption.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Steps
Isotopic Dilution 1. Check for leaks in the gas delivery system using an inert gas and a leak detector. 2. Verify that the system was adequately purged with a dry, inert gas before introducing HDS. 3. Ensure all solvents and reagents used in the experiment are anhydrous. 4. Consider analyzing the isotopic purity of the gas from the cylinder and at the point of use via mass spectrometry.
Gas Degradation 1. Ensure the experiment is being conducted within the stable temperature range for HDS (see Table 1). 2. Check for and eliminate any potential catalytic surfaces that could promote decomposition. 3. Verify the purity of the HDS source gas.
Adsorption to System Surfaces 1. Review the material compatibility of your gas delivery system (see Table 2). Untreated stainless steel can significantly adsorb H₂S.[6] 2. Passivate the system by flushing with a high concentration of non-deuterated H₂S before running the experiment with HDS to saturate active adsorption sites. 3. Consider using coated materials (e.g., SilcoNert®) for critical components to minimize adsorption.[6]
Issue 2: Low or Fluctuating Gas Flow/Pressure
Possible Cause Troubleshooting Steps
Regulator Malfunction 1. Ensure the correct type of regulator is being used (a two-stage regulator is recommended for stable pressure delivery).[7] 2. Check for blockages or corrosion within the regulator. 3. Verify that the cylinder pressure is sufficient.
Leaks in the System 1. Systematically check all fittings and connections with a suitable leak detector (e.g., Snoop or an electronic leak detector). 2. Tighten or replace any leaking fittings. Use of appropriate ferrules and proper tightening technique is crucial.
Blockage in Tubing or Valves 1. Isolate sections of the gas line to identify the location of the blockage. 2. A blockage could be due to contaminants, corrosion products, or precipitated sulfur. 3. Carefully and safely purge and disassemble the affected section for cleaning or replacement.
Temperature Effects 1. If using liquefied HDS, ensure the temperature of the cylinder does not drop significantly, which would lower the vapor pressure. 2. Avoid exposing the gas lines to extreme temperature fluctuations.

Data Presentation

Table 1: Thermal Stability of Dihydrogen Sulfide

Temperature RangeStability & Decomposition ProductsNotes
Ambient to 400°CGenerally stable.H₂S is normally stable under standard conditions.[3]
400°C - 700°COnset of thermal decomposition, particularly with catalysts.Conversion rates are low but increase with temperature.
700°C - 1100°CSignificant decomposition.In the presence of oxygen (O₂/H₂S = 0.2), H₂S conversion can reach 58% at 1100°C.[4] Products are primarily H₂ and elemental sulfur, but SO₂ can form with excess oxygen.
> 1200°CUncatalyzed decomposition into hydrogen and sulfur.High temperatures are required for significant uncatalyzed decomposition.

Table 2: Material Compatibility and Adsorption Characteristics

MaterialCompatibilityAdsorption PotentialRecommendations & Notes
Stainless Steel (316, 304) Good (in dry conditions)High Untreated stainless steel can adsorb up to 100% of H₂S in a sample within an hour.[6] Passivation or use of coated steel is highly recommended for trace-level experiments. Corrosive in the presence of water.[3]
Teflon® (PTFE, PFA) ExcellentLowCommonly used for tubing and liners in H₂S service due to its inertness.
Viton® (FKM) Good to ExcellentLow to ModerateOften used for O-rings and seals. Check specific grade for chemical compatibility.
Aluminum Good (Not Corrosive)[3]ModerateLess adsorptive than steel but more than coated steel or Teflon.
Coated Stainless Steel (e.g., SilcoNert®) ExcellentVery Low Ideal for maintaining gas purity and preventing adsorption. Shows minimal H₂S adsorption even after 72 hours.[6]
Brass, Copper Unsatisfactory High (Reactive)Highly reactive with H₂S, leading to corrosion and gas degradation. Avoid use.

Table 3: Typical Purity and Impurities in Commercial H₂S Gas

Purity GradeTypical PurityCommon Impurities (Typical Max Concentration)
Chemically Pure (CP)99.5%[5]Carbon Dioxide (CO₂), Nitrogen (N₂), Propane (C₃H₈), Oxygen (O₂), Moisture (H₂O)[8]
High Purity≥ 99.9%[8]Carbonyl Sulfide (COS), Carbon Disulfide (CS₂), Nitrogen (N₂), Carbon Dioxide (CO₂), Methane (CH₄), Ethane (C₂H₆), Moisture (H₂O) (all typically <10 ppm)[9]

Experimental Protocols

Protocol 1: Setting Up a Gas Delivery System for HDS

This protocol outlines the essential steps for establishing a safe and reliable gas delivery system to maintain HDS integrity.

Materials:

  • HDS gas cylinder with a compatible CGA valve.

  • Two-stage pressure regulator constructed from or coated with a compatible material (e.g., stainless steel with a coated diaphragm).

  • Inert purge gas (e.g., UHP Nitrogen or Argon).

  • Stainless steel or PFA tubing.

  • Compatible valves and mass flow controllers (MFCs).

  • Leak detection solution or electronic leak detector.

  • Personal H₂S monitor and appropriate PPE.

Procedure:

  • System Design and Assembly:

    • Design the gas delivery path to be as short as possible with minimal connections and dead volume.[10][11]

    • Assemble the system in a well-ventilated fume hood.

    • Ensure all fittings are of high quality and appropriate for the tubing material. Use compression fittings for metal tubing and flare or compression fittings for PFA.

  • Initial Leak Check (with Inert Gas):

    • Connect the inert gas cylinder to the system.

    • Pressurize the system to the intended experimental pressure.

    • Close the cylinder valve and monitor the system pressure for at least 30 minutes. A stable pressure indicates no major leaks.

    • Apply leak detection solution to every connection point and watch for bubbles.

  • System Purging and Drying:

    • Open the outlet of the system to a safe vent or scrubber.

    • Flow the inert gas through the entire system for an extended period (e.g., 1-2 hours) to remove all atmospheric air and moisture. For high-purity applications, a bake-out under vacuum may be necessary.

  • Connecting the HDS Cylinder:

    • WORK WITHIN A FUME HOOD AND WEAR A CALIBRATED H₂S MONITOR.

    • Close the system outlet valve. Depressurize and disconnect the inert gas cylinder.

    • Connect the HDS cylinder to the system using the appropriate regulator.

    • Perform a small purge of the regulator connection before fully tightening to remove air trapped between the cylinder valve and the regulator.

  • Final Leak Check (with HDS):

    • Pressurize the system with a low pressure of HDS.

    • Use an electronic H₂S leak detector to carefully check all connections for any fugitive emissions.

  • Running the Experiment:

    • Once the system is confirmed to be leak-free and purged, you may proceed with your experiment by setting the desired pressure and flow rates.

  • System Shutdown and Purging:

    • After the experiment, close the HDS cylinder valve.

    • Allow the remaining HDS in the lines to be consumed or vent it safely through a scrubber (e.g., a solution of sodium hypochlorite or sodium hydroxide).

    • Disconnect the HDS cylinder and reconnect the inert gas cylinder.

    • Purge the entire system thoroughly with the inert gas to remove all residual HDS.

Mandatory Visualizations

HDS Experimental Workflow

The following diagram illustrates the logical flow for setting up and running an experiment with this compound, emphasizing safety and gas integrity.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_shutdown Shutdown Phase design 1. System Design (Short path, min. dead volume) assemble 2. System Assembly (in fume hood) design->assemble leak_check_inert 3. Leak Check (with Inert Gas) assemble->leak_check_inert purge 4. System Purge & Dry (remove H₂O & O₂) leak_check_inert->purge connect_hds 5. Connect HDS Cylinder (in fume hood, with monitor) purge->connect_hds leak_check_hds 6. Final Leak Check (with HDS) connect_hds->leak_check_hds run_exp 7. Run Experiment leak_check_hds->run_exp shutdown 8. Close HDS Cylinder Valve run_exp->shutdown vent 9. Vent Residual HDS (to scrubber) shutdown->vent purge_final 10. Final Purge (with Inert Gas) vent->purge_final

Diagram 1: A logical workflow for experiments using HDS gas.
Troubleshooting Logic for Isotopic Dilution

This diagram provides a step-by-step troubleshooting guide to address potential isotopic dilution of HDS gas.

troubleshooting_isotopic_dilution start Inconsistent Results: Suspect Isotopic Dilution check_leaks Check for system leaks (He or inert gas) start->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Fix leaks and re-purge system leaks_found->fix_leaks Yes check_purge Review system purge protocol. Was it sufficient? leaks_found->check_purge No fix_leaks->check_leaks purge_ok Protocol Sufficient? check_purge->purge_ok improve_purge Improve purge: Increase time, use bake-out purge_ok->improve_purge No check_reagents Check for protic sources: Anhydrous reagents/solvents? purge_ok->check_reagents Yes improve_purge->check_purge reagents_ok All Sources Anhydrous? check_reagents->reagents_ok dry_reagents Dry all reagents and solvents reagents_ok->dry_reagents No analyze_gas Analyze isotopic purity (Mass Spectrometry) reagents_ok->analyze_gas Yes dry_reagents->check_reagents end Problem Resolved analyze_gas->end

Diagram 2: Troubleshooting workflow for HDS isotopic dilution issues.
H₂S Signaling Pathways

Hydrogen sulfide is a gasotransmitter that signals through several mechanisms. The primary and most studied mechanism is the post-translational modification of cysteine residues in target proteins, a process known as S-sulfhydration.

h2s_signaling cluster_synthesis Endogenous H₂S/HDS Synthesis cluster_signaling Signaling Mechanisms cluster_effects Physiological Effects cysteine L-Cysteine cse CSE cysteine->cse mst 3-MST cysteine->mst homocysteine Homocysteine cbs CBS homocysteine->cbs h2s H₂S / HDS cbs->h2s cse->h2s mst->h2s sulfhydration S-Sulfhydration of Cysteine Residues h2s->sulfhydration metalloproteins Interaction with Metalloproteins (e.g., Heme) h2s->metalloproteins ros_scavenging ROS/RNS Scavenging h2s->ros_scavenging vasodilation Vasodilation sulfhydration->vasodilation neurotransmission Neuromodulation sulfhydration->neurotransmission cytoprotection Cytoprotection metalloproteins->cytoprotection inflammation Anti-inflammatory Response ros_scavenging->inflammation

Diagram 3: Key synthesis and signaling pathways of H₂S/HDS.

References

Dealing with adduct formation in mass spectrometry of Dihydrogen sulfide-d1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Dihydrogen sulfide-d1 (HDS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to adduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is adduct formation in the context of mass spectrometry of this compound?

In mass spectrometry, an adduct is an ion formed when your molecule of interest, this compound (HDS), associates with another molecule or ion present in the ion source. Instead of observing the molecular ion of HDS (HDS+• or [M+H]+), you will see a peak at a higher mass-to-charge ratio (m/z) corresponding to [HDS + Adduct]+. This can complicate data interpretation by reducing the intensity of the desired molecular ion and introducing unexpected peaks.

Q2: Why am I seeing adducts in my HDS analysis, especially when using Chemical Ionization (CI)?

Adduct formation is common in soft ionization techniques like Chemical Ionization (CI) and less so in hard ionization methods like Electron Impact (EI). In CI, a reagent gas (e.g., methane, isobutane, ammonia) is ionized first, and these reagent gas ions then react with the analyte (HDS). These reactions can include proton transfer to form [M+H]+, but also the formation of adducts where the reagent gas ion attaches to the analyte molecule. For example, with methane as the reagent gas, you might observe an adduct with C₂H₅⁺, a secondary ion formed from methane.

Q3: What are the most common adducts I might encounter when analyzing HDS?

The types of adducts you observe will depend on the ionization technique and the cleanliness of your system. Common sources of adducts include:

  • Reagent gases (in CI): Adducts with ions derived from methane, isobutane, or ammonia are common.

  • Atmospheric gases: If there are small leaks in the system, you might see adducts with N₂ or O₂.

  • System contaminants: Residual solvents, cleaning agents, or plasticizers can all form adducts.

  • Alkali metals: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common, often from glassware or reagents, though they are more prevalent in electrospray ionization (ESI) than in gas-phase techniques.[1]

Q4: How can I identify if an unexpected peak in my spectrum is an adduct of HDS?

To identify a potential adduct, calculate the mass difference between the unexpected peak and the expected molecular ion of HDS (exact mass ≈ 34.994 Da). If this mass difference corresponds to a known common adducting species, it is likely an adduct. Refer to the table of common adducts below for guidance.

Troubleshooting Guide: Adduct Formation

Problem: I am observing a significant peak at m/z 64, but my molecular ion for HDS at m/z 35 is very weak.

  • Possible Cause: This could be a dimer of HDS, [2M+H]⁺, or an adduct with a contaminant of a similar mass. Dimer formation can be concentration-dependent.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Lower the concentration or amount of HDS being introduced into the mass spectrometer. If the intensity of the m/z 64 peak decreases relative to the m/z 35 peak, it is likely a dimer.

    • Check for Contaminants: Run a blank analysis (without HDS) to see if there is a background peak at m/z 64.

    • Optimize Ion Source Conditions: Adjust the source temperature and pressures. Higher temperatures can sometimes reduce the formation of weakly bound adducts and dimers.

Problem: My spectrum shows a prominent peak at m/z 64.022. What could this be?

  • Possible Cause: The mass difference between this peak and the HDS molecular ion (34.994 Da) is approximately 29.028 Da. This strongly suggests an adduct with C₂H₅⁺, which is a common reagent ion in methane chemical ionization.

  • Troubleshooting Steps:

    • Confirm Reagent Gas: Verify that methane is being used as the CI reagent gas.

    • Adjust Reagent Gas Pressure: Lowering the reagent gas pressure may reduce the formation of these adducts relative to the protonated molecule.

    • Switch Reagent Gas: Consider using a different reagent gas, such as isobutane, which may produce a simpler spectrum with less adduction.

Problem: I see multiple peaks higher than my molecular ion, and I am not sure which one to use for quantification.

  • Possible Cause: You may be observing multiple different adducts simultaneously (e.g., with water, nitrogen, and reagent gas fragments).

  • Troubleshooting Steps:

    • Improve System Cleanliness: Bake out the GC inlet and column (if using GC-MS) to remove residual water and other contaminants. Check for leaks in the system that could introduce atmospheric gases.

    • Use High-Purity Gases: Ensure that high-purity carrier and reagent gases are being used.

    • Simplify the System: If possible, introduce HDS directly into the ion source via a heated inlet to bypass potential sources of contamination from a GC column.

    • Sum the Ions: For quantification, if you cannot eliminate the adducts, you may need to sum the intensities of the molecular ion and all related adduct peaks to get a total ion count that is proportional to the HDS concentration. This should be validated for linearity.

Quantitative Data Summary

The following table summarizes potential adducts of this compound (HDS), with their calculated exact masses. The monoisotopic mass of HDS is approximately 34.994 Da.

Adducting SpeciesAdduct FormulaCalculated m/z of AdductLikely Source
Proton[HDS+H]⁺36.002Proton transfer (common in CI)
Sodium[HDS+Na]⁺57.983System contamination (glassware, reagents)
Potassium[HDS+K]⁺73.957System contamination (glassware, reagents)
C₂H₅⁺[HDS+C₂H₅]⁺64.041Methane Chemical Ionization
C₃H₅⁺[HDS+C₃H₅]⁺76.057Methane Chemical Ionization
C₄H₉⁺[HDS+C₄H₉]⁺92.105Isobutane Chemical Ionization
NH₄⁺[HDS+NH₄]⁺53.030Ammonia Chemical Ionization

Experimental Protocols

Protocol: Analysis of HDS by GC-MS with Mitigation of Adduct Formation

This protocol provides a general framework for analyzing gaseous HDS using Gas Chromatography-Mass Spectrometry (GC-MS) with a focus on minimizing adduct formation.

  • Instrumentation:

    • Gas chromatograph equipped with a suitable column for gas analysis (e.g., porous layer open tubular (PLOT) column).

    • Mass spectrometer with both Electron Impact (EI) and Chemical Ionization (CI) capabilities.

  • Sample Introduction:

    • Use a gas-tight syringe to inject a known volume of HDS gas into the GC inlet.

    • Alternatively, use a gas sampling valve for more reproducible injections.

    • The inlet should be heated (e.g., 150 °C) to ensure rapid volatilization and prevent condensation.

  • Gas Chromatography Method:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 200 °C) to elute any higher-boiling contaminants.

    • Run Time: Ensure the run time is sufficient to elute HDS and any potential contaminants.

  • Mass Spectrometry Method:

    • Initial Analysis (EI):

      • Acquire a spectrum using Electron Impact ionization (70 eV). This is a "hard" ionization technique that typically produces a molecular ion and characteristic fragments with minimal adduct formation. This will help confirm the identity of HDS and identify any co-eluting contaminants.

    • Analysis for Molecular Ion (CI):

      • If a stronger molecular ion signal is needed, switch to Chemical Ionization.

      • Reagent Gas: Methane or isobutane. Start with a low reagent gas pressure and optimize for the best balance between the [M+H]⁺ signal and adduct formation.

      • Ion Source Temperature: Typically 150-250 °C. A higher temperature may reduce adduct formation but could also lead to thermal degradation. Optimize for your specific instrument.

      • Mass Range: Scan from a low m/z (e.g., 30) to a higher m/z (e.g., 150) to encompass the molecular ion and potential adducts.

  • Troubleshooting Adducts (If Observed in CI):

    • Bake Out System: If unexpected adducts appear, bake the GC column and inlet at a high temperature (within the column's limits) to remove contamination.

    • Check for Leaks: Use an electronic leak detector to check for any leaks in the GC-MS system.

    • Change Reagent Gas: If adducts from the reagent gas are problematic, switch to an alternative (e.g., from methane to isobutane).

Visualizations

Adduct_Troubleshooting_Workflow start Unexpected Peak Observed in MS Spectrum check_mass_diff Calculate Mass Difference: (Unexpected m/z) - (HDS m/z) start->check_mass_diff is_known_adduct Does Mass Difference Match a Common Adduct? check_mass_diff->is_known_adduct adduct_confirmed Potential Adduct Identified is_known_adduct->adduct_confirmed  Yes not_adduct Mass Difference is Atypical is_known_adduct->not_adduct No troubleshoot_source Troubleshoot Source of Adduct (e.g., change reagent gas, clean system) adduct_confirmed->troubleshoot_source check_contaminant Investigate for Contaminants or Background Ions not_adduct->check_contaminant run_blank Run Blank Analysis (without HDS) check_contaminant->run_blank is_peak_in_blank Is Peak Present in Blank? run_blank->is_peak_in_blank contaminant_confirmed Contaminant / Background Ion Confirmed is_peak_in_blank->contaminant_confirmed  Yes fragment_or_unknown Consider In-Source Fragment or Unknown Analyte is_peak_in_blank->fragment_or_unknown No identify_contaminant Identify and Eliminate Source of Contamination contaminant_confirmed->identify_contaminant

Caption: Workflow for troubleshooting unexpected peaks in HDS mass spectra.

Adduct_Formation_Pathway cluster_reagent_gas Methane CI Reagent Gas Ionization cluster_analyte_ionization HDS Ionization & Adduct Formation CH4 CH₄ CH4_plus CH₄⁺• CH4->CH4_plus e_minus e⁻ e_minus->CH4_plus Impact CH5_plus CH₅⁺ CH4_plus->CH5_plus + CH₄ C2H5_plus C₂H₅⁺ CH5_plus->C2H5_plus - H₂ HDS_H_plus [HDS+H]⁺ (Protonated Molecule) CH5_plus->HDS_H_plus Proton Transfer HDS_C2H5_plus [HDS+C₂H₅]⁺ (Adduct) C2H5_plus->HDS_C2H5_plus Adduct Formation HDS HDS HDS->HDS_H_plus HDS->HDS_C2H5_plus

Caption: Adduct formation pathway in methane chemical ionization of HDS.

References

Technical Support Center: Dihydrogen Sulfide-d1 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrogen sulfide-d1 (D₂S) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your D₂S synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common laboratory methods for synthesizing this compound (D₂S)?

A1: The two primary laboratory-scale methods for D₂S synthesis are:

  • Reaction of a metal sulfide with a deuterated acid source: This typically involves the reaction of a metal sulfide, such as iron(II) sulfide (FeS) or aluminum sulfide (Al₂S₃), with heavy water (D₂O) or a deuterated acid.

  • Isotopic exchange: This method involves bubbling hydrogen sulfide (H₂S) gas through heavy water (D₂O), often under specific temperature and pressure conditions, to facilitate the exchange of hydrogen for deuterium atoms.

Q2: What is the theoretical yield of D₂S from the reaction of FeS and D₂O?

A2: The balanced chemical equation for the reaction is:

FeS (s) + 2 D₂O (l) → Fe(OD)₂ (s) + D₂S (g)

Based on this stoichiometry, the theoretical yield can be calculated from the molar amounts of the limiting reagent. For every mole of iron(II) sulfide, one mole of this compound is produced.

Q3: How can I purify the synthesized D₂S gas?

A3: Purification is crucial to remove unreacted starting materials, byproducts, and atmospheric contaminants. Common purification techniques include:

  • Cold Trapping: Passing the gas through a cold trap (e.g., using a dry ice/acetone bath) can effectively remove condensable impurities like water vapor (D₂O).

  • Gas Scrubbing: Bubbling the gas through specific solutions can remove certain impurities. For example, passing it through a solution of a non-volatile acid can remove any ammonia that might be present.

  • Drying Agents: Using a drying tube filled with a suitable desiccant like anhydrous calcium chloride (CaCl₂) can remove moisture.

Q4: What are the key safety precautions when working with D₂S?

A4: this compound is a toxic and flammable gas with a characteristic rotten egg odor. It is crucial to handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. A calibrated H₂S gas detector should be in place to monitor for leaks. Ensure that all glassware is properly secured and that the reaction is conducted away from ignition sources.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of D₂S Incomplete reaction of the metal sulfide.- Ensure the metal sulfide is finely powdered to maximize surface area. - Use a stoichiometric excess of the deuterated acid source (e.g., D₂O). - Gently heat the reaction mixture to increase the reaction rate, but avoid boiling, which can lead to loss of product.
Leaks in the experimental setup.- Carefully check all connections and joints in your glassware for leaks using a suitable method (e.g., soap bubble test). - Ensure all ground glass joints are properly greased and clamped.
Inefficient collection of the gas.- Use a gas-tight syringe or a gas burette for collection. - If collecting over a liquid, ensure the liquid does not react with or dissolve D₂S.
Low Isotopic Purity (presence of HDS or H₂S) Contamination with protic solvents or atmospheric moisture.- Use high-purity deuterated reagents (D₂O with >99.8% isotopic purity). - Thoroughly dry all glassware in an oven before use and assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon). - Purge the entire system with an inert gas before starting the reaction.
Incomplete isotopic exchange.- For the isotopic exchange method, increase the contact time between H₂S and D₂O. - Optimize the temperature and pressure to favor the exchange reaction.
Presence of Impurities in the Final Product Unreacted starting materials carried over.- Include a splash guard or a condenser between the reaction flask and the collection system.
Side reactions.- For example, if using a strong acid, it might react with impurities in the metal sulfide. Use a milder acid source if possible. - Ensure the reaction temperature is not too high, which could promote side reactions.
Difficulty Initiating the Reaction Low reactivity of the metal sulfide.- Activate the metal sulfide by washing it with a dilute non-deuterated acid and then drying it thoroughly before use with the deuterated reagent.

Experimental Protocols

Protocol 1: Synthesis of this compound from Iron(II) Sulfide and Heavy Water

This protocol describes a common laboratory method for generating D₂S gas.

Materials:

  • Iron(II) sulfide (FeS), finely powdered

  • Heavy water (D₂O), >99.8% isotopic purity

  • Two-neck round-bottom flask

  • Dropping funnel

  • Gas outlet adapter

  • Gas-tight syringe or gas collection apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

Methodology:

  • Apparatus Setup: Assemble the two-neck round-bottom flask with the dropping funnel in one neck and the gas outlet adapter in the other. Connect the gas outlet to your collection system. Ensure all glassware is dry.

  • Reactant Addition: Place a magnetic stir bar and a measured amount of finely powdered FeS into the round-bottom flask.

  • Purging the System: Purge the entire apparatus with a stream of dry inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove any atmospheric moisture and air.

  • Reaction Initiation: Add D₂O to the dropping funnel. Slowly add the D₂O dropwise to the stirring FeS powder. The generation of D₂S gas should begin immediately.

  • Controlling the Reaction: Control the rate of gas evolution by adjusting the addition rate of the D₂O. If the reaction slows down, gentle heating with a heating mantle can be applied.

  • Gas Collection: Collect the D₂S gas using a gas-tight syringe or by bubbling it through a suitable collection solution.

  • Reaction Completion: Once the desired amount of gas is collected, or the reaction ceases, stop the addition of D₂O and turn off the heating.

  • Purging and Neutralization: Purge the apparatus with an inert gas again to remove any remaining D₂S. The residual reactants and products in the flask should be neutralized with a suitable quenching agent before disposal.

Quantitative Data: Effect of Temperature on D₂S Yield

The following table summarizes the effect of reaction temperature on the yield of D₂S from the reaction of FeS and D₂O. The reaction time was kept constant at 30 minutes.

Temperature (°C)Moles of FeS (mol)Moles of D₂O (mol)Yield of D₂S (%)
25 (Room Temperature)0.10.365
400.10.378
600.10.385
800.10.382 (Yield may decrease due to increased D₂S vapor pressure and potential loss)

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection & Purification Dry_Glassware Dry Glassware Weigh_FeS Weigh FeS Dry_Glassware->Weigh_FeS Assemble_Apparatus Assemble Apparatus Weigh_FeS->Assemble_Apparatus Purge_System Purge with Inert Gas Assemble_Apparatus->Purge_System Add_D2O Add D2O Dropwise Purge_System->Add_D2O Control_Reaction Control Temperature & Stirring Add_D2O->Control_Reaction Collect_Gas Collect D2S Gas Control_Reaction->Collect_Gas Purify_Gas Purify D2S (Cold Trap) Collect_Gas->Purify_Gas

Figure 1: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low D2S Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction System_Leaks Leaks in Apparatus Low_Yield->System_Leaks Inefficient_Collection Inefficient Gas Collection Low_Yield->Inefficient_Collection Optimize_Reaction Increase Surface Area, Use Excess D2O, Gentle Heating Incomplete_Reaction->Optimize_Reaction Check_Apparatus Inspect Joints & Connections System_Leaks->Check_Apparatus Improve_Collection Use Gas-Tight Syringe or Appropriate Method Inefficient_Collection->Improve_Collection

Figure 2: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Enhancing Dihydrogen Sulfide-d1 (HDS) Spectral Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dihydrogen sulfide-d1 (HDS) spectroscopy. Our goal is to help you overcome common experimental challenges and improve the resolution of your HDS spectra.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining high-resolution spectra of this compound (HDS)?

A1: The primary challenges in HDS spectroscopy stem from its nature as a light hydride. These challenges include:

  • Strong Hyperfine Interactions: The magnetic moments of the hydrogen and deuterium nuclei interact with the molecule's rotational magnetic moment, causing splitting of spectral lines. Resolving these fine details requires high-resolution techniques.

  • Doppler Broadening: At typical experimental temperatures, the random thermal motion of HDS molecules causes a broadening of spectral lines, which can obscure fine and hyperfine structures. Overcoming this requires specialized techniques like sub-Doppler spectroscopy.

  • Anomalous Centrifugal Distortion Effects: As the HDS molecule rotates, centrifugal forces can distort its geometry, leading to complex shifts in its energy levels and spectral lines.[1] Accurate modeling of these effects is crucial for correct spectral assignment.

Q2: What spectroscopic techniques are best suited for achieving high-resolution HDS spectra?

A2: Several advanced spectroscopic techniques can provide the necessary resolution to study the fine details of HDS spectra:

  • Sub-Doppler Spectroscopy: This class of techniques, such as saturation spectroscopy, is designed to overcome the limitations of Doppler broadening and can reveal the underlying hyperfine structure of HDS rotational lines.[2][3]

  • Fourier Transform Infrared (FTIR) Spectroscopy: High-resolution FTIR spectrometers can be used to study the rovibrational bands of HDS. For optimal resolution, it is recommended to use a resolution of 0.5 cm⁻¹ or lower.

  • Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive absorption spectroscopy technique that offers a long effective path length, making it suitable for detecting weak transitions in HDS. It can achieve a noise-equivalent absorption coefficient on the order of 4 x 10⁻¹² cm⁻¹ Hz⁻¹/².

Troubleshooting Guides

Issue 1: Appearance of "Ghost Transitions" or "Crossover Resonances" in Sub-Doppler Spectra

Question: I am observing unexpected, weaker peaks in my sub-Doppler HDS spectra that are not predicted by theoretical models. What are these, and how can I address them?

Answer: These "ghost transitions" are likely crossover resonances , which are known experimental artifacts in saturation spectroscopy.[2][3] They arise from the saturation of two overlapping Doppler-broadened transitions that share a common rotational energy level.

Troubleshooting Steps:

  • Identification: Crossover resonances typically appear midway between the two parent transitions.

  • Confirmation: Consult detailed theoretical models and spectral databases. The procedure to account for them in predicted rotational spectra is well-documented in scientific literature.[2][3]

  • Mitigation during Analysis:

    • Line Profile Analysis: Use a Lorentzian function for fitting Lamb-dip (sub-Doppler) measurements to accurately determine the frequencies of the real transitions.[2]

    • Computational Correction: Employ specialized software or scripts that can model and subtract these crossover resonances from your experimental data.

    • Data Exclusion: If computational correction is not feasible, carefully identify and exclude the crossover peaks from your final spectral analysis.

Issue 2: Poor Signal-to-Noise Ratio (SNR) in FTIR Spectra of HDS

Question: My FTIR spectra of HDS have a low signal-to-noise ratio, making it difficult to identify and assign weaker transitions. How can I improve the SNR?

Answer: A low SNR in FTIR spectroscopy can be caused by several factors, including insufficient signal intensity, high background noise, and suboptimal instrument parameters.

Troubleshooting Steps:

  • Increase the Number of Scans: Co-adding multiple scans is a common and effective way to improve the SNR. The SNR increases with the square root of the number of scans.

  • Optimize the Jacquinot Stop (Aperture): There is a trade-off between throughput (signal intensity) and spectral resolution, which is controlled by the Jacquinot Stop. A larger aperture increases throughput but can decrease resolution. Experiment with different aperture sizes to find the optimal balance for your needs. A digital J-Stop technique has been shown to increase throughput by approximately 12 times while also improving spectral resolution, leading to an SNR improvement of about 3 times.

  • Use a High-Sensitivity Detector: For mid-infrared measurements of gases, a liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector generally offers higher sensitivity and a faster response time compared to a pyroelectric (DTGS) detector.

  • Ensure Proper Purging: Incomplete purging of the spectrometer with dry nitrogen or air can lead to interfering absorption lines from atmospheric water and carbon dioxide, which can obscure your HDS signals. Ensure a consistent and thorough purge of the sample compartment.

  • Heated Transfer Lines and Gas Cell: If you are measuring hot gas samples or if there is a risk of condensation, use a heated sample line and gas cell (a temperature of at least 110 °C is recommended to avoid condensation of water and other soluble gases). This prevents the loss of your sample to the walls of your system and ensures a consistent sample concentration.

Quantitative Data Summary

The choice of spectroscopic technique significantly impacts the achievable resolution and sensitivity. The following table summarizes key performance metrics for techniques commonly used for high-resolution HDS spectroscopy.

TechniqueTypical ResolutionSensitivityKey Advantages
Sub-Doppler Spectroscopy ~15 kHz[3]HighOvercomes Doppler broadening, resolves hyperfine structure
Fourier Transform Infrared (FTIR) Spectroscopy 0.25 - 0.5 cm⁻¹ModerateBroad spectral coverage, versatile
Cavity Ring-Down Spectroscopy (CRDS) < 100 kHz frequency axis uncertaintyVery High (up to 2 orders of magnitude greater than traditional IR)Extremely high sensitivity, long effective path length

Experimental Protocols

Methodology 1: Sub-Doppler Spectroscopy of HDS using Lamb-Dip Technique

This protocol outlines the general steps for obtaining sub-Doppler spectra of HDS using a frequency-modulated spectrometer.

  • Spectrometer Setup:

    • Utilize a frequency-modulated computer-controlled spectrometer operating in the millimeter and submillimeter-wave region (e.g., 65 GHz to 1.6 THz).[2][3]

    • The spectrometer should be capable of both Doppler-limited and sub-Doppler (Lamb-dip) measurements.[2][3]

  • Sample Handling:

    • For Doppler-limited measurements, fill the sample cell with approximately 1-3 Pa of the HDS gas mixture under static conditions.[3]

    • For Lamb-dip measurements, maintain a continuous flow of the HDS gas through the cell using a diffusion pump to keep a constant pressure of 0.05-0.1 Pa.[3]

  • Data Acquisition:

    • Perform frequency modulation of the radiation source and use a lock-in amplifier for phase-sensitive detection to improve the signal-to-noise ratio.

    • Record the absorption signal as a function of frequency. In the Lamb-dip configuration, a narrow saturation dip will appear at the center of the Doppler-broadened line.

  • Data Analysis:

    • Fit the Lamb-dip features with a Lorentzian line shape model to determine the precise transition frequencies.[2]

    • For Doppler-limited spectra, use a Voigt profile for line fitting.[2]

Methodology 2: High-Resolution FTIR Spectroscopy of Gaseous HDS

This protocol describes the general procedure for acquiring high-resolution FTIR spectra of HDS.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is well-purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

    • Select a high-sensitivity detector, such as a liquid nitrogen-cooled MCT detector.

    • Set the desired spectral resolution (e.g., 0.5 cm⁻¹ or better).

  • Sample Preparation and Introduction:

    • Use a gas cell with a long optical path length (e.g., a multi-pass cell) to enhance the absorption signal.

    • If necessary, heat the gas cell and transfer lines to prevent sample condensation.

    • Introduce the gaseous HDS sample into the cell at a known and constant pressure.

  • Data Collection:

    • Collect a background spectrum of the empty, purged gas cell.

    • Introduce the HDS sample and collect the sample spectrum.

    • Co-add a sufficient number of scans to achieve the desired signal-to-noise ratio.

  • Spectral Processing:

    • The instrument software will perform a Fourier transform on the interferogram to generate the spectrum.

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

    • Perform baseline correction and other necessary data processing steps.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis HDS_synthesis HDS Gas Synthesis/ Procurement sample_cell Sample Cell Preparation HDS_synthesis->sample_cell spectrometer_setup Spectrometer Setup (FTIR, CRDS, or Sub-Doppler) sample_cell->spectrometer_setup data_acquisition Data Acquisition spectrometer_setup->data_acquisition spectral_processing Spectral Processing (e.g., Fourier Transform) data_acquisition->spectral_processing line_assignment Line Assignment & Theoretical Modeling spectral_processing->line_assignment resolution_enhancement Resolution Enhancement (e.g., Deconvolution) line_assignment->resolution_enhancement

Caption: Experimental workflow for enhancing HDS spectral resolution.

doppler_broadening cluster_doppler Doppler Broadening Effect cluster_sub_doppler Sub-Doppler Technique (Saturation Spectroscopy) thermal_motion Thermal Motion of HDS Molecules doppler_shift Doppler Shift (Red & Blue Shifts) thermal_motion->doppler_shift broadened_line Observed Broadened Spectral Line doppler_shift->broadened_line lamb_dip Narrow Lamb Dip (Resolved Feature) broadened_line->lamb_dip Mitigation pump_beam Strong Pump Beam Saturates Absorption pump_beam->lamb_dip probe_beam Weak Probe Beam Detects Absorption probe_beam->lamb_dip

Caption: Mitigation of Doppler broadening using sub-Doppler techniques.

References

Validation & Comparative

Validating Kinetic Isotope Effect Results of Dihydrogen Sulfide-d1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic isotope effect (KIE) of Dihydrogen sulfide-d1 (HDS), offering supporting experimental data and detailed methodologies to aid in the validation of research findings. The data presented is intended to serve as a benchmark for studies involving isotopic substitution of hydrogen in hydrogen sulfide and similar thiol compounds.

Data Summary: Kinetic Isotope Effects of Thiols

The kinetic isotope effect (kH/kD) for the hydrogen/deuterium exchange in thiols provides insight into the reaction mechanism and the nature of the transition state. Below is a summary of experimentally determined KIE values for hydrogen sulfide and other relevant thiols.

CompoundReactionkH/kDTemperature (K)Method
Dihydrogen sulfide (H₂S) Isotope exchange with Methanol~1.4 (for tritium exchange)N/ARadioactivity measurement
Butanethiol (BuSH)Isotope exchange with Ethanol-d11.4293NMR Spectroscopy
General Primary KIEsC-H/C-D bond cleavage~6-7298Various

Note: The KIE for the tritium exchange in H₂S is expected to be slightly larger than for deuterium exchange. The relatively low KIE value for butanethiol suggests that the rate-determining step for the hydrogen exchange in solution is likely diffusion-controlled rather than the bond-breaking event itself.

Experimental Protocol: Determination of KIE for H/D Exchange in H₂S via NMR Spectroscopy

This protocol outlines a general procedure for determining the kinetic isotope effect of the hydrogen/deuterium exchange between hydrogen sulfide and a deuterium source, such as deuterium oxide (D₂O), using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Materials and Reagents:

  • Hydrogen sulfide (H₂S) gas or a suitable H₂S donor

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Aprotic NMR solvent (e.g., acetonitrile-d₃, acetone-d₆)

  • NMR tubes

  • Gas-tight syringe

  • Cryogen (e.g., liquid nitrogen) for handling H₂S

2. Sample Preparation:

  • Prepare a stock solution of the deuterium source (e.g., D₂O) in the chosen aprotic NMR solvent within an NMR tube. The concentration of D₂O should be in excess to drive the exchange reaction.

  • Carefully introduce a known amount of H₂S gas into the NMR tube containing the D₂O solution. This can be achieved by bubbling a slow stream of H₂S gas through the solution for a specific duration or by injecting a known volume of liquefied H₂S using a pre-cooled gas-tight syringe. All manipulations involving H₂S should be performed in a well-ventilated fume hood.

  • Alternatively, an H₂S donor compound can be dissolved in the deuterated solvent, and the reaction initiated by the addition of a trigger (e.g., a change in pH or temperature).

  • The final sample should be homogeneous and the NMR tube sealed to prevent the escape of H₂S.

3. NMR Data Acquisition:

  • Acquire a series of ¹H NMR spectra at a constant temperature over time. The temperature should be carefully controlled to ensure accurate kinetic measurements.

  • The spectral parameters should be optimized to allow for accurate integration of the relevant signals. Key signals to monitor are the proton signal of H₂S and the proton signal of any residual HDO formed during the exchange.

  • The time interval between spectra should be chosen to adequately capture the decay of the H₂S signal.

4. Data Analysis:

  • Integrate the area of the H₂S proton signal in each spectrum.

  • Plot the natural logarithm of the integrated H₂S signal intensity versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs) for the disappearance of H₂S.

  • The second-order rate constant (kH) for the hydrogen exchange can be determined by dividing k_obs by the concentration of the deuterium source (e.g., [D₂O]).

  • To determine the rate constant for the deuterated species (kD), the experiment would ideally be performed in reverse, starting with HDS and H₂O. However, a more common approach is to use a competition experiment where both H₂S and a known concentration of a non-exchangeable internal standard are present. The relative rates of disappearance can then be used to calculate the KIE.

  • The kinetic isotope effect is calculated as the ratio of the rate constants: kH/kD .

Visualizing the H/D Exchange Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the kinetic isotope effect of the H/D exchange in hydrogen sulfide.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep1 Prepare D₂O in aprotic NMR solvent prep2 Introduce H₂S gas prep1->prep2 prep3 Seal NMR tube prep2->prep3 nmr1 Acquire time-resolved ¹H NMR spectra prep3->nmr1 Transfer to NMR nmr2 Monitor decay of H₂S signal nmr1->nmr2 analysis1 Integrate H₂S signal nmr2->analysis1 Export data analysis2 Plot ln(Intensity) vs. time analysis1->analysis2 analysis3 Determine rate constant (kH) analysis2->analysis3 analysis4 Calculate KIE (kH/kD) analysis3->analysis4

Caption: Experimental workflow for KIE determination.

Signaling Pathway of H₂S in Biological Systems

While the focus of this guide is the kinetic isotope effect, it is important to contextualize the significance of H₂S in biological research. H₂S is now recognized as a critical signaling molecule, or "gasotransmitter," involved in numerous physiological processes. Its effects are often mediated through the post-translational modification of cysteine residues in target proteins, a process known as persulfidation.

The diagram below illustrates a simplified signaling pathway involving H₂S.

G H2S H₂S Protein Target Protein (with Cysteine residue) H2S->Protein Persulfidation PersulfidatedProtein Persulfidated Protein (Protein-SSH) Response Cellular Response PersulfidatedProtein->Response Altered Function

Caption: Simplified H₂S signaling pathway.

Understanding the kinetic isotope effect of HDS is crucial for researchers employing isotopic labeling to trace the metabolic fate and signaling functions of H₂S. The data and protocols presented in this guide are intended to facilitate the accurate validation of such experimental results.

Cross-Validation of Dihydrogen Sulfide-d1 Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of singly deuterated dihydrogen sulfide (HDSe) is critical in various research applications, including isotopic labeling studies in drug metabolism and mechanistic investigations of hydrogen sulfide (H₂S) signaling pathways. The selection of an appropriate analytical method is paramount for generating reliable data. This guide provides a comparative overview of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and the Methylene Blue colorimetric assay—adapted for the quantification of HDSe. While specific validated methods for HDSe are not widely published, this document outlines the experimental protocols for H₂S quantification and discusses the necessary considerations for their adaptation and cross-validation for HDSe analysis.

Quantitative Data Comparison

The following table summarizes the anticipated performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and the Methylene Blue Assay for the quantification of Dihydrogen sulfide-d1 (HDSe). These values are projected based on typical performance for H₂S analysis and would require experimental verification for HDSe.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Methylene Blue Assay
Principle Separation by gas chromatography and detection by mass spectrometry based on mass-to-charge ratio.Reaction with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form methylene blue, measured spectrophotometrically.
Specificity High (discriminates HDSe from H₂S and H₂Se based on m/z).Moderate (may have cross-reactivity with other sulfides).
Limit of Detection (LOD) Low (pmol to fmol range).Moderate (nmol range).
Limit of Quantification (LOQ) Low (fmol to nmol range).Moderate (nmol to µmol range).
Linearity Excellent over a wide dynamic range.Good over a narrower concentration range.
Throughput Moderate.High.
Matrix Effect Can be minimized with appropriate sample preparation and internal standards.Susceptible to interference from other components in the sample matrix.[1]
Instrumentation Requires specialized GC-MS equipment.Requires a standard spectrophotometer.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for HDSe Quantification

This protocol is adapted from established methods for H₂S analysis using GC-MS.[2]

a. Sample Preparation:

  • Standard Preparation: Prepare a series of calibration standards of known concentrations of HDSe gas. Due to its reactivity and volatility, handling should be performed in a well-ventilated fume hood.

  • Sample Collection: Collect biological samples (e.g., tissue homogenates, plasma) in airtight vials. For the release of dissolved sulfides, acidify the sample with a non-oxidizing acid (e.g., perchloric acid) to convert HDSe to its gaseous form.

  • Headspace Sampling: Use a gas-tight syringe to collect a known volume of the headspace gas from the sample vial.

b. GC-MS Analysis:

  • Injection: Inject the headspace gas sample into the GC inlet.

  • Chromatographic Separation: Use a suitable capillary column (e.g., porous layer open tubular (PLOT) column) to separate HDSe from other volatile compounds. An example temperature program would be: initial temperature of 40°C for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for the specific mass-to-charge ratio (m/z) of the molecular ion of HDSe (m/z 35). For confirmation, monitor for characteristic fragment ions.

  • Quantification: Generate a calibration curve by plotting the peak area of the HDSe molecular ion against the known concentrations of the standards. Determine the concentration of HDSe in the unknown samples by interpolating their peak areas from the calibration curve.

c. Considerations for HDSe:

  • Isotopic Purity: The isotopic purity of the HDSe standard is crucial for accurate quantification.

  • Mass Resolution: Ensure the mass spectrometer has sufficient resolution to distinguish HDSe (m/z 35) from potential interfering ions.

  • Internal Standard: The use of a suitable internal standard, such as D₂S (m/z 36), is highly recommended to correct for variations in injection volume and instrument response.

Methylene Blue Assay for HDSe Quantification

This colorimetric method is a widely used technique for the determination of total sulfides.[1]

a. Reagent Preparation:

  • N,N-dimethyl-p-phenylenediamine solution: Dissolve N,N-dimethyl-p-phenylenediamine in a solution of hydrochloric acid.

  • Ferric Chloride Solution: Prepare a solution of ferric chloride (FeCl₃) in hydrochloric acid.

  • Sulfide Absorbing Solution: Use a solution of zinc acetate or sodium hydroxide to trap the gaseous HDSe.

b. Experimental Procedure:

  • Standard Preparation: Prepare a series of calibration standards using a stock solution of a known sulfide concentration (e.g., NaHSe).

  • Sulfide Trapping: Acidify the sample to release HDSe gas and purge it with an inert gas (e.g., nitrogen) into the sulfide absorbing solution.

  • Color Development: To the absorbing solution containing the trapped sulfide, add the N,N-dimethyl-p-phenylenediamine solution followed by the ferric chloride solution. This reaction forms the stable blue-colored methylene blue complex.

  • Spectrophotometric Measurement: After a defined incubation period, measure the absorbance of the solution at a wavelength of approximately 670 nm using a spectrophotometer.

  • Quantification: Construct a calibration curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of HDSe in the samples from this curve.

c. Considerations for HDSe:

  • Reaction Kinetics: The reaction kinetics for the formation of methylene blue may exhibit a slight isotope effect with HDSe compared to H₂S. It is important to ensure the color development reaction goes to completion for all samples and standards.

  • Specificity: This method measures total sulfides and will not differentiate between H₂S, HDSe, and H₂Se if present in the same sample. Prior separation or knowledge of the sample composition is necessary if speciation is required.

Visualizations

Logical Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of the GC-MS and Methylene Blue methods for HDSe quantification.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_comparison Cross-Validation HDSe_Standard Prepare HDSe Standards GC_MS GC-MS Analysis HDSe_Standard->GC_MS MB_Assay Methylene Blue Assay HDSe_Standard->MB_Assay Sample_Spike Spike Matrix with HDSe Sample_Spike->GC_MS Sample_Spike->MB_Assay Linearity Linearity GC_MS->Linearity LOD_LOQ LOD & LOQ GC_MS->LOD_LOQ Accuracy Accuracy GC_MS->Accuracy Precision Precision GC_MS->Precision MB_Assay->Linearity MB_Assay->LOD_LOQ MB_Assay->Accuracy MB_Assay->Precision Compare_Results Compare Results Accuracy->Compare_Results Precision->Compare_Results

Caption: Workflow for cross-validating HDSe quantification methods.

This guide provides a foundational framework for researchers to approach the quantification of this compound. The successful implementation of these methods will depend on careful optimization and validation within the specific experimental context.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of Dihydrogen Sulfide-d1 and H2S

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between isotopologues is paramount. This guide provides a comprehensive comparison of the reactivity of Dihydrogen sulfide-d1 (D₂S) and Dihydrogen sulfide (H₂S), offering quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The substitution of protium with deuterium in dihydrogen sulfide introduces a fascinating dynamic in its chemical behavior. This difference in mass between the isotopes leads to variations in bond strength and vibrational frequencies, ultimately influencing their reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.

Bond Dissociation Energy: A Tale of Two Isotopes

One of the most direct measures of a chemical bond's strength is its bond dissociation energy (BDE), the energy required to break a bond homolytically. Experimental studies utilizing photodissociation translational spectroscopy have provided precise values for the S-H and S-D bonds in H₂S and D₂S, respectively.

As illustrated in the table below, the S-D bond in this compound is stronger than the S-H bond in Dihydrogen sulfide. This is a direct consequence of the heavier mass of deuterium, which leads to a lower zero-point vibrational energy for the S-D bond compared to the S-H bond. A greater energy input is therefore required to cleave the S-D bond.

Parameter Dihydrogen sulfide (H₂S) This compound (D₂S) Reference
Bond Dissociation Energy (D₀) 3.90 ± 0.03 eV4.00 ± 0.02 eV[1]
Bond Dissociation Energy (D₀) 31480 ± 40 cm⁻¹32030 ± 50 cm⁻¹[2]

The Kinetic Isotope Effect: A Slower Pace for the Heavier Isotope

The difference in bond dissociation energies directly translates to differences in reaction rates, a phenomenon quantified by the kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). For reactions involving the cleavage of the S-H/S-D bond, the KIE (kH/kD) is typically greater than 1, indicating that H₂S reacts faster than D₂S.

The determination of the KIE is a powerful tool for understanding reaction mechanisms. A primary KIE, where the bond to the isotope is broken in the rate-determining step, is typically in the range of 2-7 for hydrogen/deuterium substitution.

Experimental Protocols: Measuring Reactivity Differences

The quantitative data presented in this guide is derived from sophisticated experimental techniques. Below are detailed methodologies for two key experiments used to compare the reactivity of H₂S and D₂S.

Photodissociation Translational Spectroscopy

This technique is employed to measure the bond dissociation energies of molecules.

Methodology:

  • Molecular Beam Generation: A supersonic molecular beam of the target molecule (H₂S or D₂S) is generated to ensure collision-free conditions.

  • Photodissociation: The molecular beam is intersected by a pulsed laser beam of a specific wavelength, causing the molecules to photodissociate.

  • Fragment Detection: The resulting atomic fragments (H or D) are detected using a time-of-flight mass spectrometer.

  • Translational Energy Measurement: The kinetic energy distribution of the photofragments is measured.

  • Bond Dissociation Energy Calculation: By conserving energy, the bond dissociation energy can be calculated from the photon energy and the measured translational energy of the fragments.

Photodissociation_Translational_Spectroscopy cluster_0 Experimental Setup Molecular Beam Source Molecular Beam Source Interaction Region Interaction Region Molecular Beam Source->Interaction Region H₂S/D₂S Beam Pulsed Laser Pulsed Laser Pulsed Laser->Interaction Region Photon Beam Time-of-Flight Mass Spectrometer Time-of-Flight Mass Spectrometer Detector Detector Interaction Region->Detector Photofragments Data Acquisition Data Acquisition Detector->Data Acquisition Signal Analysis Analysis Data Acquisition->Analysis Time-of-Flight Data Bond Dissociation Energy Bond Dissociation Energy Analysis->Bond Dissociation Energy Calculation KIE_Determination cluster_0 Experimental Setup Microwave Discharge Microwave Discharge Flow Reactor Flow Reactor Microwave Discharge->Flow Reactor Radical Flow Reactant Inlet Reactant Inlet Reactant Inlet->Flow Reactor H₂S/D₂S Flow Mass Spectrometer Mass Spectrometer Flow Reactor->Mass Spectrometer Reaction Mixture Data Analysis Data Analysis Mass Spectrometer->Data Analysis Concentration Data Rate Constants Rate Constants Data Analysis->Rate Constants Calculation Kinetic Isotope Effect Kinetic Isotope Effect Rate Constants->Kinetic Isotope Effect Ratio (kH/kD) Persulfidation_Pathway H2S_D2S H₂S / D₂S Persulfidated_Protein Persulfidated Protein H2S_D2S->Persulfidated_Protein Persulfidation (kH > kD expected) Oxidized_Thiol Oxidized Protein Thiol (e.g., Disulfide) Oxidized_Thiol->Persulfidated_Protein Signaling_Response Downstream Signaling Persulfidated_Protein->Signaling_Response

References

Isotopic Effect of Deuterium on the Biological Activity of Hydrogen Sulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) has emerged as a critical endogenous signaling molecule, a gasotransmitter akin to nitric oxide (NO) and carbon monoxide (CO), with pleiotropic effects on cellular function and physiology.[1][2][3] It plays a significant role in a multitude of physiological and pathological processes, including inflammation, oxidative stress, and cardiovascular homeostasis.[1][2][3] The therapeutic potential of modulating H₂S levels has led to the development of various H₂S donor molecules.[2][4][5][6] A key area of inquiry in pharmacology and drug development is the kinetic isotope effect (KIE), where the substitution of an atom with its heavier isotope can alter the rate of chemical reactions. The substitution of hydrogen with deuterium (D) to form deuterated hydrogen sulfide (D₂S) is of particular interest due to the significant mass difference, which can lead to a pronounced KIE. This guide provides a comparative overview of the potential isotopic effects of deuterium on the biological activity of H₂S, drawing upon established principles of H₂S biology and the kinetic isotope effect.

Theoretical Framework: The Deuterium Kinetic Isotope Effect

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The C-H bond is weaker and vibrates at a higher frequency than the stronger C-D bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed slower when hydrogen is replaced by deuterium. This is known as a primary KIE and is quantified as the ratio of the rate constants (kH/kD). For C-H bond cleavage, this ratio can be significant.

In the context of H₂S, a KIE could manifest in several ways:

  • Enzymatic Production: The biosynthesis of H₂S from L-cysteine is catalyzed by enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS).[2][7] If a step involving hydrogen transfer is rate-limiting, the production of D₂S from deuterated precursors could be slower than H₂S production.

  • Chemical Reactions: The biological effects of H₂S are mediated through its chemical reactions with various cellular targets, including metalloproteins, disulfide bonds, and reactive oxygen species (ROS). If these reactions involve hydrogen/deuterium transfer in a rate-limiting step, the biological activity of D₂S would differ from that of H₂S.

  • Metabolism and Clearance: The metabolic pathways that clear H₂S from the body may also be subject to a KIE, potentially leading to a longer biological half-life for D₂S.[1]

Comparative Biological Activities: H₂S vs. D₂S (Hypothetical)

Based on the known biological functions of H₂S, we can hypothesize how the deuterium isotope effect might influence its activity.

Anti-inflammatory Effects

H₂S is known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory transcription factors like NF-κB and the modulation of leukocyte adhesion and infiltration.[8][9]

  • Hypothetical Isotopic Effect: If the anti-inflammatory actions of H₂S involve rate-limiting hydrogen transfer steps, D₂S might exhibit a slower onset or reduced potency in inhibiting inflammatory responses. Conversely, if D₂S has a longer biological half-life, it could lead to a more sustained anti-inflammatory effect.

Antioxidant Properties

H₂S functions as an antioxidant by scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense mechanisms, such as the Nrf2 pathway.[10][11][12]

  • Hypothetical Isotopic Effect: The direct scavenging of ROS by H₂S involves chemical reactions where a KIE could be significant. The reaction of D₂S with ROS might be slower than that of H₂S, potentially diminishing its direct antioxidant capacity. However, if the primary antioxidant mechanism is the upregulation of antioxidant genes, and this process is not subject to a significant KIE, the overall antioxidant effect might be similar, or even enhanced due to a longer half-life of D₂S.

Cardioprotective Roles

In the cardiovascular system, H₂S is a vasodilator and protects against ischemia-reperfusion injury and heart failure.[1][13][14] These effects are mediated through the activation of KATP channels, preservation of mitochondrial function, and pro-angiogenic actions.[1][3][13]

  • Hypothetical Isotopic Effect: The interaction of H₂S with ion channels and enzymes in the cardiovascular system could be sensitive to isotopic substitution. If the binding or activation of these targets involves hydrogen bonding or proton transfer, D₂S might exhibit altered affinity or efficacy. A slower rate of metabolism for D₂S could also lead to prolonged vasodilation and cardioprotection.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of H₂S and D₂S based on potential outcomes of the deuterium isotope effect. Note: This data is purely illustrative and not based on experimental results.

ParameterH₂SD₂S (Hypothetical)Potential Implication of Isotopic Effect
Anti-inflammatory Activity
IC₅₀ for NF-κB Inhibition10 µM15 µMReduced potency of D₂S
Reduction in Edema50%40% at the same time pointSlower onset of action for D₂S
Antioxidant Capacity
ROS Scavenging Rate1 x 10⁵ M⁻¹s⁻¹0.5 x 10⁵ M⁻¹s⁻¹Slower direct antioxidant effect of D₂S
Nrf2 Activation2-fold increase2-fold increaseNo significant KIE on this pathway
Cardioprotective Effects
Vasodilation (EC₅₀)5 µM7 µMReduced potency of D₂S
Infarct Size Reduction40%45%Enhanced protection due to longer half-life

Experimental Protocols (Hypothetical)

To empirically determine the isotopic effect of deuterium on H₂S biological activity, the following experimental approaches could be employed.

Synthesis and Characterization of a Deuterated H₂S Donor
  • Objective: To synthesize and validate a deuterated H₂S donor, such as deuterated sodium hydrosulfide (NaSD).

  • Protocol:

    • Synthesize NaSD from a deuterated source, for example, by reacting sodium metal with deuterium sulfide gas (D₂S).

    • Characterize the synthesized NaSD using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm deuteration and purity.

    • Measure the release of D₂S from the donor in physiological buffer using methods such as gas chromatography with sulfur chemiluminescence detection or mass spectrometry to distinguish between H₂S and D₂S.[15][16][17] Compare the release kinetics with a non-deuterated NaHS donor.

In Vitro Anti-inflammatory Assay
  • Objective: To compare the anti-inflammatory effects of H₂S and D₂S in a cell culture model.

  • Protocol:

    • Culture murine macrophages (e.g., J774 cells).[8]

    • Pre-treat the cells with varying concentrations of NaHS or the synthesized NaSD for a defined period.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS).

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

    • Determine the IC₅₀ values for the inhibition of cytokine production for both H₂S and D₂S.

In Vitro Antioxidant Assay
  • Objective: To assess and compare the antioxidant capacities of H₂S and D₂S.

  • Protocol:

    • Use a cell-free assay to measure direct ROS scavenging, for example, by monitoring the quenching of a fluorescent ROS probe in the presence of H₂S or D₂S.

    • In a cell-based assay (e.g., using human umbilical vein endothelial cells - HUVECs), induce oxidative stress with hydrogen peroxide (H₂O₂).

    • Treat the cells with H₂S or D₂S donors.

    • Measure intracellular ROS levels using a fluorescent indicator like DCFH-DA.

    • Assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2 via immunofluorescence or Western blotting.

Ex Vivo Cardioprotection Assay
  • Objective: To compare the vasorelaxant and cardioprotective effects of H₂S and D₂S in an isolated organ model.

  • Protocol:

    • Isolate thoracic aortic rings from rats.

    • Pre-contract the aortic rings with phenylephrine.

    • Generate cumulative concentration-response curves for the vasorelaxant effects of NaHS and NaSD.

    • In an isolated heart model (Langendorff preparation), subject the hearts to a period of ischemia followed by reperfusion.

    • Administer either H₂S or D₂S donor at the onset of reperfusion.

    • Measure functional parameters such as left ventricular developed pressure (LVDP) and infarct size to assess cardioprotection.

Visualizations

H2S_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway cluster_cardioprotection Cardioprotective Pathway H2S_inflam H₂S/D₂S NFkB NF-κB Inhibition H2S_inflam->NFkB Leukocyte ↓ Leukocyte Adhesion & Infiltration H2S_inflam->Leukocyte Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines H2S_antiox H₂S/D₂S ROS ROS Scavenging H2S_antiox->ROS Nrf2 Nrf2 Activation H2S_antiox->Nrf2 Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, GST) Nrf2->Antioxidant_Enzymes H2S_cardio H₂S/D₂S KATP KATP Channel Activation H2S_cardio->KATP Mitochondria Mitochondrial Protection H2S_cardio->Mitochondria Vasodilation Vasodilation KATP->Vasodilation Ischemia ↓ Ischemia-Reperfusion Injury Mitochondria->Ischemia

Caption: Key signaling pathways of H₂S.

Experimental_Workflow cluster_synthesis Donor Synthesis & Characterization cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays start Synthesize NaSD char Characterize (NMR, MS) start->char release Measure D₂S Release Kinetics char->release treatment Treat with H₂S or D₂S Donors release->treatment ex_treatment Administer H₂S or D₂S release->ex_treatment cell_culture Cell Culture (e.g., Macrophages, Endothelial Cells) cell_culture->treatment stimulus Apply Stimulus (e.g., LPS, H₂O₂) treatment->stimulus analysis Analyze Endpoint (e.g., Cytokines, ROS) stimulus->analysis organ_iso Isolate Organ (e.g., Aorta, Heart) organ_iso->ex_treatment measurement Measure Functional Response (e.g., Vasodilation, Cardiac Function) ex_treatment->measurement

Caption: Hypothetical experimental workflow.

Conclusion

The investigation into the isotopic effect of deuterium on the biological activity of H₂S represents a promising frontier in gasotransmitter research and drug development. While direct experimental evidence is currently lacking, the foundational principles of the kinetic isotope effect suggest that deuteration could significantly modulate the pharmacokinetics and pharmacodynamics of H₂S. A slower rate of reaction for D₂S could translate to reduced potency in some contexts, while a decreased rate of metabolic clearance could lead to a prolonged duration of action and enhanced therapeutic efficacy in others. The systematic experimental evaluation of deuterated H₂S donors is a critical next step to elucidate these potential differences and to harness the therapeutic potential of isotopic substitution in the development of novel H₂S-based therapeutics. The hypothetical experimental designs and signaling pathway diagrams provided in this guide offer a roadmap for researchers to embark on this exciting area of investigation.

References

A Comparative Guide to Dihydrogen Sulfide-d1 (D₂S) and ³⁴S-Labeled H₂S (H₂³⁴S) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking of hydrogen sulfide (H₂S) is critical to unraveling its complex roles in cellular signaling and pathology. The choice of isotopic tracer is a pivotal decision in experimental design. This guide provides an objective comparison of two key stable isotopologues: Dihydrogen sulfide-d1 (D₂S), where a hydrogen atom is replaced by its heavier isotope deuterium, and ³⁴S-labeled H₂S (H₂³⁴S), which incorporates a heavier sulfur isotope.

This comparison summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the selection of the most appropriate tracer for specific research needs. While direct comparative studies are limited, this guide synthesizes existing data and theoretical principles to provide a comprehensive overview.

Data Presentation: A Quantitative Comparison

The following table summarizes the key physicochemical properties and considerations for the use of D₂S and H₂³⁴S as tracers in biological systems.

PropertyThis compound (D₂S)³⁴S-labeled H₂S (H₂³⁴S)Key Considerations for Researchers
Molecular Weight ~35.09 g/mol [1]~36.08 g/mol The mass difference from unlabeled H₂S (~34.08 g/mol ) is crucial for mass spectrometry-based detection and quantification.
Isotopic Abundance Natural abundance of Deuterium is ~0.0156%[2]Natural abundance of ³⁴S is ~4.22%The low natural abundance of deuterium provides a low background for tracer studies. The higher natural abundance of ³⁴S may require higher enrichment levels for clear signal detection.
Kinetic Isotope Effect (KIE) Significant primary KIE (kH/kD typically 6-10)[3]Smaller KIE (k³²S/k³⁴S typically 1.02-1.10)[4]The large KIE of D₂S can alter reaction rates, which can be a tool to study reaction mechanisms but may also perturb the biological system. The smaller KIE of H₂³⁴S makes it a better tracer for quantitative flux analysis as it is less likely to alter metabolic pathways.[4]
Synthesis Typically generated from D₂O or deuterated precursors.Synthesized from elemental ³⁴S, often via reduction to ³⁴S-sulfide followed by acidification.The synthesis of D₂S can be more straightforward due to the commercial availability of deuterated starting materials. The synthesis of H₂³⁴S from elemental ³⁴S can be a multi-step process.[5]
Stability & Storage As a gas, it has similar stability to H₂S but can be susceptible to loss in storage containers like Tedlar bags.[6]Expected to have similar stability to unlabeled H₂S in aqueous solutions.Both isotopologues are reactive gases and require careful handling and storage to prevent degradation and loss.
Primary Application Probing reaction mechanisms through KIE studies; Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) for studying protein conformation and dynamics.Metabolic flux analysis; Quantitative proteomics (e.g., SULAQ - Sulfur-34S Stable Isotope Labeling of Amino Acids for Quantification).D₂S is well-suited for mechanistic studies, while H₂³⁴S is the preferred choice for accurately tracing sulfur metabolism without significantly perturbing the system.
Analytical Detection Mass Spectrometry (detection of a +1 Da shift per deuterium).Mass Spectrometry (detection of a +2 Da shift).Both are readily detectable by mass spectrometry, with the larger mass shift of H₂³⁴S potentially offering easier resolution from the unlabeled species.

Experimental Protocols

General Protocol for H₂S Generation and Delivery

The generation of H₂S gas for experimental use requires careful handling in a well-ventilated fume hood due to its toxicity. A common laboratory method for generating H₂S is the reaction of a sulfide salt with a non-oxidizing acid.

Materials:

  • Sodium sulfide (Na₂S) or ³⁴S-labeled Sodium Sulfide (Na₂³⁴S)

  • Deuterated water (D₂O) or deionized water (for H₂³⁴S)

  • A strong, non-oxidizing acid (e.g., hydrochloric acid, HCl)

  • Gas-tight syringe or a gas generation apparatus

  • Buffer solution for cell culture or in-vitro assays

Procedure for H₂³⁴S Generation:

  • Prepare a stock solution of Na₂³⁴S in deoxygenated deionized water.

  • In a sealed reaction vessel, add a stoichiometric excess of HCl to the Na₂³⁴S solution.

  • The generated H₂³⁴S gas can be collected in a gas-tight syringe or bubbled directly into the experimental buffer at a controlled rate.

Procedure for D₂S Generation:

  • React a suitable sulfide source (e.g., CaS) with D₂O to produce Ca(OD)₂ and D₂S.

  • Alternatively, acidify a sulfide salt with a deuterated acid (e.g., DCl in D₂O).

  • Collect and deliver the D₂S gas as described for H₂³⁴S.

Experimental Workflow for Comparative Tracer Studies using Mass Spectrometry

The following workflow outlines a general approach for comparing the metabolic fate of D₂S and H₂³⁴S in a cell culture model.

experimental_workflow cluster_preparation Cell Culture Preparation cluster_labeling Isotopic Labeling cluster_sampling Sample Collection cluster_analysis Mass Spectrometry Analysis cell_culture 1. Culture cells to desired confluency label_d2s 2a. Treat cells with D₂S donor cell_culture->label_d2s label_h234s 2b. Treat cells with H₂³⁴S donor cell_culture->label_h234s control 2c. Treat cells with unlabeled H₂S donor (Control) cell_culture->control harvest 3. Harvest cells at various time points label_d2s->harvest label_h234s->harvest control->harvest extract 4. Extract metabolites and proteins harvest->extract lcms 5. Analyze extracts by LC-MS/MS extract->lcms data_analysis 6. Identify and quantify labeled species lcms->data_analysis comparison 7. Compare incorporation of D and ³⁴S data_analysis->comparison

Figure 1: Experimental workflow for comparing D₂S and H₂³⁴S as metabolic tracers.

Mandatory Visualization

H₂S Signaling Pathways

Hydrogen sulfide is a pleiotropic signaling molecule that impacts numerous cellular processes. Understanding these pathways is essential for designing and interpreting tracer studies.

H2S_Signaling cluster_targets Cellular Targets & Processes cluster_outcomes Physiological Outcomes H2S Hydrogen Sulfide (H₂S) sulfhydration S-Sulfhydration of Proteins H2S->sulfhydration Post-translational modification ion_channels Ion Channels (e.g., K-ATP channels) H2S->ion_channels Direct modulation redox Redox Homeostasis (ROS/RNS modulation) H2S->redox Antioxidant effects mitochondria Mitochondrial Function H2S->mitochondria Modulation of bioenergetics gene_expression Gene Expression H2S->gene_expression Transcriptional regulation vasodilation Vasodilation sulfhydration->vasodilation neuromodulation Neuromodulation sulfhydration->neuromodulation ion_channels->vasodilation anti_inflammation Anti-inflammation redox->anti_inflammation cytoprotection Cytoprotection redox->cytoprotection mitochondria->cytoprotection angiogenesis Angiogenesis gene_expression->angiogenesis

Figure 2: Key signaling pathways modulated by hydrogen sulfide.

References

Unraveling Enzyme Mechanisms: A Comparative Guide to Dihydrogen Sulfide-d1 (D2S) vs. Hydrogen Sulfide (H2S)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of enzyme kinetics and mechanism elucidation, isotopic substitution serves as a powerful tool to probe the rate-determining steps of biochemical reactions. The replacement of a lighter isotope with a heavier one can lead to a measurable change in the reaction rate, an effect known as the kinetic isotope effect (KIE). This guide provides a comprehensive comparison of Dihydrogen sulfide-d1 (D₂S), a deuterated analog of Hydrogen sulfide (H₂S), in the context of verifying enzyme mechanisms. While direct comparative experimental data on D₂S versus H₂S in enzymatic assays is limited in publicly available literature, this guide extrapolates from the well-established principles of deuterium KIEs to provide a theoretical framework and practical protocols for researchers.

Theoretical Background: The Deuterium Kinetic Isotope Effect

The substitution of protium (¹H) with deuterium (²H or D) doubles the mass of the hydrogen atom. This substantial mass difference leads to a lower zero-point energy for a bond involving deuterium (e.g., S-D) compared to a bond with protium (S-H).[1][2] Consequently, more energy is required to break an S-D bond than an S-H bond, which can result in a slower reaction rate if this bond cleavage is part of the rate-determining step of the reaction.[1][2]

The magnitude of the primary deuterium KIE (kH/kD) is typically between 1 and 8, indicating that the reaction is significantly slower with the deuterated substrate.[1] A KIE value of 1 suggests that the bond to the isotope is not broken in the rate-determining step.[3] Therefore, comparing the reaction kinetics of an enzyme with H₂S and D₂S can provide critical insights into whether the cleavage of the S-H bond is a key kinetic bottleneck in the enzymatic mechanism.

Key Enzymes in Hydrogen Sulfide Metabolism

Hydrogen sulfide is a crucial signaling molecule in various physiological processes, and its metabolism is tightly regulated by a group of key enzymes. Understanding the mechanisms of these enzymes is vital for developing therapeutic strategies for diseases associated with H₂S dysregulation. The primary enzymes involved in H₂S metabolism are:

  • Cystathionine β-synthase (CBS): This enzyme primarily catalyzes the condensation of serine and homocysteine to form cystathionine.[4] However, it can also produce H₂S from cysteine.[4][5]

  • Cystathionine γ-lyase (CSE): CSE is a major producer of H₂S in the cardiovascular system and catalyzes the breakdown of cystathionine into cysteine, α-ketobutyrate, and ammonia. It can also generate H₂S from cysteine and homocysteine.

  • 3-Mercaptopyruvate Sulfurtransferase (3-MST): In conjunction with cysteine aminotransferase, 3-MST produces H₂S from cysteine.[5]

These enzymes not only synthesize H₂S but can also catalyze its consumption or interconversion, making the study of their reverse reactions and exchange processes an important area of research where D₂S could be a valuable probe.

Hypothetical Data Presentation: D₂S vs. H₂S in Enzyme Kinetics

The following tables present hypothetical quantitative data to illustrate the expected outcomes when comparing the kinetic parameters of an H₂S-metabolizing enzyme with H₂S and D₂S as substrates. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Kinetic Parameters for an H₂S-Utilizing Enzyme

SubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
H₂S0.510.05.01.0 x 10⁴
D₂S0.55.02.50.5 x 10⁴

Table 2: Hypothetical Kinetic Isotope Effects

ParameterValueInterpretation
k_H_/k_D_ (V_max_)2.0S-H bond cleavage is at least partially rate-limiting for the maximal velocity.
k_H_/k_D_ (k_cat_/K_m_)2.0S-H bond cleavage is involved in the first irreversible step or up to and including the first irreversible step.

Experimental Protocols

Synthesis of this compound (D₂S)

For enzymatic studies, high-purity D₂S is required. A common laboratory-scale synthesis involves the reaction of a metal sulfide with a deuterated acid.

Materials:

  • Ferrous sulfide (FeS)

  • Deuterium chloride (DCl) in D₂O (35 wt. %)

  • Nitrogen or Argon gas

  • Gas washing bottle with D₂O

  • Cold trap (e.g., liquid nitrogen)

Procedure:

  • Set up a gas generation apparatus under an inert atmosphere (N₂ or Ar).

  • Place FeS in a reaction flask.

  • Slowly add DCl in D₂O to the FeS-containing flask. D₂S gas will be generated. FeS + 2 DCl → FeCl₂ + D₂S

  • Pass the generated D₂S gas through a washing bottle containing D₂O to remove any unreacted DCl.

  • Collect the purified D₂S gas in a cold trap cooled with liquid nitrogen.

  • The concentration of the collected D₂S can be determined by standard analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

Enzyme Kinetic Assays

The following is a general protocol for comparing the kinetics of an H₂S-metabolizing enzyme with H₂S and D₂S. This protocol would need to be adapted based on the specific enzyme and available detection methods.

Materials:

  • Purified enzyme (e.g., CBS, CSE, or 3-MST)

  • H₂S and D₂S gas or saturated aqueous solutions

  • Reaction buffer specific to the enzyme

  • Substrates and cofactors for the enzyme (if applicable for the reverse reaction)

  • Detection reagent (e.g., monobromobimane for fluorescent detection, or lead acetate for colorimetric detection)

  • Spectrophotometer or fluorometer

  • Gas-tight syringes

Procedure:

  • Prepare stock solutions of H₂S and D₂S of known concentrations in the reaction buffer. Handle these solutions in a well-ventilated fume hood due to the toxicity of H₂S.

  • Set up a series of reaction mixtures in sealed vials, each containing the reaction buffer, appropriate cofactors, and varying concentrations of either H₂S or D₂S.

  • Initiate the reaction by adding a specific amount of the purified enzyme to each vial.

  • Incubate the reactions at the optimal temperature for the enzyme for a fixed period.

  • Stop the reactions by adding a quenching solution (e.g., acid or a specific inhibitor).

  • Measure the amount of product formed or substrate consumed using a suitable detection method.

    • Colorimetric Assay: A common method involves the reaction of H₂S with lead acetate to form lead sulfide, which can be quantified spectrophotometrically by the increase in absorbance at 390 nm.[6]

    • Fluorometric Assay: Derivatization of H₂S with monobromobimane followed by fluorescence detection provides a highly sensitive method.

  • Determine the initial reaction rates for each substrate concentration.

  • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (K_m_ and V_max_).

  • Calculate the k_cat_ and k_cat_/K_m_ values.

  • Calculate the KIE for V_max_ and k_cat_/K_m_.

Mass Spectrometry for H₂S and D₂S Differentiation

Mass spectrometry (MS) is a powerful technique to differentiate between H₂S and D₂S and to precisely measure their relative amounts in competitive KIE experiments.

Protocol for Competitive KIE Measurement using GC-MS:

  • Prepare a reaction mixture containing the enzyme, cofactors, and a known mixture of H₂S and D₂S (e.g., a 1:1 ratio).

  • Initiate the reaction and take aliquots at different time points.

  • Quench the reaction in each aliquot.

  • Derivatize the remaining H₂S and D₂S in the samples to a more volatile and stable compound suitable for GC-MS analysis.

  • Analyze the derivatized samples by GC-MS. The mass spectrometer will be able to distinguish between the derivatized H₂S and D₂S based on their mass-to-charge ratio (m/z).

  • Determine the ratio of H₂S to D₂S at each time point.

  • The KIE can be calculated from the change in the isotopic ratio of the substrate over the course of the reaction.

Visualizing the Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in enzyme pathways and experimental workflows.

Enzyme_Mechanism_Verification cluster_substrates Substrates cluster_enzyme Enzyme cluster_analysis Analysis H2S Hydrogen Sulfide (H₂S) Enzyme H₂S-Metabolizing Enzyme (e.g., CBS, CSE, 3-MST) H2S->Enzyme D2S This compound (D₂S) D2S->Enzyme Kinetics Enzyme Kinetics Assay Enzyme->Kinetics MS Mass Spectrometry Enzyme->MS KIE Kinetic Isotope Effect (kH/kD) Kinetics->KIE MS->KIE Mechanism Elucidation Mechanism Elucidation KIE->Mechanism Elucidation H2S_Metabolism Cysteine Cysteine CBS Cystathionine β-synthase (CBS) Cysteine->CBS CSE Cystathionine γ-lyase (CSE) Cysteine->CSE Homocysteine Homocysteine Homocysteine->CBS Homocysteine->CSE Serine Serine Serine->CBS Mercaptopyruvate 3-Mercaptopyruvate MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) Mercaptopyruvate->MST H2S Hydrogen Sulfide (H₂S) CBS->H2S CSE->H2S MST->H2S

References

A Comparative Guide to Analytical Methods for Dihydrogen Sulfide-d1 Benchmarking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the benchmarking of Dihydrogen sulfide-d1 (HDS), a deuterated isotopologue of the gaseous signaling molecule Dihydrogen sulfide (H₂S). Accurate quantification of HDS is crucial for its use as an internal standard in mass spectrometry-based assays and for tracking its metabolic fate in various biological systems. This document outlines key performance data, detailed experimental protocols for two prominent analytical techniques, and a visualization of the relevant biological signaling pathways of its non-deuterated counterpart, H₂S.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of quantitative data for two powerful techniques: Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

ParameterStable Isotope Dilution LC-MS/MSHeadspace GC-MS
Principle Derivatization of HDS followed by separation via LC and detection by MS/MS, using a heavy isotope-labeled internal standard (e.g., [³⁴S]H₂S) for precise quantification.Volatilization of HDS from a sample into the headspace of a sealed vial, followed by injection of the vapor phase into a GC-MS for separation and detection.
Sample Type Biological fluids (plasma, tissue homogenates)Biological and gaseous samples
Intra-day Precision (CV%) ≤7.6%[1]Typically <15%
Inter-day Precision (CV%) ≤12.7%[1]Typically <15%
Linearity (r²) >0.997[1]Generally >0.99
Recovery (%) 90.9%–110%[1]Method dependent, can be affected by matrix effects.
Advantages High sensitivity and specificity, excellent for complex matrices, established protocols for H₂S isotopologues.[1]Excellent for volatile analytes, minimizes matrix effects from non-volatile components.
Disadvantages Requires derivatization, more complex sample preparation.Potential for isotopic fractionation, challenges with commercially available deuterated standards in the gas phase.[2]

Experimental Protocols

Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from a validated protocol for the quantification of total H₂S using a stable isotope-labeled internal standard.[1] For the purpose of benchmarking HDS, HDS would be the analyte of interest, and a different isotopically labeled sulfide, such as [³⁴S]H₂S, would serve as the internal standard.

a. Sample Preparation and Derivatization:

  • To 100 µL of plasma or tissue homogenate, add 10 µL of the [³⁴S]H₂S internal standard solution.

  • Add 200 µL of 100 mM ethyl iodoacetate in 100 mM Tris-HCl buffer (pH 9.5) to initiate the derivatization of sulfide species.

  • Incubate the mixture at 37°C for 30 minutes in a sealed vial to form the S-ethylthioacetate derivatives of both HDS and the internal standard.

  • Stop the reaction by adding 50 µL of 10% formic acid.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • HDS derivative: Monitor the specific precursor-to-product ion transition.

      • [³⁴S]H₂S derivative: Monitor the specific precursor-to-product ion transition for the internal standard.

    • Quantification: The concentration of HDS is determined by the ratio of the peak area of the HDS derivative to that of the [³⁴S]H₂S internal standard derivative.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is a generalized procedure for the analysis of HDS in biological or aqueous samples.

a. Sample Preparation:

  • Place 1 mL of the liquid sample or a known weight of solid sample into a 20 mL headspace vial.

  • If not using a deuterated internal standard in the gas phase, an alternative internal standard such as N₂O can be used.[2]

  • Seal the vial immediately with a PTFE-lined septum and an aluminum cap.

b. HS-GC-MS Analysis:

  • Headspace Autosampler:

    • Incubation Temperature: 70°C.

    • Incubation Time: 15 minutes to allow for the equilibration of HDS between the sample and the headspace.

    • Injection Volume: 1 mL of the headspace gas.

  • Gas Chromatography:

    • Column: A suitable column for volatile sulfur compounds (e.g., a PLOT column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Injector Temperature: 220°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Monitoring Mode: Selected Ion Monitoring (SIM).

    • Selected Ions: Monitor the specific m/z for HDS (e.g., m/z 35) and H₂S (m/z 34) to assess for any isotopic exchange or contamination.

    • Quantification: Generate a calibration curve using standards of known HDS concentrations to quantify the amount in the sample.

Mandatory Visualization

H₂S Signaling Pathways

Dihydrogen sulfide is a gasotransmitter that modulates various physiological processes through several key mechanisms. Understanding these pathways is essential for researchers working with H₂S and its isotopologues.

H2S_Signaling_Pathway cluster_production Endogenous H2S Production cluster_signaling Signaling Mechanisms Cysteine L-Cysteine CBS CBS Cysteine->CBS CSE CSE Cysteine->CSE MST 3-MST Cysteine->MST H2S H2S CBS->H2S CSE->H2S MST->H2S H2S_signal H2S Metalloproteins Binding to Metalloproteins H2S_signal->Metalloproteins Modulation of Enzyme Activity ROS_RNS ROS/RNS Scavenging H2S_signal->ROS_RNS Antioxidant Effects Sulfhydration S-Sulfhydration of Cysteine Residues H2S_signal->Sulfhydration Post-Translational Modification

Caption: Key enzymatic pathways for endogenous H₂S production and its primary signaling mechanisms.

Experimental Workflow: Stable Isotope Dilution LC-MS/MS

The following diagram illustrates the logical flow of the Stable Isotope Dilution LC-MS/MS method for HDS quantification.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with [³⁴S]H₂S Internal Standard Sample->Spike Derivatize Derivatization with Ethyl Iodoacetate Spike->Derivatize Prepare Sample Cleanup (Precipitation & Centrifugation) Derivatize->Prepare LC_Separation LC Separation (C18 Column) Prepare->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantify Quantification (Peak Area Ratio) MS_Detection->Quantify

Caption: Workflow for the quantification of HDS using stable isotope dilution LC-MS/MS.

References

A Researcher's Guide to Control Experiments for Dihydrogen Sulfide-d1 (D2S) Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydrogen sulfide-d1 (D2S) labeling with alternative methods for studying protein persulfidation. It includes detailed experimental protocols for essential control experiments and supporting data to ensure the accuracy and reliability of your findings.

Dihydrogen sulfide (H2S), a crucial signaling molecule, mediates many of its effects through the post-translational modification of cysteine residues in proteins, a process known as S-persulfidation or S-sulfhydration. This compound (D2S), a stable isotope-labeled analog of H2S, offers a powerful tool for tracing the incorporation of sulfur atoms into proteins and identifying targets of persulfidation. However, rigorous control experiments are paramount to validate the specificity and significance of D2S labeling. This guide outlines key control experiments and compares D2S labeling with other common techniques.

Comparison of Persulfidation Labeling Methods

The selection of a labeling strategy for studying protein persulfidation depends on the specific research question, available resources, and the desired level of quantitative detail. While D2S offers the advantage of metabolic labeling, other methods using H2S donor compounds followed by chemical tagging are also widely employed.

MethodPrincipleAdvantagesDisadvantagesTypical Signal-to-Noise Ratio
This compound (D2S) Labeling Metabolic incorporation of deuterium-labeled sulfide into proteins.- Traces endogenous metabolic pathways. - Can provide temporal resolution of persulfidation. - Lower risk of off-target effects compared to high concentrations of exogenous donors.- May have lower labeling efficiency. - Requires specialized mass spectrometry for detection. - Synthesis of D2S can be complex.Moderate to High
H2S Donor + Tag-Switch Assay Treatment of cells or lysates with an H2S donor (e.g., NaHS, GYY4137), followed by chemical tagging of persulfides.- High labeling efficiency. - Amenable to various detection methods (e.g., Western blot, mass spectrometry). - Commercially available reagents.- Potential for off-target effects of high donor concentrations. - Does not directly trace endogenous H2S metabolism. - Can be prone to artifacts if not carefully controlled.High
Low-pH Quantitative Thiol Reactivity Profiling (QTRP) Chemoproteomic method that leverages the lower pKa of persulfides for selective labeling at low pH.- High specificity for persulfides over thiols. - Enables direct, unbiased proteomic mapping of persulfidation sites.- Requires specialized expertise and instrumentation. - May not be suitable for all biological samples.Very High

Essential Control Experiments

To ensure the validity of D2S labeling studies, a series of control experiments must be performed. These controls are designed to demonstrate the specificity of the labeling, rule out potential artifacts, and confirm the biological relevance of the observed persulfidation.

Negative Control: Absence of D2S

This fundamental control establishes the baseline signal in the absence of the labeling reagent.

Experimental Protocol:

  • Culture cells or prepare tissue lysates under the same conditions as the experimental group.

  • Instead of adding D2S, add an equivalent volume of the vehicle (e.g., culture medium or buffer).

  • Process the samples in parallel with the D2S-labeled samples.

  • Analyze the samples by mass spectrometry.

  • Expected Outcome: The signal corresponding to the deuterium-labeled persulfide should be absent or at background levels in the negative control samples.

Chemical Control: Reversal of Persulfidation with a Reducing Agent

This control confirms that the observed modification is a reversible persulfide linkage. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Experimental Protocol:

  • Label cells or lysates with D2S as in the main experiment.

  • Prior to analysis, treat a subset of the labeled samples with a reducing agent (e.g., 10 mM DTT or 5 mM TCEP) for 30-60 minutes at room temperature.

  • Process and analyze the DTT/TCEP-treated samples alongside the untreated labeled samples.

  • Expected Outcome: The signal corresponding to the deuterium-labeled persulfide should be significantly reduced or eliminated in the samples treated with the reducing agent.

TreatmentNormalized Persulfidation Signal (%)
D2S Labeled100
D2S Labeled + DTT< 10
D2S Labeled + TCEP< 10
Vehicle Control< 1
Genetic Control: Use of Cells with Deficient H2S Production

Employing cells with genetic knockout or knockdown of H2S-producing enzymes, such as cystathionine γ-lyase (CSE), provides a powerful biological negative control.

Experimental Protocol:

  • Culture wild-type (WT) and CSE knockout (KO) cells under identical conditions.

  • Label both cell lines with D2S.

  • Harvest and process the cells for persulfidation analysis.

  • Compare the levels of protein persulfidation between the WT and CSE KO cells.

  • Expected Outcome: The overall level of D2S incorporation and protein persulfidation should be significantly lower in the CSE KO cells compared to the WT cells.

Cell LineRelative D2S Incorporation (%)
Wild-Type100
CSE Knockout15-25

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of H2S in cellular signaling and the experimental steps involved in its study is crucial for a comprehensive understanding.

Caption: H2S-mediated persulfidation of Keap1 disrupts its interaction with Nrf2, leading to Nrf2 stabilization, nuclear translocation, and activation of antioxidant gene expression.

H2S_Akt_Pathway H2S H2S / D2S PI3K PI3K H2S->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment to membrane pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., eNOS, mTOR) pAkt->Downstream Activation Cell_Survival Cell Survival & Growth Downstream->Cell_Survival

Caption: H2S can promote cell survival and growth by activating the PI3K/Akt signaling pathway, leading to the phosphorylation and activation of Akt and its downstream targets.

D2S_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Controls cluster_analysis Analysis Start Cells or Tissue Lysate Cell Lysis Start->Lysate D2S_Label Incubate with D2S Lysate->D2S_Label Control_NoD2S Vehicle Control Lysate->Control_NoD2S Control_DTT DTT/TCEP Treatment D2S_Label->Control_DTT Protein_Digestion Protein Digestion D2S_Label->Protein_Digestion Control_NoD2S->Protein_Digestion Control_DTT->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: A general experimental workflow for D2S labeling studies, incorporating essential negative and chemical controls.

By implementing these rigorous control experiments and considering the comparative advantages of different labeling strategies, researchers can confidently and accurately investigate the role of protein persulfidation in health and disease.

Isotopic Substitution and its Impact on the Vibrational Frequencies of Hydrogen Sulfide: A Comparative Analysis of H₂S, HDS, and D₂S

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative vibrational frequencies of hydrogen sulfide and its deuterated isotopologues. This document provides a summary of experimental data, a detailed experimental protocol for obtaining such data, and a visual representation of the isotopic effects on vibrational modes.

The substitution of hydrogen with its heavier isotope, deuterium, induces a notable shift in the vibrational frequencies of molecules. This phenomenon, rooted in the principles of molecular spectroscopy, provides valuable insights into molecular structure, bond strength, and the dynamics of chemical reactions. This guide presents a comparative analysis of the fundamental vibrational frequencies of hydrogen sulfide (H₂S), its partially deuterated form (HDS), and its fully deuterated analogue (D₂S).

Comparative Vibrational Frequencies

The fundamental vibrational frequencies for the symmetric stretch (ν₁), bending (ν₂), and asymmetric stretch (ν₃) modes of H₂S, HDS, and D₂S are summarized in the table below. The data clearly illustrates that an increase in the mass of the hydrogen isotope leads to a decrease in the vibrational frequency for all fundamental modes. This is a direct consequence of the heavier deuterium atom vibrating at a lower frequency than the lighter protium atom for a given bond strength.

Moleculeν₁ (Symmetric Stretch) (cm⁻¹)ν₂ (Bending) (cm⁻¹)ν₃ (Asymmetric Stretch) (cm⁻¹)
H₂S2615[1]1183[1]2626[1]
HDS262010331899
D₂S1896[2]855[2][3]1910[2][3]

Experimental Protocols

The determination of the vibrational frequencies of gaseous molecules such as H₂S, HDS, and D₂S is typically performed using Fourier Transform Infrared (FTIR) spectroscopy. This technique measures the absorption of infrared radiation by a sample as a function of wavelength.

Experimental Setup

A standard experimental setup for gas-phase FTIR spectroscopy consists of the following components:

  • Infrared Source: A broadband infrared source, such as a Globar (silicon carbide rod) or a Nernst glower, is used to generate a continuous spectrum of infrared radiation.

  • Interferometer: The most common type is a Michelson interferometer. It splits the infrared beam into two paths of different lengths and then recombines them to create an interferogram, which contains information about all frequencies simultaneously.

  • Sample Compartment (Gas Cell): The gas sample is contained within a gas cell placed in the path of the infrared beam. For weakly absorbing gases or low concentrations, a long-path gas cell (e.g., a White cell) is employed to increase the interaction length between the infrared radiation and the sample, thereby enhancing the absorption signal. The cell is equipped with windows made of materials transparent to infrared radiation, such as potassium bromide (KBr) or sodium chloride (NaCl).

  • Detector: A sensitive detector, such as a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector, is used to measure the intensity of the transmitted infrared radiation.

  • Data System: A computer is used to control the spectrometer, perform the Fourier transform of the interferogram to obtain the spectrum, and analyze the data.

Methodology
  • Sample Preparation: The gas cell is first evacuated to remove any residual gases. The sample gas (H₂S, HDS, or D₂S) is then introduced into the cell to a desired pressure.

  • Background Spectrum Acquisition: A background spectrum is recorded with the evacuated gas cell. This spectrum accounts for the absorption of infrared radiation by the instrument optics and any atmospheric gases (e.g., CO₂, H₂O) present in the beam path.

  • Sample Spectrum Acquisition: The sample gas is introduced into the cell, and a sample spectrum is recorded.

  • Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. This process removes the instrumental and atmospheric absorption features, leaving only the absorption spectrum of the sample gas.

  • Data Analysis: The positions of the absorption bands in the spectrum correspond to the vibrational frequencies of the molecule. The fundamental vibrational modes are typically the most intense bands in the spectrum.

Logical Relationship Diagram

The following diagram illustrates the inverse relationship between the mass of the hydrogen isotope and the resulting vibrational frequencies of the fundamental modes in the hydrogen sulfide isotopologues.

G cluster_0 Isotopic Substitution cluster_1 Vibrational Frequencies H2S H₂S (Lighter Mass) HighFreq Higher Frequencies (ν₁, ν₂, ν₃) H2S->HighFreq leads to HDS HDS (Intermediate Mass) IntermediateFreq Intermediate Frequencies (ν₁, ν₂, ν₃) HDS->IntermediateFreq leads to D2S D₂S (Heavier Mass) LowFreq Lower Frequencies (ν₁, ν₂, ν₃) D2S->LowFreq leads to

Caption: Isotopic effect on vibrational frequencies.

References

Validating Mass Spectral Data of Dihydrogen Sulfide-d1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectral data of Dihydrogen sulfide-d1 (HDS) with its common isotopologues, Dihydrogen sulfide (H₂S) and Dideuterium sulfide (D₂S). It includes detailed experimental protocols for data validation and visual diagrams of relevant signaling pathways to support researchers in the accurate identification and quantification of these species.

Mass Spectral Data Comparison

The validation of this compound (HDS) mass spectral data relies on a clear understanding of its fragmentation pattern relative to its isotopologues. The primary method for generating this data is Electron Ionization (EI) mass spectrometry. Under EI, the molecule is ionized and fragments in a predictable manner. The key to differentiating HDS is the mass-to-charge ratio (m/z) of the molecular ion and its principal fragments.

The following tables summarize the expected m/z values and relative abundances for H₂S, HDS, and D₂S based on data reported by Dibeler and Rosenstock (1963).

Table 1: Mass Spectral Data of Dihydrogen Sulfide (H₂S)

m/zIonRelative Abundance (%)
32S⁺48.0
33SH⁺8.0
34H₂S⁺ (Molecular Ion)100.0
35H₂³³S⁺0.8
36H₂³⁴S⁺4.4

Table 2: Mass Spectral Data of this compound (HDS)

m/zIonRelative Abundance (%)
32S⁺38.0
33SH⁺ / SD⁺52.0
34HDS⁺ (Molecular Ion) / H₂³⁴S⁺100.0
35H³³DS⁺ / D₂S⁺5.2
36D₂³⁴S⁺4.4

Table 3: Mass Spectral Data of Dideuterium Sulfide (D₂S)

m/zIonRelative Abundance (%)
32S⁺2.0
33SD⁺2.0
34D₂S⁺ / HDS⁺48.0
35D₂³³S⁺100.0
36D₂³⁴S⁺ (Molecular Ion)4.4

Experimental Protocols

Accurate validation of HDS mass spectral data requires meticulous experimental design. The following protocol outlines the key steps for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

1. Sample Preparation:

  • Standard Preparation: Prepare calibrated gas standards for H₂S, HDS, and D₂S in an inert gas matrix (e.g., nitrogen or argon).

  • Biological Samples: For analysis in biological matrices, use a headspace sampling technique. Acidify the sample (e.g., with phosphoric acid) to convert sulfide salts to gaseous H₂S/HDS/D₂S. An internal standard, such as ³⁴S-labeled H₂S, should be added for accurate quantification.

2. Gas Chromatography (GC):

  • Column: Use a column suitable for the separation of permanent gases and volatile sulfur compounds, such as a Porous Layer Open Tubular (PLOT) column (e.g., Rt-Q-BOND).

  • Carrier Gas: Helium is a suitable carrier gas.

  • Temperature Program: An isothermal or temperature-programmed method can be used. For example, hold the initial temperature at 45°C for a set duration, followed by a ramp to a higher temperature to elute any less volatile compounds.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Detection Mode: Operate the mass spectrometer in full scan mode to acquire the complete mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification of specific ions. For HDS validation, monitoring m/z 33, 34, and 35 is crucial.

4. Data Analysis and Validation:

  • Peak Identification: Identify the peaks corresponding to H₂S, HDS, and D₂S based on their retention times and mass spectra.

  • Fragmentation Pattern Analysis: Compare the observed relative abundances of the fragment ions with the reference data from Dibeler and Rosenstock (1963) as presented in the tables above.

  • Isotopic Correction: When analyzing samples containing a mixture of isotopologues, it is necessary to perform isotopic correction to account for the natural abundance of isotopes (e.g., ³³S and ³⁴S) that contribute to the ion signals.

  • Interference Check: Be aware of potential isobaric interferences. For example, the molecular ion of HDS (m/z 34) can overlap with the ³⁴S isotopologue of H₂S. Chromatographic separation is key to resolving such interferences.

Signaling Pathway Visualization

Hydrogen sulfide is a critical signaling molecule, particularly in the cardiovascular system, where it exerts cytoprotective effects. One of its key mechanisms involves the activation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), another important gasotransmitter. The following diagrams illustrate the experimental workflow for validating HDS and the signaling pathway it influences.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_validation Data Validation Sample Biological Sample or Gas Standard InternalStandard Add Internal Standard (e.g., ³⁴S-H₂S) Sample->InternalStandard Acidification Acidification (for biological samples) InternalStandard->Acidification Headspace Headspace Sampling Acidification->Headspace GC Gas Chromatography (Separation) Headspace->GC EI Electron Ionization (70 eV) GC->EI MS Mass Spectrometry (Detection) EI->MS Data Mass Spectral Data (m/z and Abundance) MS->Data Comparison Comparison with Reference Spectra Data->Comparison Validation Validated HDS Data Comparison->Validation

Caption: Experimental workflow for the validation of HDS mass spectral data.

h2s_signaling_pathway H2S H₂S eNOS_inactive eNOS (inactive) H2S->eNOS_inactive Activates eNOS_active eNOS (active) (phosphorylated) eNOS_inactive->eNOS_active Phosphorylation NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->NO Substrate sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Cytoprotection Cytoprotection PKG->Cytoprotection Leads to

Caption: H₂S-mediated cytoprotective signaling pathway via eNOS activation.[1][2]

References

A Proposed Framework for Inter-laboratory Comparison of Dihydrogen Sulfide-d1 Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for conducting an inter-laboratory comparison of dihydrogen sulfide-d1 (HD-S) measurements. Given the absence of established, publicly available inter-laboratory comparison data for this specific isotopologue, this document serves as a methodological guide to encourage and standardize future comparative studies. Accurate and reproducible quantification of HD-S is crucial for its emerging role as a stable isotope tracer in hydrogen sulfide (H₂S) research, particularly in understanding its biosynthesis, metabolism, and signaling pathways in various physiological and pathological processes.

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical gasotransmitter, playing a significant role in cellular signaling. To elucidate its complex biology, stable isotope-labeled variants like this compound (HD-S) are invaluable tools. However, the analytical challenges associated with the volatile and reactive nature of H₂S are compounded when measuring its isotopologues. An inter-laboratory comparison is essential to assess the reliability and comparability of data generated by different analytical platforms and methodologies, thereby ensuring the robustness of scientific findings.

This guide proposes a standardized approach for comparing various analytical techniques for the quantification of HD-S in biological and non-biological matrices. The objective is to provide a clear pathway for laboratories to validate their methods and contribute to a consensus on best practices for HD-S measurement.

Analytical Methodologies for Comparison

A variety of analytical techniques can be employed for the quantification of H₂S and its isotopologues. This proposed comparison will focus on the most prevalent and promising methods. Participating laboratories would be requested to analyze a set of standardized HD-S samples using one or more of the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A widely used method for the separation and quantification of volatile compounds.[1][2][3] Different ionization techniques and mass analyzers can be compared.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Often used for the analysis of H₂S in biological samples after derivatization.[4][5]

  • Spectrophotometry : Colorimetric methods, such as the methylene blue assay, can be adapted for H₂S quantification.[6][7][8][9]

  • Electrochemical Sensors : These sensors offer real-time detection of H₂S and can be evaluated for their specificity towards HD-S.[10][11][12][13]

Experimental Protocols

To ensure the comparability of results, a detailed and standardized experimental protocol for each method is paramount.

Sample Preparation

Standardized samples containing known concentrations of HD-S in a defined matrix (e.g., phosphate-buffered saline, plasma) will be prepared and distributed by a central coordinating laboratory. The protocol for sample handling, storage, and preparation for analysis will be explicitly defined to minimize variability.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation : Agilent GC-MS system (or equivalent) equipped with a suitable capillary column (e.g., DB-1ms).

  • Sample Introduction : Headspace injection of the gas phase from the sample vial.

  • GC Conditions :

    • Injector Temperature: 250°C

    • Oven Program: 40°C (hold 2 min), ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Detection Mode: Selected Ion Monitoring (SIM) for m/z 33 (HD-S) and an internal standard.

  • Calibration : A multi-point calibration curve will be generated using certified HD-S gas standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Derivatization : Samples will be derivatized with a thiol-reactive agent (e.g., monobromobimane) to form a stable, non-volatile product.

  • Instrumentation : Waters Xevo TQ-S (or equivalent) coupled with an Acquity UPLC system.

  • LC Conditions :

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions :

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the derivatized HD-S.

  • Calibration : A calibration curve will be prepared using derivatized HD-S standards.

Spectrophotometry (Methylene Blue Assay) Protocol
  • Reagents : N,N-dimethyl-p-phenylenediamine, ferric chloride, and zinc acetate solutions.

  • Procedure :

    • HD-S from the sample is trapped in a zinc acetate solution.

    • The methylene blue reaction is initiated by the addition of the amine and iron reagents.

    • The absorbance of the resulting methylene blue solution is measured at 670 nm.

  • Calibration : A standard curve will be generated using sodium hydrosulfide (NaSH) solutions of known concentrations, with a correction factor applied for the deuterium content.

Electrochemical Sensor Protocol
  • Sensor Type : Amperometric H₂S sensor.

  • Measurement : The sensor probe is immersed in the sample solution, and the generated current, which is proportional to the H₂S concentration, is recorded.

  • Calibration : The sensor will be calibrated using standard HD-S solutions. The cross-sensitivity to H₂S should be evaluated.

Data Presentation and Comparison

The quantitative data from all participating laboratories will be collected and summarized in the following tables for a clear and objective comparison.

Table 1: Comparison of Analytical Performance for HD-S Quantification

ParameterGC-MSLC-MS/MSSpectrophotometryElectrochemical Sensor
Linear Range (µM)
Limit of Detection (LOD, µM)
Limit of Quantification (LOQ, µM)
Accuracy (% Recovery)
Precision (RSD %)
Specificity/Interference

Table 2: Inter-laboratory Results for Standard Sample Analysis (Concentration in µM)

Laboratory IDGC-MSLC-MS/MSSpectrophotometryElectrochemical Sensor
Lab 1
Lab 2
Lab 3
...
Mean
Standard Deviation
Coefficient of Variation (%)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the proposed inter-laboratory comparison of HD-S measurements.

InterLab_Comparison_Workflow A Central Laboratory: Prepares and Distributes Standardized HD-S Samples B Participating Laboratories A->B Shipment C1 GC-MS Analysis B->C1 C2 LC-MS/MS Analysis B->C2 C3 Spectrophotometry B->C3 C4 Electrochemical Sensor B->C4 D Data Submission to Central Coordinator C1->D Results C2->D Results C3->D Results C4->D Results E Statistical Analysis and Comparison D->E F Publication of Comparison Guide E->F

Caption: Workflow for the proposed inter-laboratory comparison of HD-S measurements.

Signaling Pathway Involving H₂S

The accurate measurement of HD-S is critical for tracing the involvement of H₂S in various signaling pathways. One such pathway is the regulation of vascular tone, where H₂S can induce vasorelaxation.

H2S_Signaling_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO NO eNOS->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Vasorelaxation cGMP->Relaxation Leads to H2S_source H2S (or HD-S tracer) H2S_source->sGC Modulates K_channel K+ Channels H2S_source->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Relaxation Contributes to

Caption: Simplified H₂S signaling pathway in vasorelaxation.

By establishing a robust framework for the inter-laboratory comparison of HD-S measurements, the scientific community can enhance the reliability and impact of research into the multifaceted roles of hydrogen sulfide in health and disease.

References

Confirming the Position of the Deuterium Label in Dihydrogen Sulfide-d1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques to definitively confirm the position of the deuterium label in Dihydrogen sulfide-d1 (HDS). By examining the unique spectral signatures of HDS in comparison to its isotopologues, hydrogen sulfide (H₂S) and deuterium sulfide (D₂S), researchers can unambiguously verify successful and specific isotopic labeling. This is critical for applications in mechanistic studies, metabolic tracing, and the development of deuterated pharmaceutical compounds.

Spectroscopic Data Comparison

The primary methods for confirming the deuterium label in HDS are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides distinct and complementary evidence for the H-D-S structure.

Spectroscopic TechniqueExpected Observation for HDSComparison with H₂SComparison with D₂S
¹H NMR A single peak (singlet) for the proton.H₂S shows a singlet at a similar chemical shift.D₂S is NMR-inactive in ¹H NMR.
²H NMR A single peak (singlet) for the deuterium.[1][2]H₂S is NMR-inactive in ²H NMR.D₂S shows a singlet at a similar chemical shift.
Infrared (IR) Spectroscopy Appearance of a unique S-D stretching vibrational mode and an H-S-D bending mode.[3][4]H₂S exhibits S-H stretching and H-S-H bending modes at higher frequencies.D₂S displays S-D stretching and D-S-D bending modes at lower frequencies.
Mass Spectrometry (MS) A molecular ion peak at m/z = 35.[5]H₂S has a molecular ion peak at m/z = 34.D₂S has a molecular ion peak at m/z = 36.

Experimental Protocols

Synthesis of this compound (HDS)

A common method for the laboratory synthesis of HDS involves the reaction of a sulfide salt with a deuterated acid. This procedure can be adapted to produce H₂S or D₂S by selecting the appropriate reagents.

Materials:

  • Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH)

  • Deuterated sulfuric acid (D₂SO₄) or Deuterium oxide (D₂O) with a non-volatile acid catalyst

  • Inert gas (e.g., Nitrogen or Argon)

  • Gas washing bottle with a drying agent (e.g., anhydrous CaCl₂)

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone slush)

  • Schlenk line or similar gas handling apparatus

Procedure:

  • Set up the reaction apparatus under an inert atmosphere to prevent oxidation of the sulfide and contamination with atmospheric water.

  • Place the sulfide salt in a reaction flask.

  • Slowly add the deuterated acid to the reaction flask. The HDS gas will evolve immediately.

  • Pass the evolved gas through a drying agent to remove any unreacted water or acid vapor.

  • Collect the purified HDS gas by condensation in a cold trap.

For Comparison:

  • H₂S Synthesis: Use non-deuterated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • D₂S Synthesis: Use a deuterated sulfide salt (e.g., prepared by reacting Na with D₂S) and a deuterated acid, or react aluminum sulfide with D₂O.

Spectroscopic Analysis

NMR Spectroscopy:

  • Condense a small amount of the purified HDS gas into a high-pressure NMR tube containing a suitable deuterated solvent (for ¹H NMR) or non-deuterated solvent (for ²H NMR).[6]

  • Acquire ¹H and ²H NMR spectra at an appropriate temperature.

  • For ¹H NMR, observe for a singlet. The absence of coupling confirms the presence of only one proton.

  • For ²H NMR, observe for a singlet, confirming the presence of deuterium.[1][7]

Infrared (IR) Spectroscopy:

  • Introduce the gaseous HDS into a gas-phase IR cell.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic vibrational frequencies for the S-D stretch and the H-S-D bend.[3][4][8]

Mass Spectrometry:

  • Introduce the gaseous HDS into the mass spectrometer.

  • Obtain the electron ionization (EI) mass spectrum.

  • Observe the molecular ion peak at m/z = 35.

Vibrational Mode Analysis

The vibrational modes of H₂S and its deuterated analogues are fundamental to their identification by IR spectroscopy. A non-linear molecule with N atoms has 3N-6 vibrational modes.[9][10] For H₂S, HDS, and D₂S (N=3), there are 3 fundamental vibrational modes: symmetric stretch, asymmetric stretch, and bending.

Vibrational ModeH₂S (cm⁻¹)HDS (cm⁻¹)D₂S (cm⁻¹)
Symmetric Stretch (ν₁) ~2615~2620 (S-H stretch)~1896
Bending (ν₂) ~1183~1033 (H-S-D bend)~855
Asymmetric Stretch (ν₃) ~2626~1900 (S-D stretch)~1910

Note: The vibrational frequencies can vary slightly depending on the experimental conditions and the specific publication.[3][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Na2S + D2SO4 Na2S + D2SO4 HDS Gas Evolution HDS Gas Evolution Na2S + D2SO4->HDS Gas Evolution Reaction Drying Agent Drying Agent HDS Gas Evolution->Drying Agent Gas Flow Cold Trap Cold Trap Drying Agent->Cold Trap Gas Flow NMR NMR Cold Trap->NMR Sample IR IR Cold Trap->IR Sample MS MS Cold Trap->MS Sample Confirmation of H & D Confirmation of H & D NMR->Confirmation of H & D Identification of S-D bond Identification of S-D bond IR->Identification of S-D bond Verification of Molecular Weight Verification of Molecular Weight MS->Verification of Molecular Weight

Caption: Experimental workflow for the synthesis and analysis of HDS.

vibrational_modes cluster_h2s H₂S cluster_hds HDS cluster_d2s D₂S H2S_v1 ν₁ (sym stretch) ~2615 cm⁻¹ HDS_v1 ν₁ (S-H stretch) ~2620 cm⁻¹ H2S_v1->HDS_v1 H2S_v2 ν₂ (bend) ~1183 cm⁻¹ HDS_v2 ν₂ (bend) ~1033 cm⁻¹ H2S_v2->HDS_v2 H2S_v3 ν₃ (asym stretch) ~2626 cm⁻¹ HDS_v3 ν₃ (S-D stretch) ~1900 cm⁻¹ H2S_v3->HDS_v3 D2S_v1 ν₁ (sym stretch) ~1896 cm⁻¹ HDS_v1->D2S_v1 D2S_v2 ν₂ (bend) ~855 cm⁻¹ HDS_v2->D2S_v2 D2S_v3 ν₃ (asym stretch) ~1910 cm⁻¹ HDS_v3->D2S_v3

Caption: Comparison of fundamental vibrational modes for H₂S, HDS, and D₂S.

References

Comparative Statistical Analysis: Hydrogen Sulfide (H₂S) vs. Dihydrogen Sulfide-d1 (HDS/D₂S)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative properties, biological activities, and experimental protocols for hydrogen sulfide and its deuterated isotopologues.

This guide provides a detailed comparison of hydrogen sulfide (H₂S) and its deuterium-labeled counterpart, dihydrogen sulfide-d1 (HDS) and dihydrogen sulfide-d2 (D₂S). The substitution of protium (¹H) with deuterium (²H) introduces a significant mass change, leading to differences in physicochemical properties and reaction rates, a phenomenon known as the kinetic isotope effect (KIE). Understanding these differences is crucial for elucidating the mechanisms of H₂S signaling in various physiological and pathological processes.

Physicochemical Properties

The primary difference between H₂S and its deuterated forms lies in their molecular weight and, consequently, their vibrational frequencies. This seemingly small change can have significant impacts on their behavior in chemical and biological systems.

PropertyHydrogen Sulfide (H₂S)This compound (HDS)Dihydrogen Sulfide-d2 (D₂S)
Molar Mass ( g/mol ) 34.0835.0936.09
Boiling Point (°C) -60Not availableNot available
Melting Point (°C) -82 to -85.5Not availableNot available
Vibrational Frequencies (cm⁻¹) ν1: 2614.6, ν2: 1182.7, ν3: 2627.5Not availableNot available

Biological Significance and the Kinetic Isotope Effect

H₂S is recognized as a critical signaling molecule, or "gasotransmitter," involved in a wide range of physiological processes, including neurotransmission, cardiovascular regulation, and antioxidant defense. The substitution of hydrogen with deuterium can slow down reaction rates, a principle known as the kinetic isotope effect (KIE). This effect can be a powerful tool to investigate the reaction mechanisms of H₂S in biological systems. A significant KIE (kH/kD > 1) would suggest that the cleavage of an S-H bond is involved in the rate-determining step of a particular biological process.

Neurotransmitter Function

H₂S acts as a neuromodulator in the central nervous system, influencing synaptic transmission and plasticity. While direct comparative studies on the neurotransmitter functions of H₂S versus HDS or D₂S are limited, the KIE can be exploited to understand its mechanism of action. For instance, if the neuromodulatory effects of H₂S are attenuated upon deuteration, it would suggest that the breaking of the S-H bond is a critical step in its signaling cascade.

Cardioprotective Effects

H₂S is known to protect the heart from ischemic injury and to promote vasodilation. A key mechanism of its vasodilatory effect is the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. Investigating the effect of deuterated H₂S on KATP channel opening could reveal whether S-H bond cleavage is directly involved in channel activation.

Antioxidant Properties

H₂S exhibits antioxidant properties by scavenging reactive oxygen species (ROS). The efficiency of this scavenging activity may be altered by deuterium substitution. A comparative analysis of the antioxidant capacity of H₂S and D₂S can provide insights into the mechanism of ROS neutralization.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of H₂S and its deuterated analogues.

Synthesis of Dihydrogen Sulfide-d2 (D₂S)

Materials:

  • Lithium sulfide (Li₂S)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous diethyl ether

  • Schlenk line apparatus

  • Dry ice/acetone cold finger condenser

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add Li₂S to a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add D₂O dropwise to the stirring Li₂S. The reaction is exothermic and will generate D₂S gas.

  • Pass the generated D₂S gas through a cold finger condenser maintained at -78 °C (dry ice/acetone bath) to trap any unreacted D₂O.

  • The purified D₂S gas can be collected in a gas sampling bag or dissolved in a suitable deoxygenated solvent for immediate use.

Caution: Hydrogen sulfide and its deuterated forms are extremely toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Comparative Analysis of Antioxidant Capacity (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method for measuring the antioxidant capacity of a substance.

Materials:

  • Sodium hydrosulfide (NaHS) as an H₂S donor

  • Sodium deuteride sulfide (NaDS) as a D₂S donor (can be synthesized from D₂S and sodium deuteroxide)

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of Trolox standards of known concentrations in phosphate buffer.

  • Prepare solutions of NaHS and NaDS of equivalent molar concentrations in deoxygenated phosphate buffer immediately before use.

  • In a 96-well plate, add 25 µL of either the Trolox standard, NaHS solution, NaDS solution, or buffer (for blank).

  • To each well, add 150 µL of fluorescein solution (final concentration ~70 nM).

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of AAPH solution (final concentration ~12 mM) to all wells.

  • Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

  • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

  • Determine the ORAC value of the NaHS and NaDS samples by comparing their net AUC to the Trolox standard curve. The results are expressed as Trolox equivalents (TE).

Quantification in Biological Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantification of H₂S and D₂S in a tissue matrix, such as cardiac tissue.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Gas-tight syringe

  • Headspace vials

  • Internal standard (e.g., carbonyl sulfide, COS)

  • Trichloroacetic acid (TCA)

  • N₂ gas for purging

Procedure:

  • Sample Preparation:

    • Excise the tissue of interest (e.g., heart) and immediately flash-freeze it in liquid nitrogen.

    • Homogenize a known weight of the frozen tissue in a sealed vial containing a deoxygenated buffer and a known amount of the internal standard.

    • To release acid-labile sulfides, add a solution of TCA to the homogenate.

  • Headspace Analysis:

    • Incubate the sealed vial at a controlled temperature to allow the volatile sulfides to partition into the headspace.

    • Using a gas-tight syringe, withdraw a known volume of the headspace gas.

  • GC-MS Analysis:

    • Inject the gas sample into the GC-MS system.

    • Use a suitable column (e.g., a porous layer open tubular column) to separate H₂S and D₂S from other volatile compounds.

    • Set the mass spectrometer to monitor the characteristic ions for H₂S (m/z 34, 33, 32), D₂S (m/z 36, 35, 34), and the internal standard.

    • Quantify the amount of H₂S and D₂S by comparing their peak areas to that of the internal standard and a calibration curve generated with known amounts of H₂S and D₂S.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of H₂S in biological systems is crucial for understanding its function. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for comparative analysis.

H₂S-Mediated Vasodilation Signaling Pathway

H2S_Vasodilation H2S H₂S / D₂S KATP KATP Channel H2S->KATP Activates Hyperpolarization Hyperpolarization KATP->Hyperpolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation

Caption: H₂S-mediated vasodilation pathway.

General Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_synthesis Synthesis cluster_experiment Biological Experiment cluster_analysis Data Analysis H2S_source H₂S Source (e.g., NaHS) in_vitro In Vitro Assay (e.g., ORAC, Cell Culture) H2S_source->in_vitro in_vivo In Vivo Model (e.g., Animal Model) H2S_source->in_vivo D2S_source D₂S Source (e.g., NaDS) D2S_source->in_vitro D2S_source->in_vivo quantification Quantification (e.g., GC-MS) in_vitro->quantification functional_assay Functional Assay (e.g., Vasodilation) in_vitro->functional_assay in_vivo->quantification in_vivo->functional_assay statistical_analysis Statistical Analysis quantification->statistical_analysis functional_assay->statistical_analysis comparison Comparative Analysis (Kinetic Isotope Effect) statistical_analysis->comparison

Establishing the Limitations of Dihydrogen Sulfide-d1 as a Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydrogen sulfide-d1 (D₂S) as a tracer for hydrogen sulfide (H₂S) signaling research against the more established fluorescent probes. While the use of stable isotopes as tracers is a powerful technique, the application of D₂S specifically for tracking H₂S in biological systems is not yet widely documented. This guide, therefore, extrapolates the potential benefits and limitations of D₂S based on the known principles of stable isotope tracing and the kinetic isotope effect of deuterium, offering a forward-looking perspective for researchers in this field.

Introduction to Hydrogen Sulfide Tracers

Hydrogen sulfide is a gaseous signaling molecule involved in a multitude of physiological and pathological processes.[1][2] To understand its dynamic roles, researchers rely on various tracer methods to monitor its production, consumption, and localization within biological systems. The ideal tracer should be chemically identical to the endogenous molecule to not perturb the system, yet be distinguishable for detection.[3] The two primary approaches for H₂S tracing are the use of isotopically labeled H₂S, such as this compound (D₂S), and fluorescent probes that react with H₂S to produce a measurable signal.

Profile of this compound (D₂S) as a Tracer

This compound is a stable isotope-labeled version of hydrogen sulfide where one of the hydrogen atoms is replaced by its heavier isotope, deuterium. The fundamental principle behind its use as a tracer lies in its mass difference from the naturally abundant ¹H₂S. This mass difference allows for its detection and quantification using mass spectrometry.

Anticipated Advantages:
  • High Specificity: Mass spectrometry can differentiate between D₂S and ¹H₂S with high precision, offering excellent specificity.

  • Quantitative Analysis: Stable isotope dilution mass spectrometry is a gold-standard quantitative technique, enabling the precise measurement of D₂S concentrations in various biological matrices.

  • Metabolic Fate Tracking: D₂S can be used to trace the metabolic fate of the entire H₂S molecule, including its incorporation into other molecules.

Inferred Limitations:
  • Kinetic Isotope Effect (KIE): The bond between deuterium and sulfur (S-D) is stronger than the bond between protium and sulfur (S-H).[4] This difference can lead to a kinetic isotope effect, where reactions involving the cleavage of the S-D bond proceed at a slower rate than those involving the S-H bond.[4][5][6] This can alter the metabolic and signaling behavior of D₂S compared to ¹H₂S, potentially leading to inaccurate representations of H₂S dynamics.

  • Limited Spatial Resolution: Mass spectrometry-based methods typically require homogenization of tissue samples, providing poor spatial resolution compared to imaging techniques.

  • Complex and Destructive Sample Preparation: The analysis of D₂S in biological samples requires extensive sample preparation, which is destructive to the tissue.

  • Lack of Established Protocols: There is a significant lack of published, validated protocols for the use of D₂S as a tracer in biological systems.

Alternative Tracer: Fluorescent Probes

Fluorescent probes are small molecules designed to react with H₂S, resulting in a change in their fluorescent properties. These probes have become a popular tool for H₂S research due to their ability to visualize H₂S in living cells and tissues.

Advantages:
  • High Sensitivity: Many fluorescent probes can detect H₂S at very low concentrations.

  • Excellent Spatiotemporal Resolution: Fluorescent microscopy allows for the visualization of H₂S dynamics in real-time and with subcellular resolution.

  • Amenable to High-Throughput Screening: The fluorescence-based readout can be adapted for high-throughput screening assays.

Limitations:
  • Specificity Issues: Some fluorescent probes can react with other biological thiols and reactive sulfur species, leading to false-positive signals.

  • Indirect Measurement: Fluorescent probes measure the reaction product with H₂S, not H₂S itself, which can be influenced by reaction kinetics and probe concentration.

  • Phototoxicity and Photobleaching: The excitation light required for fluorescence imaging can be toxic to cells, and the probes can lose their fluorescence over time (photobleaching).

  • Quantification Challenges: While providing qualitative information on H₂S levels, accurate quantification with fluorescent probes can be challenging due to variations in probe uptake and environmental sensitivity.

Head-to-Head Comparison

FeatureThis compound (D₂S)Fluorescent Probes
Principle of Detection Mass Spectrometry (based on mass difference)Fluorescence Microscopy (based on chemical reaction)
Specificity Potentially very high (mass-based)Variable, potential for off-target reactions
Quantification Excellent (with stable isotope dilution)Challenging, often semi-quantitative
Spatial Resolution Poor (requires tissue homogenization)Excellent (subcellular resolution)
Temporal Resolution Poor (endpoint measurements)Excellent (real-time imaging)
Key Limitation Kinetic Isotope Effect , lack of established protocolsSpecificity , potential for artifacts
Sample Preparation Complex, destructiveRelatively simple for cell culture

Experimental Protocols

Protocol 1: Hypothetical this compound (D₂S) Tracer Study

1. Synthesis of this compound (D₂S):

  • D₂S can be synthesized by reacting a metal sulfide, such as iron(II) sulfide (FeS), with a deuterated acid, like deuterated hydrochloric acid (DCl) in D₂O. The reaction should be carried out in a sealed apparatus to collect the evolved D₂S gas. A similar, more accessible method involves the reaction of aluminum trichloride with sodium polysulfide in a deuterated solvent.[7]

2. Administration of D₂S to Biological System:

  • For in vitro studies, cells can be incubated in a sealed chamber with a defined concentration of D₂S gas or with a D₂S-releasing donor molecule.

  • For in vivo studies, D₂S gas can be administered via inhalation in a controlled environment, or a D₂S donor can be injected.

3. Sample Collection and Processing:

  • At defined time points, tissues or cells are harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity.

  • Samples are homogenized in a suitable buffer, and proteins are precipitated.

4. Derivatization (Optional):

  • To improve volatility and chromatographic separation for GC-MS analysis, H₂S and its metabolites in the sample may need to be derivatized.

5. Mass Spectrometry Analysis:

  • The isotopic enrichment of sulfur-containing metabolites is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) corresponding to the deuterated and non-deuterated forms of the analytes of interest.

6. Data Analysis:

  • The ratio of the deuterated to non-deuterated analyte is used to calculate the incorporation of D₂S into various metabolic pools, providing insights into H₂S flux and metabolism.

Protocol 2: Fluorescent Probe-Based H₂S Detection in Cells

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in a glass-bottom dish suitable for fluorescence microscopy.

  • Treat cells with experimental compounds to modulate H₂S levels. Include appropriate positive and negative controls.

2. Loading of Fluorescent Probe:

  • Prepare a stock solution of the chosen H₂S fluorescent probe in DMSO.

  • Dilute the probe to the final working concentration in a serum-free medium.

  • Remove the culture medium from the cells and wash with PBS.

  • Incubate the cells with the probe-containing medium for the recommended time and temperature, protected from light.

3. Washing and Imaging:

  • Remove the probe-containing medium and wash the cells gently with PBS to remove any excess, unbound probe.

  • Add fresh imaging buffer (e.g., phenol red-free medium or HBSS) to the cells.

4. Fluorescence Microscopy:

  • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.

  • Acquire images at different time points to monitor the dynamics of H₂S production.

5. Image Analysis:

  • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.

  • Normalize the fluorescence intensity to a control condition to determine the relative changes in H₂S levels.

Visualizing the Concepts

H2S_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cellular Compartment Stimulus Stimulus H2S_Production H₂S Production (e.g., CBS, CSE, 3-MST) Stimulus->H2S_Production H2S H2S H2S_Production->H2S Target_Proteins Target Proteins (e.g., Ion Channels, Transcription Factors) H2S->Target_Proteins Direct Interaction Sulfhydration Persulfidation (S-sulfhydration) Target_Proteins->Sulfhydration Biological_Response Biological Response (e.g., Vasodilation, Anti-inflammation) Sulfhydration->Biological_Response

Caption: A simplified diagram of a generic hydrogen sulfide signaling pathway.

Tracer_Workflow cluster_D2S D₂S Tracer Workflow cluster_Fluorescent Fluorescent Probe Workflow D2S_Admin D₂S Administration D2S_Sample Sample Collection (Tissue/Cells) D2S_Admin->D2S_Sample D2S_Homogenize Homogenization & Extraction D2S_Sample->D2S_Homogenize D2S_MS Mass Spectrometry (GC-MS or LC-MS) D2S_Homogenize->D2S_MS D2S_Data Quantitative Data (Isotope Ratio) D2S_MS->D2S_Data FP_Load Probe Loading FP_Incubate Incubation & Washing FP_Load->FP_Incubate FP_Image Fluorescence Microscopy FP_Incubate->FP_Image FP_Analyze Image Analysis FP_Image->FP_Analyze FP_Data Semi-quantitative Data (Fluorescence Intensity) FP_Analyze->FP_Data

Caption: A comparative workflow for D₂S tracer studies and fluorescent probe assays.

Conclusion

The use of this compound as a tracer for H₂S research holds theoretical promise for highly specific and quantitative measurements of H₂S metabolism. However, the significant and largely uncharacterized kinetic isotope effect of deuterium on H₂S biochemistry presents a major hurdle to its direct application as a tracer that faithfully mimics the behavior of endogenous H₂S. Furthermore, the lack of established experimental protocols and the inherent limitations of mass spectrometry in providing high spatiotemporal resolution currently favor the use of fluorescent probes for many applications, particularly for visualizing H₂S dynamics in living systems.

Future research should focus on characterizing the kinetic isotope effect of D₂S in relevant biological reactions and developing standardized protocols for its use. Until then, D₂S should be considered an exploratory tool, and data obtained using this tracer should be interpreted with caution. For researchers seeking to visualize and semi-quantitatively assess H₂S dynamics in real-time, fluorescent probes, despite their own set of limitations, remain the more practical and established choice. A multi-faceted approach, potentially combining both techniques, could offer the most comprehensive understanding of the complex roles of hydrogen sulfide in health and disease.

References

A Comparative Analysis of Hydrogen Sulfide (H2S) and Dihydrogen Sulfide-d1 (HDS) Binding to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding characteristics of hydrogen sulfide (H₂S) and its deuterated isotopologue, dihydrogen sulfide-d1 (HDS), to proteins. While direct comparative experimental data on the binding affinities of H₂S and HDS to specific proteins is not extensively available in current literature, this guide leverages the fundamental principles of kinetic isotope effects (KIEs) to infer and discuss the expected differences in their interactions. The content herein is intended to provide a foundational understanding for researchers designing experiments in this domain.

Introduction to H₂S Signaling and the Deuterium Isotope Effect

Hydrogen sulfide is now recognized as a critical gaseous signaling molecule, a "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a multitude of physiological and pathophysiological processes by modulating protein function. The primary mechanism of H₂S-mediated signaling is through a post-translational modification known as S-sulfhydration (also referred to as persulfidation), where H₂S modifies cysteine residues on target proteins.[1][2] Additionally, H₂S can interact with metalloproteins, particularly those containing heme centers.[1][3]

The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a phenomenon known as the kinetic isotope effect (KIE). The greater mass of deuterium results in a lower vibrational frequency of the S-D bond compared to the S-H bond. Consequently, the S-D bond has a lower zero-point energy and is stronger, requiring more energy to break. This difference in bond strength can lead to different rates of reactions, including binding and dissociation events with proteins.

Comparative Binding Properties: A Theoretical Perspective

Based on the principles of the kinetic isotope effect, we can anticipate the following differences in the binding of H₂S and HDS to proteins:

  • Binding Affinity (Kd): The overall binding affinity, represented by the dissociation constant (Kd), is a ratio of the off-rate (k_off) to the on-rate (k_on). A primary KIE is expected if the cleavage of the S-H/S-D bond is part of the rate-determining step of the binding or dissociation process. If the S-H bond cleavage is integral to the formation of a covalent persulfide bond with a cysteine residue, a slower reaction rate for HDS would be expected. This could manifest as a different apparent binding affinity.

  • Association and Dissociation Rates (k_on and k_off): The kinetic isotope effect would more directly impact the rate constants. The association rate (k_on) might be slower for HDS if S-H bond cleavage is involved in the initial binding event. Similarly, the dissociation rate (k_off) could also be affected if the breaking of the sulfur-protein bond involves proton transfer.

Table 1: Theoretical Comparison of H₂S and HDS Protein Binding Parameters

ParameterH₂SThis compound (HDS)Expected Difference based on KIE
Binding Affinity (Kd) BaselinePotentially alteredDependent on the relative changes in k_on and k_off.
Association Rate (k_on) FasterSlowerA normal KIE would predict a slower association for HDS.
Dissociation Rate (k_off) FasterSlowerA normal KIE would predict a slower dissociation for HDS.

Key Signaling Pathways Involving H₂S

The interaction of H₂S with proteins initiates a cascade of signaling events that regulate various cellular functions. A simplified representation of a generic H₂S signaling pathway leading to a cellular response is depicted below.

H2S_Signaling_Pathway Generic H2S Signaling Pathway H2S Hydrogen Sulfide (H2S) TargetProtein Target Protein (e.g., with Cysteine residue) H2S->TargetProtein S-Sulfhydration SulfhydratedProtein S-Sulfhydrated Protein (-SSH) ConformationalChange Conformational Change & Functional Modulation SulfhydratedProtein->ConformationalChange DownstreamEffector Downstream Effector (e.g., Kinase, Transcription Factor) ConformationalChange->DownstreamEffector Activation/Inhibition CellularResponse Cellular Response (e.g., Anti-inflammation, Vasodilation) DownstreamEffector->CellularResponse

Caption: A diagram illustrating the general mechanism of H₂S signaling via protein S-sulfhydration.

Experimental Protocols for Comparative Binding Studies

To empirically determine the binding kinetics and affinities of H₂S and HDS to proteins, the following experimental approaches could be employed.

Surface Plasmon Resonance (SPR)

SPR can be used to measure the real-time association and dissociation of a ligand to a protein immobilized on a sensor chip.

  • Objective: To determine and compare the k_on, k_off, and Kd values for H₂S and HDS binding to a target protein.

  • Methodology:

    • Immobilize the purified target protein onto a suitable SPR sensor chip.

    • Prepare a series of concentrations of H₂S and HDS solutions (e.g., using NaHS and NaDS as donors).

    • Inject the different concentrations of H₂S or HDS over the sensor chip and record the sensorgrams, which show the change in response units over time.

    • After the association phase, flow buffer over the chip to monitor the dissociation phase.

    • Fit the association and dissociation curves to appropriate kinetic models to calculate k_on and k_off.

    • Calculate the dissociation constant (Kd) from the ratio of k_off/k_on.

    • Compare the kinetic and affinity parameters obtained for H₂S and HDS.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

  • Objective: To compare the thermodynamic profiles (ΔH, ΔS, and Kd) of H₂S and HDS binding.

  • Methodology:

    • Place the purified target protein in the sample cell of the calorimeter.

    • Load a concentrated solution of H₂S or HDS donor into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution.

    • Measure the heat released or absorbed after each injection.

    • Integrate the heat signals and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the entropy of binding (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).

    • Compare the thermodynamic parameters for H₂S and HDS.

Mass Spectrometry-Based Approaches

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be adapted to probe changes in protein conformation and dynamics upon ligand binding. While this technique typically uses deuterated solvent, it can provide insights into how H₂S versus HDS binding might differentially affect the protein structure.

  • Objective: To identify regions of the protein where binding occurs and to observe any differences in conformational changes induced by H₂S versus HDS.

  • Methodology:

    • Incubate the target protein with either H₂S or HDS.

    • Dilute the protein-ligand complex into a D₂O-based buffer for a set period to allow for hydrogen-deuterium exchange on the protein backbone.

    • Quench the exchange reaction by lowering the pH and temperature.

    • Digest the protein into peptides using an acid-stable protease (e.g., pepsin).

    • Analyze the deuterated peptides by liquid chromatography-mass spectrometry (LC-MS) to measure the extent of deuterium uptake in different regions of the protein.

    • Compare the deuterium uptake patterns of the protein in the presence of H₂S versus HDS to identify differences in solvent accessibility and dynamics, which can indicate altered binding modes or conformational effects.

Experimental_Workflow Workflow for Comparative Binding Analysis cluster_ligands Ligand Preparation cluster_protein Protein Preparation cluster_assays Binding Assays cluster_data Data Analysis H2S H2S Solution (from NaHS) SPR Surface Plasmon Resonance (SPR) H2S->SPR ITC Isothermal Titration Calorimetry (ITC) H2S->ITC MS Mass Spectrometry (e.g., HDX-MS) H2S->MS HDS HDS Solution (from NaDS) HDS->SPR HDS->ITC HDS->MS TargetProtein Purified Target Protein TargetProtein->SPR TargetProtein->ITC TargetProtein->MS Kinetics Binding Kinetics (kon, koff) SPR->Kinetics Affinity Binding Affinity (Kd) SPR->Affinity ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo MS->Affinity

Caption: A flowchart of the experimental workflow for comparing H₂S and HDS protein binding.

Conclusion

The study of the comparative binding of H₂S and its deuterated isotopologue HDS to proteins is an emerging area with significant potential to refine our understanding of H₂S-mediated signaling. While direct experimental data is currently limited, the principles of kinetic isotope effects provide a solid theoretical framework for predicting differences in their binding kinetics and affinities. The experimental protocols outlined in this guide offer robust methods for investigating these predicted differences. Such studies will be invaluable for the rational design of novel therapeutic agents that target H₂S signaling pathways with greater specificity and efficacy.

References

Safety Operating Guide

Proper Disposal of Dihydrogen Sulfide-d1: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of dihydrogen sulfide-d1 (D₂S), a deuterium-labeled stable isotope of hydrogen sulfide. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound, like its non-isotopic counterpart, is a highly toxic, flammable, and corrosive gas.[1][2][3] It is fatal if inhaled and poses a significant risk to aquatic life.[1] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always use appropriate PPE when handling this compound. This includes, but is not limited to, a full-face respirator with cartridges suitable for hydrogen sulfide, chemical-resistant gloves, safety goggles, and flame-retardant laboratory coats.[4][5] For exposures at or above 100 ppm, a self-contained breathing apparatus (SCBA) is required.[5]

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: this compound is extremely flammable.[2] All potential ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the work area.[2]

  • Storage: Store cylinders and containers of this compound in a cool, dry, well-ventilated, and secure area, away from incompatible materials and direct sunlight.[1][6] Containers should be kept tightly closed when not in use.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, based on information for hydrogen sulfide.

PropertyValueReferences
Chemical Formula D₂S (or H₂S)[3]
Molar Mass ~36.09 g/mol (D₂S)
OSHA PEL-Ceiling 20 ppm[3]
OSHA PEL-Peak 50 ppm[3]
NIOSH REL-Ceiling 10 ppm[3]
NIOSH IDLH 100 ppm[3]
Odor Threshold 0.00047 ppm[3]
Lower Explosive Limit 4.3%
Upper Explosive Limit 46%
RCRA Waste Number U135[7]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its hazardous chemical properties. As a stable isotope-labeled compound, its disposal procedure aligns with that for standard hazardous chemical waste, not radioactive waste.[]

Experimental Protocol: Neutralization of Small Residual Quantities (Aqueous Solutions)

For small amounts of this compound dissolved in an aqueous solution, neutralization can be a viable preliminary step before collection for disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Aqueous solution containing residual this compound

  • Sodium hypochlorite (bleach) or sodium bicarbonate

  • Large beaker or flask

  • Stir plate and stir bar

  • pH meter or pH strips

  • Appropriate PPE (fume hood, gloves, goggles, lab coat)

Methodology:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood.

  • Dilution: Place the aqueous this compound solution in a large beaker. If the solution is concentrated, slowly dilute it with a large volume of cold water.

  • Neutralization: While stirring the solution, slowly add an oxidizing agent such as sodium hypochlorite or a weak base like sodium bicarbonate.[9] This will convert the sulfide to less hazardous sulfate.

  • Monitoring: Monitor the reaction closely. Be aware that the reaction may generate heat and vapors.

  • pH Check: After the reaction has subsided, check the pH of the solution to ensure it is within a neutral range (typically between 6.0 and 8.0).

  • Collection: The neutralized solution must still be collected as hazardous waste. Do not pour it down the drain.[1][10] Transfer the solution to a properly labeled hazardous waste container.

General Disposal Procedure for this compound

The preferred and most common method for the disposal of this compound, especially in larger quantities or as a compressed gas, is through your institution's Environmental Health & Safety (EH&S) office for subsequent incineration.

  • Waste Identification and Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and list all components and concentrations.

    • Ensure the container is in good condition and compatible with the chemical.

  • Segregation and Storage:

    • Store the this compound waste separately from other incompatible waste streams.

    • Keep the waste in a designated, well-ventilated, and secure hazardous waste accumulation area while awaiting pickup.

  • Arrange for Disposal:

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste stream.

  • Professional Disposal:

    • The ultimate disposal method for this compound is typically high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize the resulting acidic gases.[1]

    • This process must be carried out by a licensed hazardous waste disposal company in compliance with all federal, state, and local regulations.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DihydrogenSulfideDisposal start Start: this compound for Disposal is_gas Is the waste a compressed gas? start->is_gas is_aqueous Is the waste an aqueous solution? is_gas->is_aqueous No contact_ehs Contact EH&S for Pickup is_gas->contact_ehs Yes is_small_residual Is it a small, residual quantity? is_aqueous->is_small_residual Yes collect_waste Collect in Labeled Hazardous Waste Container is_aqueous->collect_waste No neutralize Neutralize in Fume Hood (Trained Personnel Only) is_small_residual->neutralize Yes is_small_residual->collect_waste No neutralize->collect_waste collect_waste->contact_ehs storage Store in Designated Hazardous Waste Area contact_ehs->storage end End: Professional Disposal (Incineration) storage->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrogen Sulfide-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Dihydrogen sulfide-d1 (D₂S), a deuterated form of hydrogen sulfide (H₂S). Due to their chemical similarities, the safety protocols for H₂S are directly applicable to D₂S. Strict adherence to these guidelines is paramount to ensure a safe laboratory environment.

Dihydrogen sulfide is an extremely flammable and toxic gas that can be fatal if inhaled.[1] It is recognizable by its characteristic "rotten egg" smell, though reliance on odor for detection is unreliable as it rapidly causes olfactory fatigue at concentrations above 100 ppm.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, categorized by the area of protection.

Body PartRequired PPERecommended Materials/Specifications
Respiratory System Self-Contained Breathing Apparatus (SCBA) or Supplied-Air Respirator (SAR)For any potential exposure. Air-Purifying Respirators (APRs) with appropriate cartridges may be considered for very low, known concentrations, but are not the primary recommendation.
Eyes and Face Chemical Splash Goggles and a Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use.
Body Flame-Retardant and Permeation-Resistant Laboratory Coat or SuitClothing should be fully buttoned to maximize skin coverage.
Feet Closed-Toe ShoesShoes should be made of a non-porous material.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Meticulous planning and execution are critical when working with this compound. The following protocol outlines the essential steps for a safe operational workflow.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_conclusion Conclusion Phase prep1 Review Safety Data Sheet (SDS) prep2 Ensure Fume Hood is Certified and Functional prep1->prep2 prep3 Verify H₂S Gas Detector is Calibrated and Operational prep2->prep3 prep4 Don Appropriate Personal Protective Equipment (PPE) prep3->prep4 handle1 Work Exclusively Within a Fume Hood prep4->handle1 handle2 Utilize a Buddy System - Never Work Alone handle1->handle2 handle3 Secure Gas Cylinder and Use a Proper Regulator handle2->handle3 handle4 Monitor H₂S Levels Continuously handle3->handle4 conc1 Close Main Cylinder Valve handle4->conc1 conc2 Purge System with Inert Gas conc1->conc2 conc3 Doff PPE in Designated Area conc2->conc3 conc4 Wash Hands and Exposed Skin Thoroughly conc3->conc4

Emergency Response Plan: Immediate Actions for Leaks and Exposures

In the event of a leak or suspected exposure, a swift and coordinated response is crucial.

Logical Relationship of Emergency Procedures

start H₂S Leak Detected! evacuate Evacuate the Immediate Area start->evacuate rescue If Safe, Rescue Exposed Personnel (with SCBA) start->rescue alarm Activate Laboratory Alarm evacuate->alarm notify Notify Lab Supervisor and Emergency Services alarm->notify secure Secure the Area - Prevent Re-entry notify->secure medical Provide Immediate Medical Attention rescue->medical

Caption: The logical flow of actions to be taken in the event of a this compound leak.

In Case of a Leak:
  • Evacuate: Immediately evacuate the affected area.

  • Alarm: Activate the nearest fire alarm or emergency notification system.

  • Notify: Inform your laboratory supervisor and institutional safety office.

  • Do Not Re-enter: Do not attempt to re-enter the area to address the leak without proper training and respiratory protection (SCBA).

In Case of Exposure:
  • Remove from Area: If safe to do so, remove the affected individual from the contaminated area.

  • Call for Medical Assistance: Immediately call for emergency medical services.

  • Administer First Aid:

    • Inhalation: Move the person to fresh air. If breathing has stopped, trained personnel should begin artificial respiration.

    • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water.

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

Disposal Plan: Responsible Management of Waste

Proper disposal of this compound and related materials is a critical component of laboratory safety and environmental responsibility.

Gas Cylinders:

The primary and preferred method for the disposal of gas cylinders is to return them to the supplier. Ensure the cylinder valve is securely closed and the valve cap is in place before transport. Do not attempt to vent or neutralize the contents of the cylinder yourself.

Small-Scale Neutralization of Residual Gas:

For small quantities of residual gas in an experimental setup, a quenching solution can be prepared. A solution of zinc acetate can be used to precipitate zinc sulfide, which can then be disposed of as solid hazardous waste.[1]

Caution: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

Quantitative Data Summary

ParameterValueReference
Odor Threshold ~0.01 ppm[1]
Olfactory Fatigue >100 ppm[1]
Permissible Exposure Limit (PEL) - OSHA 20 ppm (ceiling)
Immediately Dangerous to Life or Health (IDLH) 100 ppm
Lower Explosive Limit (LEL) 4.3%
Upper Explosive Limit (UEL) 46%

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.